molecular formula C5H4BrClN2 B114621 2-Bromo-3-chloropyridin-4-amine CAS No. 610277-13-9

2-Bromo-3-chloropyridin-4-amine

Número de catálogo: B114621
Número CAS: 610277-13-9
Peso molecular: 207.45 g/mol
Clave InChI: PYLSHSLJQFMWOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-3-chloropyridin-4-amine is a useful research compound. Its molecular formula is C5H4BrClN2 and its molecular weight is 207.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-bromo-3-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLSHSLJQFMWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355831
Record name 2-bromo-3-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610277-13-9
Record name 2-bromo-3-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-chloropyridin-4-amine: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Bromo-3-chloropyridin-4-amine (CAS No. 610277-13-9), a pivotal heterocyclic intermediate for researchers, scientists, and professionals in drug development. We will delve into its synthesis, explore the nuanced principles governing its reactivity, and present its application in the synthesis of cutting-edge therapeutics, including PD-1/PD-L1 inhibitors.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, substituted pyridines are privileged scaffolds due to their ability to engage in hydrogen bonding and other key interactions within biological targets. This compound emerges as a particularly valuable building block. Its unique arrangement of an amine and two distinct halogen atoms offers a platform for sequential, regioselective functionalization. This controlled, stepwise elaboration is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecular architectures required for potent and selective drug candidates.

Physicochemical and Safety Data

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource(s)
CAS Number 610277-13-9[1]
IUPAC Name 2-bromo-3-chloro-4-pyridinamine[1]
Molecular Formula C₅H₄BrClN₂[1]
Molecular Weight 207.46 g/mol
Physical Form Solid[1]
Storage Keep in dark place, inert atmosphere, room temperature[1]

Safety Profile:

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Synthesis of this compound

The most logical and efficient synthesis of this compound involves the regioselective bromination of the commercially available starting material, 3-chloropyridin-4-amine.

Reaction Principle: The 4-amino group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions (C3 and C5). Since the C3 position is already occupied by a chloro group, the bromination is directed to the C2 position. N-Bromosuccinimide (NBS) is an effective and commonly used source of electrophilic bromine for this type of transformation on activated pyridine rings. A similar protocol has been successfully applied for the synthesis of the constitutional isomer, 3-bromo-2-chloropyridin-4-amine, from 2-chloropyridin-4-amine, validating this synthetic approach.

Synthesis_Workflow SM 3-chloropyridin-4-amine Reagent N-Bromosuccinimide (NBS) Acetic Acid SM->Reagent 1. Add NBS at 0°C Step 1 Workup Aqueous Workup & Purification Reagent->Workup 2. Stir at RT Step 2 Product This compound Workup->Product 3. Isolate Product Step 3

Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, dissolve 3-chloropyridin-4-amine (1.0 eq.) in glacial acetic acid (approx. 10 mL per gram of starting material).

  • Reagent Addition: Cool the stirred solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise, ensuring the internal temperature remains below 5°C. The causality for this controlled addition is to manage the exothermicity of the reaction and prevent the formation of potential di-brominated byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Chemical Reactivity: A Tale of Two Halogens

The synthetic utility of this compound is rooted in the differential reactivity of its C-Br and C-Cl bonds. This allows for predictable and selective functionalization, a highly desirable trait in multi-step synthesis.

Reactivity_Diagram sub This compound suzuki Selective reaction at C2-Br bond (Suzuki, Buchwald-Hartwig, etc.) sub->suzuki Pd-Catalyzed Cross-Coupling snar Reaction at C3-Cl bond (less common, requires harsh conditions) sub->snar Nucleophilic Aromatic Substitution (SNAr)

Key reactivity pathways of this compound.
Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy for C-Br is significantly lower than that of C-Cl. Consequently, the C2-Br bond is the primary site of reactivity, allowing for selective functionalization while leaving the C3-Cl bond intact for potential subsequent transformations.

  • Suzuki-Miyaura Coupling: Enables the formation of a C-C bond by coupling with an organoboron reagent. This is ideal for introducing aryl or heteroaryl substituents at the C2 position.

  • Buchwald-Hartwig Amination: Facilitates the formation of a C-N bond, allowing for the introduction of a wide variety of primary and secondary amines at the C2 position. This reaction is ubiquitous in medicinal chemistry for building complex amine-containing scaffolds.

  • Sonogashira Coupling: Forms a C-C triple bond by reacting with a terminal alkyne, a valuable transformation for creating rigid linkers or precursors for further functionalization.

Nucleophilic Aromatic Substitution (SNAr)

While less common for this substrate, SNAr reactions are also possible. In SNAr, the pyridine nitrogen activates the ortho (C2) and para (C4) positions towards nucleophilic attack. The C3 position is meta to the nitrogen and thus electronically deactivated. Therefore, any potential SNAr would be expected to occur at the C2-Br bond. However, the high reactivity of the C-Br bond in palladium catalysis generally makes cross-coupling the preferred and more controlled method for functionalization at this position.

Application in Drug Discovery: Synthesis of PD-1/PD-L1 Inhibitors

A critical application demonstrating the value of this compound is its use as a key intermediate in the synthesis of PD-1/PD-L1 inhibitors, which are at the forefront of cancer immunotherapy. A recent patent (CN115611924A) highlights its role in this field.[1] The general strategy involves using the C2-Br position for a key bond-forming reaction to construct the core of the inhibitor molecule.

Exemplary Synthetic Workflow: Suzuki-Miyaura Coupling

This protocol outlines the selective functionalization of the C2-Br bond via a Suzuki-Miyaura coupling, a common first step in a drug discovery campaign.

Suzuki_Workflow Reactants This compound + Arylboronic Acid (1.2 eq) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reactants->Catalyst 1. Combine Process Degas & Heat (e.g., 90°C, 12h) Catalyst->Process 2. React Product 2-Aryl-3-chloropyridin-4-amine Purify Workup & Purification Process->Purify 3. Isolate Purify->Product

General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). The choice of a phosphine-ligated palladium catalyst is crucial for facilitating the oxidative addition and subsequent steps of the catalytic cycle.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the reaction mixture with vigorous stirring to 85-95°C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-chloropyridin-4-amine. This product retains the C3-chloro atom, which can be used for subsequent diversification.

Conclusion

This compound is a strategically designed building block that offers a reliable handle for regioselective functionalization. Its predictable reactivity, with palladium-catalyzed cross-coupling reactions occurring selectively at the C2-bromo position, makes it an invaluable tool for medicinal chemists. The demonstrated application of this compound in the synthesis of PD-1/PD-L1 inhibitors underscores its relevance and utility in the development of modern therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage its potential in complex target synthesis.

References

  • CN115611924A - A kind of pd-1/pd-l1 inhibitor and its preparation method and use.
  • Buchwald–Hartwig amin
  • Suzuki reaction. In: Wikipedia. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Introduction: Contextualizing a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chloropyridin-4-amine

3-Bromo-2-chloropyridin-4-amine (CAS No. 215364-85-5) is a halogenated aminopyridine derivative that has emerged as a crucial intermediate in modern synthetic chemistry.[1][2][3] Its strategic substitution pattern—featuring bromo, chloro, and amino groups on a pyridine core—offers multiple reactive handles for medicinal chemists to elaborate complex molecular architectures. This guide, prepared for researchers and drug development professionals, provides a detailed examination of its core physical properties. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective handling, reaction optimization, formulation, and the prediction of its behavior in biological systems. As an intermediate, it is utilized in the synthesis of a range of compounds, including potential anti-tumor agents and other therapeutic candidates.[1] This document synthesizes available data with field-proven methodologies to create a practical and scientifically rigorous resource.

Section 1: Core Physicochemical Profile

The foundational physical properties of a compound dictate its state, handling requirements, and molecular identity. For 3-Bromo-2-chloropyridin-4-amine, these parameters confirm its identity as a stable, solid organic compound at ambient conditions.

PropertyValueSource(s)
IUPAC Name 3-bromo-2-chloropyridin-4-amineInternal
CAS Number 215364-85-5[1][2]
Molecular Formula C₅H₄BrClN₂[1]
Molecular Weight 207.46 g/mol [1]
Appearance White solid / Powder to crystal[1][4]
Melting Point 148-153 °C
Boiling Point 329.0 ± 37.0 °C (Predicted)[1]

Expert Insights: The observed melting point range of 148-153 °C is a critical quality attribute. A sharp melting point within this range is indicative of high purity, a prerequisite for its use in regulated drug substance synthesis. The relatively high, albeit predicted, boiling point reflects the molecule's polarity and molecular weight, suggesting low volatility under standard laboratory conditions.[1]

Section 2: Solubility and Dissolution Characteristics

Solubility is a paramount property in drug development, directly influencing bioavailability, formulation strategies, and the design of in-vitro assays. While specific quantitative solubility data for 3-Bromo-2-chloropyridin-4-amine is not extensively published, its structural features—a polar aminopyridine core functionalized with hydrophobic halogens—suggest modest solubility in aqueous media and better solubility in organic solvents. For a related compound, 4-Amino-2-chloropyridine, it is described as being slightly soluble in water.[5]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (OECD Guideline 105) for determining thermodynamic solubility, a self-validating system that ensures equilibrium is reached.

Causality: The choice of the shake-flask method is deliberate. It is designed to measure the equilibrium solubility, which is the true thermodynamic limit of dissolution. This is distinct from kinetic solubility, which can often overestimate the stable concentration and lead to precipitation issues in later development.

Methodology:

  • Preparation: Add an excess amount of solid 3-Bromo-2-chloropyridin-4-amine to a series of vials containing the desired solvent systems (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, and organic solvents like DMSO or ethanol). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. The system must be allowed to reach equilibrium, which can take 24-72 hours.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, filter the supernatant through a 0.22 µm PVDF filter or centrifuge at high speed (e.g., >14,000 rpm for 15 minutes). This step is critical to prevent artificially high concentration readings.

  • Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

  • Validation: To confirm equilibrium was reached, samples should be taken at multiple time points (e.g., 24h and 48h). The solubility value is confirmed when consecutive measurements are consistent.

Section 3: Acidity/Basicity Profile (pKa)

The pKa value(s) of a molecule are fundamental to predicting its ionization state at different physiological pH levels, which in turn governs its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 3-Bromo-2-chloropyridin-4-amine possesses two potential basic centers: the pyridine ring nitrogen and the exocyclic amino group at the C4 position. The electronic properties of the halogen substituents will influence the basicity of these sites. While a predicted pKa for the related compound 3-Amino-6-bromo-2-chloropyridine is -0.07 (for the protonated form), experimental determination is essential for accuracy.[4]

Workflow for pKa Determination

The selection of an appropriate method for pKa determination depends on the compound's solubility and chromophoric properties.

pKa_Workflow start Start: Characterize Compound solubility_check Is compound soluble in water (> 50-100 µM)? start->solubility_check uv_check Does compound have a UV chromophore that changes with pH? solubility_check->uv_check Yes cosolvent Use Co-solvent/Extrapolation Method (e.g., Yasuda-Shedlovsky) solubility_check->cosolvent No potentiometry Method: Potentiometric Titration uv_check->potentiometry No uv_spectro Method: UV-pH Titration uv_check->uv_spectro Yes end_report Report Experimental pKa potentiometry->end_report uv_spectro->end_report cosolvent->end_report

Caption: Decision workflow for selecting a pKa determination method.

Experimental Protocol: Potentiometric Titration

Causality: This method directly measures the change in pH upon addition of a titrant, making it a robust and fundamental technique that does not rely on secondary properties like UV absorbance. It is the preferred method when the compound is sufficiently water-soluble.

Methodology:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM).

  • Titration Setup: Calibrate a pH electrode and meter. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently.

  • Acidification: Add a standardized solution of HCl to lower the pH to ~1.5-2.0, ensuring all basic sites are fully protonated.

  • Titration: Add small, precise aliquots of a standardized NaOH solution. Record the pH value after each addition, allowing the reading to stabilize. Collect data through the equivalence point(s) up to a pH of ~11-12.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. Alternatively, use derivative plots (dpH/dV) to precisely locate the equivalence point(s) and calculate the pKa using the Henderson-Hasselbalch equation.

Section 4: Spectroscopic and Structural Characterization

Spectroscopic analysis is non-negotiable for confirming the structural identity and purity of any chemical entity used in research and development. Each batch must be verified to ensure consistency and prevent costly errors.

LC-MS: Mass spectrometry provides the molecular weight of the compound. For 3-Bromo-2-chloropyridin-4-amine, a low-resolution mass spectrum is expected to show a protonated molecular ion peak [M+H]⁺ at m/z 209.0, consistent with its molecular weight of 207.46 g/mol .[1] High-resolution mass spectrometry (HRMS) would further confirm the elemental composition via its exact mass. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) would be a key diagnostic feature.

¹H NMR: Proton NMR spectroscopy gives information on the electronic environment of hydrogen atoms. For this compound, one would expect to see distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, as well as a broader signal for the two protons of the amino group.

IR Spectroscopy: Infrared spectroscopy identifies the functional groups present. Key expected peaks would include N-H stretching vibrations for the amine group (typically 3300-3500 cm⁻¹) and C=C/C=N stretching vibrations for the pyridine ring (typically 1400-1600 cm⁻¹).

Workflow for New Batch Characterization

Characterization_Workflow start New Batch Received identity Identity Confirmation start->identity lcms LC-MS Analysis: - Confirm [M+H]+ - Check for impurities identity->lcms nmr ¹H NMR Analysis: - Confirm proton signals - Check for structural integrity identity->nmr purity Purity Assessment hplc HPLC-UV Analysis: - Quantify purity (% area) purity->hplc lcms->purity nmr->purity decision Does batch meet specifications (>97%)? hplc->decision pass Release for Use decision->pass Yes fail Quarantine & Reject decision->fail No

Caption: Standard workflow for the analytical characterization of a new chemical batch.

Section 5: Stability and Handling

Proper storage and handling are critical to maintain the integrity of the compound. Vendor recommendations include storage at 2-8°C or room temperature, sealed in a dry environment, and protected from light.[2][4]

Causality and Insights:

  • Sealed in Dry: The amino group can be hygroscopic. Absorbed moisture can affect accurate weighing and potentially participate in side reactions under certain conditions.

  • Keep in Dark Place: Aminopyridines can be susceptible to photo-oxidation, leading to coloration and degradation. Protection from light is a standard precaution for maintaining long-term purity.

  • Temperature Control: While stable at room temperature, refrigerated storage (2-8°C) is often recommended as a best practice to slow down any potential long-term degradation pathways, ensuring the material remains within specification for an extended shelf life.

Conclusion

3-Bromo-2-chloropyridin-4-amine is a solid, stable chemical intermediate whose physicochemical properties are well-suited for its role in synthetic chemistry. Its defined melting point, predictable spectroscopic signature, and established handling procedures provide researchers with the necessary foundation for its reliable use. The methodologies outlined in this guide for determining solubility and pKa provide a clear path for generating the critical data needed to advance compounds derived from this valuable building block through the drug discovery and development pipeline. Adherence to these rigorous analytical principles is the cornerstone of sound scientific and pharmaceutical research.

References

  • PubChem. 3-Bromo-4-chloropyridin-2-amine.
  • PubChem. 3-Bromo-5-chloropyridin-2-amine.
  • PubChem. 3-Amino-2-bromo-6-chloropyridine.
  • PubChem. ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid.
  • Autech Industry Co.,Ltd. 4-Amino-3-bromo-2-chloropyridine. Autech Industry Co.,Ltd. [Link]
  • National Center for Biotechnology Information. 3-Chloropyridin-2-amine. U.S.
  • Agency for Toxic Substances and Disease Registry (US). Table 4-5, Physical and Chemical Properties of Selected Pyrethroids.
  • Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Reddit. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-chloropyridin-4-amine: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 2-Bromo-3-chloropyridin-4-amine. It will delve into its molecular properties, synthesis, applications, and safety protocols, providing a foundational understanding of its utility in medicinal chemistry.

Core Molecular and Physicochemical Profile

This compound is a halogenated pyridinamine, a class of heterocyclic compounds of significant interest in the synthesis of complex organic molecules. Its distinct substitution pattern offers multiple reaction sites, making it a versatile precursor for a range of derivatives.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 207.46 g/mol [1][2][3]
Molecular Formula C₅H₄BrClN₂[1][2][3]
CAS Number 610277-13-9[1]
Physical Form Solid[1]
Melting Point 148-153 °C
Purity Typically ≥95%[1][2]
Storage Temperature Room temperature, in a dark, inert atmosphere or 2-8°C[1][4]

The structural arrangement of this compound, with bromine and chlorine atoms on the pyridine ring, imparts unique reactivity and makes it a valuable intermediate in the synthesis of novel compounds.[5]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines like this compound often involves multi-step processes. A common approach is the halogenation of a suitable pyridine precursor. For instance, the synthesis can be conceptualized as starting from a simpler aminopyridine and introducing the halogen substituents.

A representative synthetic approach could involve the bromination of a chloropyridine derivative. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity of the reaction.

Illustrative Synthesis Protocol: Bromination of 2-amino-4-chloropyridine

This protocol describes a general method for the bromination of an aminopyridine, which is a plausible route to related structures.

Step 1: Dissolution

  • Dissolve the starting material, 2-amino-4-chloropyridine, in a suitable solvent such as methylene dichloride.[6]

Step 2: Cooling

  • Cool the reaction mixture to 0°C in an ice bath to control the exothermicity of the bromination reaction.[6]

Step 3: Addition of Brominating Agent

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS), in portions to the cooled solution while stirring.[6] The slow addition helps to maintain temperature control and prevent side reactions.

Step 4: Reaction Monitoring

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed, which may take around 30 minutes.[6]

Step 5: Work-up and Purification

  • Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution to remove any remaining reagents and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography to yield the desired bromo-chloro-aminopyridine.[6]

G cluster_workflow General Synthesis Workflow start Start: 2-amino-4-chloropyridine in Solvent cool Cool to 0°C start->cool add_nbs Add N-Bromosuccinimide (NBS) cool->add_nbs react Reaction (e.g., 30 min) add_nbs->react monitor Monitor by TLC react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end_product Final Product: Bromo-chloro-aminopyridine purify->end_product

Caption: A generalized workflow for the synthesis of a bromo-chloro-aminopyridine.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated heterocyclic compounds are fundamental building blocks in the development of new pharmaceutical agents.[5][7] The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, binding affinity, and membrane permeability.

This compound serves as a versatile scaffold for generating libraries of compounds for high-throughput screening. The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the pyridine core. This makes it a valuable starting material for creating molecules with specific biological activities that can target enzymes, receptors, or cellular pathways.[5]

Derivatives of related aminopyridines and pyridopyrimidines have shown a wide range of biological activities, including antimicrobial and kinase inhibitory effects.[8][9] This suggests that compounds synthesized from this compound could be explored for similar therapeutic applications.

G cluster_application Role in Drug Discovery cluster_reactions Chemical Modifications cluster_derivatives Diverse Molecular Libraries cluster_targets Potential Therapeutic Targets start_mol This compound (Scaffold) cross_coupling Cross-Coupling Reactions start_mol->cross_coupling amination Further Amination start_mol->amination cyclization Cyclization Reactions start_mol->cyclization lib1 Substituted Pyridines cross_coupling->lib1 lib2 Fused Heterocycles cross_coupling->lib2 lib3 Complex Bioactive Molecules cross_coupling->lib3 amination->lib1 amination->lib2 amination->lib3 cyclization->lib1 cyclization->lib2 cyclization->lib3 target1 Kinases lib1->target1 target2 GPCRs lib1->target2 target3 Enzymes lib1->target3 lib2->target1 lib2->target2 lib2->target3 lib3->target1 lib3->target2 lib3->target3

Caption: The utility of this compound as a scaffold in drug discovery.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety. It is classified as a hazardous substance and requires appropriate personal protective equipment (PPE) and engineering controls.

Table 2: Hazard and Precautionary Information

CategoryStatementsSource(s)
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][10]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12][13]

  • Avoid inhalation of dust and contact with skin and eyes.[11][12][13]

  • Wash hands thoroughly after handling.[11]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][11]

  • Store in a dark place under an inert atmosphere to prevent degradation.[1]

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.[11]

Conclusion

This compound, with a molecular weight of 207.46 g/mol , is a valuable and versatile chemical intermediate in the field of medicinal chemistry. Its unique structure provides a scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective use in research and drug development.

References

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. [Link]
  • The Indispensable Role of 2-Bromo-6-chloropyridin-3-amine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 2-Bromo-4-chloropyridin-3-amine. LookChem. [Link]
  • 4-Amino-3-bromo-2-chloropyridine (97%). Amerigo Scientific. [Link]
  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • 2-Amino-4-bromo-3-chloropyridine CAS#: 861024-02-4.
  • 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2. PubChem. [Link]
  • 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2. PubChem. [Link]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-3-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyridines in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their unique electronic properties and ability to engage in a variety of intermolecular interactions make them privileged structures in drug design. Among these, halogenated pyridines such as 2-Bromo-3-chloropyridin-4-amine are of particular interest to researchers and drug development professionals. The precise placement of bromo and chloro substituents, along with the amino group, on the pyridine ring offers a versatile platform for the synthesis of complex molecules with tailored biological activities. These halogen atoms can serve as synthetic handles for further functionalization or can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Given its pivotal role as a building block, the unambiguous confirmation of the structure of this compound is a critical first step in any research and development campaign. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the drug discovery pipeline. This in-depth technical guide provides a comprehensive overview of the analytical methodologies and logical framework required for the complete structure elucidation of this compound, ensuring the scientific integrity of subsequent research.

The Analytical Challenge: A Multi-faceted Approach to Structure Verification

The structure elucidation of an organic molecule is akin to solving a complex puzzle. No single analytical technique can provide all the necessary information. Instead, a synergistic approach, combining data from multiple spectroscopic and spectrometric methods, is required to piece together the complete molecular architecture. For this compound, a comprehensive analysis will rely on three pillars of modern analytical chemistry:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the carbon-hydrogen framework and establish connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural insights from fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

The following sections will delve into the theoretical underpinnings and practical application of each of these techniques in the context of this compound.

Part 1: Unraveling the Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a suite of 1D and 2D NMR experiments is employed to definitively assign the structure.

Predicted ¹H NMR Analysis: The Proton Landscape

The ¹H NMR spectrum provides a map of the proton environments in a molecule. For this compound, we expect to see signals corresponding to the two aromatic protons on the pyridine ring and the protons of the amino group.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~7.85d1HH-6The proton at the 6-position is adjacent to the electronegative nitrogen atom, leading to a downfield shift. It will appear as a doublet due to coupling with H-5.
~6.70d1HH-5The proton at the 5-position is coupled to H-6, resulting in a doublet. It is expected to be upfield compared to H-6.
~6.50br s2H-NH₂The amino protons typically appear as a broad singlet. The chemical shift can be variable and is influenced by solvent and concentration.

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.

Predicted ¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, we anticipate five distinct signals for the five carbon atoms of the pyridine ring.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Predicted Chemical Shift (ppm)AssignmentRationale for Assignment
~155.0C-4The carbon atom bearing the electron-donating amino group is expected to be significantly deshielded and appear at a downfield chemical shift.
~148.0C-6The carbon atom adjacent to the nitrogen is deshielded and will appear downfield.
~140.0C-2The carbon atom attached to the bromine is expected to be downfield, though the effect of bromine is less deshielding than that of nitrogen.
~115.0C-3The carbon atom attached to the chlorine will be deshielded, but its chemical shift is also influenced by the adjacent bromo and amino-bearing carbons.
~110.0C-5This carbon is expected to be the most upfield of the aromatic carbons.

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.

2D NMR Spectroscopy: Confirming the Connections

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously connecting the atoms and confirming the proposed structure.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, a cross-peak between the signals at ~7.85 ppm and ~6.70 ppm would confirm the adjacency of H-6 and H-5.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show correlations between the H-6 signal and the C-6 carbon signal, and between the H-5 signal and the C-5 carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Expected key HMBC correlations for this compound would include:

    • H-6 correlating to C-2, C-4, and C-5.

    • H-5 correlating to C-3 and C-4.

    • The amino protons potentially correlating to C-3 and C-4.

This web of correlations provides irrefutable evidence for the substitution pattern on the pyridine ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup: The experiments should be performed on a high-field NMR spectrometer (400 MHz or higher is recommended).

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the acquisition and processing parameters for the specific instrument and sample.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and analyze the resulting spectra to assign all proton and carbon signals and confirm the correlations.

Diagram of the NMR Elucidation Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Correlations) 1H_NMR->COSY HSQC HSQC (Direct C-H Correlations) 1H_NMR->HSQC 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC Confirmation Confirmed Structure COSY->Confirmation HMBC HMBC (Long-Range C-H Correlations) HSQC->HMBC HMBC->Confirmation Structure Proposed Structure This compound Structure->1H_NMR Structure->13C_NMR

Caption: Workflow for NMR-based structure elucidation.

Part 2: Determining Molecular Formula and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides two crucial pieces of information for structure elucidation: the molecular weight of the compound and, through fragmentation analysis, clues about its structure.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

HRMS provides a very precise mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₅H₄BrClN₂), the expected exact mass can be calculated.

Expected Exact Mass

IsotopeExact Mass (Da)
¹²C12.000000
¹H1.007825
⁷⁹Br78.918337
³⁵Cl34.968853
¹⁴N14.003074
C₅H₄⁷⁹Br³⁵ClN₂ 205.9246

An experimental HRMS value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Isotopic Pattern: The Halogen Signature

One of the most characteristic features in the mass spectrum of a compound containing bromine and chlorine is the unique isotopic pattern of the molecular ion.

  • Chlorine: Has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.

  • Bromine: Has two common isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.

Therefore, the molecular ion region of the mass spectrum of this compound will exhibit a characteristic cluster of peaks:

  • M+: The peak corresponding to the molecule containing ⁷⁹Br and ³⁵Cl.

  • M+2: A peak of roughly equal intensity to M+, corresponding to the molecules containing ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl.

  • M+4: A smaller peak corresponding to the molecule containing ⁸¹Br and ³⁷Cl.

The presence of this distinct isotopic pattern is a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.[1]

Fragmentation Analysis: Deconstructing the Molecule

Electron ionization (EI) mass spectrometry often causes the molecular ion to fragment in a predictable manner. The analysis of these fragment ions can provide valuable structural information. For this compound, some expected fragmentation pathways include:

  • Loss of a bromine radical (•Br): [M - Br]+

  • Loss of a chlorine radical (•Cl): [M - Cl]+

  • Loss of HCN: A common fragmentation pathway for pyridine rings.

The relative abundance of these and other fragment ions can help to confirm the connectivity of the atoms in the molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electrospray ionization (ESI) is commonly used for LC-MS to generate the protonated molecule [M+H]⁺ for HRMS analysis. Electron ionization (EI) is typically used in GC-MS to induce fragmentation.

  • Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is required for accurate mass measurements.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the exact mass of the molecular ion, the isotopic pattern, and the m/z values of the fragment ions.

Diagram of Mass Spectrometry Analysis Logic

MS_Logic Sample This compound HRMS High-Resolution MS (Exact Mass) Sample->HRMS Isotope_Pattern Isotopic Pattern Analysis Sample->Isotope_Pattern Fragmentation Fragmentation Analysis (EI-MS) Sample->Fragmentation Formula Elemental Formula (C₅H₄BrClN₂) HRMS->Formula Halogen_ID Presence of Br and Cl Isotope_Pattern->Halogen_ID Structure_Clues Structural Fragments Fragmentation->Structure_Clues Confirmation Structural Confirmation Formula->Confirmation Halogen_ID->Confirmation Structure_Clues->Confirmation

Caption: Logical flow of mass spectrometry data interpretation.

Part 3: Identifying Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

Characteristic IR Absorptions

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group and the C=C and C=N bonds of the pyridine ring.

Predicted Characteristic IR Peaks

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H symmetric & asymmetric stretchingPrimary Amine (-NH₂)
1640 - 1590C=C and C=N stretchingAromatic Ring (Pyridine)
1500 - 1400C=C and C=N stretchingAromatic Ring (Pyridine)
1350 - 1250C-N stretchingAryl Amine
850 - 750C-H out-of-plane bendingSubstituted Pyridine
Below 800C-Cl and C-Br stretchingHalogenated Aromatic

The presence of a pair of sharp to medium bands in the 3450-3300 cm⁻¹ region is a strong indication of a primary amine. The complex pattern of absorptions in the 1640-1400 cm⁻¹ region is characteristic of the pyridine ring.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Part 4: Synthesis Confirmation

While the primary focus of this guide is on the structure elucidation of a given sample, it is important to consider the synthetic route used to prepare the compound. The expected product from a chemical reaction provides a strong hypothesis for the structure.

A plausible synthesis of this compound could involve the bromination of 3-chloro-4-aminopyridine or the chlorination of 2-bromo-4-aminopyridine. For instance, the reaction of 3-chloro-4-aminopyridine with a brominating agent such as N-bromosuccinimide (NBS) would be expected to yield the desired product. The structure elucidation techniques described above would then be used to confirm that the reaction proceeded as expected and to characterize the final product fully.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of this compound is a process of building a robust and self-validating case. Each piece of spectroscopic and spectrometric data should be consistent with the proposed structure and with the data from the other techniques. The ¹H and ¹³C NMR spectra, supported by 2D correlation experiments, establish the carbon-hydrogen framework and the substitution pattern. High-resolution mass spectrometry confirms the elemental composition, and the isotopic pattern provides a definitive signature for the presence of bromine and chlorine. Infrared spectroscopy offers a rapid confirmation of the key functional groups.

By following the comprehensive analytical workflow outlined in this guide, researchers, scientists, and drug development professionals can have a high degree of confidence in the structural integrity of their this compound starting material. This foundational knowledge is paramount for the successful advancement of research programs and the development of novel therapeutics.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemguide. (n.d.). The M+2 peak in mass spectra. [Link]
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
  • Patsnap. (n.d.). Preparation method of 2-amino-3-bromopyridine. [Link]
  • Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

Sources

Navigating the Structural Landscape: A Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Bromo-3-chloropyridin-4-amine, a polysubstituted pyridine, presents a unique electronic environment that is reflected in its spectroscopic signature. ¹H NMR spectroscopy is an unparalleled tool for probing the chemical environment of protons within a molecule, offering critical insights into connectivity and stereochemistry. This guide will serve as a valuable resource for interpreting the ¹H NMR spectrum of this and structurally related compounds.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

The ¹H NMR spectrum of this compound is defined by the signals from the two protons on the pyridine ring, H-5 and H-6. The chemical shifts (δ) of these protons are influenced by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents and the pyridine nitrogen.

Analysis of Substituent Effects
  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the ring protons compared to benzene. The protons in the α-positions (2 and 6) are typically the most deshielded, followed by the γ-proton (4), and then the β-protons (3 and 5).[1][2]

  • Amino Group (-NH₂): The amino group at the C-4 position is a strong electron-donating group through resonance. This will cause a significant shielding effect (upfield shift) on the ortho (H-3 and H-5) and para (H-2) protons.

  • Bromine (-Br) and Chlorine (-Cl): Both halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. Their net effect is typically deshielding. The bromine at C-2 and chlorine at C-3 will exert a deshielding influence on the adjacent protons.

Considering these competing effects:

  • H-6: This proton is ortho to the pyridine nitrogen, which is a strong deshielding effect. It is also meta to the electron-donating amino group and the electron-withdrawing chlorine, and para to the electron-withdrawing bromine. The dominant effect will be the deshielding from the adjacent nitrogen.

  • H-5: This proton is ortho to the strongly electron-donating amino group, which will cause a significant upfield shift. It is meta to the pyridine nitrogen and the bromine atom, and para to the chlorine atom. The shielding from the amino group is expected to be the most significant influence on its chemical shift.

Predicted Chemical Shifts and Coupling Constants

Based on the analysis of substituent effects and data from similar substituted pyridines, the following ¹H NMR spectral parameters are predicted for this compound.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~ 7.8 - 8.2Doublet~ 5 - 6
H-5~ 6.5 - 6.9Doublet~ 5 - 6
-NH₂~ 4.5 - 5.5Broad Singlet-

Experimental Protocol for ¹H NMR Spectrum Acquisition

To empirically validate the predicted spectrum, the following detailed protocol is recommended.

Materials and Instrumentation
  • Sample: this compound (CAS: 610277-13-9)[3]

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Spectrometer: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert several times to ensure a homogenous solution.

Instrument Parameters
  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: A spectral width of approximately 12-15 ppm is recommended to ensure all signals are captured.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants of the signals.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the expected through-bond coupling.

Figure 1. Molecular structure of this compound with atom numbering.

Figure 2. Predicted through-bond coupling (J-coupling) between H-5 and H-6.

Conclusion and Future Work

This technical guide provides a theoretically grounded prediction of the ¹H NMR spectrum of this compound. The analysis of substituent effects allows for a confident estimation of the chemical shifts and coupling constants for the two aromatic protons. The provided experimental protocol offers a clear pathway for the empirical verification of these predictions. Future work should focus on the acquisition and full experimental characterization of this compound, including ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and NOESY experiments to provide a complete and unambiguous assignment of all NMR signals and to probe through-space interactions. This will further enhance our understanding of the structure-property relationships in this class of substituted pyridines.

References

  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-3-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of 2-bromo-3-chloropyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the fragmentation of this dihalogenated amino pyridine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. In the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes established fragmentation rules for aromatic, halogenated, and amine-containing compounds to construct a robust predictive model.

Introduction: The Analytical Imperative for this compound

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceutical agents. The specific compound, this compound, presents a unique analytical challenge due to the presence of multiple functionalities: a pyridine ring, an amine group, and two different halogen atoms (bromine and chlorine). Understanding its behavior under mass spectrometric analysis is crucial for its identification, structural confirmation in synthetic schemes, and for metabolite identification studies.

Mass spectrometry serves as a powerful tool for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that is indicative of the molecule's structure.[1] This guide will explore the predicted fragmentation pathways, offering a detailed rationale based on fundamental principles of ion chemistry.

Predicted Isotopic Pattern of the Molecular Ion

A key identifying feature in the mass spectrum of this compound will be its distinctive isotopic pattern. This arises from the natural abundance of isotopes for bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%) and chlorine (35Cl ≈ 75.8%, 37Cl ≈ 24.2%). The molecular ion (M) peak will therefore be accompanied by M+2 and M+4 peaks of characteristic relative intensities.

IonDescriptionPredicted Relative Intensity
M Contains 79Br and 35Cl100%
M+2 Contains 81Br and 35Cl OR 79Br and 37Cl~128%
M+4 Contains 81Br and 37Cl~39%

This predictable pattern provides a high degree of confidence in identifying the presence of one bromine and one chlorine atom in an unknown analyte.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] For aromatic compounds like this compound, the molecular ion is expected to be prominent due to the stability of the aromatic ring.[3]

Predicted EI Fragmentation Pathways

The fragmentation of the molecular ion (M•+) will be governed by the relative bond strengths and the stability of the resulting fragments. The general trend for carbon-halogen bond dissociation energies is C-Cl > C-Br.[4] Therefore, the cleavage of the weaker C-Br bond is anticipated to be a primary fragmentation event.

Key Predicted EI Fragmentations:

  • Loss of a Bromine Radical: The most probable initial fragmentation is the homolytic cleavage of the C-Br bond, which is weaker than the C-Cl bond, to lose a bromine radical (•Br).[4]

  • Loss of a Chlorine Radical: Subsequent or alternative fragmentation can involve the loss of a chlorine radical (•Cl).

  • Loss of HCN: A characteristic fragmentation of pyridine and its derivatives involves the cleavage of the ring with the elimination of a neutral molecule of hydrogen cyanide (HCN).[5]

  • Sequential Loss of Halogens and HCN: A combination of the above fragmentations is expected, leading to ions corresponding to the pyridine ring having lost its halogen substituents and subsequently undergoing ring cleavage.

Predicted EI Fragmentation Diagram

EI_Fragmentation M [C₅H₄BrClN₂]⁺˙ m/z 207/209/211 frag1 [M - Br]⁺ m/z 128/130 M->frag1 - •Br frag2 [M - Cl]⁺ m/z 172/174 M->frag2 - •Cl frag3 [M - Br - HCN]⁺ m/z 101/103 frag1->frag3 - HCN frag5 [M - Br - Cl]⁺˙ m/z 93 frag1->frag5 - •Cl frag4 [M - Cl - HCN]⁺ m/z 145/147 frag2->frag4 - HCN frag6 [C₄H₃N₂]⁺ m/z 66 frag3->frag6 - Cl

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Soft Ionization Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal in-source fragmentation.[6] Structural information is then obtained through tandem mass spectrometry (MS/MS), where the [M+H]+ ion is isolated and fragmented via collision-induced dissociation (CID).

Site of Protonation

In this compound, there are two primary sites for protonation: the pyridine ring nitrogen and the exocyclic amine group. The pyridine nitrogen is generally the more basic site and is the most likely location for protonation in the gas phase.[7]

Predicted ESI-MS/MS Fragmentation Pathways

The fragmentation of the protonated molecule [M+H]+ will likely proceed through different mechanisms than those observed in EI-MS. The presence of the positive charge on the pyridine nitrogen will influence the subsequent bond cleavages.

Key Predicted ESI-MS/MS Fragmentations:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated aromatic amines is the elimination of a neutral ammonia molecule. This would involve the transfer of a proton from the ring nitrogen to the amine group, followed by its departure.

  • Loss of HBr or HCl: The elimination of hydrogen halides (HBr or HCl) is another plausible fragmentation route, driven by the formation of a stable neutral molecule.

  • Sequential Losses: Similar to EI, sequential losses of these neutral molecules are expected to be observed, providing further structural information.

Predicted ESI-MS/MS Fragmentation Diagram

ESI_Fragmentation MH [C₅H₅BrClN₂]⁺ m/z 208/210/212 frag1 [MH - NH₃]⁺ m/z 191/193/195 MH->frag1 - NH₃ frag2 [MH - HBr]⁺ m/z 127/129 MH->frag2 - HBr frag3 [MH - HCl]⁺ m/z 172/174 MH->frag3 - HCl frag4 [MH - HBr - HCN]⁺ m/z 100/102 frag2->frag4 - HCN

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Hypothetical Experimental Protocols

The following protocols are provided as a starting point for the mass spectrometric analysis of this compound. Optimization will be necessary based on the specific instrumentation used.

GC-MS for EI Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • GC Column: A standard non-polar column (e.g., DB-5ms or equivalent).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 300.

LC-MS/MS for ESI Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL.

    • Dilute with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation:

    • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

    • LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1: Scan for the protonated molecule ([M+H]+) at m/z 208/210/212.

    • MS2: Isolate the most abundant isotopic peak of the precursor ion and perform Collision-Induced Dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution GCMS GC-MS (EI) Working->GCMS LCMSMS LC-MS/MS (ESI) Working->LCMSMS Spectra Mass Spectra GCMS->Spectra LCMSMS->Spectra Fragmentation Fragmentation Analysis Spectra->Fragmentation

Caption: General workflow for the mass spectrometric analysis of this compound.

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometric fragmentation of this compound. By applying established principles of ion chemistry, we have proposed the most likely fragmentation pathways under both Electron Ionization and Electrospray Ionization conditions. The distinct isotopic signature, coupled with the predicted fragmentation patterns involving the loss of halogens, ammonia, and cleavage of the pyridine ring, offers a robust basis for the identification and structural elucidation of this compound in complex matrices. The provided hypothetical protocols serve as a practical starting point for researchers to develop and validate their own analytical methods.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • NIST Mass Spectrometry Data Center. (n.d.). National Institute of Standards and Technology.
  • Couto, R. C., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9136-9147.
  • Li, H., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 47(11), 1457-1465.
  • Chemistry Steps. (n.d.). Alpha (α) Cleavage.
  • Korfmacher, W. A. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 723-736.
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263.
  • Wiley Science Solutions. (n.d.). Spectral Databases.
  • Coblentz Society, Inc. (n.d.). NIST 23 Mass Spectral Library.
  • Master Organic Chemistry. (2013). Bond Strengths And Radical Stability.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • MassBank of North America. (n.d.).
  • JoVE. (2023). Mass Spectrometry of Amines.
  • Chemistry LibreTexts. (2023). Fragmentation Pathways.
  • Singh, S., & Kaur, H. (2023). A Review on Mass Spectroscopy and Its Fragmentation Rules. Journal of Drug Delivery and Therapeutics, 13(5), 183-189.
  • StatPearls. (2024). Mass Spectrometer.
  • Chemistry LibreTexts. (2023). Bond Energies.
  • University of Rochester. (n.d.). Fragmentation and Interpretation of Spectra.

Sources

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Bromo-3-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Complex Heterocyclic Intermediates

In the landscape of modern drug discovery and development, heterocyclic compounds, particularly substituted pyridines, form the structural core of countless pharmaceutical agents.[1][2] The compound 2-Bromo-3-chloropyridin-4-amine is a prime example of a highly functionalized intermediate, where the precise arrangement of its amine and halogen substituents is critical for subsequent synthetic transformations and, ultimately, the biological activity of the final active pharmaceutical ingredient (API). Verifying the identity, purity, and structural integrity of such molecules is not merely a procedural step but a foundational requirement for robust process development and regulatory compliance.

Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, rapid, and non-destructive method for the molecular characterization of these intermediates.[1][3][4][5] It provides a unique vibrational "fingerprint" that is exquisitely sensitive to the molecule's functional groups and overall structure.[3] This guide is designed for researchers, analytical scientists, and drug development professionals, providing a blend of theoretical grounding and practical, field-proven insights into the FT-IR analysis of this compound. We will move beyond a simple recitation of wavenumbers to build a causal understanding of the spectrum, enabling confident and authoritative interpretation.

| The Vibrational Landscape of a Substituted Pyridine

The FT-IR spectrum of this compound is a composite of vibrations from its three key structural components: the pyridine ring, the primary aromatic amine group, and the carbon-halogen bonds. Each component contributes characteristic absorptions, which are further modulated by their electronic interplay and relative positions on the aromatic ring.

  • The Pyridine Core: Unlike benzene, the C₂ᵥ symmetry of the pyridine ring and the presence of the nitrogen heteroatom create a more complex set of ring stretching (νC=C, νC=N) and bending vibrations.[6][7] These typically appear in the 1600-1400 cm⁻¹ region.

  • The Primary Amine (-NH₂): This group is a rich source of diagnostic peaks. The N-H stretching vibrations are prominent in the high-frequency region (3500-3200 cm⁻¹), while bending (scissoring) and wagging modes appear at lower frequencies.[8][9][10] The presence of two distinct N-H stretching bands (asymmetric and symmetric) is a hallmark of a primary amine.[8][9][11]

  • The Halogen Substituents (C-Br, C-Cl): The carbon-chlorine and carbon-bromine stretching vibrations are located in the low-frequency "fingerprint region" (below 850 cm⁻¹).[12][13] While this region can be complex, the presence of these bands provides direct evidence of halogenation. The C-Cl stretch typically appears at a higher wavenumber than the C-Br stretch due to the lower mass of chlorine and stronger bond.[13][14][15]

The logical relationship between the molecule's structure and its spectral features is illustrated below.

cluster_mol Molecular Structure: this compound cluster_spec Expected FT-IR Spectral Regions Mol Pyridine Ring -NH₂ (Amine) -Cl (Chloro) -Br (Bromo) N_H N-H Stretching Region (3500-3200 cm⁻¹) Mol->N_H -NH₂ group Ring_CH Aromatic C-H & Ring Stretching (3100-1400 cm⁻¹) Mol->Ring_CH Pyridine Ring & Aromatic C-H Fingerprint Fingerprint Region (1400-600 cm⁻¹) C-N, C-Cl, C-Br Stretches Mol->Fingerprint All Functional Groups

Caption: Logical map from molecular structure to FT-IR spectral regions.

| Experimental Protocol: A Self-Validating Approach

The integrity of an FT-IR spectrum is contingent upon a meticulous experimental technique. The following protocol for solid-state analysis using the Potassium Bromide (KBr) pellet method is designed to minimize interference and produce a high-quality, reproducible spectrum.

2.1 Materials and Equipment

  • FT-IR Spectrometer (e.g., Agilent Cary 630 or equivalent)[5]

  • Analytical Balance (4-decimal place)

  • Agate Mortar and Pestle

  • Pellet Press with Die Set

  • Infrared (IR) Grade Potassium Bromide (KBr), stored in a desiccator at 100-110°C

  • Spatulas and Weighing Paper

  • Sample: this compound, finely ground

2.2 Step-by-Step Methodology

  • Environment Preparation: Ensure the sample preparation area is free from excessive atmospheric moisture and carbon dioxide, which can introduce interfering peaks (broad O-H around 3400 cm⁻¹, sharp CO₂ around 2360 cm⁻¹).

  • Sample Grinding: In the agate mortar, place approximately 1-2 mg of the this compound sample. Grind gently but thoroughly to a fine, consistent powder. Causality: This step is crucial to reduce scattering of the IR beam by large crystals (the Christiansen effect), which can distort peak shapes and baselines.

  • KBr Matrix Preparation: Weigh approximately 150-200 mg of dry IR-grade KBr. Briefly grind the KBr alone in the mortar to ensure it is free of clumps.

  • Sample-Matrix Mixing: Add the ground sample to the KBr in the mortar. Mix gently but thoroughly for 1-2 minutes until the sample is homogeneously dispersed. The final concentration of the sample in KBr should be between 0.2% and 1%.[16] Causality: Inhomogeneous mixing will lead to a non-uniform IR beam path, resulting in a poor-quality spectrum with sloping baselines and incorrect absorbance ratios.

  • Pellet Pressing: Transfer the mixture to the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for approximately 2 minutes. Trustworthiness Check: A well-prepared pellet should be translucent and uniform, resembling a small glass window. Cloudiness often indicates insufficient grinding, trapped moisture, or inadequate pressure.

  • Background Acquisition: Place an empty sample holder in the spectrometer and run a background scan. This captures the spectral signature of the instrument and atmospheric components, which will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Carefully place the KBr pellet into the sample holder and acquire the FT-IR spectrum. A typical acquisition range is 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction if necessary. Label significant peaks for analysis.

The entire workflow, from preparation to final analysis, is a system where each step validates the next.

start Start: Obtain Sample prep Sample Preparation (Grind & Mix with KBr) start->prep press Press KBr Pellet prep->press acquire Acquire Sample Spectrum press->acquire background Acquire Background Spectrum background->acquire process Process Data (Baseline Correction) acquire->process interpret Interpret Spectrum & Assign Peaks process->interpret report Generate Report interpret->report

Caption: Standard workflow for FT-IR analysis via the KBr pellet method.

| Core Directive: Spectrum Interpretation and Peak Assignment

The following is a detailed analysis of the expected vibrational modes for this compound. The wavenumbers provided are based on established group frequencies for aromatic amines, halopyridines, and other substituted aromatic systems.[2][9][11][17]

3.1 High-Frequency Region (4000 - 2500 cm⁻¹)

  • N-H Stretching (νₙ₋ₕ): This is the most diagnostic region for the amine group. As a primary aromatic amine, two distinct peaks are expected.[8][9]

    • Asymmetric Stretch: Expected in the range of 3500 - 3420 cm⁻¹ .[9] This higher frequency vibration involves the two N-H bonds stretching out of phase.

    • Symmetric Stretch: Expected in the range of 3420 - 3340 cm⁻¹ .[9] This lower frequency mode involves the two N-H bonds stretching in phase.

    • Expert Insight: The positions for aromatic amines are typically 40-70 cm⁻¹ higher than for aliphatic amines due to resonance effects.[11][18] The bands are generally sharp and of medium intensity.

  • Aromatic C-H Stretching (νₐᵣ₋₇): The stretching of the C-H bonds on the pyridine ring will produce weak to medium absorptions just above 3000 cm⁻¹. Look for peaks in the 3100 - 3000 cm⁻¹ range.[14][19]

3.2 Mid-Frequency "Double Bond" Region (2000 - 1400 cm⁻¹)

  • N-H Bending / Scissoring (δₙ₋ₕ): The in-plane bending vibration of the primary amine group is expected to produce a sharp, medium-to-strong band in the region of 1650 - 1580 cm⁻¹ .[8] This peak can sometimes be mistaken for a carbonyl, but its association with the N-H stretching bands confirms its origin.

  • Pyridine Ring Stretching (νC=C, νC=N): The pyridine ring gives rise to a series of characteristic stretching vibrations. These are often seen as a pair or series of sharp bands.

    • Expect strong bands around 1615 cm⁻¹ and 1570 cm⁻¹ .

    • Additional ring vibrations are expected near 1470 cm⁻¹ and 1430 cm⁻¹ .[20][21] The exact positions are influenced by the electronic effects of the bromo, chloro, and amino substituents.

3.3 Fingerprint Region (1400 - 600 cm⁻¹)

This region is complex but contains highly diagnostic information.

  • Aromatic C-N Stretching (νₐᵣ₋ₙ): The stretching of the bond between the pyridine ring and the amine nitrogen typically results in a strong absorption between 1335 - 1250 cm⁻¹ .[8][18]

  • N-H Wagging (ωₙ₋ₕ): A broad, strong band resulting from the out-of-plane wagging of the -NH₂ group is expected between 910 - 665 cm⁻¹ .[8]

  • C-Cl Stretching (ν₋₋): The carbon-chlorine stretch gives a strong absorption typically found in the 850 - 550 cm⁻¹ range.[12][13][22] For substituted pyridines, this is often observed around 700-800 cm⁻¹ .[17]

  • C-Br Stretching (ν₋₋): The carbon-bromine stretch is found at a lower frequency than the C-Cl stretch due to the heavier mass of bromine. Expect a medium-to-strong band in the 690 - 515 cm⁻¹ range.[13][15]

3.4 Summary of Expected Vibrational Modes

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentAssociated Functional Group
3500 - 3420MediumAsymmetric N-H Stretch (νₐₛ)Primary Aromatic Amine
3420 - 3340MediumSymmetric N-H Stretch (νₛ)Primary Aromatic Amine
3100 - 3000WeakAromatic C-H Stretch (νₐᵣ₋₇)Pyridine Ring
1650 - 1580StrongN-H Scissoring Bend (δₙ₋ₕ)Primary Aromatic Amine
1625 - 1550StrongC=C and C=N Ring Stretches (νₐᵣ)Pyridine Ring
1500 - 1400MediumC=C and C=N Ring Stretches (νₐᵣ)Pyridine Ring
1335 - 1250StrongAromatic C-N Stretch (νₐᵣ₋ₙ)Aryl-Amine Bond
910 - 665Broad, StrongN-H Out-of-Plane Wag (ωₙ₋ₕ)Primary Aromatic Amine
850 - 700StrongC-Cl Stretch (ν₋₋)Chloro-Pyridine Moiety
690 - 515StrongC-Br Stretch (ν₋₋)Bromo-Pyridine Moiety

| Conclusion: From Spectrum to Certainty

The FT-IR analysis of this compound is a clear demonstration of how a single analytical technique can provide a wealth of structural information. By systematically evaluating the key spectral regions, a researcher can confidently confirm the presence of the primary amine, the integrity of the pyridine ring, and the successful incorporation of both chloro and bromo substituents. This guide provides the foundational principles and a practical framework to move from a raw spectrum to an authoritative structural confirmation, a critical capability in the rigorous environment of pharmaceutical research and development.

| References

  • Application Note: FT-IR Analysis of Novel Pyridine Derivatives. (n.d.). Benchchem. Retrieved from

  • Spectroscopic Investigations of 2-Aminopyridine. (n.d.). TSI Journals. Retrieved from

  • Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. (2006). PubMed. Retrieved from

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved from

  • Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved from

  • The FTIR Spectra of Pyridine and Pyridine-d₅. (2003). Semantic Scholar. Retrieved from

  • Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. (2024). AZoM. Retrieved from

  • An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,4-Dichlorobutane: Focusing on the C-Cl Stretching Frequency. (n.d.). Benchchem. Retrieved from

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from

  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (2025). ResearchGate. Retrieved from

  • Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. (2025). ResearchGate. Retrieved from

  • Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. Retrieved from

  • Spectroscopic Properties of Amines. (2019). Chemistry LibreTexts. Retrieved from

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved from

  • N-H Stretching Definition. (n.d.). Fiveable. Retrieved from

  • Vibration-spectral and structural comparison of the 4-aminopyridine cation with the 4-hydroxypyridinium ion and 4-pyridone. (n.d.). Australian Journal of Chemistry. Retrieved from

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from

  • The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d₂, and Pyridine-3,5-d₂. (1957). Canadian Journal of Chemistry. Retrieved from

  • Pyridine FTIR Spectroscopy. (n.d.). CET Scientific Services Pte Ltd. Retrieved from

  • Infrared Spectroscopy of Amines. (n.d.). Retrieved from

  • A study of the vibrational spectra of some monosubstituted pyridines. (n.d.). Digital Commons @ NJIT. Retrieved from

  • The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d₂, and Pyridine-3,5-d₂. (n.d.). Canadian Science Publishing. Retrieved from

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. Retrieved from

  • Vibrational Spectroscopies, Global Reactivity, Molecular Docking, Thermodynamic Properties and Linear and Nonlinear Optical Parameters of Monohydrate Arsenate Salt of 4-Aminopyridine. (2023). PMC - NIH. Retrieved from

  • Infrared Spectral Studies of Some Substituted Pyridines. (1997). Asian Journal of Chemistry. Retrieved from

  • FTIR and pyridine-FTIR spectra of samples. (n.d.). ResearchGate. Retrieved from

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025). AZoM. Retrieved from

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from

  • A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent. Retrieved from

  • A new insight into the vibrational analysis of pyridine. (2025). ResearchGate. Retrieved from

  • Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. (n.d.). CORE. Retrieved from

  • IR Tables. (n.d.). UCSC. Retrieved from

  • FT-IR spectrum showing C-Cl stretching and O-H stretching. (n.d.). ResearchGate. Retrieved from

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from

  • Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved from

  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate. Retrieved from

  • The wavenumber of FTIR spectrum of pyridine interactions in the sample. (n.d.). ResearchGate. Retrieved from

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from

  • FT-IR spectra of pyridine adsorption results for the catalyst. (n.d.). ResearchGate. Retrieved from

  • IR Lecture Notes. (n.d.). Retrieved from

  • IR Chart. (n.d.). Retrieved from

  • Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. (n.d.). RSC Publishing. Retrieved from

  • 4-Bromo-2-chloropyridin-3-amine. (n.d.). BLD Pharm. Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-3-chloropyridin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-3-chloropyridin-4-amine, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of extensive published quantitative data, this document synthesizes foundational chemical principles to predict and rationalize the compound's solubility profile across a range of common organic solvents. We present a theoretical framework for understanding the interplay of molecular structure, solvent properties, and intermolecular forces. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the shake-flask method, empowering researchers to generate reliable data in their own laboratories. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solution behavior to facilitate reaction optimization, purification, formulation, and screening processes.

Introduction: The Molecular Profile of this compound

This compound (CAS No. 610277-13-9) is a polysubstituted pyridine derivative of significant interest in synthetic chemistry.[1][2] Its structural features—a pyridine ring, a primary amine, and two distinct halogen atoms—make it a versatile precursor for creating complex molecules with potential applications in pharmaceuticals and agrochemicals. The primary amine at the 4-position can act as a nucleophile or a directing group, while the bromine and chlorine atoms at the 2- and 3-positions, respectively, offer sites for cross-coupling reactions and other functional group interconversions.

Understanding the solubility of this compound is a critical first step in its practical application. Poor solubility can hinder reaction kinetics, complicate purification, and present significant challenges in formulation and biological screening, potentially leading to unreliable experimental results and increased development costs.[3] This guide will deconstruct the molecular features of this compound to build a predictive model of its solubility.

Key Molecular Features Influencing Solubility:

  • Pyridine Ring: A polar heterocyclic aromatic system capable of participating in π-π stacking and dipole-dipole interactions. The nitrogen atom can also act as a hydrogen bond acceptor.

  • Primary Amine (-NH₂): A polar functional group that can both donate and accept hydrogen bonds, significantly influencing solubility in protic solvents.

  • Halogen Atoms (Br, Cl): These substituents increase the molecule's molecular weight and surface area. While they add some polar character through their electronegativity, their overall contribution tends to increase hydrophobicity and favor solubility in less polar environments compared to an unsubstituted aminopyridine.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule with both polar and non-polar characteristics, its solubility will be a nuanced balance of these forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are excellent hydrogen bond donors and acceptors. The primary amine group of the target molecule will readily form hydrogen bonds with these solvents, suggesting moderate to good solubility. However, the bulky, non-polar halogen atoms and the aromatic ring will temper this effect, likely preventing high solubility, especially in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant dipole moments but do not donate hydrogen bonds. They are effective at solvating polar molecules. Given the polar nature of the pyridine ring and the amine group, this compound is expected to exhibit good to excellent solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack significant polarity and cannot form hydrogen bonds. The non-polar halogen substituents and the carbon framework of the pyridine ring may allow for some limited solubility, particularly in solvents with some polar character like Dichloromethane (DCM) or those capable of π-π interactions like Toluene. Solubility in highly nonpolar alkanes like hexane is expected to be very low.

Predicted Solubility Summary

The following table summarizes the expected qualitative solubility of this compound based on first principles. It is crucial to note that this is a predictive framework, and experimental verification is required for quantitative assessment.

Solvent ClassRepresentative SolventsKey Intermolecular ForcesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-DipoleModerate to GoodThe amine group's hydrogen bonding is the primary driver, but this is counteracted by the hydrophobic character of the halogenated ring.
WaterHydrogen BondingLow to Sparingly SolubleStrong hydrogen bonding potential is offset by the molecule's overall size and hydrophobic surface area from the halogens.
Polar Aprotic DMSO, DMF, THFDipole-DipoleGood to ExcellentStrong dipole interactions effectively solvate the polar regions of the molecule without the steric hindrance of a hydrogen-bonding network.
Acetone, AcetonitrileDipole-DipoleModerateThese solvents are less polar than DMSO/DMF, leading to a likely reduction in solvating power for this specific compound.
Nonpolar Dichloromethane (DCM)Dipole-Dipole, London DispersionModerateDCM has a weak dipole moment and can effectively solvate a wide range of compounds, making it a good candidate.
Tolueneπ-π Stacking, London DispersionLow to ModeratePotential for π-π interactions between toluene and the pyridine ring may afford some solubility.
Hexane, HeptaneLondon DispersionVery Low / InsolubleThe significant polarity of the amine and pyridine ring is incompatible with the nonpolar nature of alkanes.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For definitive, quantitative data, the shake-flask method is the gold-standard for determining thermodynamic solubility.[5] It measures the equilibrium concentration of a solute in a solvent at a specific temperature after a saturated solution has been established.

Causality Behind Experimental Choices:
  • Excess Solid: Using a clear excess of the solid compound ensures that the solvent becomes fully saturated, reaching a true thermodynamic equilibrium.

  • Equilibration Time: A prolonged incubation period (e.g., 24 hours) is necessary to ensure the dissolution process has reached a steady state, which is crucial for thermodynamic, as opposed to kinetic, solubility.[1]

  • Temperature Control: Solubility is highly temperature-dependent. A constant, controlled temperature ensures reproducibility and relevance of the data.

  • Phase Separation: Filtration or centrifugation is critical to remove all undissolved solid particles before analysis. Failure to do so will lead to an overestimation of solubility.[3]

  • Quantitative Analysis: A validated analytical method like HPLC-UV or LC-MS is required for accurate quantification of the dissolved compound in the supernatant.

Step-by-Step Methodology
  • Preparation of Stock Solutions (for Calibration): a. Accurately weigh approximately 5 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) in a 10 mL volumetric flask to create a concentrated stock solution. b. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Sample Preparation: a. Into appropriately labeled 2 mL glass vials, add an excess amount of solid this compound (e.g., 2-5 mg). The solid should be clearly visible at the bottom of the vial. b. Accurately pipette 1.0 mL of the desired organic solvent into each vial. c. Seal the vials securely to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker or rotator set within a temperature-controlled incubator (e.g., 25 °C). b. Agitate the samples at a constant speed (e.g., 250 rpm) for 24 hours to allow the system to reach equilibrium.

  • Phase Separation: a. After 24 hours, remove the vials and allow them to stand undisturbed for at least 1 hour to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is crucial to remove any remaining microscopic solid particles.

  • Analysis and Quantification: a. Analyze the calibration standards and the filtered sample solutions by a validated HPLC-UV or LC-MS method. b. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. c. Determine the concentration of this compound in the sample solutions by interpolating their analytical signals against the calibration curve. d. The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

Visualizations: Workflows and Relationships

Visual diagrams are essential for clarifying complex processes and relationships. The following have been generated using the DOT language to illustrate key aspects of this guide.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add Excess Solid (2-5 mg) to Vial prep2 Add 1.0 mL of Solvent prep1->prep2 Step 1 equil1 Seal Vial & Place on Shaker prep2->equil1 equil2 Agitate for 24h at 25°C equil1->equil2 Step 2 sep1 Settle for 1h equil2->sep1 sep2 Filter Supernatant (0.22 µm Syringe Filter) sep1->sep2 Step 3 analysis1 Inject into HPLC or LC-MS sep2->analysis1 analysis2 Quantify vs. Calibration Curve analysis1->analysis2 Step 4 result result analysis2->result Solubility Data (mg/mL)

Caption: Experimental workflow for the Shake-Flask solubility determination.

G compound This compound polar_protic Polar Protic (e.g., Methanol) compound->polar_protic Strong Interaction (Amine Group) polar_aprotic Polar Aprotic (e.g., DMSO) compound->polar_aprotic Strong Interaction (Pyridine Dipole) nonpolar Nonpolar (e.g., Hexane) compound->nonpolar Weak Interaction (Halogens/Ring) h_bond H-Bonding dipole Dipole-Dipole dispersion Dispersion

Caption: Relationship between molecular interactions and predicted solubility.

Conclusion

While quantitative experimental data for the solubility of this compound in organic solvents is not widely published, a robust qualitative understanding can be derived from its molecular structure. The presence of a hydrogen-bonding amine group and a polar pyridine ring predicts favorable solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents like methanol. Conversely, its solubility is expected to be limited in nonpolar solvents. For drug development professionals and research scientists, this predictive framework serves as a vital starting point for solvent selection in synthesis, purification, and screening assays. To move beyond prediction, this guide provides a rigorous, step-by-step protocol for the shake-flask method, enabling laboratories to generate the precise, high-quality solubility data necessary for advancing their research and development objectives.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Sigma-Aldrich. This compound. Product Page.
  • Bergström, C. A. S. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences.
  • University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • University of Michigan-Dearborn. Experiment: Solubility of Organic & Inorganic Compounds. Lab Manual.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

Sources

Navigating the Isomeric Landscape of C5H4BrClN2: A Technical Guide to IUPAC Nomenclature and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C5H4BrClN2 represents a fascinating and complex family of isomers, primarily rooted in the substituted aminopyridine scaffold. For professionals in drug discovery and medicinal chemistry, an unambiguous understanding of the specific isomer being synthesized, tested, or sourced is paramount. Trivial or ambiguous naming can lead to costly errors in research and development, reproducibility crises, and flawed structure-activity relationship (SAR) studies. This technical guide provides a systematic approach to the IUPAC nomenclature of bromochloroaminopyridine isomers, offering a logical framework for their precise identification. Furthermore, it presents a detailed case study on a prevalent isomer, 3-bromo-5-chloropyridin-2-amine (also known as 2-amino-3-bromo-5-chloropyridine), complete with a validated synthesis protocol and a comprehensive guide to its analytical characterization.

Part 1: Deconstructing the Isomers - A Systematic Approach to IUPAC Nomenclature

The structural diversity of C5H4BrClN2 arises from the various possible arrangements of the bromo, chloro, and amino substituents on the pyridine ring. The International Union of Pure and Applied Chemistry (IUPAC) provides a clear set of rules to assign a unique and systematic name to each of these isomers.[1]

Pillar 1: Identifying the Parent Heterocycle

The core structure is a pyridine ring (a six-membered heterocycle with one nitrogen atom) substituted with an amino group, making the parent hydride a pyridinamine .[2] The molecular formula C5H4BrClN2 confirms this, as a pyridine (C5H5N) plus an amino group (NH2) minus one hydrogen to make room for the halogen substituents (Br and Cl) results in the correct atomic count.

Pillar 2: The Principle of Lowest Locants

The numbering of the pyridine ring is fixed, starting with the nitrogen atom at position 1.[3] The primary goal when naming derivatives is to assign the substituents (the amino, bromo, and chloro groups) the lowest possible set of locants (numbers).

According to IUPAC rules for functional group priority, the amino group (-NH2) takes precedence over halogen substituents when determining the numbering scheme that results in the lowest locants.[1] However, the name is constructed based on the parent hydride, pyridinamine. The substituents are then listed alphabetically.

Pillar 3: Alphabetical Ordering of Substituents

Once the locants are assigned, the substituents are prefixed to the parent name in alphabetical order: bromo , chloro , and then the parent name pyridinamine .

The following diagram illustrates the fundamental numbering of the pyridine ring and the principle of assigning locants.

Caption: IUPAC numbering of the pyridine ring and alphabetical order of substituents.

Systematically Generated Isomers of Bromochloroaminopyridine

By applying these principles, we can systematically generate the possible isomers and their unambiguous IUPAC names. The position of the amino group dictates the starting point for naming, followed by the various combinations for the bromo and chloro groups.

Amino Group PositionBromo PositionChloro PositionPreferred IUPAC Name
2-amino343-Bromo-4-chloro-pyridin-2-amine
2-amino353-Bromo-5-chloro-pyridin-2-amine
2-amino363-Bromo-6-chloro-pyridin-2-amine
2-amino434-Bromo-3-chloro-pyridin-2-amine
2-amino454-Bromo-5-chloro-pyridin-2-amine
2-amino464-Bromo-6-chloro-pyridin-2-amine
2-amino535-Bromo-3-chloro-pyridin-2-amine
2-amino545-Bromo-4-chloro-pyridin-2-amine
2-amino636-Bromo-3-chloro-pyridin-2-amine
2-amino646-Bromo-4-chloro-pyridin-2-amine
3-amino242-Bromo-4-chloro-pyridin-3-amine
3-amino252-Bromo-5-chloro-pyridin-3-amine
3-amino262-Bromo-6-chloro-pyridin-3-amine
... (and so on).........

This table represents a subset of the numerous possible isomers. The systematic application of IUPAC rules ensures that each unique structure has a distinct name.

Part 2: Case Study - Synthesis and Characterization of 3-Bromo-5-chloropyridin-2-amine

3-Bromo-5-chloropyridin-2-amine (CAS No. 26163-03-1), commonly referred to by its synonym 2-amino-3-bromo-5-chloropyridine, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2] Its precise synthesis and rigorous characterization are essential for ensuring the quality and reliability of downstream applications.

Experimental Protocol: Synthesis via Halogenation of 2-Aminopyridine

This protocol is adapted from established methods involving the sequential halogenation of 2-aminopyridine.[3] The causality behind this multi-step approach lies in controlling the regioselectivity of the halogenation reactions. Direct co-halogenation can lead to a difficult-to-separate mixture of products.

Step 1: Chlorination of 2-Aminopyridine

  • Dissolve 37.6 parts of 2-aminopyridine in 160 parts of concentrated (36%) hydrochloric acid with slight cooling.

  • Introduce 30 parts of chlorine gas into the solution over a period of 50 minutes. This step preferentially chlorinates the 5-position due to the directing effects of the amino group and the acidic conditions.

Step 2: Bromination of 2-Amino-5-chloropyridine

  • To the solution from Step 1, add a solution of 53 parts of potassium bromide in 50 parts of water.

  • Introduce a further 30 parts of chlorine gas over one hour at a temperature of approximately 35°C. The in-situ generation of bromine via oxidation of bromide by chlorine, followed by electrophilic aromatic substitution, results in bromination at the 3-position.

  • A light-yellow precipitate of 3-bromo-5-chloropyridin-2-amine will form.

  • Stir the mixture for an additional 30 minutes to ensure complete reaction.

  • Isolate the product by filtration, wash with water, and dry.

The following diagram outlines the synthetic workflow.

Synthesis_Workflow Start 2-Aminopyridine in conc. HCl Step1 Introduce Cl₂ gas (~50 min) Start->Step1 Intermediate 2-Amino-5-chloropyridine (in situ) Step1->Intermediate Step2 Add KBr solution Intermediate->Step2 Step3 Introduce Cl₂ gas (~1 hr, 35°C) Step2->Step3 Precipitate Precipitation of Product Step3->Precipitate End 3-Bromo-5-chloropyridin-2-amine Precipitate->End

Caption: Synthetic workflow for 3-bromo-5-chloropyridin-2-amine.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.

Analytical Technique Expected Observations for 3-Bromo-5-chloropyridin-2-amine
¹H NMR Two distinct signals in the aromatic region, each integrating to 1H. The proton at C4 will appear as a doublet, and the proton at C6 will appear as a doublet. The coupling constant between them will be small (meta-coupling). A broad singlet corresponding to the two protons of the amino group will also be present.
¹³C NMR Five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents. For example, the carbon attached to bromine (C3) and chlorine (C5) will show characteristic shifts.
Infrared (IR) Spectroscopy Characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). C=C and C=N stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations in the fingerprint region (< 1000 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak (M⁺) will be observed. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a characteristic isotopic cluster of peaks (M⁺, M+2⁺, M+4⁺).

Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and instrument used.

Part 3: Conclusion and Broader Implications

The systematic application of IUPAC nomenclature is not merely an academic exercise; it is a foundational pillar of scientific integrity and reproducibility in chemical research and development. For complex scaffolds like the bromochloroaminopyridines, a precise and universally understood naming system prevents ambiguity and facilitates clear communication within and between research teams, regulatory bodies, and commercial suppliers. The ability to reliably synthesize and rigorously characterize a specific isomer, as demonstrated in the case study of 3-bromo-5-chloropyridin-2-amine, is critical for advancing drug discovery programs and developing novel agrochemicals. This guide provides the fundamental principles and a practical example to empower researchers in navigating this complex chemical space with confidence and accuracy.

References

  • Bayer A.G. (1975). Process for the production of 2-amino-3-hydroxypyridine derivatives. U.S. Patent No. 3,920,667. Washington, DC: U.S.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2763971, 3-Bromo-5-chloropyridin-2-amine.
  • Favre, H. A., & Powell, W. H. (Eds.). (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
  • Wikipedia contributors. (2023, December 29). Pyridine. In Wikipedia, The Free Encyclopedia.
  • International Union of Pure and Applied Chemistry. (2019). Brief Guide to the Nomenclature of Organic Chemistry. [Link] (Note: A more direct link to the guide is often found on the IUPAC site, but this is a stable landing page).
  • Organic Syntheses. (n.d.). 2,3-DIAMINOPYRIDINE.
  • Patsnap. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine.
  • International Union of Pure and Applied Chemistry. (2019).

Sources

Introduction: The Strategic Role of Halogenation in Aminopyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of Halogenated Aminopyridines

Aminopyridines are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, prized for their hydrogen bonding capabilities and versatile reactivity.[1] The strategic introduction of halogen atoms (F, Cl, Br, I) onto the aminopyridine core is a cornerstone of modern molecular design. This modification, far from being a simple substitution, profoundly alters the molecule's electronic landscape, thereby fine-tuning its physicochemical and biological properties. Halogenation impacts everything from metabolic stability and membrane permeability to receptor binding affinity and crystal packing, often through subtle yet powerful electronic effects.[2][3]

This guide provides a comprehensive exploration of the electronic properties of halogenated aminopyridines. We will dissect the underlying principles governing these changes, detail robust experimental and computational methodologies for their characterization, and offer insights into how these properties can be leveraged in drug development and materials science.

The Duality of Halogen Substituents: Inductive vs. Resonance Effects

The primary influence of a halogen atom on the aminopyridine ring is a delicate balance between two opposing electronic forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

  • Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the pyridine ring through the sigma (σ) bond framework. This effect is strongest with fluorine and decreases down the group (F > Cl > Br > I). This electron withdrawal generally decreases the basicity of the pyridine nitrogen and the exocyclic amino group.

  • Resonance Effect (+M): Halogen atoms possess lone pairs of electrons that can be delocalized into the pyridine ring's pi (π) system. This electron-donating effect is most significant for fluorine, where orbital overlap is most effective, and diminishes for larger halogens (F > Cl > Br > I).

The net electronic impact of a halogen is a competition between these two effects. For all halogens, the inductive effect dominates, making them net electron-withdrawing groups. However, the partial offset from the resonance effect modulates their overall influence and is critical for fine-tuning molecular properties.

G cluster_0 Electronic Effects of Halogen (X) on Aminopyridine Aminopyridine Aminopyridine Core Halogen Halogen (X) (F, Cl, Br, I) Inductive Inductive Effect (-I) σ-Electron Withdrawal Halogen->Inductive Electronegativity Resonance Resonance Effect (+M) π-Electron Donation Halogen->Resonance Lone Pairs NetEffect Net Effect Electron Withdrawing Inductive->NetEffect Resonance->NetEffect NetEffect->Aminopyridine Modulates Properties

Caption: Interplay of inductive and resonance effects from halogen substituents.

Computational Analysis of Electronic Parameters

Density Functional Theory (DFT) is an indispensable tool for predicting and rationalizing the electronic properties of molecules before undertaking synthetic efforts.[4][5] By calculating parameters such as molecular orbital energies and dipole moments, we gain predictive insight into a molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. Halogenation generally lowers the energies of both the HOMO and LUMO, with the magnitude of the shift depending on the halogen's identity and position.

Dipole Moment and Molecular Electrostatic Potential (MESP)

The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and how it interacts with other polar molecules, such as biological receptors. The MESP provides a visual map of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. A key feature revealed by MESP in heavier halogens (Cl, Br, I) is the "sigma-hole" (σ-hole)—an electropositive region on the halogen atom opposite the covalent bond, which is fundamental to halogen bonding.[6]

Comparative Data for Halogenated Aminopyridines

The following table summarizes key electronic parameters calculated for 4-amino-3-iodopyridine and related analogs, providing a comparative view of substituent effects.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Reference/Methodology
4-Amino-3-iodopyridine-5.85-0.954.903.20Proposed DFT/B3LYP/6-311++G(d,p)[7]
4-Aminopyridine-5.98-0.545.443.89DFT/B3LYP/6-311+G(d,p)[7]
3-Aminopyridine-6.05-0.585.472.87DFT/B3LYP/6-311+G(d,p)[7]
4-Amino-3,5-dichloropyridine-6.34-1.215.131.95DFT/B3LYP/6-311+G(d,p)[7]

Data is derived from computational studies and serves as a predictive framework. Experimental validation is essential.[7]

Methodologies for Characterization

A multi-faceted approach combining computational and experimental techniques is required for a thorough characterization of the electronic properties of halogenated aminopyridines.

Detailed Protocol: Computational Analysis Workflow

This protocol outlines a standard workflow for calculating the electronic properties of a novel halogenated aminopyridine using DFT.

Objective: To determine the HOMO/LUMO energies, HOMO-LUMO gap, dipole moment, and MESP of a target molecule.

Platform: Gaussian, ORCA, or similar quantum chemistry software package.

Methodology:

  • Structure Preparation:

    • Draw the 3D structure of the halogenated aminopyridine using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a low-cost force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Geometry Optimization (DFT):

    • Rationale: This step finds the lowest energy conformation of the molecule. The choice of functional and basis set is a trade-off between accuracy and computational cost. B3LYP is a widely used hybrid functional providing reliable results for many organic systems. The 6-311++G(d,p) basis set is robust, including diffuse functions (++) for lone pairs and polarization functions (d,p) for accurate geometry.

    • Input: Set up a DFT calculation with the B3LYP functional and the 6-311++G(d,p) basis set.

    • Execution: Run the geometry optimization. Ensure the calculation converges, indicated by the absence of imaginary frequencies in a subsequent frequency calculation.

  • Property Calculation:

    • Rationale: Using the optimized geometry, single-point energy calculations are performed to derive the electronic properties.

    • Input: Using the optimized coordinates, perform a single-point calculation with the same level of theory. Request the following properties:

      • Molecular Orbitals (for HOMO/LUMO energies).

      • Natural Bond Orbital (NBO) analysis (for atomic charges).

      • Dipole moment.

      • Molecular Electrostatic Potential (MESP).

  • Data Analysis:

    • Extract the energies of the HOMO and LUMO from the output file and calculate the energy gap.

    • Record the calculated dipole moment.

    • Visualize the MESP surface using software like GaussView or VMD. Identify electron-rich (red/yellow) and electron-poor (blue) regions.

G start Start: Target Molecule Structure mol_edit 1. 3D Structure Generation (e.g., Avogadro, ChemDraw) start->mol_edit pre_opt 2. Pre-optimization (Molecular Mechanics, e.g., MMFF94) mol_edit->pre_opt dft_opt 3. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) pre_opt->dft_opt freq_check 4. Frequency Calculation (Confirm Minimum Energy State) dft_opt->freq_check freq_check->dft_opt Imaginary Frequencies Found sp_calc 5. Single-Point Property Calculation (Using Optimized Geometry) freq_check->sp_calc No Imaginary Frequencies analysis 6. Data Extraction & Analysis sp_calc->analysis end End: Electronic Properties Report analysis->end

Caption: A generalized workflow for the computational analysis of molecular electronic properties.[7]

Experimental Validation Techniques

Computational findings must be anchored by experimental data.

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: Provides information on electronic transitions. Halogenation can cause shifts in the absorption maxima (λmax) due to alterations in the HOMO-LUMO gap.

    • NMR Spectroscopy: A powerful tool for structural elucidation. 1H and 13C NMR chemical shifts are sensitive to the electron-withdrawing effects of halogens. For fluorinated compounds, 19F NMR is exceptionally informative due to its high sensitivity and wide chemical shift range, providing a direct probe of the fluorine's electronic environment.[8][9]

  • Electrochemical Analysis:

    • Cyclic Voltammetry (CV): This technique measures the oxidation and reduction potentials of a molecule. Halogenation, by modifying the HOMO and LUMO energy levels, directly influences these potentials. Electron-withdrawing halogens generally make the molecule more difficult to oxidize and easier to reduce.[10]

The Rise of Halogen Bonding

A critical consequence of the electronic changes induced by halogenation is the capacity for halogen bonding (XB). This is a non-covalent interaction where an electropositive σ-hole on a halogen atom (Cl, Br, I) interacts favorably with a nucleophilic region (e.g., a lone pair on N, O, or S) on another molecule.[6][11]

The strength of the halogen bond generally follows the trend I > Br > Cl >> F, correlating with the size and positivity of the σ-hole.[3][12] This directional and tunable interaction is increasingly exploited in drug design for enhancing ligand-protein binding affinity and in crystal engineering to control the solid-state architecture of materials.[12][13] Studies on co-crystals of halogenated pyridines have demonstrated that halogen bonding can be a dominant structure-directing interaction, sometimes even competing with or replacing traditional hydrogen bonds.[3][12]

Conclusion

The halogenation of aminopyridines is a powerful strategy for modulating electronic properties in a predictable manner. The interplay between inductive and resonance effects, while complex, allows for the fine-tuning of basicity, molecular orbital energies, and charge distribution. A synergistic approach, combining the predictive power of computational chemistry with the empirical validation of spectroscopy and electrochemistry, is essential for fully characterizing these molecules. A deep understanding of these electronic fundamentals, including the capacity for halogen bonding, empowers researchers and drug developers to rationally design next-generation aminopyridine derivatives with tailored functions for therapeutic and material applications.

References

  • Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2434–2443. [Link]
  • Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • Kukkonen, E. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens : Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. JYX: JYU. [Link]
  • Dolezel, P., et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]
  • Aakeröy, C. B., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. [Link]
  • Aakeröy, C. B., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. PubMed. [Link]
  • Hathwar, V. R., et al. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes.
  • Wang, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]
  • Das, S., & Patel, B. K. (2022). C−H halogenation (Cl/Br) in 2‐aminopyridine and 2‐aminodiazine system.
  • Orie, K. J., et al. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. [Link]
  • Selivanov, N. I., Kevorkyants, R., & Emeline, A. (2026). Structural and optoelectronic properties of quasi 1D hybrid 3-halogenopyridinium lead bromides. Dalton Transactions. [Link]
  • Li, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [Link]
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2022). Recent advances in the electrochemical reactions of nitrogen-containing organic compounds. RSC Publishing. [Link]
  • Makarov, A. M., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]
  • Caron, S., et al. (2006). General and mild preparation of 2-aminopyridines. PubMed. [Link]
  • Al-Ahmary, Z. M. (2025). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine.
  • Tsirelson, V. G., & Stash, A. I. (2021). Electron Density Properties and Halogen Bond Length as Estimators of Interaction Energy. PubMed Central. [Link]
  • Malet-Martino, M., & Martino, R. (2002). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. PubMed. [Link]
  • Asghar, M. N., et al. (2020). An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones.
  • Pelmenschikov, V., et al. (2016). HFEPR and Computational Studies on the Electronic Structure of a High-Spin Oxidoiron(IV) Complex in Solution. PubMed. [Link]
  • Le, C. M., et al. (2020). Electrochemical Generation of Hypervalent Bromine(III) Compounds. PubMed Central. [Link]
  • Li, Z., et al. (2025). A theoretical study of substitution effect on halogen-π interactions.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
  • Obot, I. B., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations.
  • University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. [Link]
  • Claridge, T. D. W., et al. (2022).
  • Karim, A., et al. (2016). Substituent Effects on the N-I-N Halogen Bond. PubMed. [Link]
  • Bharatam, P. V., et al. (2025). Electron Delocalization in Aminoguanidine: A Computational Study.
  • Pelmenschikov, V., et al. (2025). HFEPR and Computational Studies on the Electronic Structure of a High-Spin Oxidoiron(IV) Complex in Solution.

Sources

An In-Depth Technical Guide to the Chemical Safety and Hazards of 2-Bromo-3-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, potential hazards, and emergency procedures associated with 2-Bromo-3-chloropyridin-4-amine. As a substituted pyridinamine, this compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its halogenated and reactive nature necessitates a thorough understanding of its safety profile to ensure proper handling and mitigate risk in a laboratory setting. This document synthesizes data from authoritative safety sources to provide a practical and technically grounded resource for professionals.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions, as well as its potential for environmental and physiological interaction.

PropertyValueSource
IUPAC Name 2-bromo-3-chloro-4-pyridinamine
CAS Number 610277-13-9
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol [1]
Physical Form Solid
Melting Point 148-153 °C (Illustrative for isomer 3-Bromo-2-chloropyridin-4-amine)[1]
Storage Temperature Room temperature, store in a dark place under an inert atmosphere

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The classifications point to its potential to cause acute health effects upon exposure. The presence of two different halogens on the pyridine ring, combined with the amine group, contributes to its biological activity and associated hazards.

GHS ClassificationDetails
Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements Prevention: P261, P264, P270, P271, P280[2][3] Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362[2][4] Storage: P403+P233, P405[2] Disposal: P501[2]

Toxicological Profile and Health Hazards

The primary health risks associated with this compound are acute in nature. It is crucial to note that, as with many specialized research chemicals, a comprehensive toxicological profile has not been established.[5] The absence of chronic toxicity, mutagenicity, or carcinogenicity data requires that this compound be handled with the assumption that unknown long-term effects are possible.

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302), indicating that ingestion can lead to adverse health effects.

  • Skin Irritation: Direct contact with the solid or its dust can cause skin irritation, characterized by redness, itching, and inflammation.

  • Eye Irritation: This chemical is a serious eye irritant. Contact can cause significant pain, redness, and potential damage to the cornea if not promptly and thoroughly rinsed.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract, leading to coughing and shortness of breath. All work should be conducted in a manner that avoids aerosolizing the solid.

Safe Handling and Exposure Control

A proactive approach to exposure control is paramount. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls
  • Ventilation: Always handle this compound inside a certified chemical fume hood to control dust and prevent inhalation exposure.[6][7]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[7]

  • Skin Protection: Wear nitrile gloves with a minimum thickness of 0.11 mm. Nitrile provides excellent protection against halogenated organic compounds. A lab coat is mandatory, and additional protective clothing may be required for larger quantities.[2]

  • Respiratory Protection: If work outside of a fume hood is unavoidable (e.g., during spill cleanup), a NIOSH-approved respirator with a particle filter is required.[8]

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification is Current B Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) A->B C Designate & Prepare Work Area in Hood B->C D Retrieve Chemical from Storage (Keep Tightly Closed) C->D E Carefully Weigh Solid in Hood to Avoid Dust D->E F Perform Experimental Work within Hood E->F G Decontaminate Glassware & Work Surfaces F->G H Dispose of Waste in Labeled Hazardous Waste Container G->H I Doff PPE and Wash Hands Thoroughly H->I

Caption: Workflow for the safe laboratory handling of this compound.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm.

First-Aid Measures
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][9] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[2][9] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[3][4]

Spill and Fire Response
  • Accidental Release: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed, labeled container for hazardous waste disposal.[6] Do not let the product enter drains.[5]

  • Fire-Fighting: This material is combustible.[5] Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[7]

Emergency Decision Flowchart

G node_action node_action node_end node_end start Exposure Event Occurs is_inhalation Inhalation? start->is_inhalation is_skin Skin Contact? is_inhalation->is_skin No action_inhale Move to Fresh Air Seek Medical Attention is_inhalation->action_inhale Yes is_eye Eye Contact? is_skin->is_eye No action_skin Remove Contaminated Clothing Wash with Soap & Water (15 min) is_skin->action_skin Yes is_ingestion Ingestion? is_eye->is_ingestion No action_eye Rinse with Water (15 min) Seek IMMEDIATE Medical Attention is_eye->action_eye Yes action_ingest Rinse Mouth Seek IMMEDIATE Medical Attention is_ingestion->action_ingest Yes end_report Report Incident is_ingestion->end_report No action_inhale->end_report action_skin->end_report action_eye->end_report action_ingest->end_report

Caption: Decision flowchart for first aid response to chemical exposure.

Stability and Reactivity

While stable under recommended storage conditions, this compound can react with certain substances and decompose under heat.[5][7]

ParameterDescription
Chemical Stability Stable under normal ambient conditions (room temperature).[5]
Conditions to Avoid Heat, formation of dust, and exposure to incompatible materials.[7]
Incompatible Materials Strong oxidizing agents.[7]
Hazardous Decomposition Products Under fire conditions, may produce toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[2][7]

References

  • 2-Bromo-6-chloropyridin-3-amine SDS. ECHEMI. [URL: https://www.echemi.com/products/pd202008111050501-88-6.html]
  • Safety Data Sheet for 4-Amino-5-bromo-2-chloropyridine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/751243]
  • Safety Data Sheet for 2-Bromo-3-amino-5-chloropyridine. AK Scientific, Inc. [URL: https://www.aksci.com/sds/SC2030.sds.pdf]
  • Safety Data Sheet for 2-bromopyridine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/b69403]
  • 4-AMINO-5-BROMO-2-CHLOROPYRIDINE Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/4-amino-5-bromo-2-chloropyridine-cas-857730-21-3.html]
  • Safety Data Sheet for 2-Bromo-4-Aminopyridine. AK Scientific, Inc. [URL: https://www.aksci.com/sds/CBR003.sds.pdf]
  • This compound Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fa463]
  • 4-Amino-3-bromo-2-chloropyridine Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/751243]
  • Safety Data Sheet for 5-Bromopyridine-2,3-diamine. Fisher Scientific. [URL: https://www.fishersci.com/sds/AC433540000]
  • GHS precautionary statements. Wikipedia. [URL: https://en.wikipedia.
  • Safety Data Sheet for 2-Amino-3-bromopyridine. Fisher Scientific. [URL: https://www.fishersci.com/sds/AC412390000]
  • Safety Data Sheet for 4-Amino-5-bromo-2-chloropyridine. Fisher Scientific. [URL: https://www.fishersci.com/sds/AC457900010]

Sources

Introduction: The Pyridine Scaffold as a "Privileged" Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Pyridines

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the architecture of bioactive molecules.[1] It is structurally related to benzene, with one methine group replaced by a nitrogen atom.[1] This seemingly simple substitution imparts a unique set of electronic properties, including basicity and the ability to form hydrogen bonds, which are critical for molecular interactions with biological targets.[2] Consequently, the pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a framework that can be variously substituted to interact with a wide range of biological targets.[3][4] This versatility is evidenced by its presence in over 7,000 existing pharmaceutical compounds and its status as the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA).[5][6]

This guide provides an in-depth exploration of the diverse biological activities of substituted pyridines, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present detailed experimental protocols for their biological evaluation, and discuss the mechanistic insights that drive modern drug discovery efforts centered on this remarkable scaffold.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a primary focus of modern medicinal chemistry, and pyridine derivatives have emerged as a particularly fruitful area of investigation.[7] Their efficacy stems from the ability to modulate a variety of molecular pathways critical for tumor growth and survival, including angiogenesis, cell cycle progression, and kinase signaling.[8][9]

Mechanisms of Antiproliferative Action

Substituted pyridines exert their anticancer effects through multiple complex mechanisms:

  • Kinase Inhibition: Many pyridine derivatives are designed to target the ATP-binding site of protein kinases, which are often dysregulated in cancer. For example, pyridine-urea derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8][9] By blocking VEGFR-2 phosphorylation, these compounds can disrupt the formation of new blood vessels necessary for tumor growth.[8]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for chemotherapy. Certain chalcone-pyridine analogues have been developed as anti-tubulin agents, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.[9]

  • Enzyme Inhibition: Pyridine-based compounds can selectively inhibit tumor-associated enzymes. For instance, some derivatives are potent inhibitors of human carbonic anhydrase IX and XII, enzymes that are overexpressed in many hypoxic tumors and contribute to an acidic microenvironment that promotes cancer progression.[8]

  • Topoisomerase Inhibition: DNA topoisomerases are crucial for resolving DNA topological problems during replication. Some 2,6-diaryl-substituted pyridines have demonstrated the ability to inhibit topoisomerase I, leading to DNA damage and cell death.[6]

Structure-Activity Relationship (SAR) Insights

Analysis of various pyridine analogues has revealed key structural features that enhance antiproliferative activity. The presence and position of specific functional groups are critical.[5]

  • Enhancing Groups: The inclusion of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often enhances cytotoxic activity against cancer cell lines.[5]

  • Detrimental Groups: Conversely, the addition of halogen atoms or other bulky substituents can sometimes lead to lower antiproliferative effects.[5]

The following diagram illustrates these general SAR principles for anticancer activity.

G cluster_pyridine General Pyridine Scaffold cluster_activity Impact on Anticancer Activity Pyridine Pyridine Core Increase Enhanced Activity -OMe, -OH, -C=O, -NH2 Pyridine->Increase Substitution with Electron-Donating/ H-Bonding Groups Decrease Reduced Activity Halogens, Bulky Groups Pyridine->Decrease Substitution with Bulky/Halogen Groups G node_synthesis Synthesis of Pyridine Library node_purification Purification & Characterization (NMR, MS, HPLC) node_synthesis->node_purification node_primary Primary Screening (e.g., MTT, MIC Assay) node_purification->node_primary node_hit Hit Identification (Compounds with desired activity) node_primary->node_hit node_secondary Secondary Assays (Mechanism of Action, Dose-Response) node_hit->node_secondary node_lead Lead Compound Selection node_secondary->node_lead node_sar SAR Studies & Lead Optimization node_lead->node_sar node_invivo In Vivo Testing (e.g., Animal Models) node_lead->node_invivo node_sar->node_synthesis Iterative Design node_preclinical Preclinical Development node_invivo->node_preclinical

Sources

Methodological & Application

Application Note: Regioselective Buchwald-Hartwig Amination of 2-Bromo-3-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The synthesis of substituted heteroaromatic amines is a cornerstone of modern medicinal chemistry and materials science. Among these, the 2,4-disubstituted aminopyridine scaffold is a privileged structure found in numerous pharmacologically active agents. The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) which often require harsh conditions and have limited scope[1][2].

This application note provides a detailed protocol and scientific rationale for the regioselective Buchwald-Hartwig amination of 2-Bromo-3-chloropyridin-4-amine. The primary challenge in the functionalization of dihalogenated heterocycles is controlling the site of reaction. This guide leverages the inherent difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions to achieve selective amination at the C-2 position. We will delve into the mechanistic underpinnings of this selectivity, provide a robust, step-by-step experimental protocol, and offer expert guidance on parameter selection and troubleshooting.

Mechanistic Rationale and Regioselectivity

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A simplified, generally accepted mechanism is illustrated below. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic loop[3][4].

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(HNR'R'')]+X- oa_complex->amine_complex Amine Coordination (+ HNR'R'') amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation amido_complex->pd0 Regenerates Catalyst product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination base_product [Base-H]+X- reagents Ar-X + HNR'R'' base_reagent Base base_reagent->amine_complex

Figure 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

The critical step governing regioselectivity in substrates like this compound is Oxidative Addition . In this step, the palladium catalyst inserts into the carbon-halogen bond. The rate of this insertion is highly dependent on the nature of the halide. For palladium-catalyzed cross-coupling reactions, the general order of reactivity is C–I > C–Br > C–OTf > C–Cl[4].

Therefore, the C(2)-Br bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the more inert C(3)-Cl bond. By carefully controlling reaction conditions, particularly temperature, it is possible to achieve highly selective amination at the C-2 position while leaving the C-3 chloro substituent intact for subsequent functionalization. Research on the amination of 2,4-dichloropyridine has shown a strong preference for reaction at the C-2 position, further supporting this principle of kinetic control[5].

Guide to Reaction Parameter Selection

The success of a Buchwald-Hartwig amination is contingent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

ComponentRecommended ChoiceRationale & Alternatives
Palladium Source (tBuXPhos)Pd G4 or similar pre-catalystExpertise: Air- and moisture-stable pre-catalysts ensure the reliable generation of the active Pd(0) species, leading to greater reproducibility[4]. Alternatives: Pd₂(dba)₃, Pd(OAc)₂. These require in-situ reduction and can lead to higher catalyst loadings or less consistent results[4].
Ligand tBuXPhos (or other bulky biaryl phosphines)Expertise: Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for promoting the reductive elimination step, especially with challenging heteroaromatic substrates. They enhance catalyst stability and turnover[1][6]. Alternatives: Xantphos (good for pyridines[7]), RuPhos, BrettPhos (excellent for primary amines[3]).
Base Sodium tert-butoxide (NaOtBu) Expertise: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. NaOtBu is highly effective and widely used[3][4]. Alternatives: For base-sensitive functional groups, weaker bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times[3].
Solvent Toluene or 1,4-Dioxane Expertise: Anhydrous, aprotic solvents are crucial. Toluene and dioxane are standard choices with good solubility for many substrates[3]. Note: Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst[4].

Detailed Experimental Protocol

This protocol describes the amination of this compound with morpholine as a representative secondary amine.

Materials and Reagents
ReagentMWAmount (mmol)Mass/VolumePurity
This compound208.461.0208.5 mg>97%
Morpholine87.121.2104.5 mg (105 µL)>99%
(tBuXPhos)Pd G4881.040.02 (2 mol%)17.6 mg>98%
Sodium tert-butoxide96.101.4134.5 mg>98%
Toluene--5 mLAnhydrous
Step-by-Step Procedure

Experimental Workflow cluster_prep Preparation cluster_addition Reagent Addition (under Argon) cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Oven-dry glassware (Schlenk flask & stir bar) inert 2. Assemble and purge with Argon/N₂ prep->inert add_solids 3. Add NaOtBu, (tBuXPhos)Pd G4, and aryl bromide inert->add_solids add_solvent 4. Add Toluene add_solids->add_solvent add_amine 5. Add Morpholine (via syringe) add_solvent->add_amine heat 6. Heat to 80-100 °C with vigorous stirring add_amine->heat monitor 7. Monitor by TLC/LC-MS (until starting material is consumed) heat->monitor cool 8. Cool to room temp. and quench with water monitor->cool extract 9. Extract with EtOAc cool->extract purify 10. Dry, concentrate, and purify via column chromatography extract->purify

Figure 2: General Experimental Workflow for the Buchwald-Hartwig Amination.

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (134.5 mg, 1.4 mmol), (tBuXPhos)Pd G4 precatalyst (17.6 mg, 0.02 mmol), and this compound (208.5 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) via syringe. Begin vigorous stirring. Add morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product, 3-chloro-2-(morpholino)pyridin-4-amine.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (improper inerting).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous exclusion of air and moisture. Use a fresh bottle of precatalyst.2. Switch to a stronger base (e.g., LHMDS) or ensure the current base is anhydrous and fresh.3. Incrementally increase the temperature (e.g., to 110 °C), but be mindful of potential side reactions.
Hydrodehalogenation The aryl halide is reduced instead of coupled.This can be a competitive side reaction[1]. Use a different ligand system (e.g., a Josiphos-type ligand) or lower the reaction temperature. Ensure the amine is of high purity.
Formation of Side Products 1. Reaction at the C-3 chloro position.2. Catalyst decomposition.1. The reaction temperature is too high, overcoming the kinetic barrier for C-Cl activation. Reduce the temperature.2. Use a more robust ligand or a pre-catalyst. Increase ligand-to-palladium ratio slightly (e.g., 1.2:1).
Poor Solubility Reagents are not fully dissolved, leading to slow reaction.Switch to a different solvent system (e.g., CPME, t-AmOH) or use a co-solvent. Ensure vigorous stirring[4].

Safety Precautions

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them in a fume hood under an inert atmosphere.

  • Alkoxide Bases: Sodium tert-butoxide is a strong, corrosive base that is highly reactive with water. Handle in a glovebox or under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and dioxane are flammable organic solvents. Work in a well-ventilated fume hood away from ignition sources.

  • General: All chemical manipulations should be performed by trained personnel in a well-equipped laboratory setting, following all institutional safety procedures.

References

  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • ResearchGate. (2018).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • ResearchGate. (n.d.).
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
  • Galkin, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3564–3574. [Link]
  • ResearchGate. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)

Sources

Mastering a Privileged Scaffold: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-3-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-3-chloropyridin-4-amine in Drug Discovery

Substituted aminopyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific scaffold, this compound, represents a particularly valuable building block for drug discovery and development professionals. Its unique arrangement of two distinct halogen atoms offers a versatile platform for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse molecular libraries, accelerating the identification of novel drug candidates.

This technical guide provides an in-depth exploration of the strategic application of this compound in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. We will delve into the underlying principles of chemoselectivity, provide detailed, field-proven protocols, and offer insights into the causal factors behind experimental choices, empowering researchers to leverage this powerful synthetic intermediate to its full potential.

The Principle of Chemoselectivity: Exploiting the C-Br/C-Cl Reactivity Differential

The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the context of palladium-catalyzed cross-coupling. The generally accepted mechanism for these reactions initiates with the oxidative addition of the aryl halide to a palladium(0) catalyst.[3] The rate of this crucial first step is heavily influenced by the carbon-halogen bond dissociation energy, which follows the trend C-I > C-Br > C-Cl.[4]

Consequently, the weaker C-Br bond at the 2-position of our substrate is significantly more susceptible to oxidative addition than the stronger C-Cl bond at the 3-position. This inherent difference in reactivity allows for highly chemoselective cross-coupling at the C-2 position, leaving the C-3 chloro substituent intact for subsequent transformations. This predictable selectivity is a powerful tool for the strategic, stepwise construction of complex molecular architectures.

Diagrammatic Overview of the Catalytic Cycles

To visually conceptualize the core mechanistic steps, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(Br)L2->Amine Coordination & Deprotonation R'R''NH Base Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NR'R'')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Generalized Buchwald-Hartwig Amination Cycle.

Sonogashira Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation R'CC-Cu (from R'CCH + Cu(I)) Ar-Pd(II)(CCR')L2 Ar-Pd(II)(CCR')L2 Transmetalation->Ar-Pd(II)(CCR')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(CCR')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-CCR' Ar-CCR' Reductive Elimination->Ar-CCR'

Caption: Generalized Sonogashira Coupling Cycle.

Heck Reaction Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Migratory Insertion Migratory Insertion Ar-Pd(II)(Br)L2->Migratory Insertion H2C=CHR RCH(PdL2Br)CH2Ar RCH(PdL2Br)CH2Ar Migratory Insertion->RCH(PdL2Br)CH2Ar Beta-Hydride Elimination Beta-Hydride Elimination RCH(PdL2Br)CH2Ar->Beta-Hydride Elimination Ar-CH=CHR Ar-CH=CHR Beta-Hydride Elimination->Ar-CH=CHR H-Pd(II)(Br)L2 H-Pd(II)(Br)L2 Beta-Hydride Elimination->H-Pd(II)(Br)L2 H-Pd(II)(Br)L2->Pd(0)L2 Base

Caption: Generalized Heck Reaction Cycle.

Detailed Application Notes and Protocols

The following protocols are designed to be robust starting points for the selective functionalization of this compound at the C-2 position. Optimization may be required for specific substrates.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl structures.[5] In the case of this compound, this reaction allows for the selective introduction of a wide range of aryl and heteroaryl groups at the 2-position.

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001090-98
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF110880-90

Yields are estimated based on typical outcomes for structurally similar substrates.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[2] This reaction enables the selective formation of a C-N bond at the 2-position of this compound, providing access to a diverse range of N-substituted aminopyridine derivatives.

Experimental Protocol:

  • In a glovebox or under a stream of inert gas, charge a sealable reaction tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a suitable base (e.g., NaOtBu, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001280-95
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1101675-90
3n-ButylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDSTHF651870-85

Yields are estimated based on typical outcomes for structurally similar substrates.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling provides a direct route to the synthesis of alkynyl-substituted pyridines.[6] This reaction selectively introduces a terminal alkyne at the 2-position of this compound under mild conditions.

Experimental Protocol:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a degassed solvent (e.g., DMF or THF) and a suitable amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent, wash with aqueous ammonia and brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF50485-95
2TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NHTHFRT690-98
31-HexynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100380-90

Yields are estimated based on typical outcomes for structurally similar substrates.[7]

Heck Reaction: Formation of C-C Double Bonds

The Heck reaction facilitates the coupling of the aryl bromide with an alkene, leading to the formation of a substituted vinylpyridine.[8] This reaction offers a valuable method for introducing alkenyl moieties at the 2-position.

Experimental Protocol:

  • In a sealable tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand if necessary (e.g., PPh₃ or a phosphine-based ligand).

  • Add a base (e.g., Et₃N or K₂CO₃) and a high-boiling polar aprotic solvent (e.g., DMF or NMP).

  • A phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) may be beneficial.

  • Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times can range from 12 to 24 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Heck Reaction Conditions

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1201870-85
2n-Butyl acrylatePd(OAc)₂ (2)-K₂CO₃NMP1301675-90
31-OctenePdCl₂(dppf) (3)-AcONaDMA1402465-80

Yields are estimated based on typical outcomes for structurally similar substrates.

Conclusion: A Versatile Tool for Accelerated Drug Discovery

This compound stands out as a highly versatile and synthetically tractable building block for the construction of complex, substituted aminopyridine scaffolds. The predictable chemoselectivity of its C-Br bond in palladium-catalyzed cross-coupling reactions allows for a modular and efficient approach to the synthesis of diverse compound libraries. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to fully exploit the potential of this valuable intermediate, thereby accelerating the discovery of novel therapeutic agents.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • Ma, D., & Cai, Q. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Heck reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Bromo-3-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, particularly in the discovery of novel kinase inhibitors, the selection of a starting scaffold is a critical decision that dictates synthetic feasibility, diversification potential, and the ultimate biological profile of the lead candidates. 2-Bromo-3-chloropyridin-4-amine has emerged as a particularly valuable and strategic building block. Its aminopyridine core is a well-established "privileged scaffold," known for its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket in a multitude of kinases.[1][2] This interaction is a cornerstone for achieving high binding affinity.

What elevates this compound beyond a simple aminopyridine is its unique dihalogenation pattern. The presence of both a bromine and a chlorine atom on the pyridine ring provides medicinal chemists with a powerful tool: the potential for sequential, regioselective functionalization through differential reactivity in cross-coupling reactions. This guide provides an in-depth exploration of the rationale, synthetic strategies, and detailed protocols for leveraging this versatile starting material in the synthesis of next-generation kinase inhibitors.

Medicinal Chemistry Rationale: Why this compound?

The utility of this scaffold is rooted in several key principles of modern drug design:

  • The Aminopyridine Core as a Hinge Binder: The pyridine nitrogen and the exocyclic amino group of the 2-aminopyridine motif are perfectly positioned to act as hydrogen bond acceptors and donors, respectively. This allows them to mimic the adenine portion of ATP, forming canonical hydrogen bonds with the backbone of the kinase hinge region, a critical anchoring point for many Type I and Type II inhibitors.[1][2]

  • Differential Halogen Reactivity for Sequential Synthesis: The carbon-bromine (C-Br) bond is inherently more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This reactivity difference (C-I > C-Br > C-Cl) is the lynchpin of a powerful synthetic strategy.[3] It allows for a selective reaction, such as a Suzuki-Miyaura coupling, at the C2 position (formerly C-Br) while leaving the C3 position (C-Cl) intact for a subsequent, different coupling reaction, such as a Buchwald-Hartwig amination. This stepwise approach enables the controlled and directional assembly of complex molecular architectures.

  • Vectors for Diversification: The two halogen positions serve as orthogonal handles for introducing a wide variety of substituents.

    • C2 Position (from Bromine): This position is often functionalized with aryl or heteroaryl groups that can extend into the hydrophobic "front pocket" of the ATP-binding site, contributing to potency and selectivity.

    • C3 Position (from Chlorine): This position can be used to introduce groups that project towards the solvent-exposed region or target other nearby pockets, influencing physicochemical properties like solubility and cell permeability.

    • C4 Amino Group: While primarily a hinge-binder, the amino group can also be a point for further modification, although this is less common as it can disrupt the critical hinge interaction.

This strategic functionalization allows for the rapid generation of compound libraries to explore Structure-Activity Relationships (SAR) efficiently.

Core Synthetic Methodologies: Cross-Coupling Reactions

The workhorse reactions for functionalizing the this compound scaffold are palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for the two most critical transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-Br Functionalization)

This reaction is the primary method for creating a C-C bond at the more reactive C2 position, typically introducing an aryl or heteroaryl moiety.

Objective: To selectively couple an arylboronic acid at the C2 position of this compound.

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst is essential. Pd(PPh₃)₄ (tetrakis) is a classic choice, while more modern catalysts like Pd(dppf)Cl₂ offer greater stability and efficiency for challenging substrates.[4][5]

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact yield and should be screened for optimization.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. Water is crucial for the catalytic cycle, particularly for the hydrolysis of the boronate species.[4][6]

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inerting the Flask: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) to the flask. Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3-chloropyridin-4-amine intermediate.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Buchwald-Hartwig Amination (C-Cl Functionalization)

Following the Suzuki coupling, the less reactive C-Cl bond at the C3 position can be functionalized with an amine using the Buchwald-Hartwig amination to form a C-N bond.

Objective: To couple a primary or secondary amine at the C3 position of a 2-aryl-3-chloropyridin-4-amine intermediate.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a palladium precatalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand. The ligand is critical for facilitating the catalytic cycle. Sterically hindered, electron-rich ligands like Xantphos or RuPhos are often highly effective.[3][6][7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, though others like K₃PO₄ or Cs₂CO₃ can also be effective, particularly for sensitive substrates.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.5 eq) under an inert atmosphere.

  • Substrate Addition: Add the 2-aryl-3-chloropyridin-4-amine intermediate (1.0 eq) and the desired primary or secondary amine (1.2 eq) to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 8-24 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the final N-aryl/alkyl-2-aryl-pyridin-3,4-diamine scaffold.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Comparison of Typical Cross-Coupling Conditions

ReactionCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
Suzuki-Miyaura Pd(dppf)Cl₂ (5%)-K₃PO₄ (2.5)Dioxane/H₂O (4:1)90
Suzuki-Miyaura Pd(PPh₃)₄ (5%)-K₂CO₃ (3.0)DME/H₂O (4:1)85
Buchwald-Hartwig Pd₂(dba)₃ (2%)Xantphos (4%)NaOtBu (1.5)Toluene110
Buchwald-Hartwig Pd(OAc)₂ (2%)RuPhos (4%)Cs₂CO₃ (2.0)1,4-Dioxane100

Visualization of Synthetic Strategy and Biological Workflow

Sequential Synthesis Workflow

The following diagram illustrates the logical flow of the sequential cross-coupling strategy to build a kinase inhibitor scaffold.

G A This compound (Starting Material) B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) - Selective C-Br reaction A->B C 2-Aryl-3-chloropyridin-4-amine (Intermediate) B->C D Buchwald-Hartwig Amination (Amine, Pd Catalyst) - C-Cl reaction C->D E Final Kinase Inhibitor Scaffold (2-Aryl-3-amino-pyridin-4-amine derivative) D->E

Caption: Sequential cross-coupling workflow.

Biological Evaluation Workflow

Once a library of compounds is synthesized, a standard workflow is employed to determine their biological activity.

G cluster_0 Initial Screening cluster_1 Hit Validation & Profiling cluster_2 Cellular Activity A Synthesized Compound Library B Primary Screening: In Vitro Kinase Assay (Single Dose) A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D Dose-Response Assay: Determine IC50 Value C->D E Kinase Selectivity Profiling (Panel of >100 Kinases) D->E G Cell-Based Assays: Anti-Proliferation (e.g., MTT, IC50) D->G F Mechanism of Action Studies (e.g., Type I vs Type II) E->F H Target Engagement Assays (e.g., Western Blot for p-Target) G->H I Lead Optimization H->I

Caption: General workflow for biological evaluation.

Target Context: ALK Signaling Pathway

Kinase inhibitors developed from aminopyridine scaffolds frequently target critical signaling pathways in cancer.[4] Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase where chromosomal rearrangements can lead to constitutively active fusion proteins (e.g., EML4-ALK) that drive tumorigenesis, particularly in non-small cell lung cancer.

G cluster_downstream Downstream Signaling Ligand Ligand (e.g., Pleiotrophin) ALK_RTK ALK Receptor Tyrosine Kinase Ligand->ALK_RTK Activates P P ALK_RTK->P Autophosphorylation EML4_ALK EML4-ALK Fusion (Constitutively Active) EML4_ALK->P Ligand-Independent RAS RAS P->RAS PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 Inhibitor ALK Inhibitor (Synthesized Compound) Inhibitor->ALK_RTK Blocks ATP Binding Inhibitor->EML4_ALK Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Simplified ALK signaling pathway.

Conclusion

This compound represents a superior starting material for the synthesis of kinase inhibitors. Its inherent aminopyridine structure provides a reliable anchor into the highly conserved kinase hinge region. More importantly, the differential reactivity of its bromine and chlorine substituents enables a robust, sequential, and highly controlled synthetic strategy. By employing foundational reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal chemists can efficiently generate diverse libraries of complex, drug-like molecules. This strategic approach accelerates the exploration of structure-activity relationships and facilitates the discovery and optimization of potent and selective kinase inhibitors for targeted therapies.

References

  • ACS Publications. (n.d.). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity | Journal of Medicinal Chemistry.
  • RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • ACS Publications. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors | ACS Pharmacology & Translational Science.
  • National Institutes of Health (NIH). (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery.
  • ResearchGate. (n.d.). Chemical structure of type II kinase inhibitors.
  • National Institutes of Health (NIH). (n.d.). Advances in reversible covalent kinase inhibitors.
  • BenchChem. (n.d.). Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols.
  • ACS Publications. (n.d.). Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors | Journal of Chemical Information and Modeling.
  • ACS Publications. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ | Journal of Medicinal Chemistry.
  • PubMed. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety.
  • National Institutes of Health (NIH). (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling.
  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
  • ResearchGate. (n.d.). (PDF) Advance in Reversible Covalent Kinase Inhibitors.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of 2-Bromo-6-chloropyridin-3-amine in Modern Drug Discovery.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • National Institutes of Health (NIH). (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • MDPI. (n.d.). Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
  • National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (n.d.). 5,6,7-Trisubstituted 4-Aminopyrido[2,3-d]pyrimidines as Novel Inhibitors of Adenosine Kinase | Journal of Medicinal Chemistry.
  • MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.
  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
  • PubChem. (n.d.). 3-Bromo-4-chloropyridin-2-amine.
  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Vibrant Pharma Inc. (n.d.). 4-Amino-3-bromo-2-chloropyridine.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • National Institutes of Health (NIH). (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities.
  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • ChemicalBook. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis.

Sources

Application Notes and Protocols: 2-Bromo-3-chloropyridin-4-amine as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and its isosteric relationship with benzene make it a privileged structure in the design of bioactive molecules targeting a vast range of diseases, from cancers to infectious agents.[3] Within this class, polysubstituted pyridines offer chemists a precise toolkit for tuning the steric, electronic, and pharmacokinetic properties of drug candidates.

2-Bromo-3-chloropyridin-4-amine is a particularly valuable intermediate due to its trifunctional nature. It possesses three distinct, orthogonally reactive sites: a highly reactive bromine atom at the C2 position, a less reactive chlorine atom at the C3 position, and a nucleophilic amine at the C4 position. This arrangement allows for sequential, site-selective modifications, enabling the construction of complex molecular architectures that are central to many modern therapeutic agents, particularly kinase inhibitors and other targeted therapies.[4][5] This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in key pharmaceutical synthesis workflows.

Section 1: Compound Profile and Essential Safety Protocols

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.

1.1: Physicochemical and Safety Data
PropertyValueReference
IUPAC Name 2-bromo-3-chloro-4-pyridinamine
CAS Number 610277-13-9
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol [6]
Appearance Solid
Storage Keep in dark place, inert atmosphere, room temperature.
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).
1.2: Laboratory Handling and Safety Protocol

Working with this compound requires strict adherence to safety protocols to mitigate risks associated with its hazardous properties.[8]

  • Engineering Controls : All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10] The workspace should be equipped with an eyewash station and a safety shower.

  • Personal Protective Equipment (PPE) : Standard PPE includes a flame-resistant lab coat, nitrile or neoprene gloves, and tightly fitting safety goggles.[10]

  • Dispensing : Use non-sparking tools for handling the solid material.[9] Take precautionary measures against static discharge.

  • In case of Exposure :

    • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.

    • Eye Contact : Rinse cautiously and immediately with water for at least 15 minutes, removing contact lenses if present and easy to do so.[9]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[8]

    • Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

  • Waste Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Section 2: Principles of Chemoselective Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. This chemoselectivity is governed by fundamental principles of bond strength and electronic activation.

  • Carbon-Halogen Bond Strength : The bond dissociation energy for C-Br bonds is significantly lower than for C-Cl bonds. Consequently, the C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[11] This makes the C2-bromo position the primary site for reactions like Suzuki, Heck, and Sonogashira couplings under controlled conditions.[12]

  • Positional Activation : The positions ortho to the pyridine nitrogen (C2 and C6) are electronically activated towards oxidative addition due to the nitrogen's electron-withdrawing nature.[11] In this molecule, the C2 position benefits from both electronic activation and the presence of the more labile bromine atom, making it the most reactive site for cross-coupling.

This predictable reactivity hierarchy allows for a stepwise functionalization strategy, where the C2 position is modified first, leaving the C3-chloro and C4-amino groups available for subsequent transformations.

Caption: Reactivity hierarchy of this compound.

Section 3: Application Protocol I: Selective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, a key structural motif in many pharmaceutical agents, particularly biaryl kinase inhibitors.[13][14] This protocol details the selective coupling at the C2-bromo position.

3.1: Causality and Experimental Rationale

The objective is to selectively couple an arylboronic acid at the C2 position, leaving the C3-chloro group intact for potential future reactions.

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust and commercially available catalyst suitable for this transformation.[15] It initiates the catalytic cycle by undergoing oxidative addition into the C-Br bond.

  • Base : A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[16][17]

  • Solvent : A two-phase solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is used.[12][17] This system effectively dissolves both the organic-soluble pyridine substrate and the water-soluble inorganic base.

  • Inert Atmosphere : Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.[18]

3.2: Suzuki-Miyaura Catalytic Cycle Workflow

G reagents Prepare Reagents (Pyridine, Boronic Acid, Base, Solvent, Catalyst) setup Assemble Glassware (Schlenk Flask) reagents->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert addition Add Solvents & Reagents inert->addition reaction Heat Reaction Mixture (e.g., 90-100 °C) addition->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup (Quench, Extract) monitor->workup purify Purify Product (Column Chromatography) workup->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

3.3: Step-by-Step Experimental Protocol

Objective: To synthesize 2-(Aryl)-3-chloropyridin-4-amine.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 - 0.05 eq)[12][15]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • 1,4-Dioxane (or Toluene), anhydrous

  • Deionized Water

  • Schlenk flask, condenser, magnetic stirrer, and inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).[18]

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.[12][17] The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring (Self-Validation) : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours.[11][18] The disappearance of the starting material indicates completion.

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction : Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing : Wash the combined organic layers with water and then with brine to remove residual inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-(Aryl)-3-chloropyridin-4-amine product.

3.4: Data Presentation: Functional Group Tolerance

The Suzuki-Miyaura coupling is known for its excellent functional group tolerance. The following table summarizes expected outcomes with various arylboronic acids, which is critical for planning complex syntheses.

Functional Group on Arylboronic AcidToleranceTypical Yield RangeRationale / Notes
Alkyl (-CH₃, -tBu)Excellent85-95%Electron-donating groups often accelerate the reaction.
Methoxy (-OCH₃)Excellent80-95%Well-tolerated.
Ester (-CO₂Me)Good75-90%Generally compatible, though harsh basic conditions should be avoided to prevent hydrolysis.
Ketone (-COCH₃)Good70-88%Tolerated, but milder bases may be needed for easily enolizable ketones.[12]
Cyano (-CN)Good70-90%Compatible with standard Suzuki conditions.[12]
Nitro (-NO₂)Good60-85%Electron-withdrawing groups are well-tolerated.[12]
Halogens (-F, -Cl)Excellent80-95%Other halogens on the coupling partner are typically retained, allowing for further functionalization.[12]

Section 4: Troubleshooting and Field-Proven Insights

ObservationPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized) 2. Insufficiently Anhydrous/Degassed Solvents 3. Ineffective Base1. Use fresh, high-quality catalyst. Consider using a more robust pre-catalyst. 2. Ensure solvents are freshly dried and thoroughly degassed with N₂/Ar sparging.[18] 3. Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or ensure the base is finely powdered and anhydrous.
Formation of Homocoupled Boronic Acid Reaction temperature is too high, or catalyst loading is excessive.Reduce the reaction temperature by 10 °C. Lower catalyst loading to 1-2 mol %.
Formation of Dehalogenated Byproduct Presence of protic impurities; catalyst deactivation pathway.Ensure all reagents and solvents are scrupulously dry.
Poor Selectivity (Reaction at C-Cl) Reaction conditions are too harsh (high temperature, prolonged time).Reduce reaction temperature and monitor carefully to stop the reaction upon consumption of starting material. Use a ligand that favors lower temperatures.

Conclusion

This compound is a powerful and versatile intermediate for pharmaceutical research and development. Its well-defined chemoselective reactivity allows for the strategic and sequential introduction of diverse functional groups. By leveraging the pronounced reactivity of the C2-bromo position in Suzuki-Miyaura couplings, chemists can readily access complex 2,3,4-trisubstituted pyridine cores, which are integral to the design of next-generation targeted therapeutics. The protocols and insights provided herein serve as a robust foundation for the effective utilization of this valuable building block.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Bromo-6-chloropyridin-3-amine in Modern Drug Discovery.
  • Fusano, A., et al. (2014). Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(11), 2454-2458. doi:10.1016/j.bmcl.2014.04.052.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 785-801.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4402–4405.
  • Ye, Z., et al. (2019). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of organic chemistry, 84(10), 6436–6448.
  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(24), 5923.
  • PubChem. (n.d.). 3-Bromo-4-chloropyridin-2-amine.
  • Gothaman, S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 191, 112139.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Vitaku, E., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives.

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-3-chloropyridin-4-amine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Pyridine Building Block

In the competitive landscape of agrochemical discovery, the demand for novel core structures is incessant. 2-Bromo-3-chloropyridin-4-amine has emerged as a pivotal heterocyclic building block, offering synthetic chemists a platform for creating diverse and complex molecular architectures. Its utility is rooted in the strategic placement of two distinct halogen atoms—bromine and chlorine—on a pyridine ring bearing an activating amino group. This arrangement provides a powerful tool for regioselective functionalization, enabling the construction of scaffolds found in a new generation of fungicides, herbicides, and insecticides.[1]

The key to this molecule's versatility lies in the principle of orthogonal reactivity . The chlorine atom at the C2 position is activated by the electron-withdrawing effect of the pyridine ring nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the carbon-bromine bond at the C3 position is more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled elaboration of the pyridine core, a critical advantage in the multi-step synthesis of complex active ingredients.

This document serves as a technical guide for researchers and process chemists, providing a detailed exploration of the core synthetic pathways involving this compound, complete with field-proven experimental protocols and the underlying chemical rationale.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and hazards is a prerequisite for safe and effective experimentation.

Physical and Chemical Data
PropertyValueSource
IUPAC Name 2-bromo-3-chloro-4-pyridinamine[2]
CAS Number 610277-13-9[2]
Molecular Formula C₅H₄BrClN₂[2]
Molecular Weight 207.45 g/mol [3]
Appearance Solid[2]
Storage Keep in dark place, inert atmosphere, room temperature.[2]
Hazard Identification and Safe Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[4][5][6] All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Hazard ClassGHS Hazard StatementGHS Precautionary Statement
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

Refer to the complete Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.[4][5][6][7]

Core Synthetic Applications: Pathways and Protocols

The strategic value of this compound is best demonstrated through its two primary, regioselective reaction pathways.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Causality & Expertise: The pyridine nitrogen atom exerts a strong electron-withdrawing effect (-I and -M), which significantly lowers the electron density at the α- (C2, C6) and γ- (C4) positions. This electronic activation makes the C2-chloro substituent an excellent leaving group for nucleophilic attack. The reaction proceeds via a high-energy Meisenheimer intermediate, which is stabilized by the delocalization of the negative charge onto the ring nitrogen. This pathway allows for the selective introduction of a wide range of nucleophiles (O, N, S-based) while preserving the C3-bromo site for subsequent transformations.[8]

Application in Agrochemicals: This reaction is fundamental for synthesizing pyrimidine derivatives and other heterocyclic systems where an ether, amine, or thioether linkage is required at the 2-position of the pyridine ring. These moieties are often crucial for binding to the target enzyme or receptor in a pest.[9]

This protocol details a representative SNAr reaction using an aliphatic amine as the nucleophile.

Workflow Overview:

Caption: General workflow for SNAr reactions.

Materials:

  • This compound (1.0 eq)

  • Alkylamine (e.g., Propylamine) (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe to create a stirrable suspension.

  • Add the alkylamine (1.5 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 90 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography to yield the desired 2-(alkylamino)-3-bromo-chloropyridin-4-amine product.

Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C3-Position

Causality & Expertise: The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation.[10] In the context of this compound, selectivity is dictated by the relative bond dissociation energies and the kinetics of the oxidative addition step. The C(sp²)-Br bond is weaker and more reactive towards oxidative addition to a Pd(0) catalyst than the C(sp²)-Cl bond.[8][11] This allows for the precise and high-yield formation of a new C-C bond at the C3 position, coupling the pyridine core with various aryl or heteroaryl boronic acids. This reaction is critical for building the biaryl structures common in succinate dehydrogenase inhibitor (SDHI) fungicides.[12][13]

Application in Agrochemicals: This method is extensively used to synthesize fungicides that function by inhibiting cellular respiration in fungi. The biaryl scaffold created is often essential for fitting into the active site of the succinate dehydrogenase enzyme complex.

This protocol describes a standard Suzuki-Miyaura cross-coupling reaction.

Workflow Overview:

Suzuki_Workflow A Inert Atmosphere Setup (Evacuate/Backfill Flask) B Add Solids: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) - Pd Catalyst & Ligand A->B 1 C Add Degassed Solvents (e.g., Dioxane/Water) B->C 2 D Heat Reaction Mixture (e.g., 100 °C) C->D 3 E Monitor Progress (TLC / LC-MS) D->E 4 E->D Re-evaluate time/temp F Aqueous Work-up & Extraction E->F 5. If complete G Purification (Column Chromatography) F->G 6 H Final Product G->H 7

Caption: Step-by-step workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Using syringes, add anhydrous 1,4-dioxane followed by degassed deionized water (typically in a 4:1 to 5:1 ratio).

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 12-18 hours.[8]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain the pure 3-aryl-2-chloropyridin-4-amine.

Application Logic: Sequential Functionalization

The true synthetic power of this compound is realized when these two orthogonal pathways are combined. A synthetic route can be designed to first perform the more robust, thermally stable Suzuki coupling at the C3-Br position. The resulting 3-aryl-2-chloropyridin-4-amine intermediate can then be subjected to SNAr at the C2-Cl position. This two-step, one-pot or sequential approach enables the rapid assembly of highly substituted pyridine cores, providing access to a vast chemical space for agrochemical development.

Caption: Logical workflow for sequential functionalization.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the efficient construction of complex agrochemicals. By understanding and exploiting the differential reactivity of its two halogen substituents, chemists can perform selective SNAr and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a reliable foundation for laboratory synthesis, enabling researchers to leverage this versatile building block in the discovery and development of next-generation crop protection agents.

References

  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. (n.d.). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives.
  • PubChem. (n.d.). 3-Bromo-4-chloropyridin-2-amine.
  • ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review.
  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • National Institutes of Health. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
  • J-Stage. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • MDPI. (n.d.). Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity.
  • Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia.
  • PubMed. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
  • Asian Publication Corporation. (n.d.). Synthesis of Biologically Active and Novel Antifungal Agents Like Substituted Hetero Aryl amines of Dihydro Imidazo[1,2-a]pyridine Derivatives.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.

Sources

Application Note & Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Bromo-3-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted 4-aminopyridines are privileged scaffolds in medicinal chemistry and materials science. Their synthesis often relies on the precise functionalization of a pre-existing pyridine core. This document provides a detailed guide to understanding and performing nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-3-chloropyridin-4-amine. We delve into the mechanistic principles that dictate the profound regioselectivity of this reaction, overwhelmingly favoring substitution at the C2 position. This guide explains the causality behind this selectivity, provides field-proven, step-by-step protocols for the synthesis of C2-aminated and C2-alkoxylated derivatives, and discusses the synthetic challenges associated with targeting the C3 position. This content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile substrate in their synthetic programs.

The Strategic Importance of SNAr on Halogenated Aminopyridines

The functionalization of heteroaromatic systems is a cornerstone of modern synthetic chemistry. Among these, the pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals. Nucleophilic aromatic substitution (SNAr) offers a powerful and direct method for forging new carbon-heteroatom bonds on electron-deficient rings like pyridine.[1][2] The substrate, this compound, presents a classic challenge in regioselectivity: with two different halogen leaving groups at distinct positions, which site will the incoming nucleophile attack? Understanding the underlying electronic principles is paramount to predicting and controlling the reaction outcome.

Mechanistic Deep Dive: Predicting and Controlling Regioselectivity

The regiochemical outcome of an SNAr reaction on a polysubstituted ring is not arbitrary. It is governed by the ability of the aromatic system to stabilize the high-energy anionic intermediate formed during the reaction.

The SNAr Pathway: An Addition-Elimination Dance

Unlike SN2 reactions, a direct backside attack is impossible on an sp²-hybridized carbon of an aromatic ring.[3] Instead, the SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][4]

  • Addition: The nucleophile attacks the electron-deficient carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] This is typically the rate-determining step.[6][7]

  • Elimination: The aromaticity is restored by the expulsion of the leaving group (a halide ion in this case).

The stability of the Meisenheimer complex is the key determinant of the reaction's feasibility and regioselectivity.

Deciphering the Selectivity of this compound

On our target molecule, the nucleophile has a choice between attacking the C2-carbon bearing the bromine or the C3-carbon bearing the chlorine. The outcome is decisively controlled by the position of the ring nitrogen.

  • Attack at C2 (ortho to Nitrogen): When a nucleophile attacks the C2 position, the negative charge of the resulting Meisenheimer complex is delocalized over the ring and, crucially, onto the electronegative nitrogen atom.[3][6][7] This resonance structure provides significant stabilization, lowering the activation energy for this pathway.

  • Attack at C3 (meta to Nitrogen): In contrast, nucleophilic attack at the C3 position results in a Meisenheimer complex where the negative charge is distributed only over carbon atoms. The charge cannot be delocalized onto the ring nitrogen.[6][7] This intermediate is significantly less stable, making the C3-pathway kinetically unfavorable.

The potent electron-donating C4-amino group deactivates the ring towards nucleophilic attack overall, but the positional activation by the ring nitrogen at C2 is the dominant electronic factor, far outweighing any subtle differences in the intrinsic leaving group ability of bromide versus chloride. In SNAr reactions, the typical leaving group trend is F > Cl ≈ Br > I, an inverted order compared to SN2 reactions, due to the rate-determining step being the nucleophilic attack, which is accelerated by a more electron-withdrawing halogen.[3][8] However, this effect is secondary to the powerful regiochemical control exerted by the ring nitrogen.

Therefore, nucleophilic aromatic substitution on this compound will occur selectively at the C2 position.

SNAr_Mechanism Fig. 1: Meisenheimer Intermediates for C2 vs. C3 Attack sub This compound C2_Attack Attack at C2 C3_Attack Attack at C3 Nuc_C2 Nu- Intermediate_C2 Meisenheimer Intermediate (C2) Charge on Nitrogen (Stable) Nuc_C2->Intermediate_C2 Product_C2 2-Nu-3-chloropyridin-4-amine (Major Product) Intermediate_C2->Product_C2 Nuc_C3 Nu- Intermediate_C3 Meisenheimer Intermediate (C3) No Charge on Nitrogen (Unstable) Nuc_C3->Intermediate_C3 No_Reaction No Reaction Intermediate_C3->No_Reaction

Caption: Meisenheimer intermediates for C2 vs. C3 attack.

Experimental Protocols: Achieving Selective C2-Functionalization

The following protocols are designed as robust starting points for the selective substitution at the C2 position. Standard laboratory safety procedures should be followed at all times.

General Considerations & Best Practices
  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred as they effectively solvate the Meisenheimer complex.[9] For alkoxide reactions, the corresponding alcohol can also serve as the solvent.[10]

  • Base: When using amine nucleophiles, an external base (e.g., K₂CO₃, Et₃N, or DIPEA) is often required to neutralize the HBr generated in situ. An excess of the nucleophilic amine can also serve this purpose. For alcohol and thiol nucleophiles, a strong base (e.g., NaH, NaOEt) is used to first generate the more potent anionic nucleophile.[11][12]

  • Atmosphere: To prevent potential side reactions, particularly with sensitive nucleophiles, conducting the reaction under an inert atmosphere (Nitrogen or Argon) is recommended.

  • Temperature: SNAr reactions on deactivated or moderately activated rings often require heating to proceed at a reasonable rate.[1][8] Reaction temperatures typically range from 80 °C to 150 °C.

Workflow Fig. 2: General Experimental Workflow for C2-Substitution A 1. Reagent Setup - Dissolve 2-Br-3-Cl-pyridin-4-amine in anhydrous solvent. - Add nucleophile and base under N2 atmosphere. B 2. Reaction - Heat mixture to specified temperature (e.g., 80-120 °C). - Monitor progress via TLC or LC-MS. A->B C 3. Workup - Cool reaction to room temperature. - Quench (e.g., with water). - Extract with organic solvent (e.g., Ethyl Acetate). B->C D 4. Purification - Wash organic layer with water and brine. - Dry over Na2SO4 or MgSO4. - Concentrate in vacuo. C->D E 5. Final Product - Purify crude material via flash column chromatography. - Characterize pure product (NMR, MS). D->E

Caption: General experimental workflow for C2-substitution.
Protocol 1: C2-Amination with Benzylamine

This protocol details the synthesis of N-benzyl-3-chloro-4-aminopyridine.

  • Materials:

    • This compound

    • Benzylamine (≥99%)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (approx. 0.2 M concentration).

    • Purge the flask with nitrogen for 5 minutes.

    • Add benzylamine (1.2 eq) via syringe under a nitrogen atmosphere.

    • Heat the reaction mixture to 100 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3x volumes of the DMF used).

    • Combine the organic layers and wash with water (2x) to remove residual DMF, followed by a final wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid/oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: C2-Alkoxylation with Sodium Methoxide

This protocol details the synthesis of 3-chloro-2-methoxy-4-aminopyridine.

  • Materials:

    • This compound

    • Sodium methoxide (NaOCH₃), 25 wt% solution in methanol or solid

    • Methanol (MeOH), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and anhydrous methanol to dissolve (approx. 0.3 M).

    • Add sodium methoxide (1.5 eq) to the solution. If using solid NaOCH₃, add it portion-wise as the dissolution can be exothermic.

    • Heat the reaction mixture to reflux (approx. 65 °C) under a nitrogen atmosphere.

    • Stir at reflux and monitor the reaction by TLC until completion (typically 6-18 hours).

    • Cool the mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution.

    • Remove the methanol under reduced pressure.

    • Partition the remaining aqueous residue between water and dichloromethane.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to afford the desired product.

Data Summary and Expected Outcomes

The C2 position of this compound is reactive towards a variety of nucleophiles. The following table summarizes typical conditions and expected outcomes for this selective transformation.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Yield
Primary Amines BenzylamineK₂CO₃DMF10075-90%
Secondary Amines MorpholineDIPEADMSO11080-95%
Alkoxides Sodium Methoxide-MeOHReflux70-85%
Thiolates Sodium Thiophenoxide-DMF8085-95%

Note: Yields are estimates based on similar systems in the literature and will vary based on reaction scale and optimization.

Advanced Topic: The Insurmountable Challenge of Direct C3-Substitution

As established by the mechanistic analysis, direct SNAr at the C3 position is electronically disfavored. Forcing conditions (very high temperatures, strong bases) are unlikely to yield the desired C3-substituted product and will more likely lead to decomposition or complex side reactions.

Researchers seeking to synthesize 3-substituted-2-bromopyridin-4-amine derivatives must employ alternative synthetic strategies that circumvent a direct SNAr at C3. Such strategies might include:

  • Building the Ring from Acyclic Precursors: Constructing the pyridine ring with the desired C3-substituent already in place.

  • Metal-Catalyzed Cross-Coupling: While SNAr fails, reactions like Buchwald-Hartwig amination or Suzuki coupling on a 3-bromo or 3-triflate pyridine precursor (synthesized via a different route) could be effective for forming C-N or C-C bonds at that position.

  • Directed Ortho-Metalation (DoM): If starting from a precursor with a suitable directing group, it may be possible to lithiate the C3 position and trap the resulting organometallic species with an electrophile.

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Conversion Insufficient temperature; Deactivated nucleophile; Impure reagents/solvent.Increase temperature in 20 °C increments. Use a stronger base to generate a more potent nucleophile (e.g., NaH for alcohols). Ensure all reagents and solvents are anhydrous.
Multiple Products Side reactions; Reaction with solvent.Lower the reaction temperature. Ensure a fully inert atmosphere. Scrupulously use anhydrous solvents.
Product Decomposition Reaction temperature is too high for the product's stability.Reduce reaction temperature and accept a longer reaction time. Monitor carefully and stop the reaction as soon as the starting material is consumed.

Conclusion

The nucleophilic aromatic substitution of this compound is a highly regioselective process, governed by the powerful stabilizing effect of the ring nitrogen on the Meisenheimer intermediate. This inherent electronic preference directs substitution exclusively to the C2 position, providing a reliable and robust method for the synthesis of diverse 2-substituted-3-chloropyridin-4-amines. By understanding the mechanistic underpinnings and employing the protocols outlined in this guide, researchers can confidently utilize this versatile building block to advance their synthetic objectives in drug discovery and materials science.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]
  • Leitch, D. C., et al. (2022). A multivariate linear regression model able to make accurate predictions for the relative rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions based on the electrophile structure.Chemical Science. [Link]
  • Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. [Link]
  • Nucleophilic aromatic substitutions. (2019). YouTube. [Link]
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.John Wiley & Sons. (Note: While not directly linked, this is a foundational text for the Meisenheimer complex concept).
  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. [Link]
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025).
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.).
  • SNAr reactions of pi-deficient arom
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.).
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). CQ R&D. [Link]
  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating. (n.d.). Taylor & Francis Online. [Link]
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.).
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017).

Sources

Application Notes and Protocols for the Regioselective Functionalization of Dihalopyridines

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals.

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemicals. Dihalopyridines, in particular, serve as versatile building blocks, offering multiple sites for synthetic elaboration. The ability to selectively functionalize one halogenated position over another—regioselectivity—is paramount for the efficient construction of complex, polysubstituted pyridine derivatives. This guide provides an in-depth exploration of the key strategies for achieving regioselective functionalization of dihalopyridines. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and directed ortho-lithiation, offering both expert insights and detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Regioselectivity

The precise control of substituent placement on the pyridine ring is a critical challenge in organic synthesis. Dihalopyridines present a unique opportunity for sequential, site-selective modifications, but this requires a nuanced understanding of the factors governing reactivity. The electronic nature of the pyridine ring, steric effects, the identity of the halogen atoms (I > Br > Cl > F for leaving group ability), and the specific reaction conditions all play a crucial role in determining which C-X bond is preferentially transformed. Mastering these principles allows for the streamlined synthesis of valuable compounds, avoiding tedious protection-deprotection sequences and improving overall synthetic efficiency.

Foundational Principles of Regioselectivity in Dihalopyridines

The inherent electronic properties of the pyridine ring render the C2, C4, and C6 positions more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition by transition metal catalysts.[1][2] Consequently, in many palladium-catalyzed cross-coupling reactions of dihalopyridines, functionalization is favored at the position α to the nitrogen (C2/C6).[1] However, this intrinsic reactivity can be modulated or even overturned through the strategic choice of catalysts, ligands, and reaction conditions.

Factors Influencing Regioselectivity:
  • Electronic Effects: The electron-withdrawing nature of the nitrogen atom activates the α (C2/C6) and γ (C4) positions towards nucleophilic attack and oxidative addition.

  • Halogen Identity: The reactivity order for halogens in many transformations is I > Br > Cl, allowing for selective functionalization based on the C-X bond dissociation energy.[3]

  • Steric Hindrance: Bulky substituents or ligands can direct reactions away from more sterically congested sites. This principle is particularly relevant in ligand-controlled cross-coupling reactions.[4]

  • Reaction Mechanism: Different reaction pathways (e.g., Pd-catalyzed cross-coupling vs. metal-halogen exchange) can exhibit distinct regiochemical preferences.

Key Methodologies for Regioselective Functionalization

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The regioselectivity of these reactions on dihalopyridines can often be controlled with high precision.

The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron reagent and an organic halide, is a workhorse in synthetic chemistry.[5] For dihalopyridines, the site of coupling can be influenced by the electronic bias of the ring and the specific palladium catalyst system employed. Generally, for substrates like 2,4-dichloropyridine, conventional wisdom and computational models suggest that oxidative addition is favored at the C2 position.[1] However, unconventional C4-selectivity can be achieved through ligand control or by using ligand-free conditions.[4][6]

Diagram 1: General Workflow for Regioselective Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Dihalopyridine Dihalopyridine Heating Inert Atmosphere Heating (e.g., 80-110 °C) Dihalopyridine->Heating BoronicAcid Aryl/Alkyl Boronic Acid/Ester BoronicAcid->Heating Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Solvent (e.g., Toluene/H2O) Solvent->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Monofunctionalized Pyridine Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (C2-Selective)

This protocol describes a typical C2-selective Suzuki-Miyaura coupling of 2,4-dichloropyridine.

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyridine (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-chloropyridine.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][8] In the context of dihalopyridines, this reaction can be highly regioselective. For instance, the amination of 2,4-dichloropyridine can be selectively performed at the C2 position using mild conditions, leaving the C4-chloro substituent available for subsequent functionalization.[9]

Protocol 2: Highly Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyridine at C2

This protocol is adapted from a method for the highly regioselective C2-amination of 2,4-dichloropyridine.[9]

Materials:

  • 2,4-Dichloropyridine

  • Aniline or heterocyclic amine (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol) to a flame-dried Schlenk tube.

  • Add 2,4-dichloropyridine (1.0 mmol) and the amine (1.0 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-chloro-N-arylpyridin-2-amine.

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne.[10][11] This reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst.[10] For dihalopyridines, regioselectivity can be achieved based on the relative reactivity of the C-X bonds.

Diagram 2: Catalytic Cycles of the Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex R-Pd(II)-X(L2) Pd0->Pd_complex R-X Pd_add Oxidative Addition Pd_alkyne R-Pd(II)-C≡CR'(L2) Pd_complex->Pd_alkyne Cu-C≡CR' Pd_trans Transmetalation Pd_alkyne->Pd0 Product R-C≡CR' Pd_alkyne->Product Pd_elim Reductive Elimination CuX CuX Cu_complex Cu-C≡CR' CuX->Cu_complex H-C≡CR' Base Cu_alkyne H-C≡CR' Cu_complex->CuX to Pd cycle Cu_base Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Protocol 3: Regioselective Sonogashira Coupling of 2,6-Dibromopyridine

This protocol provides a method for the mono-alkynylation of 2,6-dibromopyridine, a common starting material in synthesis.[12]

Materials:

  • 2,6-Dibromopyridine

  • Terminal alkyne (1.0-1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask containing 2,6-dibromopyridine (1.0 mmol), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 2-alkynyl-6-bromopyridine.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful technique for generating organometallic reagents from organic halides.[13][14] This reaction is typically very fast, especially at low temperatures, and its regioselectivity is governed by the halogen's identity (I > Br > Cl).[14] This allows for the selective formation of an organolithium or Grignard reagent at one position, which can then be trapped with an electrophile.

Protocol 4: Regioselective Bromine-Lithium Exchange on 2-Bromo-5-chloropyridine

This protocol illustrates the selective functionalization of a dihalopyridine via bromine-lithium exchange.

Materials:

  • 2-Bromo-5-chloropyridine

  • n-Butyllithium (n-BuLi) (1.05 equiv, solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-bromo-5-chloropyridine (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 mmol) dropwise over 5 minutes. The solution may change color.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete metal-halogen exchange.

  • Add the electrophile (e.g., benzaldehyde, 1.1 mmol) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Directed ortho-Lithiation

Directed ortho-lithiation is a C-H activation strategy where a directing group on the pyridine ring guides a strong base, typically an organolithium reagent or a lithium amide, to deprotonate an adjacent C-H bond.[15][16] While not a direct functionalization of a C-X bond, it is a key strategy for introducing functionality regioselectively on a halopyridine scaffold. For instance, a halogen atom itself can act as a directing group, facilitating lithiation at the adjacent position.[17][18]

Protocol 5: Regioselective ortho-Lithiation of 3-Chloropyridine

This protocol is based on the regioselective lithiation of 3-chloropyridine at the C4 position.[18]

Materials:

  • 3-Chloropyridine

  • Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., chlorotrimethylsilane, 1.2 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under argon, add n-BuLi (1.1 mmol) dropwise. Stir for 30 minutes to generate LDA.

  • In a separate flask, dissolve 3-chloropyridine (1.0 mmol) in anhydrous THF (5 mL) and cool to -78 °C.

  • Transfer the freshly prepared LDA solution to the 3-chloropyridine solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., chlorotrimethylsilane, 1.2 mmol) and stir for an additional 1-2 hours at -78 °C.

  • Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and allow it to warm to room temperature.

  • Extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 3-chloro-4-substituted pyridine.

Data Summary and Comparison

The choice of methodology depends on the desired substitution pattern and the nature of the dihalopyridine substrate. The following table provides a comparative overview of the key strategies.

MethodologyTypical RegioselectivityKey AdvantagesCommon Limitations
Suzuki-Miyaura Coupling C2/C6 > C4 > C3/C5 (can be ligand-controlled)Broad functional group tolerance; commercially available reagents.Boronic acids can be unstable; requires careful optimization.
Buchwald-Hartwig Amination C2/C6 > C4Excellent for C-N bond formation; high functional group compatibility.Catalyst/ligand sensitivity; potential for side reactions.
Sonogashira Coupling Follows C-X reactivity (I > Br > Cl)Direct introduction of alkynes; mild reaction conditions.Requires terminal alkynes; copper co-catalyst can be problematic.
Metal-Halogen Exchange Follows C-X reactivity (I > Br > Cl)Very fast; generates nucleophilic intermediates for various electrophiles.Requires cryogenic temperatures; sensitive to protic functional groups.
Directed ortho-Lithiation Adjacent to directing groupC-H activation strategy; precise control of substitution.Requires a directing group; cryogenic temperatures are necessary.

Conclusion and Future Outlook

The regioselective functionalization of dihalopyridines is a mature yet continually evolving field. The methodologies outlined in this guide—palladium-catalyzed cross-coupling, metal-halogen exchange, and directed ortho-lithiation—provide a robust toolkit for the synthesis of complex pyridine derivatives. As catalyst and ligand design continues to advance, we can expect the development of even more selective and versatile methods, further empowering researchers in drug discovery and materials science to access novel chemical space with greater efficiency and precision. The ongoing exploration of unconventional site-selectivity, particularly in cross-coupling reactions, promises to unlock new synthetic pathways to previously challenging substitution patterns.[4]

References

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
  • Gribble, G. W. (1979). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
  • Gribble, G. W. (1993). REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF , - LOCKSS. HETEROCYCLES, 35(1), 151. [Link]
  • Gribble, G. W. (1979). Regioselective ortho lithiation of halopyridines. Tetrahedron Letters, 20(48), 4647-4650.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. [Link]
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.).
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.).
  • Spivey, A. C., & Gripton, C. J. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5644-5663. [Link]
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (n.d.).
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES, 91(3), 479. [Link]
  • Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.).
  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.).
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). Royal Society of Chemistry. [Link]
  • Buchwald–Hartwig amin
  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. (n.d.). Semantic Scholar. [Link]
  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (n.d.). Royal Society of Chemistry. [Link]
  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Chemistry – A European Journal, 29(4), e202202991. [Link]
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019). Comptes Rendus Chimie, 22(11-12), 769-775. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Sonogashira coupling. (n.d.). Wikipedia. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Wang, L., He, G., & Chen, G. (2017). Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. Organic Letters, 19(8), 1970–1973. [Link]
  • Metal–halogen exchange. (n.d.). Grokipedia. [Link]
  • Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. (n.d.).
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. (n.d.).
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.).
  • c-h-functionalization-of-pyridines. (2023). Ask this paper. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(17), 3959. [Link]
  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie (International Ed. in English), 62(18), e202300049. [Link]
  • C–H functionalization of pyridines. (n.d.). Royal Society of Chemistry. [Link]
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Metal–halogen exchange. (n.d.). Wikipedia. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 2,3,4-Trisubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone of modern chemistry, representing one of the most ubiquitous heterocyclic motifs in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The precise control over the substitution pattern on the pyridine ring is paramount, as it allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and physical characteristics. Among the vast library of possible arrangements, 2,3,4-trisubstituted pyridines present a particularly challenging and synthetically valuable target. Their unique substitution pattern is found in numerous biologically active compounds and functional materials.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the principal synthetic routes to 2,3,4-trisubstituted pyridines. We will move beyond a simple recitation of reactions to explore the causality behind methodological choices, comparing classical condensation reactions with modern cycloaddition and transition-metal-catalyzed strategies. Each section includes a discussion of the reaction mechanism, its scope and limitations with respect to the target substitution pattern, and a detailed, field-proven experimental protocol.

I. Classical Ring Synthesis via Condensation Reactions

Classical methods for pyridine synthesis often involve the construction of the heterocyclic core from acyclic precursors through condensation reactions.[4] While powerful, their primary utility for generating 2,3,4-trisubstituted patterns can be limited by inherent regioselectivity, often favoring other isomers. Understanding these routes is crucial, as they form the foundation of heterocyclic chemistry and can sometimes be adapted for the desired outcome.

A. The Guareschi-Thorpe Condensation: Accessing Functionalized 2-Pyridone Precursors

The Guareschi-Thorpe condensation is a robust method for synthesizing 2-pyridones, which are versatile intermediates that can be further elaborated to fully aromatic pyridines.[2][5] The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[2] Recent advancements have focused on developing greener, more efficient protocols using aqueous media.[6]

Mechanism and Rationale: The reaction proceeds via Knoevenagel condensation of the 1,3-dicarbonyl compound with the active methylene of cyanoacetamide, followed by cyclization. The initial product is a dihydropyridone, which tautomerizes to the more stable hydroxypyridine or pyridone form. The choice of a 1,3-dicarbonyl compound is critical for establishing the substitution pattern at the 4- and 6-positions, while the cyanoacetamide backbone provides the nitrogen and the substituents at positions 2 and 3. To achieve a 2,3,4-trisubstituted pattern, one would start with a substituted cyanoacetamide and a 1,3-dicarbonyl that leads to a substituent at C4 and a hydrogen at C6, which can be challenging. However, it provides excellent access to 2,3,4,6-tetrasubstituted pyridones.

Caption: General workflow for the Guareschi-Thorpe condensation.

Experimental Protocol: Synthesis of 6-Methyl-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [2]

  • Reagents: A mixture of cyanoacetamide (0.84 g, 10 mmol), benzoylacetone (1.62 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) is prepared.

  • Solvent: The reagents are suspended in a 1:1 mixture of water and ethanol (20 mL).

  • Reaction: The mixture is heated in a sealed vessel at 80°C for 4 hours with constant stirring.

  • Workup: Upon cooling to room temperature, a precipitate forms. The solid product is collected by vacuum filtration.

  • Purification: The collected solid is washed with cold water (2 x 10 mL) and then dried under vacuum to yield the desired 2-pyridone, which can be further purified by recrystallization if necessary.

B. The Kröhnke Pyridine Synthesis: A Convergent Approach

The Kröhnke synthesis is a highly versatile and convergent method for preparing polysubstituted pyridines, typically yielding 2,4,6-trisubstituted products.[3][7] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate as the nitrogen source.[3][7]

Mechanism and Rationale: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide undergoes a Michael addition to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate.[3][7] This intermediate is not typically isolated and proceeds through condensation with ammonia, cyclization, and subsequent dehydration and elimination of pyridine to afford the aromatic product.[7] The substituents R1, R2, and R3 on the final pyridine are derived from the ketone, the β-position of the Michael acceptor, and the α-position of the Michael acceptor, respectively. Therefore, to synthesize a 2,3,4-trisubstituted pyridine, one would need an α,β-unsaturated carbonyl compound with a hydrogen at the α-position (R3=H), which is a common variation.

Caption: Key stages of the Kröhnke pyridine synthesis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [2]

  • Salt Formation: To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol). Heat the mixture at 100°C for 2 hours. After cooling, the resulting N-phenacylpyridinium iodide salt precipitates and is collected by filtration and washed with diethyl ether.

  • Condensation: Add the dried pyridinium salt to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).

  • Reaction: Reflux the mixture for 4 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A solid precipitate will form.

  • Purification: Collect the product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure 2,4,6-triphenylpyridine.

II. Modern Cycloaddition Strategies

Cycloaddition reactions provide an elegant and often highly regioselective pathway to construct the pyridine ring. These methods are particularly powerful for creating highly substituted and complex pyridine architectures.

Inverse-Electron-Demand Aza-Diels-Alder Reactions

This strategy involves the [4+2] cycloaddition of an electron-poor diene (e.g., a 1,2,4-triazine) with an electron-rich dienophile (e.g., an enamine or alkyne).[8][9] The initial cycloadduct is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like N₂ to generate the aromatic pyridine ring.[9]

Mechanism and Rationale: The regioselectivity of the cycloaddition is controlled by the electronic and steric properties of the substituents on both the triazine and the dienophile. This high degree of control makes it a superior method for accessing specific substitution patterns that are difficult to obtain via classical condensations. By carefully choosing the substituted 1,2,4-triazine and the alkyne or alkyne equivalent, one can precisely install substituents at the desired 2,3,4-positions.[8]

Cycloaddition_Strategy Inverse-Demand Aza-Diels-Alder Workflow Reactants 1,2,4-Triazine (Diene) + Alkyne (Dienophile) Cycloaddition [4+2] Cycloaddition Reactants->Cycloaddition Adduct Bicyclic Intermediate Cycloaddition->Adduct Retro Retro-Diels-Alder Adduct->Retro Product Substituted Pyridine Retro->Product N2 N₂ Retro->N2 Extrusion

Caption: General scheme for pyridine synthesis via cycloaddition.

Experimental Protocol: General Procedure for Pyridine Synthesis via Triazine Cycloaddition [8]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the substituted 1,2,4-triazine (1.0 equiv).

  • Reagents: Add the alkyne dienophile (1.2 equiv) and dissolve in a high-boiling-point solvent such as 1,2-dichlorobenzene.

  • Reaction: Heat the reaction mixture to reflux (typically 140-180°C) and monitor the reaction progress by TLC or LC-MS until the starting triazine is consumed.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure trisubstituted pyridine.

III. Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has revolutionized the synthesis of substituted pyridines, offering two main avenues: building the ring from acyclic precursors (de novo synthesis) or functionalizing a pre-existing pyridine ring (C-H functionalization).[10][11][12][13]

A. [2+2+2] Cycloaddition of Alkynes and Nitriles

This powerful, atom-economical reaction brings together two alkyne molecules and one nitrile molecule to form a fully substituted pyridine ring in a single step.[13][14] Catalysts based on cobalt, rhodium, and ruthenium are commonly employed.

Mechanism and Rationale: The catalytic cycle typically begins with the oxidative cyclization of two alkyne units with the metal center to form a metallacyclopentadiene intermediate. This intermediate then undergoes coordination and insertion of the nitrile molecule to form a seven-membered metallacycle, which subsequently undergoes reductive elimination to release the aromatic pyridine product and regenerate the active catalyst. The substitution pattern is directly determined by the substituents on the alkyne and nitrile starting materials, providing a direct and highly modular route to 2,3,4-trisubstituted pyridines.

Catalyst TypeTypical ConditionsScope/LimitationsReference
Cobalt (Co)Co(Cp)(CO)₂, heat or lightGood for symmetrical alkynes; regioselectivity can be an issue with unsymmetrical alkynes.[14]
Rhodium (Rh)[RhCl(COD)]₂, ligandsOften provides higher regioselectivity and milder conditions.[14]
Ruthenium (Ru)Ru(II) catalystsEffective for a broad range of substrates.[14]

Experimental Protocol: Rh-Catalyzed Synthesis of 2,3,4-Triphenylpyridine

  • Setup: In a glovebox, charge a pressure-rated vial with [RhCl(COD)]₂ (5 mol%) and a suitable phosphine ligand (e.g., PPh₃, 10 mol%).

  • Reagents: Add diphenylacetylene (2.0 equiv) and benzonitrile (1.0 equiv) followed by a dry, degassed solvent such as toluene.

  • Reaction: Seal the vial and heat to 120°C for 12-24 hours.

  • Workup: After cooling, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the 2,3,4-triphenylpyridine product.

B. Regioselective C-H Functionalization

An alternative to building the ring is the direct functionalization of C-H bonds on a pre-existing, simpler pyridine. This is a highly desirable strategy for late-stage modification in drug discovery.[1][10] However, achieving regioselectivity on the electron-deficient pyridine ring is challenging. The intrinsic reactivity often favors the C2 and C4 positions.[1][10]

Rationale and Strategy: To achieve C3 or C4 functionalization in the presence of an unsubstituted C2, chemists often employ directing groups. A directing group is covalently attached to the pyridine (often at the 2-position) that can coordinate to the transition metal catalyst (e.g., Pd, Rh, Ni) and deliver it to a specific C-H bond, typically forming a stable 5- or 6-membered metallacycle intermediate.[15] This overrides the intrinsic reactivity of the ring. After the C-H bond is functionalized (e.g., arylated, alkylated, or alkenylated), the directing group can be removed. Recent advances have even developed catalytic, reversible templates that guide the reaction without requiring covalent attachment and removal steps.[16]

CH_Activation_Cycle Directed C-H Functionalization Catalytic Cycle Start Pd(II) Catalyst Coord Coordination to Pyridine-DG Start->Coord + Substrate CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD Metallacycle Palladacycle Intermediate CMD->Metallacycle OxAdd Oxidative Addition of R-X Metallacycle->OxAdd PdIV Pd(IV) Intermediate OxAdd->PdIV RedElim Reductive Elimination PdIV->RedElim C-R Bond Formation RedElim->Start Catalyst Regeneration Product Functionalized Pyridine-DG RedElim->Product

Caption: A representative catalytic cycle for Pd-catalyzed C-H functionalization.

Experimental Protocol: Pd-Catalyzed C3-Arylation of 2-Picolinamide

  • Setup: To an oven-dried vial, add 2-picolinamide (1.0 equiv), the aryl halide coupling partner (e.g., iodobenzene, 1.5 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand (if required), and a base such as K₂CO₃ (2.0 equiv).

  • Solvent: Add a high-boiling polar aprotic solvent like DMA or NMP.

  • Reaction: Seal the vial and heat the mixture to 100-140°C for 12-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography. The picolinamide directing group can then be hydrolyzed or otherwise removed in a subsequent step.

IV. Comparative Summary of Synthetic Routes

Synthetic StrategyPrimary Substitution PatternKey AdvantagesKey Limitations
Guareschi-Thorpe 2,4,6- or 2,3,4,6-PyridonesUses simple starting materials; good for building pyridone cores.[2][5]Limited direct access to 2,3,4-trisubstituted pyridines; requires further functionalization.
Kröhnke Synthesis 2,4,6-TrisubstitutedConvergent, high-yielding, broad substrate scope.[3][7]Not ideal for 2,3,4-pattern unless specific substrates are used; can require harsh conditions.
Inverse-Demand Diels-Alder Highly ControllableExcellent regiocontrol; access to complex patterns.[8][9]Requires synthesis of often complex diene/dienophile precursors.
[2+2+2] Cycloaddition Highly ControllableAtom-economical, modular, direct access to the target.[14]Requires metal catalyst; regioselectivity can be an issue with unsymmetrical alkynes.
C-H Functionalization Site-Selective (Directed)Excellent for late-stage functionalization; high atom economy.[10][11]Requires directing group attachment/removal; can have limited scope.

V. Conclusion

The synthesis of 2,3,4-trisubstituted pyridines is a dynamic field that leverages both time-honored and cutting-edge methodologies. Classical condensation reactions like the Guareschi-Thorpe and Kröhnke syntheses remain valuable for their robustness and use of simple precursors, though they often require strategic adaptation to achieve the desired 2,3,4-substitution pattern. Modern methods have provided more direct solutions. Inverse-electron-demand Diels-Alder reactions offer unparalleled regiocontrol for constructing the core, while transition-metal-catalyzed [2+2+2] cycloadditions provide a highly modular and atom-economical approach. Furthermore, the advent of directed C-H functionalization has opened the door to late-stage modifications, allowing for the precise installation of substituents on a pre-formed pyridine ring. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired functional group tolerance, scalability, and the specific substitution pattern required. A thorough understanding of the mechanisms and scope of each of these powerful strategies is essential for any researcher aiming to synthesize these valuable heterocyclic motifs.

References

  • Title: Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines Source: Synlett URL
  • Title: Bohlmann-Rahtz Pyridine Synthesis Source: Organic Chemistry Portal URL
  • Title: Pyridine C(sp 2 )
  • Title: A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation Source: National Institutes of Health URL
  • Title: Recent Advances in Direct Pyridine C-H Activation Strategies Source: Ingenta Connect URL
  • Title: Bohlmann-Rahtz Pyridine Synthesis Guide Source: Scribd URL
  • Title: Kröhnke pyridine synthesis Source: Wikipedia URL
  • Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: SpringerLink URL
  • Title: A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs.
  • Title: The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers Source: BenchChem URL
  • Title: Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions Source: McGill University Library URL
  • Title: Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines Source: University of Leeds URL
  • Title: Guareschi-Thorpe Condensation Source: Wiley Online Library URL
  • Title: Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate Source: RSC Publishing URL
  • Title: Cycloaddition/ Diels-Alder Approaches Source: University of Leeds Wordpress URL
  • Title: Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds Source: MDPI URL
  • Title: Metal-catalysed Pyridine Ring Synthesis Source: University of Leeds Wordpress URL
  • Title: Transition Metal-Catalyzed Pyridine Synthesis Source: Elsevier URL

Sources

2-Bromo-3-chloropyridin-4-amine derivatization for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Derivatization of 2-Bromo-3-chloropyridin-4-amine: A Versatile Scaffold for Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2,3,4-Substituted Pyridine Scaffold

The aminopyridine motif is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous marketed pharmaceuticals and bioactive compounds.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and provide a scaffold for diverse functionalization makes it highly valuable. Within this class, this compound stands out as a particularly strategic starting material for the construction of novel compound libraries.

The true synthetic power of this scaffold lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond at the C2 position is significantly more labile and reactive in transition-metal-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine (C-Cl) bond at the C3 position. This reactivity gradient provides a unique opportunity for programmed, regioselective derivatization. Researchers can selectively functionalize the C2 position under milder conditions while leaving the C3 chlorine intact for a subsequent, different transformation. This orthogonal synthetic handle is a critical advantage, enabling the rapid and efficient exploration of chemical space around a core structure, a key process in hit-to-lead optimization. Furthermore, the 4-amino group serves as an essential pharmacophoric feature and a point for further modification, making this a trifunctional scaffold for generating molecular diversity.[3]

Core Derivatization Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery for their reliability, functional group tolerance, and broad substrate scope. For the this compound scaffold, these reactions provide a robust platform for introducing a wide array of substituents selectively at the C2 position.

Logical Workflow for Sequential Derivatization

The following workflow illustrates the strategic, sequential functionalization of the scaffold, exploiting the differential reactivity of the C-Br and C-Cl bonds.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Start: This compound B Step 1: C2 Functionalization (Milder Conditions) e.g., Suzuki, Buchwald-Hartwig, Sonogashira A->B Pd-Catalysis C Intermediate: 2-Aryl/Amine/Alkynyl-3-chloropyridin-4-amine B->C Purification D Step 2: C3 Functionalization (Harsher Conditions) e.g., Suzuki, Buchwald-Hartwig C->D Pd-Catalysis E Final Product: 2,3-Disubstituted-pyridin-4-amine D->E

Caption: Sequential derivatization workflow for this compound.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 3.1: Suzuki-Miyaura C-C Bond Formation at the C2-Position

This protocol details the formation of a carbon-carbon bond, ideal for introducing aryl or heteroaryl moieties.

Principle: A palladium catalyst facilitates the reaction between the C2-Bromo position and a boronic acid or ester derivative in the presence of a base. This reaction is highly robust and tolerates a wide range of functional groups.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3-chloropyridin-4-amine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Buchwald-Hartwig C-N Bond Formation at the C2-Position

This protocol is essential for synthesizing anilines and other amino-derivatives, which are key components in many bioactive molecules.

Principle: A palladium catalyst, in combination with a specialized phosphine ligand, couples the C2-Bromo position with a primary or secondary amine in the presence of a strong, non-nucleophilic base.

Step-by-Step Protocol:

  • Reaction Setup: In an inert atmosphere glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable ligand (e.g., Xantphos, 0.05 eq.), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq.) to a reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography.

  • Characterization: Verify the product's identity and purity using NMR and MS analysis.

Data Summary and Troubleshooting

The choice of reaction depends on the desired final compound. The following table summarizes the key aspects of the primary derivatization methods.

Reaction Type Bond Formed Key Reagents Typical Yields Key Advantages
Suzuki-Miyaura C(sp²)-C(sp²)Boronic Acid/Ester, Pd Catalyst, Base60-95%Excellent functional group tolerance; stable reagents.
Buchwald-Hartwig C(sp²)-NAmine, Pd Catalyst, Ligand, Strong Base50-90%Broad amine scope; crucial for SAR studies.
Sonogashira C(sp²)-C(sp)Terminal Alkyne, Pd Catalyst, Cu(I) salt, Base55-85%Creates rigid linkers; alkyne is a versatile handle.

Table 1: Comparison of primary cross-coupling reactions for C2-functionalization.

Even with robust protocols, challenges can arise. The following guide provides solutions to common issues.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient base; poor solvent degassing.Use a fresh catalyst; screen different bases (e.g., Cs₂CO₃ for Suzuki); ensure solvents are thoroughly degassed.
Formation of Side Products Homocoupling of boronic acid (Suzuki); dehalogenation.Lower the catalyst loading; run the reaction at a lower temperature; ensure an inert atmosphere is maintained.
Difficult Purification Co-elution of product with ligand or starting materials.Perform an aqueous work-up to remove inorganic salts; choose a different chromatography solvent system.

Table 2: Troubleshooting guide for derivatization reactions.

Visualization of Derivatization Possibilities

The this compound scaffold is a launchpad for creating diverse chemical entities through various cross-coupling reactions.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling A This compound B 2-Aryl-3-chloropyridin-4-amine A->B + R-B(OH)₂ [Pd], Base C 2-(N-Alkyl/Aryl)-3-chloropyridin-4-amine A->C + R₂NH [Pd], Ligand, Base D 2-Alkynyl-3-chloropyridin-4-amine A->D + R-C≡CH [Pd], CuI, Base

Caption: Key derivatization pathways from the central scaffold.

References

  • Agarwal, M., Verma, K., Pathak, G., & Kumar, M. (2021). Scope of the reaction with various substituted 2-aminopyridines. Progress in Heterocyclic Chemistry.
  • Deraeve, C., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry.
  • de Oliveira, C. S. A., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Google Patents (CN105153023A). Synthetic method of 2-amino-4-bromopyridine.

Sources

Application Notes & Protocols: Modern Strategies in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures conferring essential biological and physical properties.[1][2][3] The demand for structurally diverse and complex heterocycles has driven a paradigm shift away from classical synthetic methods, which are often plagued by harsh conditions, low yields, and limited scope.[4] This guide provides an in-depth exploration of modern, innovative strategies that have revolutionized heterocyclic synthesis. We will delve into the mechanistic principles and practical applications of Multi-Component Reactions (MCRs), Microwave-Assisted Synthesis, C-H Functionalization, and Photoredox Catalysis. Each section includes detailed protocols, causality-driven explanations, and data-driven insights to empower researchers in drug discovery and chemical development to harness these powerful techniques for the efficient construction of novel molecular architectures.

The Principle of Convergence: Multi-Component Reactions (MCRs)

Expertise & Experience: Multi-Component Reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[5][6] This convergent approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity from simple precursors.[7][8] The causality behind MCRs' efficiency lies in the tandem or domino nature of the reaction sequence, where the product of one step is the substrate for the next, minimizing the need for isolation and purification of intermediates, which dramatically reduces waste and resource expenditure.[5]

Application Focus: The Hantzsch Dihydropyridine Synthesis (Microwave-Assisted)

The Hantzsch synthesis is a classic MCR for generating dihydropyridine scaffolds, which are prevalent in cardiovascular drugs. The modern protocol often employs microwave irradiation to drastically reduce reaction times and improve yields.[9]

Experimental Workflow: Microwave-Assisted Hantzsch Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aldehyde, Ethyl Acetoacetate, & Ammonium Acetate B Microwave Irradiation (120°C, 10-15 min) A->B C Cool to RT B->C D Add Cold Ethanol C->D E Filter Precipitate D->E F Wash with Ethanol E->F G Dry under Vacuum F->G Pd(II) Pd(II) Intermediate-A Intermediate-A Pd(II)->Intermediate-A Indole-Substrate Indole-Substrate Indole-Substrate->Intermediate-A Coordination Intermediate-B Intermediate-B Intermediate-A->Intermediate-B C-H Activation (Concerted Metalation- Deprotonation) Ar-X Ar-X Ar-X->Intermediate-B Oxidative Addition Product Product Intermediate-B->Product Reductive Elimination Pd(0) Pd(0) Intermediate-B->Pd(0) Base Base Base->Intermediate-B Pd(0)->Pd(II) Re-oxidation

Caption: Simplified catalytic cycle for direct C-H arylation.

Protocol 2: Direct C2-Arylation of N-Acetylindole

Materials:

  • N-Acetylindole (159 mg, 1.0 mmol)

  • 4-Iodotoluene (218 mg, 1.0 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (11.2 mg, 0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)

  • Dimethylacetamide (DMA), anhydrous (5 mL)

  • Schlenk flask with a magnetic stir bar

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask equipped with a stir bar, and cycle between vacuum and argon three times to ensure an inert atmosphere. This is crucial as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

  • Reagent Loading: Under a positive pressure of argon, add N-acetylindole (1.0 mmol), 4-iodotoluene (1.0 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMA via syringe. DMA is a high-boiling polar aprotic solvent suitable for promoting this type of cross-coupling reaction.

  • Reaction Conditions: Heat the reaction mixture to 120°C with vigorous stirring for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the C2-arylated indole.

The Principle of Excitation: Photoredox Catalysis

Expertise & Experience: Visible-light photoredox catalysis has emerged as a powerful and green synthetic tool. [10][11]It uses a photocatalyst (often a Ruthenium or Iridium complex, or an organic dye) that absorbs visible light to reach an excited state. [12]In this excited state, the catalyst can engage in single-electron transfer (SET) with a substrate, generating highly reactive radical intermediates under exceptionally mild conditions (often room temperature). [13]The causality is the conversion of light energy into chemical potential, enabling transformations that are difficult or impossible to achieve through thermal means. [14]This method provides unique reactivity and selectivity. [15]

Application Focus: Synthesis of Quinolines via Radical Cascade

Quinolines are a privileged scaffold in medicinal chemistry. This protocol uses a photoredox-mediated cascade reaction to construct the quinoline core.

Protocol 3: Visible-Light Mediated Synthesis of a Substituted Quinoline

This protocol outlines the synthesis of a 2-phenylquinoline derivative from an aniline and a styryl-derived substrate.

Materials:

  • 2-Amino-5-chlorobenzophenone (2.31 g, 10 mmol)

  • Phenylacetylene (1.1 mL, 10 mmol)

  • fac-[Ir(ppy)₃] (Iridium(III) tris(2-phenylpyridine)) (7-15 mg, 0.1-0.2 mol%)

  • A base, e.g., DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.6 mL, 11 mmol)

  • Acetonitrile (CH₃CN), degassed (20 mL)

  • Schlenk flask, magnetic stir bar, Blue LED light source (450 nm)

Procedure:

  • Setup: In a Schlenk flask, combine 2-amino-5-chlorobenzophenone (10 mmol), phenylacetylene (10 mmol), and the fac-[Ir(ppy)₃] photocatalyst.

  • Inert Conditions: Seal the flask and degas the system by bubbling argon through the solvent (acetonitrile) for 15-20 minutes. This removes oxygen, which can quench the excited state of the photocatalyst.

  • Reagent Addition: Add the degassed acetonitrile (20 mL) and DBU (11 mmol) via syringe.

  • Irradiation: Place the flask approximately 5-10 cm from a 24W blue LED lamp and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.

  • Reaction Monitoring: The reaction is typically complete within 12-24 hours. Monitor by TLC or LC-MS. The causality for the mild conditions is that light energy, not heat, is driving the formation of the reactive intermediates.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to isolate the desired quinoline product.

Logical Relationship: Photoredox Catalytic Cycle

PC Photocatalyst (e.g., Ir(III)) PC_star Excited PC* (Strong Reductant) PC->PC_star Visible Light (hν) PC_star->PC SET Sub_red Substrate• (red) PC_star->Sub_red e- transfer Sub_ox Substrate (ox) Sub_ox->PC_star Intermediate Radical Intermediate Sub_red->Intermediate Reaction Cascade Product Product Intermediate->Product

Caption: General single-electron transfer (SET) cycle in photoredox catalysis.

References

  • Multicomponent reactions for the synthesis of heterocycles.Chem Asian J.[Link]
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.MDPI.[Link]
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.RSC Publishing.[Link]
  • Recent Developments on the Synthesis of Oxygen- and Sulfur-containing Heterocycles and their Derivatives under Visible Light Induced Reactions.PubMed.[Link]
  • Catalytic Enantioselective Construction of Chiral Benzo-Fused N-Heterocycles through Friedel–Crafts-Type Electrophilic Chlorin
  • Novel Synthetic Methods to Produce Nitrogen Heterocycles.University of Vermont ScholarWorks.[Link]
  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.RSC Publishing.[Link]
  • Review for metal and organocatalysis of heterocyclic C-H functionalization.World Journal of Advanced Research and Reviews.[Link]
  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.Europe PMC.[Link]
  • A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis.Journal of Medicinal and Chemical Sciences.[Link]
  • Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds.
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities.Bentham Science.[Link]
  • Catalytic Enantioselective Synthesis of Inherently Chiral Molecules: Recent Advances.Wiley Online Library.[Link]
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.MDPI.[Link]
  • Microwave assisted synthesis of five membered nitrogen heterocycles.PMC.[Link]
  • Recent advances in green multi-component reactions for heterocyclic compound construction.RSC Publishing.[Link]
  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR.IJARST.[Link]
  • Multi-Component Reactions in Heterocyclic Chemistry.Springer.[Link]
  • The flow synthesis of heterocycles for natural product and medicinal chemistry applic
  • Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors.RSC Publishing.[Link]
  • Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionaliz
  • Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox C
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.MDPI.[Link]
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applic
  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications.
  • Synthesis of Natural Products by C–H Functionaliz
  • Top 22 Advances in Heterocyclic Chemistry papers published in 2023.SciSpace.[Link]
  • A General Method for the Enantioselective Synthesis of α-Chiral Heterocycles.Scilit.[Link]
  • Synthesis of Nitrogen- and Oxygen-Containing Heterocycles Catalysed by Metal Nanoparticles Reported in 2022.synfacts.thieme.de.[Link]
  • Microwave-Assisted Synthesis of Heterocycles.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
  • Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles.RSC Publishing.[Link]
  • A general method for the enantioselective synthesis of α-chiral heterocycles.PubMed.[Link]
  • A Review on Green Synthesis and Biological Activities of Nitrogen and Oxygen Containing Heterocycles.Preprints.org.[Link]
  • Mechanochemical Functionalization of Heterocycles by C-H Activation: An Upd
  • Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans.
  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles.PMC.[Link]
  • Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization.
  • The synthesis of sulfur‐containing heterocycles using elemental sulfur (S8).
  • Flow Chemistry for the Synthesis of Heterocycles.Springer.[Link]
  • Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect.
  • Solid-phase synthesis of sulfur containing heterocycles.Taylor & Francis Online.[Link]
  • A Review on Biological and Medicinal Impact of Oxygen Heterocyclic Compounds.crsubscription.com.[Link]
  • Flow Chemistry for the Synthesis of Heterocycles.Springer.[Link]
  • Synthesis of N-Containing Heterocyclic Compounds Using Visible-Light Photoredox Catalysis.
  • N-Heterocyclic carbene-/photoredox-catalyzed regioselective carbonyl
  • Recent Advances in Photoredox Catalysis for Organic Synthesis.chemrxiv.org.[Link]
  • Photoredox Catalysis in Organic Chemistry.

Sources

Application Notes and Protocols: 2-Bromo-3-chloropyridin-4-amine as a Precursor for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromo-3-chloropyridin-4-amine as a versatile starting material for the synthesis of advanced functional materials. The focus of this guide is the design and synthesis of a novel pyridine-based ligand and its subsequent incorporation into a Metal-Organic Framework (MOF), a class of materials with significant potential in gas storage, catalysis, and sensing.

The unique substitution pattern of this compound, featuring two distinct halogen atoms and an amino group, offers a rich platform for selective chemical modifications. This allows for the precise engineering of molecular architecture, a key aspect in the rational design of materials with tailored properties.

Part 1: Strategic Synthesis of a Novel MOF Ligand: 4-Amino-2,3-bis(4-carboxyphenyl)pyridine

The following section details a scientifically grounded, multi-step synthetic protocol for the transformation of this compound into a sophisticated pyridine-dicarboxylic acid ligand. This ligand is designed to be a building block for the creation of novel MOFs. The synthetic strategy leverages the differential reactivity of the bromo and chloro substituents in sequential palladium-catalyzed cross-coupling reactions.

Rationale for Ligand Design

The target ligand, 4-Amino-2,3-bis(4-carboxyphenyl)pyridine, is designed to possess several key features for the construction of functional MOFs:

  • Rigid Pyridine Core: Provides a well-defined and predictable coordination geometry.

  • Dicarboxylic Acid Functionality: Enables strong coordination to metal centers, forming a stable framework.[1][2]

  • Amino Group: Can serve as a site for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.

  • Extended Aromatic System: May impart interesting photoluminescent properties to the resulting MOF.

Synthetic Workflow Overview

The synthesis of the target ligand is proposed to proceed via a two-step cross-coupling sequence followed by oxidation.

Ligand Synthesis Workflow A This compound B Suzuki-Miyaura Coupling (Step 1) A->B (4-methylphenyl)boronic acid, Pd(PPh3)4, K2CO3 C 4-Amino-2-(4-methylphenyl)-3-chloropyridine B->C D Suzuki-Miyaura Coupling (Step 2) C->D (4-methylphenyl)boronic acid, Pd(dppf)Cl2, K3PO4 E 4-Amino-2,3-bis(4-methylphenyl)pyridine D->E F Oxidation E->F KMnO4, H2O/Pyridine G 4-Amino-2,3-bis(4-carboxyphenyl)pyridine (Target Ligand) F->G

Caption: Proposed synthetic route for 4-Amino-2,3-bis(4-carboxyphenyl)pyridine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-(4-methylphenyl)-3-chloropyridine (Intermediate 1)

This protocol describes the selective Suzuki-Miyaura coupling at the more reactive C-2 position (C-Br bond) of the starting material.

Materials:

  • This compound

  • (4-methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), (4-methylphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 mmol).

  • Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Amino-2-(4-methylphenyl)-3-chloropyridine.

Protocol 2: Synthesis of 4-Amino-2,3-bis(4-methylphenyl)pyridine (Intermediate 2)

This protocol describes the second Suzuki-Miyaura coupling at the less reactive C-3 position (C-Cl bond).

Materials:

  • 4-Amino-2-(4-methylphenyl)-3-chloropyridine (from Protocol 1)

  • (4-methylphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 4-Amino-2-(4-methylphenyl)-3-chloropyridine (1.0 mmol), (4-methylphenyl)boronic acid (1.5 mmol), and potassium phosphate (2.5 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.03 mmol).

  • Add anhydrous toluene (15 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Amino-2,3-bis(4-methylphenyl)pyridine.

Protocol 3: Synthesis of 4-Amino-2,3-bis(4-carboxyphenyl)pyridine (Target Ligand)

This protocol describes the oxidation of the methyl groups to carboxylic acids.

Materials:

  • 4-Amino-2,3-bis(4-methylphenyl)pyridine (from Protocol 2)

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-Amino-2,3-bis(4-methylphenyl)pyridine (1.0 mmol) in a mixture of pyridine (20 mL) and water (10 mL).

  • Heat the solution to reflux (approximately 100 °C).

  • Slowly add potassium permanganate (4.0 mmol) in portions over 2 hours.

  • Continue refluxing for an additional 6 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the solid with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove most of the pyridine.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with concentrated HCl.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-Amino-2,3-bis(4-carboxyphenyl)pyridine.

Part 2: Synthesis and Characterization of a Novel Pyridine-Based Metal-Organic Framework

This section outlines the protocol for the synthesis of a hypothetical MOF, designated as "UMOF-1" (University-designed Metal-Organic Framework-1), using the newly synthesized 4-Amino-2,3-bis(4-carboxyphenyl)pyridine ligand and a suitable metal salt.

MOF Synthesis Workflow

The synthesis of UMOF-1 is proposed to be carried out via a solvothermal reaction.

MOF Synthesis Workflow A 4-Amino-2,3-bis(4-carboxyphenyl)pyridine C Solvothermal Reaction A->C B Metal Salt (e.g., Zn(NO3)2·6H2O) B->C D UMOF-1 Crystals C->D DMF/Ethanol/H2O, 120 °C, 72h E Washing and Activation D->E Solvent Exchange F Porous UMOF-1 E->F

Caption: General workflow for the synthesis of UMOF-1.

Experimental Protocol: Solvothermal Synthesis of UMOF-1

Materials:

  • 4-Amino-2,3-bis(4-carboxyphenyl)pyridine

  • Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve 4-Amino-2,3-bis(4-carboxyphenyl)pyridine (0.1 mmol) in DMF (10 mL).

  • In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.2 mmol) in a mixture of ethanol (5 mL) and deionized water (5 mL).

  • Combine the two solutions in the Teflon liner of a 23-mL stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature.

  • Collect the crystalline product by filtration and wash with fresh DMF (3 x 10 mL).

  • To activate the MOF, immerse the as-synthesized crystals in fresh dichloromethane for 3 days, decanting and replenishing the solvent every 24 hours.

  • Decant the dichloromethane and dry the sample under high vacuum at 150 °C for 12 hours to obtain the activated, porous UMOF-1.

Expected Material Characterization and Properties

The successful synthesis and properties of UMOF-1 can be confirmed through various characterization techniques. The expected properties are tabulated below, based on data from similar pyridine-based MOFs.[3][4]

PropertyExpected Value/Observation
Crystal Structure A 3D porous framework, potentially with a novel topology due to the unique ligand geometry.
Porosity BET surface area in the range of 1500-2500 m²/g, indicative of a microporous structure.
Thermal Stability Stable up to approximately 350-400 °C in an inert atmosphere, as determined by Thermogravimetric Analysis (TGA).
Gas Adsorption Significant uptake of CO₂ and H₂ at relevant pressures and temperatures, suggesting potential for gas storage applications.
Luminescence Potential for blue-green emission upon excitation, arising from the extended π-system of the ligand.[5]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.
  • Koutentis, P. A., et al. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 2011, 13(21), 6475-6486.
  • Gao, H. L., et al. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Inorganic Chemistry, 2006, 45(15), 5980-5988.
  • Semantic Scholar. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands.
  • Khizar, A., et al. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. RSC Advances, 2024, 14(4), 2550-2558.
  • ResearchGate. Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands.
  • ResearchGate. Metal-organic framework structures of Cu(II) with pyridine-2,6- dicarboxylate and different spacers: Identification of a metal bound acyclic water tetramer.
  • Fernández, B., et al. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 2020, 207, 111051.

Sources

Application Notes and Protocols for C-N Bond Formation with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Transformative Power of C-N Cross-Coupling

The formation of carbon-nitrogen (C-N) bonds, particularly to an aromatic ring (aryl halides), is a cornerstone of modern organic synthesis. This transformation is of paramount importance in the pharmaceutical, agrochemical, and materials science industries, as the resulting arylamine moiety is a ubiquitous structural motif in a vast array of biologically active molecules and functional materials.[1][2] Historically, the synthesis of aryl amines was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2][3] The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, revolutionized this field by offering a mild, general, and highly efficient methodology.[2][3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the theoretical underpinnings and practical execution of palladium-catalyzed C-N bond formation. We will delve into the mechanistic intricacies, explore the critical roles of various reaction components, and present detailed, field-proven protocols for the successful synthesis of a diverse range of arylamines.

Theoretical Framework: Understanding the Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle centered on a palladium complex.[3][5] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions.

The catalytic cycle can be broken down into three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This step forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[5] However, with modern catalyst systems, even less reactive aryl chlorides can be effectively coupled.[3][6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical and can significantly influence the reaction outcome.[7][8]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][9]

A potential side reaction that can compete with reductive elimination is β-hydride elimination, especially with primary amines, which can lead to the formation of undesired dehalogenated arene and imine byproducts.[3][6] The development of bulky, electron-rich phosphine ligands has been instrumental in promoting the desired reductive elimination pathway.[3][10]

Visualizing the Catalytic Cycle

To better illustrate the mechanistic steps, the following diagram outlines the catalytic cycle of the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''(L) Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NHR'R''(L)->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: A generalized workflow for a Buchwald-Hartwig amination experiment.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for the N-Arylation of a Secondary Amine with an Aryl Bromide

This protocol is a robust starting point for the coupling of a wide range of secondary amines with aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Secondary amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the anhydrous toluene via syringe, followed by the secondary amine.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: N-Arylation of a Primary Amine with an Aryl Chloride

The coupling of less reactive aryl chlorides often requires a more active catalyst system.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In a glovebox, add the aryl chloride, XPhos Pd G3 precatalyst, and potassium phosphate to a vial equipped with a stir bar.

  • Add the anhydrous dioxane and the primary amine.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a heating block set to 110 °C.

  • Stir the reaction mixture for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Alternative Methodologies: Copper-Catalyzed C-N Coupling

While palladium catalysis is dominant, copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Ullmann-type reactions, represents a valuable and often complementary approach. [11][12]These reactions are particularly useful for the N-arylation of amides, sulfonamides, and N-heterocycles. [6][13]Modern Ullmann-type couplings often employ ligands such as 1,10-phenanthroline or various amino acids to facilitate the reaction under milder conditions than the classical high-temperature procedures. [13][14]

Conclusion and Future Outlook

The development of palladium-catalyzed C-N cross-coupling reactions has fundamentally changed the landscape of organic synthesis, providing a powerful tool for the construction of arylamines. The continued evolution of more active and versatile catalyst systems promises to further expand the scope and utility of this indispensable transformation. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively harness the power of this chemistry to accelerate their research and development efforts.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Torraca, K. E., & Buchwald, S. L. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Surry, D. S., & Buchwald, S. L. (2011). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Palladium- and Copper-Catalysed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Gholinejad, M., & Nájera, C. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19067. [Link]
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Chen, Y., & Ma, D. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Accounts of Chemical Research, 55(11), 1565–1580. [Link]
  • Vaddula, B. R., Verma, A., & Krska, S. W. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 83(15), 7836–7845. [Link]
  • Barluenga, J., & Aznar, F. (2009). Palladium- and Copper-Catalyzed Cross Coupling Reaction of Aliphatic Alcohols and Aryl Halides. Chemistry – An Asian Journal, 4(11), 1636-1646.
  • An, G., & Ma, D. (2011). Progress in copper-catalyzed C-N Ullmann coupling reactions. Chinese Journal of Organic Chemistry, 31(7), 935-946.
  • Stradiotto, M., & Mitchell, D. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve optimal results in your experiments.

Introduction: The Challenge of Chloropyridines

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of N-aryl and N-heteroaryl amines.[1] However, chloropyridines present a unique set of challenges. Their inherent electron-deficient nature and the coordinating ability of the pyridine nitrogen can often lead to low reactivity and catalyst deactivation.[1] Furthermore, the C-Cl bond is notoriously less reactive than its C-Br or C-I counterparts, making oxidative addition the rate-limiting step in many cases.[2][3] This guide will provide you with the expertise to navigate these hurdles and successfully employ chloropyridines in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the Buchwald-Hartwig amination of chloropyridines:

Q1: Why is my reaction with a chloropyridine showing little to no conversion?

Low or no conversion is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[2] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[2]

Initial Troubleshooting Steps:

  • Catalyst System Integrity: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[2][4]

  • Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds.[5] Standard ligands like PPh₃ are often ineffective.[1] Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[2][6]

  • Catalyst Loading: For challenging chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[2]

  • Reaction Conditions: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[2][4]

Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[2] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.[7]

Strategies to Suppress Hydrodehalogenation:

  • Ligand Selection: Employing bulky biarylphosphine ligands can sterically hinder the approach of β-hydrogens to the palladium center, thus disfavoring β-hydride elimination.

  • Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[2]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[2]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[2]

Q3: How do I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?

Achieving regioselectivity is a significant challenge. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than the one at the 4-position.[8][9]

Factors Influencing Regioselectivity:

  • Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions electron-deficient and more susceptible to reaction.[9]

  • Steric Hindrance: The choice of a bulky ligand and/or a sterically demanding amine can favor reaction at the less hindered position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity, favoring the more reactive site.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their probable causes, and systematic solutions.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst Verify Palladium Source: Use a reliable Pd source. Pre-catalysts like G3 or G4 palladacycles are often superior to Pd(OAc)₂ as they form the active Pd(0) species more efficiently.[4] Ligand Selection: The choice of ligand is critical for activating the C-Cl bond. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are generally recommended for chloropyridines.[2][6]
Suboptimal Base Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2][4] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system and higher temperatures.[2][4] Base Solubility: For inorganic bases with poor solubility in common solvents like toluene, ensure vigorous stirring to maintain a good suspension.[2][4] Alternatively, consider a more polar solvent or a solvent mixture.[2]
Inadequate Reaction Conditions Temperature: Chloropyridine couplings often require higher temperatures (80-110 °C) to overcome the high activation barrier of oxidative addition.[4] Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst.[2] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvent Purity: Use anhydrous, degassed solvents. Water can sometimes have a beneficial effect, but it's crucial to start with dry conditions and then systematically screen for the effect of water if needed.[10][11]
Inhibitory Effects Pyridine Coordination: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Using bulky ligands can help mitigate this by sterically shielding the metal center.[12]
Problem 2: Significant Side Product Formation
Side Product Potential Cause Troubleshooting Steps & Explanation
Hydrodehalogenation Slow reductive elimination or presence of water/protic impurities.[2][7]Ligand Choice: Utilize bulky biarylphosphine ligands to accelerate reductive elimination and sterically disfavor competing pathways. Dry Conditions: Ensure all reagents and solvents are rigorously dried.[2] Base Purity: Use high-purity, anhydrous base.[2]
Homocoupling of Amine Can occur under certain conditions, especially with primary amines.Amine Equivalents: Use a controlled excess of the amine (typically 1.1-1.2 equivalents).
Dimerization of Chloropyridine Can be promoted by certain nickel catalysts and has been observed with 2-chloropyridine.[13]While more common in Ni-catalyzed reactions, if observed in a Pd-catalyzed system, re-evaluate the catalyst system and reaction conditions.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Chloropyridine

Materials:

  • Chloropyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the chloropyridine, amine, palladium pre-catalyst, ligand, and NaOtBu.

  • Solvent Addition: Under a positive pressure of an inert gas (Argon or Nitrogen), add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizing the Process

The Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd Ar-Cl PdII_complex L-Pd(II)(Ar)(Cl) OxAdd->PdII_complex Base_assoc Base Association & Amine Coordination PdII_complex->Base_assoc HNR₂ Amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺Cl⁻ Base_assoc->Amine_complex Deprotonation Deprotonation Amine_complex->Deprotonation Base Amido_complex L-Pd(II)(Ar)(NR₂) Deprotonation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst 1. Check Catalyst System - Pre-catalyst? - Appropriate Ligand? Start->Check_Catalyst Check_Base 2. Evaluate Base - Strong enough? - Anhydrous? Check_Catalyst->Check_Base If no improvement Screen_Ligands Screen Ligands (e.g., RuPhos, BrettPhos) Check_Catalyst->Screen_Ligands Check_Conditions 3. Optimize Conditions - Increase Temperature? - Inert Atmosphere? Check_Base->Check_Conditions If no improvement Screen_Bases Screen Bases (NaOtBu, K₃PO₄, Cs₂CO₃) Check_Base->Screen_Bases Screen_Temp Screen Temperature (80-120 °C) Check_Conditions->Screen_Temp Success Successful Reaction Screen_Ligands->Success Screen_Bases->Success Screen_Temp->Success

Caption: A systematic workflow for troubleshooting low conversion.

References

  • Effect of water on the palladium-catalyzed amidation of aryl bromides. Journal of Organic Chemistry. [Link]
  • Effect of water on the palladium-catalyzed amidation of aryl bromides. Semantic Scholar. [Link]
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. [Link]
  • Investigation of the effect of water on the Pd‐catalyzed C−N coupling.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Buchwald–Hartwig reactions in water using surfactants.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
  • Buchwald–Hartwig amin
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Buchwald-Hartwig reaction: An overview.
  • Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions.
  • Help troubleshooting a Buchwald-Hartwig amin
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Brainstorming a Buchwald-Hartwig coupling. Reddit. [Link]
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • The Buchwald-Hartwig Amin

Sources

Technical Support Center: Purification of 2-Bromo-3-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-3-chloropyridin-4-amine (CAS No. 215364-85-5). The purity of this key intermediate is paramount for the success of subsequent synthetic steps. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the crude reaction product of this compound? A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include positional isomers formed during the halogenation steps, unreacted starting materials, and over-halogenated byproducts (e.g., dibrominated species).[1] The separation of these structurally similar isomers represents the primary purification challenge.

Q2: What are the key physical properties and recommended storage conditions for this compound? A2: this compound is typically an off-white to white solid.[2] Key properties are listed below. For long-term stability, it should be stored in a cool, dark place under an inert atmosphere, with refrigeration (2-8°C) being ideal.[3][4][5]

PropertyValueSource(s)
CAS Number 215364-85-5[2][5]
Molecular Formula C₅H₄BrClN₂[4]
Molecular Weight 207.46 g/mol [4][5]
Melting Point 148-153 °C[5]
Appearance White to off-white solid[2]

Q3: What are the essential safety precautions for handling this compound? A3: This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[3][5][6] Always handle this chemical inside a certified chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7]

Purification Strategy Decision Guide

Before proceeding to a specific protocol, it's crucial to select the appropriate purification strategy. The choice primarily depends on the scale of the reaction and the nature of the impurities.

G start Crude Product Analysis tlc Run TLC with Petroleum Ether/Ethyl Acetate start->tlc decision1 How many spots? tlc->decision1 single_spot Single major spot with minor baseline impurities decision1->single_spot One Major multi_spot Multiple close-running spots or significant streaking decision1->multi_spot Multiple/Streaking recrystallize Proceed to Recrystallization single_spot->recrystallize chromatography Proceed to Flash Column Chromatography multi_spot->chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield After Purification Product Loss During Extraction: The amine is basic and may remain in an acidic aqueous layer as a salt.Ensure the aqueous layer is neutralized or made basic (pH > 8) with a base like sodium bicarbonate before extraction with organic solvents like ethyl acetate.[8][9]
Inappropriate Recrystallization Solvent: The product may have partial solubility in the cold solvent, leading to loss in the mother liquor.Test solvent systems on a small scale. Consider a binary system like petroleum ether/ethyl acetate, where the product is dissolved in a minimum of hot ethyl acetate and precipitated by the addition of petroleum ether.[8]
Persistent Yellow/Brown Discoloration Presence of Oxidized Impurities: Pyridine derivatives can be susceptible to oxidation, leading to colored byproducts.Consider treating a solution of the crude product with a small amount of activated charcoal before a hot filtration step during recrystallization. This can adsorb colored impurities.
Streaking on Silica Gel TLC/Column Strong Amine-Silica Interaction: The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing poor elution and band tailing.Solution A: Add a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or ammonia in methanol to the eluent system.[10] This neutralizes the acidic sites on the silica, improving peak shape. Solution B: Use a different stationary phase, such as neutral alumina, which is less acidic and often better for purifying basic compounds.[10]
Poor Separation of Spots in Column Chromatography Incorrect Mobile Phase Polarity: The chosen eluent system may be too polar (all compounds run to the top) or not polar enough (all compounds stay at the baseline).Optimize the mobile phase using TLC. A good system will give the desired product an Rf value of ~0.25-0.35. A gradient elution from low polarity (e.g., 10% Ethyl Acetate in Petroleum Ether) to higher polarity (e.g., 20-30% Ethyl Acetate) is often effective.[2]
Product "Oils Out" During Recrystallization Solution Supersaturation at High Temperature: The product is coming out of solution above its melting point because the solvent is a very poor solvent for it.Add a small amount of a "good" solvent (one that dissolves the compound well, like ethyl acetate) to the hot mixture until the oil redissolves. Then, allow it to cool slowly. Seeding with a pure crystal can also promote proper crystallization.
No Crystals Form Upon Cooling Solution is Too Dilute: Not enough solute is present for crystallization to occur. Supersaturation: The solution is supersaturated, but nucleation has not started.Solution A: Boil off some of the solvent to increase the concentration and allow it to cool again. Solution B: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a small seed crystal of the pure product.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is the most reliable method for separating the target compound from closely related isomers and other impurities.[2]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry 1. Prepare Slurry: Silica gel in low-polarity eluent pack_col 2. Pack Column prep_slurry->pack_col prep_sample 3. Prepare Sample: Dissolve crude in minimal DCM, adsorb onto silica ('dry load') load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Gradient (e.g., 10% to 20% EtOAc in Petroleum Ether) load_sample->elute collect 6. Collect Fractions elute->collect tlc_fractions 7. Monitor Fractions by TLC collect->tlc_fractions combine 8. Combine Pure Fractions tlc_fractions->combine evaporate 9. Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Sources

Technical Support Center: Synthesis of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted aminopyridines. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common side reactions and challenges encountered during key synthetic procedures.

Section 1: Nucleophilic Aromatic Substitution (SNAr) on Pyridine Rings

Nucleophilic aromatic substitution (SNAr) is a cornerstone for synthesizing aminopyridines, particularly when the pyridine ring is activated by electron-withdrawing groups or when a good leaving group is present. However, the reaction is sensitive to several parameters that can lead to undesired outcomes.

Frequently Asked Questions (SNAr)

Question 1: My SNAr reaction is giving a very low yield or failing completely. What are the primary factors to investigate?

Answer: A low or non-existent yield in an SNAr reaction on a pyridine substrate typically points to one of four key areas: insufficient ring activation, a poor leaving group, incorrect reaction conditions, or low nucleophile reactivity.

  • Pyridine Ring Activation: The pyridine ring is naturally electron-deficient, but its reactivity is dramatically enhanced by the presence of strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃.[1][2] If your substrate lacks sufficient activation, the reaction will be sluggish.

  • Leaving Group Efficiency: The rate of substitution is highly dependent on the nature of the leaving group. For SNAr on heteroaromatics, the typical reactivity order is F > Cl > Br > I.[2] 2-fluoropyridines are significantly more reactive than 2-chloropyridines, which can be up to 10⁸ times less reactive than a comparable pyrimidine substrate.[1][3] If you are using a bromide or iodide, the reaction may not be favorable unless the ring is highly activated.

  • Reaction Conditions: SNAr reactions are sensitive to both solvent and temperature.

    • Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction.[4][5]

    • Temperature: Many SNAr reactions on less-activated pyridines require elevated temperatures (e.g., 100-150°C) to proceed at a reasonable rate.[2]

  • Nucleophile Strength: While a strong amine nucleophile is necessary, an excessively basic amine can lead to side reactions, such as deprotonation of the pyridine ring.[2]

start Low S N Ar Yield q1 Is the pyridine ring activated by an EWG? start->q1 s1 Consider adding an EWG or switching to a different synthetic route (e.g., Buchwald-Hartwig). q1->s1 No q2 What is the leaving group (LG)? q1->q2 Yes end Re-run Experiment s1->end s2 LG is F/Cl: Proceed to check conditions. q2->s2 s3 LG is Br/I: Reaction is likely slow. Increase temperature or switch route. q2->s3 q3 Are reaction conditions optimal? s2->q3 s3->q3 s4 Use polar aprotic solvent (DMSO, DMF). Ensure temperature is sufficient (≥100°C). q3->s4 No q3->end Yes s4->end

Decision tree for troubleshooting low SNAr yield.

Question 2: My reaction is producing an unexpected regioisomer. What governs the site of nucleophilic attack on the pyridine ring?

Answer: The regioselectivity of SNAr on pyridines is dictated by electronic effects. Nucleophilic attack is overwhelmingly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[2][6][7]

The reason lies in the stability of the intermediate σ-adduct (Meisenheimer complex). When the nucleophile attacks at C2 or C4, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom, providing significant stabilization.[6][7] This is not possible when attack occurs at the C3 (meta) position, making the intermediate for C3-substitution much higher in energy and therefore kinetically disfavored.[2]

cluster_c2 Attack at C2 (Favored) cluster_c3 Attack at C3 (Disfavored) C2_Start Pyridine Substrate (LG at C2) C2_Intermediate Meisenheimer Intermediate (Charge on N) C2_Start->C2_Intermediate + Nu⁻ C2_Product C2-Aminopyridine C2_Intermediate->C2_Product - LG⁻ C3_Start Pyridine Substrate (LG at C3) C3_Intermediate Meisenheimer Intermediate (No Charge on N) C3_Start->C3_Intermediate + Nu⁻ C3_Product C3-Aminopyridine (Minor/No Product) C3_Intermediate->C3_Product - LG⁻

Stabilization of the intermediate dictates C2/C4 selectivity.

Question 3: I am running a Chichibabin reaction and observing a significant amount of a di-aminated byproduct. How can I suppress this?

Answer: The formation of 2,6-diaminopyridine is a classic side reaction in the Chichibabin amination.[8] It occurs because the initial 2-aminopyridine product is deprotonated by the excess sodium amide (NaNH₂), which further activates the ring for a second nucleophilic attack at the C6 position.[8]

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the amount of sodium amide used. Using a large excess will drive the over-amination.

  • Lower Temperature: This side reaction is more prevalent at higher temperatures. Running the reaction in liquid ammonia at lower temperatures can significantly reduce the formation of the diamine.[8] Standard conditions in solvents like xylene or toluene often require heat, which can increase the side product yield to 20% or even higher.[8]

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, especially with less-activated aryl halides. However, the catalytic system is complex, and failures often relate to the catalyst, base, or ligand.

Frequently Asked Questions (Buchwald-Hartwig)

Question 1: My Buchwald-Hartwig amination of a halopyridine is not working. What are the most common points of failure?

Answer: When a Buchwald-Hartwig reaction fails, a systematic check of the components is necessary. The most common culprits are catalyst deactivation, improper base selection, and issues with reactants or conditions.

  • Catalyst System: The choice of palladium source and ligand is critical.

    • Catalyst Deactivation: The active Pd(0) species can aggregate to form inactive palladium black, or the phosphine ligand can degrade.[9][10] Ensure you are using a reliable palladium precatalyst and that the ligand is stable under the reaction conditions.

    • Ligand Choice: Not all ligands work for all substrates. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required, especially for less reactive aryl chlorides.[11][12]

  • Base Selection: The base is crucial for catalyst turnover but can also cause side reactions.[11] Strong bases like sodium tert-butoxide (NaOt-Bu) are highly effective but are incompatible with base-sensitive functional groups like esters or nitro groups.[13]

  • Reactants and Conditions:

    • Aryl Halide Reactivity: Reactivity follows the order I > Br > OTf >> Cl. Aryl chlorides are notoriously difficult substrates and often require specialized, highly active catalyst systems.[12]

    • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[12][14]

Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-X Deactivation Deactivation: Pd Black, Ligand Degradation Pd0->Deactivation PdII_Aryl L₂Pd(II)(Ar)(X) OA->PdII_Aryl LC Ligand/ Amine Coordination PdII_Aryl->LC + H₂NR PdII_Amine [L₂Pd(II)(Ar)(H₂NR)]⁺X⁻ LC->PdII_Amine DP Deprotonation (Base) PdII_Amine->DP + Base PdII_Amido L₂Pd(II)(Ar)(HNR) DP->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 + Ar-NHR

Buchwald-Hartwig cycle. Deactivation of the Pd(0) catalyst is a key failure mode.

Question 2: How do I select the right base for my Buchwald-Hartwig reaction, especially if my substrate has sensitive functional groups?

Answer: Base selection involves a trade-off between reactivity and functional group compatibility. Strong bases promote faster reactions but have limited tolerance for sensitive groups. Weaker bases are more compatible but may require higher catalyst loadings or longer reaction times.[11][13]

BaseCommon Use / StrengthAdvantagesLimitations / Incompatibilities
NaOt-Bu / KOt-Bu Strongest / Most CommonPermits highest reaction rates and lowest catalyst loadings.[11]Incompatible with base-sensitive groups (esters, ketones, nitro groups).[13] Can promote side reactions.
LHMDS / KHMDS Strong, Non-nucleophilicUseful for substrates with protic functional groups. Allows for lower temperature reactions.[13]Solid base is air and moisture sensitive. Can be incompatible with some groups at high temperatures.[13]
Cs₂CO₃ Weaker Inorganic BaseExcellent functional group tolerance. Often provides high reaction rates among weaker bases.[13][15]Expensive. Can be difficult to stir effectively on a large scale.[13]
K₃PO₄ / K₂CO₃ Weakest / Most TolerantExcellent functional group tolerance and economically attractive.[13]Often requires higher catalyst loadings and significantly longer reaction times.[13]

Recommendation: For substrates with sensitive functionalities, start with a weaker base like Cs₂CO₃ or K₃PO₄. If the reaction is too slow, you may need to screen different ligands or increase the temperature before resorting to a stronger, less compatible base.

Experimental Protocols

Protocol 1: General Procedure for SNAr of a 2-Chloropyridine

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the substituted 2-chloropyridine (1.0 eq.), the amine nucleophile (1.1 - 1.5 eq.), and a base if required (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Under an inert atmosphere (N₂ or Ar), add an anhydrous polar aprotic solvent (e.g., DMSO or DMF, to a concentration of ~0.5 M).

  • Reaction: Heat the mixture to the desired temperature (typically 100-150°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine

This protocol is a general guideline. Ligand, base, and solvent may require screening.

  • Preparation: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to a dry reaction vessel.

  • Reagent Addition: Add the 2-bromopyridine (1.0 eq.) and anhydrous, degassed toluene or dioxane (~0.2 M concentration).

  • Nucleophile Addition: Add the amine (1.2 eq.) to the mixture.

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with an organic solvent, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Grokipedia. Chichibabin reaction.
  • Wikipedia. Chichibabin reaction. [Link]
  • Chemistry Stack Exchange.
  • Quora.
  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ACS Sustainable Chemistry & Engineering. [Link]
  • Smith, M. D. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Problems in Chemistry (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
  • Organic Chemistry, 8th Edition. The Chemistry of Pyridine. [Link]
  • ResearchGate.
  • ResearchGate. Multicomponent Synthesis of Substituted 2-Aminopyridines: A Decade Review. [Link]
  • Chemistry LibreTexts.
  • SciELO Brasil. A simple synthesis of aminopyridines: use of amides as amine source. [Link]
  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • ACS Green Chemistry Institute. Use of base metals in Buchwald-Hartwig coupling. [Link]
  • ResearchGate.
  • Reddit.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
  • Slideshare. Chichibabin Reaction. [Link]
  • Wikipedia. Chichibabin pyridine synthesis. [Link]
  • National Institutes of Health.
  • ResearchGate.
  • ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • National Institutes of Health. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
  • National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
  • National Institutes of Health. Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. [Link]
  • SpringerLink. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
  • ScienceDirect.
  • ACS Green Chemistry Institute. SNAr Reaction in Other Common Molecular Solvents. [Link]
  • Organic Syntheses. 3-aminopyridine. [Link]
  • National Institutes of Health. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
  • ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. [Link]
  • ResearchGate. How could we prevent dimerization of thienopyrimidinone in basic conditions?. [Link]
  • MDPI. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]
  • YouTube.
  • ChemRxiv.
  • ResearchGate. A simple synthesis of aminopyridines: use of amides as amine source. [Link]

Sources

Technical Support Center: Overcoming Low Yields in Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed amination reactions, commonly known as Buchwald-Hartwig aminations. This guide is designed to provide in-depth troubleshooting strategies and practical advice to help you diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of each component in a palladium-catalyzed amination reaction?

A: Understanding the function of each component is crucial for troubleshooting. The reaction is a synergistic interplay between the palladium catalyst, a ligand, a base, and the solvent.

  • Palladium Precursor: The palladium precursor, typically a Pd(0) or Pd(II) salt, is the heart of the catalytic cycle.[1][2] If a Pd(II) source like Pd(OAc)₂ is used, it must first be reduced in situ to the active Pd(0) species.[2] The Pd(0) catalyst undergoes oxidative addition with the aryl halide, a key step in initiating the catalytic cycle.[3]

  • Ligand: The ligand, typically a bulky and electron-rich phosphine, is essential for stabilizing the palladium center, promoting the desired chemical transformations (oxidative addition and reductive elimination), and preventing catalyst deactivation.[3][4][5] The choice of ligand is critical and can significantly influence the reaction's success, especially with challenging substrates.[4][6]

  • Base: The base plays a critical role in the catalytic cycle by deprotonating the amine, which facilitates its coordination to the palladium center and subsequent reductive elimination to form the C-N bond.[2][7]

  • Solvent: The solvent's primary role is to dissolve the reactants and catalyst components.[8][9] However, it can also influence catalyst stability and the solubility of the base, which can impact reaction rates.[10][11]

Q2: How do I choose the right ligand for my specific substrates?

A: Ligand selection is highly dependent on the nature of your amine and aryl halide.[8] Bulky and electron-rich ligands are generally preferred as they accelerate the key steps of the catalytic cycle and can help to prevent catalyst deactivation.[3][6] For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good starting point for secondary amines.[12] For particularly challenging couplings, such as those involving aryl chlorides, highly active ligands like the YPhos class may be necessary.[6]

Q3: What are the most common reasons for a Buchwald-Hartwig amination to fail or give low yields?

A: The most frequent culprits for low yields or reaction failure include:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation and deactivation.[1][5] The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[5]

  • Poor Reagent Quality: Impurities in the starting materials, solvent, or base can poison the catalyst.[1][5] Water is a common culprit and can lead to side reactions and catalyst decomposition.[13]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical and interdependent.[8][10] An inappropriate combination can lead to poor solubility of reagents, slow reaction rates, or catalyst decomposition.[5][10]

  • Challenging Substrates: Some substrates are inherently more difficult to couple. For example, aryl chlorides are generally less reactive than aryl bromides or iodides.[14] Sterically hindered substrates or those with coordinating functional groups can also present challenges.[5]

Troubleshooting Guides

Problem 1: Low or No Product Formation

A low or non-existent yield is the most common issue. A systematic approach to troubleshooting is essential.

Initial Checks & Solutions
  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1]

    • Recommendation: Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen). Degas your solvent and liquid reagents thoroughly before use.[1] For highly sensitive reactions, working in a glovebox is recommended.

  • Reagent Purity and Integrity:

    • Amine: Amines can oxidize over time. If your amine is old or has been exposed to air, purify it by distillation or by passing it through a plug of activated alumina.[1]

    • Aryl Halide: Ensure your aryl halide is pure and free from acidic impurities.

    • Solvent: Use anhydrous, degassed solvent. Residual water can lead to hydrodehalogenation of the aryl halide and other side reactions.[13]

    • Base: The purity of the base is critical. Sodium tert-butoxide (NaOtBu) is hygroscopic and can degrade upon exposure to air. Use a fresh bottle or a freshly opened container from a reliable supplier.

  • Catalyst and Ligand Activity:

    • Palladium Pre-catalyst: Use a reliable source of palladium. Older bottles may have reduced activity. Consider using a pre-formed, air-stable pre-catalyst.[13]

    • Ligand: Phosphine-based ligands can be sensitive to air and moisture. Store them under an inert atmosphere and handle them quickly in the air.[1]

Workflow for Diagnosing Low Yield

G start Low or No Yield Observed check_inert 1. Verify Inert Atmosphere (Degassed Solvents, Purged Vessel) start->check_inert check_reagents 2. Assess Reagent Quality (Fresh Catalyst/Ligand, Pure Amine/Halide, Dry Solvent) check_inert->check_reagents Atmosphere OK failure Persistent Low Yield check_inert->failure Issue Found: Fix & Rerun check_conditions 3. Evaluate Reaction Conditions (Base, Solvent, Temperature) check_reagents->check_conditions Reagents OK check_reagents->failure Issue Found: Purify/Replace & Rerun optimization 4. Systematic Optimization (Screen Ligands, Bases, Solvents) check_conditions->optimization Conditions Appear Correct check_conditions->failure Issue Found: Adjust & Rerun success Improved Yield optimization->success optimization->failure

Caption: A systematic workflow for troubleshooting low yields.

Problem 2: Significant Side Product Formation

The presence of side products can complicate purification and indicates a suboptimal reaction pathway.

  • Hydrodehalogenation (Ar-H formation): This occurs when the aryl halide is reduced.

    • Cause: Often caused by the presence of water or other protic impurities.[13]

    • Solution: Use rigorously dried solvents and reagents. The addition of anhydrous molecular sieves to the reaction can also be beneficial.[13]

  • Biaryl Formation (Ar-Ar formation): This side product arises from the homocoupling of the aryl halide.

    • Cause: Can be more prevalent with certain catalyst systems and at higher temperatures.

    • Solution: Lowering the reaction temperature or screening different ligands can help to minimize this side reaction.

  • Phenol Formation (Ar-OH formation):

    • Cause: Can occur if there is residual hydroxide in the reaction, especially when using weaker bases like K₃PO₄ which may contain traces of KOH.[13]

    • Solution: Use a non-hydroxide base like NaOtBu or LHMDS. Ensure the base is of high purity.[13]

Problem 3: Inconsistent Results

Reproducibility is key in research and development. Inconsistent results often point to subtle variations in experimental setup.

  • Oxygen Sensitivity: Even small amounts of oxygen can have a significant impact on the reaction outcome.

    • Solution: Employ rigorous inert atmosphere techniques, such as using a Schlenk line or a glovebox, for all manipulations.[13]

  • Variable Reagent Quality: The quality of reagents, especially the base, can vary between batches.

    • Solution: Use reagents from a reliable source and of high purity. If you suspect the activity of your base is compromised, it may be necessary to titrate it to determine its actual concentration.[13]

Experimental Protocols & Data

General Protocol for a Small-Scale Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific substrates.

  • Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then add the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature for the specified time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Effect of Base and Solvent on Amination Yield

The choice of base and solvent is critical for success. The following table provides a summary of common choices and their characteristics.

BasepKaH (approx.)Common SolventsCharacteristics & Considerations
NaOtBu~19Toluene, Dioxane, THFVery common and effective for a wide range of substrates. Can cause decomposition of base-sensitive functional groups.[8][10]
LHMDS~26THF, TolueneA strong, non-nucleophilic base. Good for substrates with sensitive functional groups.[8]
K₃PO₄~12.3Dioxane, Toluene, DMFA weaker base, suitable for substrates that are sensitive to strong bases.[10] Often requires higher temperatures.
Cs₂CO₃~10.2Dioxane, Toluene, DMFAnother weaker base option for sensitive substrates.[10]
SolventTypeBoiling Point (°C)Characteristics & Considerations
TolueneAromatic111Commonly used, good balance of solubility and a high boiling point.[15]
1,4-DioxaneEther101Frequently used, but considered a less desirable solvent from a green chemistry perspective.[15][16]
THF / 2-MeTHFEther66 / 80Good for reactions at lower temperatures. 2-MeTHF is a more sustainable alternative to THF.[16]
t-Amyl alcoholAlcohol102Can be a good solvent for certain couplings, particularly with weaker bases.[8]

Catalytic Cycle Visualization

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. Understanding this cycle is key to rationalizing reaction outcomes.

Buchwald-Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Ar-X Ligand_Dissociation Ligand Dissociation Ar-Pd(II)-X_L2->Ligand_Dissociation Ar-Pd(II)-X_L Ar-Pd(II)(X)L Ligand_Dissociation->Ar-Pd(II)-X_L -L Amine_Coordination Amine Coordination Ar-Pd(II)-X_L->Amine_Coordination Ar-Pd(II)-Amine_L [Ar-Pd(II)(NHR'₂)L]⁺X⁻ Amine_Coordination->Ar-Pd(II)-Amine_L + R'₂NH Deprotonation Deprotonation (Base) Ar-Pd(II)-Amine_L->Deprotonation Ar-Pd(II)-Amido_L Ar-Pd(II)(NR'₂)L Deprotonation->Ar-Pd(II)-Amido_L Reductive_Elimination Reductive Elimination Ar-Pd(II)-Amido_L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'₂

Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.

References

  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Allylic Amin
  • Recent Green and Sustainable Pd‐Catalyzed Amin
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • optimizing base and solvent for Buchwald-Hartwig amin
  • Application Notes and Protocols: Palladium-Catalyzed Amin
  • effect of base selection on Buchwald-Hartwig amination with 4-dibenzofuranamine. Benchchem.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Catalysis by palladium complexes: New prospects in amination of aryl and hetaryl chlorides.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Palladium‐Catalyzed Amination of Aryl Halides and Rel
  • Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses. Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions. Request PDF.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions.
  • Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.

Sources

Technical Support Center: Monitoring Cross-Coupling Reactions with TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective monitoring of cross-coupling reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective, and widely used technique for monitoring the progress of organic reactions.[1][2] Its simplicity allows for quick checks on the consumption of starting materials and the formation of products.[3]

Troubleshooting Guide for TLC

This section addresses common issues encountered during the TLC analysis of cross-coupling reactions.

Question: Why are my TLC spots streaking or appearing as elongated shapes?

Answer: Spot streaking is a frequent issue in TLC and can arise from several factors:

  • Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[4][5][6][7] A concentrated sample can overwhelm the stationary phase, leading to a continuous band rather than a distinct spot. To resolve this, dilute your reaction aliquot in a suitable solvent before spotting it on the plate.[4][6]

  • Highly Polar Compounds: Compounds with strongly acidic or basic groups, such as carboxylic acids or amines, can interact strongly with the silica gel stationary phase, causing streaking.[4][7] To mitigate this, you can add a small amount of a modifier to your mobile phase. For acidic compounds, adding a few drops of acetic or formic acid can help.[6][8] For basic compounds, adding a small amount of triethylamine is often effective.[6][8]

  • Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough to effectively move a polar compound, or too polar for a non-polar compound, streaking can occur.[5] Experiment with different solvent systems to find an optimal mobile phase that provides good separation.

  • High Boiling Point Solvents: Reaction solvents with high boiling points, such as DMF or DMSO, can cause streaking if they are not fully removed from the TLC plate before development.[9][10] After spotting your sample, placing the plate under high vacuum for a few minutes can help to evaporate these residual solvents.[9][10]

Question: Why are my spots not visible on the TLC plate?

Answer: The absence of visible spots can be perplexing, but it's often due to one of the following reasons:

  • Insufficiently Concentrated Sample: The concentration of your analyte in the spotted sample may be below the detection limit.[4][5][6] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[4][5][6]

  • Compound is Not UV-Active: Many compounds are visualized using a UV lamp. However, if your compound does not contain a UV-active chromophore, it will not be visible under UV light.[4][6] In such cases, you will need to use a chemical stain to visualize the spots.[1] Common stains include potassium permanganate, ceric ammonium molybdate, or p-anisaldehyde.[1]

  • Solvent Level in the Developing Chamber is Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of moving up the plate.[4][5][6] Always ensure the spotting line is above the solvent level.[1][8]

  • Reaction Failure: It is also possible that the reaction did not proceed as expected, and there is no product to detect.[4][5]

Question: The Rf values of my starting material and product are very similar. How can I improve their separation?

Answer: Poor separation between spots with similar Rf values is a common challenge. Here's how you can address it:

  • Optimize the Mobile Phase: The most effective way to improve separation is by changing the composition of the mobile phase.[9][10] You can systematically vary the ratio of your solvents or try a completely different solvent system.[11] For instance, if you are using a hexane/ethyl acetate mixture, you can try adjusting the ratio or switching to a dichloromethane/methanol system.

  • Use a Co-spot: A co-spot, where you spot both the starting material and the reaction mixture in the same lane, can help to determine if the reaction has gone to completion. If the reaction is complete, you should see a single, elongated spot (a "snowman" shape is a good indicator).[9][10]

  • Two-Dimensional TLC: For very complex mixtures or when compounds are unstable on the silica plate, 2D TLC can be a useful technique.[9][10] After running the plate in one direction, you rotate it 90 degrees and run it again in a different solvent system.[9][10]

Experimental Protocol: TLC Monitoring of a Suzuki-Miyaura Coupling Reaction

This protocol outlines the steps for monitoring a generic Suzuki-Miyaura cross-coupling reaction.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp for visualization

  • Staining solution (if necessary)

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[8] Place a piece of filter paper inside the chamber to ensure the atmosphere is saturated with solvent vapor.[12] Cover the chamber and allow it to equilibrate for at least 10-15 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[8][13] Mark the lanes for your starting material, co-spot, and reaction mixture.

  • Spot the Plate:

    • Starting Material: Dissolve a small amount of your starting aryl halide in a volatile solvent and spot it in the designated lane.

    • Reaction Mixture: At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture using a capillary tube and spot it in its lane.[14]

    • Co-spot: In the co-spot lane, first spot the starting material, and then, on top of the same spot, apply the reaction mixture.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.[8] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[8] Allow the plate to dry completely. Visualize the spots under a UV lamp.[4] If the spots are not UV-active, use an appropriate chemical stain.

  • Interpret the Results: Compare the spots in the reaction mixture lane to the starting material and co-spot lanes. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot over time.[3]

Visualization of TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, Co-spot, Rxn) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize (UV/Stain) develop_plate->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for TLC Monitoring of a Cross-Coupling Reaction.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[15][16] It is invaluable in drug discovery and development for reaction monitoring, impurity profiling, and quantitative analysis.[15][17][18]

Troubleshooting Guide for LC-MS

This section addresses common challenges encountered when using LC-MS to monitor cross-coupling reactions.

Question: I am observing significant ion suppression in my LC-MS analysis. What could be the cause and how can I mitigate it?

Answer: Ion suppression is a matrix effect where the ionization of the analyte of interest is reduced by the presence of co-eluting compounds.[19] This can lead to decreased sensitivity and inaccurate quantification.

  • Causes of Ion Suppression:

    • High Concentrations of Salts or Buffers: Non-volatile salts from the reaction mixture or mobile phase can crystallize in the ion source, leading to suppression.

    • Co-eluting Reaction Components: Unreacted starting materials, reagents, or byproducts can compete with the analyte for ionization.

    • Poor Chromatographic Separation: If the analyte peak is not well-resolved from other components in the mixture, ion suppression is more likely to occur.[19]

  • Mitigation Strategies:

    • Sample Preparation: Dilute the reaction aliquot significantly before injection to reduce the concentration of interfering species. A simple filtration step can also help remove particulate matter.

    • Optimize Chromatography: Improve the chromatographic separation to ensure the analyte elutes in a region free of interfering compounds. This can be achieved by adjusting the mobile phase gradient, changing the column, or modifying the flow rate.

    • Use a Different Ionization Technique: If electrospray ionization (ESI) is causing issues, consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to ion suppression for certain compounds.[20]

Question: My analyte is showing unexpected adducts in the mass spectrum (e.g., [M+Na]⁺, [M+K]⁺). How can I minimize their formation?

Answer: The formation of adducts with alkali metals (like sodium and potassium) is a common phenomenon in ESI-MS.[21] While sometimes useful for confirming molecular weight, they can also complicate spectra and reduce the intensity of the desired protonated molecule ([M+H]⁺).

  • Sources of Alkali Metals: Glassware, solvents, and even the sample itself can be sources of sodium and potassium ions.

  • Minimization Strategies:

    • Use High-Purity Solvents and Reagents: Employ LC-MS grade solvents and additives to minimize alkali metal contamination.[22]

    • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can promote the formation of the [M+H]⁺ ion and suppress adduct formation.[23]

    • Use Plasticware: When preparing samples, using plastic vials and pipette tips can reduce leaching of alkali metals from glass.

Question: I am experiencing retention time shifts in my LC-MS analysis. What are the likely causes?

Answer: Consistent retention times are crucial for reliable compound identification. Shifts in retention time can be caused by several factors:[24]

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the eluting strength and affect retention times.[24] Always prepare fresh mobile phase and keep the solvent reservoirs capped.[22]

  • Column Degradation: Over time, the stationary phase of the LC column can degrade, leading to changes in retention.

  • Fluctuations in Column Temperature: Maintaining a constant column temperature is important for reproducible chromatography.

  • Changes in Flow Rate: Inconsistent pump performance can lead to variations in the flow rate and, consequently, retention times.[24]

Experimental Protocol: LC-MS Monitoring of a Buchwald-Hartwig Amination

This protocol provides a general procedure for monitoring a Buchwald-Hartwig amination reaction.

Materials:

  • LC-MS system with an appropriate column (e.g., C18)

  • LC-MS grade solvents (e.g., water, acetonitrile, or methanol)

  • Volatile mobile phase additives (e.g., formic acid or ammonium formate)

  • Syringe filters for sample preparation

Procedure:

  • Method Development (if necessary): Develop an LC method that provides good separation of the starting materials (aryl halide and amine) and the desired product. A typical starting point is a gradient elution from a low to a high percentage of organic solvent (e.g., acetonitrile or methanol) with 0.1% formic acid in both the aqueous and organic phases.

  • Sample Preparation:

    • At specified time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile). This also serves to dilute the sample to an appropriate concentration for LC-MS analysis.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Monitor the reaction by observing the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time.

    • Confirm the identity of the product by its mass-to-charge ratio (m/z) in the mass spectrum.

Visualization of LC-MS Troubleshooting Logic

LCMS_Troubleshooting cluster_suppression Ion Suppression cluster_adducts Adduct Formation cluster_rt_shift Retention Time Shift start LC-MS Issue Observed suppression_check Check for Co-elution start->suppression_check adducts_check Unexpected Adducts start->adducts_check rt_shift_check Check Mobile Phase start->rt_shift_check dilute_sample Dilute Sample suppression_check->dilute_sample improve_chrom Improve Chromatography suppression_check->improve_chrom change_ionization Change Ionization Mode suppression_check->change_ionization use_high_purity Use High-Purity Solvents adducts_check->use_high_purity acidify_mobile Acidify Mobile Phase adducts_check->acidify_mobile check_column Check Column Health rt_shift_check->check_column check_temp_flow Check Temp & Flow Rate rt_shift_check->check_temp_flow

Caption: Troubleshooting Logic for Common LC-MS Issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: When should I choose TLC over LC-MS for reaction monitoring?

A1: TLC is ideal for rapid, qualitative assessments of reaction progress, especially during initial optimization studies.[1] It is inexpensive and provides a quick visual confirmation of the consumption of starting materials and the formation of products.[2] LC-MS, on the other hand, is more suitable for quantitative analysis, providing more detailed information about reaction kinetics, impurity profiles, and confirmation of product identity through mass analysis.[15][16] For regulated environments, such as in drug development, LC-MS is the preferred method for its higher sensitivity, selectivity, and quantitative capabilities.[15][17]

Q2: Can I use TLC to quantify the conversion of my reaction?

A2: While TLC is primarily a qualitative technique, it can be used for semi-quantitative analysis. By comparing the intensity of the product spot to that of a series of standards of known concentrations spotted on the same plate, you can estimate the product concentration.[25] For more accurate and validated quantitative results, High-Performance Thin-Layer Chromatography (HPTLC) with densitometric scanning or, more commonly, LC-MS is recommended.[12]

Q3: My cross-coupling reaction is heterogeneous. How can I take a representative sample for TLC or LC-MS analysis?

A3: For heterogeneous reactions, it is crucial to ensure that the aliquot you take for analysis is representative of the entire reaction mixture. Vigorous stirring is essential to keep the solid components suspended.[26] When taking a sample, try to do so quickly from a well-mixed region of the reaction. For LC-MS analysis, it is important to filter the sample to remove any solid particles that could clog the system.

Q4: I am monitoring a Buchwald-Hartwig amination and see a byproduct with the mass of a homocoupled amine. What could be the cause?

A4: The formation of homocoupled byproducts can occur in cross-coupling reactions. In the context of a Buchwald-Hartwig amination, this could be due to side reactions involving the amine starting material.[27] Ensuring an inert atmosphere by properly degassing your solvents and reaction vessel is crucial to minimize side reactions.[28] The choice of catalyst, ligand, and base can also significantly influence the selectivity of the reaction.[29]

References

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • De Rabey, W., et al. (2019). Current developments in LC-MS for pharmaceutical analysis. Analyst, 144(3), 794-813.
  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Pharmaceutical Technology, 40(8), 34-43.
  • Technology Networks. (2021). Application of LC-MS in Qualitative and Quantitative Analysis of Drugs.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • Jain, D., & Singh, S. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis.
  • University of Rochester. (n.d.). Troubleshooting: TLC.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Kovács-Hadady, K., & Fekete, J. (2006). Recognition of Artifacts Occurring in TLC.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Cooks, R. G., & Johnson, D. W. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 10926-10934.
  • Separation Science. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • Myers, D., et al. (2020).
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • Laboratory News. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Van de Steene, J. C., & Lambert, W. E. (2008). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 26(1), 34-42.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of Eluent on the Ionization Process in Liquid Chromatography-Mass Spectrometry.
  • Mirabelli, M. F., et al. (2020). Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases. Analytical Chemistry, 92(19), 13192-13200.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Thomas, G. T., et al. (2019).
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • Chegg.com. (2020). Solved 3. You are running the Suzuki cross-coupling reaction.
  • LCGC International. (2019). How to Avoid Problems in LC–MS.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Proven Strategies for Laboratories.
  • CHROMacademy. (n.d.). LC-MS Troubleshooting.
  • Waters. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • Chem-space. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

Sources

Technical Support Center: Palladium Catalyst Removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from reaction mixtures. As a Senior Application Scientist, I understand that while palladium-catalyzed reactions are a cornerstone of modern organic synthesis, the subsequent removal of residual metal is a critical and often non-trivial step. This is especially true in the pharmaceutical industry, where stringent regulatory limits are in place to ensure patient safety.[1][2]

This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to achieve high-purity compounds, ensuring the integrity of your downstream processes and final products.

Choosing Your Palladium Removal Strategy: A Workflow

The optimal method for palladium removal is highly dependent on the specific context of your reaction. Key factors include the form of the palladium residue (Is it a solid or dissolved?), the properties of your desired product, and the required final purity. This decision-making workflow can guide you to the most effective starting point.

Palladium_Removal_Workflow start Reaction Mixture (Post-Reaction) is_pd_hetero Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_pd_hetero filtration Filtration through Celite® or filter paper is_pd_hetero->filtration Yes scavenging Treatment with Scavengers or Activated Carbon is_pd_hetero->scavenging No (Homogeneous) analyze1 Analyze Pd Level (e.g., ICP-MS) filtration->analyze1 analyze1->scavenging > Limit (Leached/Colloidal Pd) end_ok Product Meets Purity Specs analyze1->end_ok < Limit is_product_N_heterocycle Does the product contain a strong chelating group (e.g., pyridine)? scavenging->is_product_N_heterocycle analyze2 Analyze Pd Level crystallization Crystallization or Chromatography analyze2->crystallization > Limit analyze2->end_ok < Limit crystallization->end_ok end_not_ok Further Optimization Needed is_product_N_heterocycle->analyze2 No high_affinity_scavenger Use High-Affinity Scavenger (e.g., Thiol-based) is_product_N_heterocycle->high_affinity_scavenger Yes high_affinity_scavenger->analyze2

Caption: Decision workflow for selecting a palladium removal method.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical? A1: There are two primary drivers for palladium removal. Firstly, regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in Active Pharmaceutical Ingredients (APIs) due to potential toxicity.[3] For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm).[3] Secondly, residual palladium can interfere with or catalyze undesired side reactions in subsequent synthetic steps and may compromise results in biological assays.[4][5]

Q2: What are the most common methods for removing palladium? A2: The most prevalent methods can be categorized as follows:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[6][7]

  • Filtration: A straightforward method to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal, often using a filter aid like Celite®.[8][9]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.[1][6]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[8]

  • Chromatography: Employing techniques like column chromatography to separate the desired compound from the catalyst.[8][10]

Q3: What are palladium scavengers and how do they work? A3: Palladium scavengers are solid-supported reagents, typically based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium.[3] Common functional groups include thiols, amines, and dimercaptotriazine (DMT).[3][6] The scavenger is added to the reaction mixture, where it selectively binds to the dissolved palladium species. The resulting solid scavenger-palladium complex is then easily removed by simple filtration.[3][11]

Q4: How do I know if the palladium in my reaction is removed effectively? A4: The gold standard for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12][13] This technique provides the high sensitivity required to ensure compliance with regulatory limits. For process development, more rapid, semi-quantitative methods based on fluorescence can also be used to quickly screen the effectiveness of different removal techniques before confirming with ICP-MS.[12][14]

Troubleshooting & Optimization Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: High levels of palladium remain after filtering off my heterogeneous Pd/C catalyst.

  • Potential Cause: While the bulk of the solid Pd/C is removed by filtration, a small fraction of palladium can leach into the reaction mixture as soluble or fine colloidal "palladium black" particles.[15] These species are too small to be removed by standard filter paper or even Celite pads alone.[15]

  • Recommended Solution:

    • Post-Filtration Scavenging: After the initial filtration, treat the filtrate with a palladium scavenger or activated carbon to capture the dissolved and colloidal species.[6][15]

    • Enhanced Filtration: Use a finer filtration medium, such as a PTFE micron filter (e.g., 1.0 micron), after a preliminary Celite filtration. This can be very effective at removing residual fine particulates.[15]

Issue 2: My palladium scavenger is not working efficiently.

  • Potential Cause 1: Incorrect Scavenger Choice. The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and the nature of the ligands complexed to it.[16]

  • Solution 1: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea, TMT). Thiol-based scavengers are often effective for a broad range of palladium species.[3][16][17]

  • Potential Cause 2: Suboptimal Conditions. Scavenging is a chemical reaction, and its efficiency is influenced by time, temperature, and stoichiometry.

  • Solution 2:

    • Amount: Start with 3-5 equivalents of scavenger relative to the initial amount of palladium catalyst and optimize from there.[3][16]

    • Time & Temperature: Most scavenging can be done at room temperature, but gentle heating (e.g., 40-60 °C) can sometimes improve performance, provided your product is stable.[6] The optimal time can range from 1 to 18 hours; monitor progress periodically if possible.[6]

Issue 3: I'm losing a significant amount of my product during the purification step.

  • Potential Cause: Your product may be adsorbing non-specifically to the scavenger or activated carbon, especially if it is highly polar.[4][18] Activated carbon, in particular, can be indiscriminate and adsorb organic molecules along with the metal.[18]

  • Recommended Solution:

    • Minimize Adsorbent: Use the minimum effective amount of scavenger or carbon needed to meet your purity target.

    • Change the Solvent: The solvent can influence the binding of both the palladium and your product. Using a solvent in which your product is highly soluble may reduce its adsorption.[6]

    • Switch Methods: If product loss remains high, consider an alternative purification method that does not rely on adsorption, such as crystallization or extraction.[1] Additives like N-acetylcysteine can be used during crystallization to help keep palladium species in the mother liquor.[16]

Issue 4: I have difficulty removing palladium from my N-heterocyclic product (e.g., a pyridine or quinoline derivative).

  • Potential Cause: The Lewis basic nitrogen atom in your product can act as a strong ligand, forming a stable complex with the palladium catalyst.[3] This chelation keeps the palladium solubilized in the organic phase, making it very difficult to remove.

  • Recommended Solution:

    • Employ High-Affinity Scavengers: Use scavengers with very strong binding capabilities, such as those based on thiol or trimercaptotriazine (TMT), which can effectively compete with your product for the palladium.[3]

    • Optimize Scavenging Conditions: You may need to use a higher excess of the scavenger and/or increased temperature and time to break the product-palladium complex and allow for effective capture.[3]

Quantitative Comparison of Common Palladium Removal Methods

The choice of scavenger involves a trade-off between efficiency, cost, and potential for product loss. The following table summarizes the characteristics of common scavenger types to aid in selection.

Scavenger TypeFunctional GroupTypical Pd ReductionAdvantagesDisadvantages
Silica-Based Thiol (-SH), Amine (-NH2)>95%, often to <5 ppm[17]High efficiency, good solvent compatibility, stable.[17]Can be more expensive than carbon.
Polymer-Supported Trimercaptotriazine (TMT)>90%[18]High selectivity for palladium.[18]Performance can be dependent on polymer swelling in the chosen solvent.
Activated Carbon N/A (Adsorption)Variable (50-99%)[18]Low cost, effective for many Pd species.[7][18]Can cause significant product loss due to non-specific adsorption.[18]

Core Experimental Protocols

Protocol 1: Removal of Heterogeneous Pd/C by Filtration

This protocol is a first-line defense for removing solid-supported catalysts.

  • Dilution: Once the reaction is complete, dilute the reaction mixture with an appropriate solvent (e.g., Ethyl Acetate, THF) to reduce viscosity.

  • Prepare Filter Pad: Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner or sintered glass funnel. Wet the pad with the chosen solvent.

  • Filtration: Carefully pour the diluted reaction mixture through the Celite pad.

  • Washing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the product.[6]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.[6]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

This is a general procedure for using scavengers to remove dissolved palladium.

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Toluene).[6]

  • Add Scavenger: Add the selected palladium scavenger (typically 3-5 equivalents relative to the initial palladium charge) to the solution.[3][16]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[6]

  • Filtration: Filter the mixture through a suitable filter paper to remove the solid scavenger with the bound palladium.

  • Washing: Wash the captured scavenger on the filter paper with the same solvent to recover any adsorbed product.[16]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.[6]

Protocol 3: Palladium Removal Using Activated Carbon

A cost-effective but potentially lower-yielding alternative to scavengers.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[6]

  • Add Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[4]

  • Stirring: Stir the suspension vigorously at room temperature for 2-12 hours.[4]

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. Caution: Activated carbon containing residual palladium can be pyrophoric. Do not allow the filter cake to dry completely in the air.

  • Washing: Wash the Celite/carbon pad with fresh solvent to recover the product.[16]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.[6]

The Scavenging Process: A Logical View

The interaction between the palladium species, the scavenger, and the product is key to successful purification. The goal is to selectively bind the palladium without affecting the desired product.

Scavenging_Process cluster_before Before Scavenging cluster_during Scavenging cluster_after After Filtration Product_Contaminated Product in Solution (with Dissolved Pd) Binding Selective Binding Product_Contaminated->Binding Pd_Species Pd(0), Pd(II) Species Pd_Species->Binding Scavenger Solid Scavenger (e.g., Silica-Thiol) Scavenger->Binding Product_Pure Purified Product in Filtrate Binding->Product_Pure Pd_Bound Pd-Bound Scavenger (Solid Waste) Binding->Pd_Bound

Caption: Logical relationship in the palladium scavenging process.

References

  • ResearchGate. (2015).
  • Merck/PITT Collaboration. (n.d.).
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
  • ScienceMadness Discussion Board. (2013).
  • BHS-Sonthofen Inc. (2019). Inventive Filtration Technologies for Palladium Recovery. [Link]
  • PubMed. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. [Link]
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd)
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
  • ACS Medicinal Chemistry Letters. (n.d.).
  • Teesing. (n.d.).
  • PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. [Link]
  • ACS Publications. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. [Link]
  • Environmental Genome. (2022).
  • ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]
  • ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]

Sources

Technical Support Center: Navigating Regioselectivity in Dihalopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced challenge of achieving regioselectivity in the functionalization of dihalopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to harness the full synthetic potential of these versatile building blocks. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.

Understanding the Fundamentals: Electronic and Steric Influences

The regiochemical outcome of reactions involving dihalopyridines is fundamentally governed by a delicate interplay of electronic and steric effects. The pyridine nitrogen atom is electron-withdrawing, which inductively polarizes the ring. This makes the positions ortho (C2, C6) and para (C4) to the nitrogen more electrophilic and generally more susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions[1]. However, this intrinsic reactivity can be modulated or even completely overridden by the choice of reagents and reaction conditions[2][3].

  • Electronic Effects : These arise from the distribution of electron density within the pyridine ring. The electronegative nitrogen atom creates a permanent dipole, influencing the reactivity of the different carbon-halogen bonds[4][5].

  • Steric Effects : This refers to the spatial arrangement of atoms and the non-bonding interactions that can hinder or favor a particular reaction pathway. Bulky ligands on a metal catalyst or large substituents on the pyridine ring can block access to a specific reaction site, thereby directing the reaction to a less sterically encumbered position[4][6].

The following diagram illustrates the key factors that influence regioselectivity, which we will explore in detail throughout this guide.

G start Poor Regioselectivity Observed ligand 1. Analyze Catalyst System start->ligand q1 q1 ligand->q1 Is the ligand appropriate for the desired site? conditions 2. Modify Reaction Conditions q2 q2 conditions->q2 Have you screened solvents and bases? ligand_free 3. Consider Ligand-Free Approach q4 q4 ligand_free->q4 Is this a Suzuki on 2,4-DCP? outcome Improved Regioselectivity a1_yes a1_yes q1->a1_yes Yes a1_no a1_no q1->a1_no No a1_yes->conditions a1_sol a1_sol a1_no->a1_sol Solution: For C4 on 2,4-DCP, use bulky NHC (IPr/SIPr). For C2, try phosphines (dppf, Xantphos). a1_sol->conditions a2_yes a2_yes q2->a2_yes Yes a2_no a2_no q2->a2_no No q3 q3 a2_yes->q3 Have you varied the temperature? a2_sol a2_sol a2_no->a2_sol Solution: Screen common systems (e.g., Dioxane/H₂O with K₂CO₃, K₃PO₄, Cs₂CO₃). Base strength and solubility matter. a2_sol->q3 a3_yes a3_yes q3->a3_yes Yes a3_no a3_no q3->a3_no No a3_yes->ligand_free a3_sol a3_sol a3_no->a3_sol Solution: Lowering the temperature can often increase selectivity. a3_sol->ligand_free a4_yes a4_yes q4->a4_yes Yes a4_no a4_no q4->a4_no No a4_sol a4_sol a4_yes->a4_sol Solution: Attempt ligand-free 'Jeffery' conditions. Can yield >99:1 C4 selectivity. a4_no->outcome a4_sol->outcome

Caption: Troubleshooting workflow for poor regioselectivity in cross-coupling.

Key Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine using a Bulky NHC Ligand

This protocol is adapted from methodologies that demonstrate high C4-selectivity through ligand control.[7]

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid (1.2 equiv.)

  • Pd₂(dba)₃ (2.5 mol%)

  • IPr ligand (10 mol%)

  • K₃PO₄ (2.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, dissolve Pd₂(dba)₃ (2.5 mol%) and IPr (10 mol%) in anhydrous 1,4-dioxane.

  • Add the catalyst/ligand solution to the Schlenk flask containing the solids.

  • Add degassed water to achieve a dioxane/water ratio of approximately 5:1.

  • Seal the flask and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the C4-substituted product.

Protocol 2: C4-Selective Lithiation of 3,5-Dichloropyridine

This protocol describes the selective deprotonation at the C4 position followed by quenching with an electrophile, a method crucial for accessing C4-functionalized 3,5-disubstituted pyridines.[8][9][10]

Materials:

  • 3,5-Dichloropyridine (1.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Freshly prepared Lithium Diisopropylamide (LDA) (1.1 equiv.)

  • Electrophile (e.g., benzaldehyde, 1.2 equiv.)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,5-dichloropyridine (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of freshly prepared LDA (1.1 equiv.) to the cooled pyridine solution while rigorously maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 4-lithio intermediate.

  • Add the desired electrophile (1.2 equiv.) to the reaction mixture, ensuring the temperature remains at -78 °C during the addition.

  • After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • Knochel, P., et al. (2011). Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. Chemical Communications.
  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
  • Neufeldt, S. R., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
  • Neufeldt, S. R. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Joucla, L., et al. (2013). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central.
  • BenchChem. (2025). A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. BenchChem.
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Neufeldt, S. R. (2020). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
  • Fagnou, K., et al. (2007). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
  • Neufeldt, S. R., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Sandosham, J., et al. (1989). Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica.
  • Gribble, G. W., et al. (1993). Regioselective ortho-Lithiation of Halopyridines.
  • Knochel, P., et al. (2011). Regioselective Functionalization of Trisubstituted Pyridines Using a Bromine—Magnesium Exchange. ResearchGate.
  • Wu, T. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.
  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ChemRxiv.
  • Trauner, D., et al. (2023).
  • Gribble, G. W. (1979). Regioselective ortho lithiation of halopyridines. Semantic Scholar.
  • Fairlamb, I. J. S., et al. (2016). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • Singh, S. B. (2015).
  • Fairlamb, I. J. S., et al. (2016). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
  • Wikipedia. (2023). Regioselectivity. Wikipedia.
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Embibe. (2023).
  • Pediaa. (2019). Difference Between Electronic and Steric Effects. Pediaa.com.
  • BenchChem. (2025). Technical Support Center: Regioselective Functionalization of 3,5-Dichloropyridine. BenchChem.
  • Bickelhaupt, F. M., et al. (2007). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. PubMed.
  • Fagnou, K., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Al-Zoubi, R. M. (2022).
  • Fagnou, K., et al. (2007). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. PubMed Central.
  • Wikipedia. (2023). Steric effects. Wikipedia.
  • Queguiner, G., et al. (1995). First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. The Journal of Organic Chemistry.
  • Kumar, A., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry.
  • Schlosser, M., et al. (2012). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
  • Fagnou, K., et al. (2008).
  • Burke, M. D., et al. (2012). A General Solution for the 2-Pyridyl Problem. Semantic Scholar.
  • Gevorgyan, V., et al. (2024).
  • Pischel, U., et al. (2022). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes.
  • Chemistry - The Central Science. (2020). Regioselectivity. YouTube.
  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy.

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions involving electron-deficient pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful cross-coupling reaction. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My Suzuki coupling reaction with an electron-deficient pyridine is not working, or the yield is very low. What are the primary factors I should investigate?

Answer:

Failure or low yields in Suzuki couplings with electron-deficient pyridines are common and typically stem from a few key areas. The inherent electronic properties of the pyridine ring can pose significant challenges to the catalytic cycle.[1] Here’s a systematic approach to troubleshooting:

  • Catalyst Inhibition and Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate with the palladium catalyst. This coordination can inhibit or deactivate the catalyst, effectively halting the reaction.[1][2][3] This is particularly problematic with 2-substituted pyridines.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2][4] These ligands can sterically shield the palladium center, discouraging coordination with the pyridine nitrogen.[5] N-heterocyclic carbene (NHC) ligands are also a robust option.[6] In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help overcome partial inhibition.[2]

  • Inefficient Oxidative Addition: If you are using a chloropyridine, the carbon-chlorine (C-Cl) bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult and often rate-limiting.[5][7]

    • Solution: This requires a more active catalyst system. The aforementioned bulky, electron-rich ligands are essential here as they promote oxidative addition.[4][7] You may also need to use higher reaction temperatures, but be mindful of potential catalyst decomposition.

  • Inappropriate Base Selection: The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction outcome.[2][4]

    • Solution: For challenging couplings with electron-deficient pyridines, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][4] Ensure the base is finely ground and anhydrous to maximize its reactivity.[4]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[4]

    • Solution: Rigorous degassing of all solvents and reagents is critical.[4][6] This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the entire experiment.[4]

  • Reagent Quality: The purity and stability of your reagents, particularly the boronic acid or ester, are paramount.

    • Solution: Boronic acids are susceptible to degradation, especially protodeboronation.[8] Using more stable boronic esters, such as pinacol or MIDA esters, can often provide more consistent results.[2][9] Always use high-purity, anhydrous solvents.

To validate your general setup and reagent quality, consider running a control reaction with a known, reliable substrate combination, such as bromobenzene and phenylboronic acid.[8]

Question 2: I am observing a significant amount of a side product that corresponds to the dehalogenated starting pyridine. What is causing this and how can I prevent it?

Answer:

The formation of a dehalogenated (or hydrodehalogenated) pyridine is a common side reaction. This occurs when the palladium-aryl intermediate, formed after oxidative addition, undergoes a reaction with a hydride source instead of the desired transmetalation. This leads to reductive elimination of the dehalogenated pyridine.[8]

Potential hydride sources include:

  • Amine bases

  • Alcohol solvents or water

  • Impurities in reagents or solvents

Solutions to Minimize Dehalogenation:

  • Choice of Base: Avoid amine-based bases if dehalogenation is a significant issue. Switch to inorganic bases like K₃PO₄, Cs₂CO₃, or KF.[8]

  • Solvent Selection: Ensure you are using anhydrous solvents. If you suspect your solvent is a hydride source, consider switching to a different anhydrous solvent system (e.g., dioxane, toluene, or DMF).

  • Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize the opportunity for this side reaction to occur.[2]

Question 3: My reaction is producing a substantial amount of homocoupled product from my boronic acid. How can I mitigate this?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is frequently promoted by the presence of oxygen.[8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then facilitate the unwanted homocoupling pathway.[4]

Strategies to Reduce Homocoupling:

  • Strict Exclusion of Oxygen: This is the most critical factor. Enhance your degassing procedures for all solvents and ensure the reaction is maintained under a rigorously inert atmosphere (argon or nitrogen) from start to finish.[4][6][8]

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to generating the active catalyst in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂).[6]

  • Control Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equivalents) is common, a large excess can favor homocoupling. Optimize this ratio for your specific reaction.[4]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[6]

Question 4: I am seeing a lot of my boronic acid being converted back to the corresponding arene (protodeboronation). How do I prevent this?

Answer:

Protodeboronation is the cleavage of the C-B bond by a proton source, most commonly water, to regenerate the arene or heteroarene.[4] This side reaction consumes your nucleophilic partner, leading to low yields. Electron-deficient heteroaryl boronic acids can be particularly susceptible to this process.[10]

Methods to Prevent Protodeboronation:

  • Use Anhydrous Conditions: Meticulously dry all solvents and reagents. The presence of water is a primary driver of protodeboronation.[2][4]

  • Utilize Boronic Esters: Boronic esters, such as pinacol esters or MIDA boronates, are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[2][9]

  • "Slow-Release" Strategy: MIDA boronates are a prime example of a "slow-release" strategy, where the active boronic acid is generated in low concentrations throughout the reaction, minimizing its decomposition.[9]

  • Base Selection: While a base is necessary, highly aqueous basic conditions can accelerate protodeboronation. Using a non-aqueous base or minimizing the amount of water can be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which is a better coupling partner for an electron-deficient pyridine: the halide or the boronic acid/ester?

It is generally advisable to have the more electron-deficient partner as the halide and the less electron-deficient (or electron-rich) partner as the boronic acid.[11] This is because electron-withdrawing groups on the halide partner facilitate the rate-limiting oxidative addition step.[7][12] Conversely, electron-deficient boronic acids can have slower rates of transmetalation.[10]

Q2: What is the role of water in Suzuki couplings? It seems some protocols call for it while others insist on anhydrous conditions.

The role of water is complex and can be beneficial or detrimental depending on the specific reaction conditions.

  • Beneficial: A small amount of water can be advantageous, particularly when using inorganic bases like K₃PO₄ or Na₂CO₃, as it can help to dissolve the base and facilitate the formation of the active boronate species required for transmetalation.[3]

  • Detrimental: As discussed above, excess water is a primary cause of protodeboronation of the boronic acid, which is a major competing side reaction.[2][4]

For challenging substrates like electron-deficient pyridines, it is often best to start with strictly anhydrous conditions. If the reaction is sluggish, a carefully controlled amount of water (e.g., as part of a mixed solvent system like dioxane/water) can be explored.[3]

Q3: Can I use a 2-chloropyridine for a Suzuki coupling, or should I use the bromo or iodo derivative?

While 2-chloropyridines can be used, they are the least reactive of the common halopyridines due to the strength of the C-Cl bond.[5][7] The reactivity order is I > Br > OTf >> Cl.[7] Successful coupling of 2-chloropyridines requires a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and often higher reaction temperatures.[1][7] If the bromo- or iodo-pyridine is readily available, it will likely provide a more straightforward route to your desired product.

Data and Protocols

Recommended Reaction Components for Electron-Deficient Pyridines
ComponentRecommended OptionsRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Pre-formed Pd-Ligand complexes (e.g., XPhos Pd G3)Pd(0) or Pd(II) sources that can be reduced in situ to the active Pd(0) catalyst. Pre-formed complexes can offer better reproducibility.[13]
Ligand Buchwald Ligands: SPhos, XPhos, RuPhos. NHC Ligands: IPr, SImesBulky, electron-rich ligands are crucial. They promote the challenging oxidative addition step and sterically protect the Pd center from inhibition by the pyridine nitrogen.[1][2][4]
Base K₃PO₄, Cs₂CO₃, KFStronger, non-nucleophilic inorganic bases are often required to facilitate the transmetalation step effectively.[1][4]
Solvent Dioxane, Toluene, DMF, THFAnhydrous, degassed aprotic solvents are standard. The choice can affect reagent solubility and reaction rates.
Boron Reagent Boronic Pinacol Ester, MIDA BoronateMore stable towards protodeboronation compared to boronic acids, leading to more reliable results.[2][9]
General Protocol for Suzuki Coupling of a Halopyridine

Materials:

  • Electron-deficient halopyridine (1.0 equiv.)

  • Boronic acid or ester (1.2 - 1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or vial with a stir bar), add the halopyridine, boronic acid/ester, base, palladium precatalyst, and ligand.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography on silica gel.[1]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Product Reductive\nElimination->Ar-R Ar-X Pyridyl-X Ar-X->Oxidative\nAddition R-B(OR)2 R-B(OR)₂ R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere Reagents OK success Successful Reaction check_reagents->success Issue Found & Fixed optimize_catalyst Optimize Catalyst System (Bulky Ligand, Loading) check_atmosphere->optimize_catalyst Atmosphere OK check_atmosphere->success Issue Found & Fixed optimize_base Optimize Base (K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Improvement optimize_temp Optimize Temperature optimize_base->optimize_temp No Improvement optimize_base->success Improvement optimize_temp->success Improvement

Caption: A logical workflow to diagnose and solve common issues.

Catalyst Deactivation Pathways with Pyridines

Deactivation_Pathways cluster_cycle Productive Catalytic Cycle cluster_off_cycle Off-Cycle Deactivation Active_Pd Active Pd(0)Lₙ Pyridine_Coordination Pyridine Substrate/Product Coordination Active_Pd->Pyridine_Coordination Coordination Oxidation Oxidation by O₂ Active_Pd->Oxidation Oxidation Inactive_Complex Inactive [Pd(Py)ₙLₘ] Complex Pyridine_Coordination->Inactive_Complex Inactive_PdII Inactive Pd(II) Species Oxidation->Inactive_PdII

Caption: Common catalyst deactivation pathways in pyridine couplings.

References

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • National Center for Biotechnology Information. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSGWhpSQOGHaaGCVk35BrrOF8bX1h0nuVp-PqnNCD2qXKBK8HsippO9upyL1VZeVrM26ez2ddUbbk286sEAdbA-XiKNYl6YsiJWnj7rLZ9FcXQjjesQR3uqW5Tr2EzfNq6IS3nEnHnfIwmOB_U
  • ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • ResearchGate. (2022). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • BenchChem. (2025). Improving yield in Suzuki reactions of 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Reddit. (2012). Suzuki coupling help. r/chemistry.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wikipedia. (n.d.). Suzuki reaction.
  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics.
  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry.
  • PubMed. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry.
  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros.
  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid.
  • ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.

Sources

Base selection for functional group tolerance in C-N coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: C-N Coupling Reactions

A Senior Application Scientist's Guide to Base Selection for Optimal Functional Group Tolerance

Welcome to the Technical Support Center for C-N coupling reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocol recitation. My goal is to provide you with the causal reasoning behind one of the most critical parameters in your reaction setup: the choice of base. The right base is often the deciding factor between a high-yielding, clean reaction and a complex mixture that is difficult to purify. This is especially true when working with the architecturally complex and sensitive substrates common in pharmaceutical and materials science research.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios. It is intended to be a dynamic guide that you can consult at the bench to diagnose issues and rationally design your experiments for success.

Frequently Asked Questions (FAQs)

Q1: My C-N coupling reaction is failing or giving low yields. I suspect the base is the issue. Where do I start my troubleshooting?

A1: This is a very common issue. The base in a C-N coupling, such as the Buchwald-Hartwig amination, does more than just act as a proton scavenger. It plays a crucial role in the catalytic cycle, and its properties—strength (pKa), solubility, and steric bulk—can dramatically influence the reaction's outcome.[1][2]

Here is a logical workflow to begin your troubleshooting:

Base_Troubleshooting_Workflow start Low Yield / No Reaction check_substrates Are my substrates sensitive to strong bases? (e.g., contain esters, ketones, nitro groups) start->check_substrates yes_sensitive Yes, they are sensitive. check_substrates->yes_sensitive Yes no_sensitive No, they are robust. check_substrates->no_sensitive No weaker_base Switch to a weaker base. (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) yes_sensitive->weaker_base check_solubility Is the base soluble in my solvent? no_sensitive->check_solubility screen_bases Screen a panel of weaker bases. weaker_base->screen_bases optimize Optimize other parameters: Ligand, Solvent, Temperature screen_bases->optimize solubility_issue Potential Solubility Issue check_solubility->solubility_issue No/Poor check_strength Is the base strong enough? check_solubility->check_strength Yes homogeneous_base Consider a soluble organic base (e.g., DBU, MTBD) or a more soluble inorganic base (e.g., Cs₂CO₃). solubility_issue->homogeneous_base homogeneous_base->optimize strength_issue Potential Strength Issue check_strength->strength_issue No check_strength->optimize Yes stronger_base Switch to a stronger base. (e.g., NaOt-Bu, KHMDS) strength_issue->stronger_base stronger_base->optimize

Caption: Initial troubleshooting workflow for base-related issues in C-N coupling.

If your substrates contain base-sensitive functional groups (like esters, enolizable ketones, or nitro groups), a strong base like sodium tert-butoxide (NaOt-Bu) can lead to decomposition.[3] In such cases, switching to a weaker inorganic base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) is a logical first step.[4]

Conversely, if your amine is weakly acidic, a stronger base might be necessary for efficient deprotonation.[5] The solubility of the base is also a critical, yet often overlooked, factor. Poorly soluble bases can lead to heterogeneous reaction mixtures and inconsistent results, especially on scale-up.[1][6]

Q2: I have a substrate with multiple sensitive functional groups (e.g., an ester and a nitro group). How do I choose a base that won't cause side reactions?

A2: This is a classic challenge in medicinal chemistry. The key is to select a base that is strong enough to facilitate the catalytic cycle but not so strong that it reacts with your sensitive functional groups. This requires a careful consideration of pKa values.

Table 1: Comparison of Common Bases in C-N Coupling

BaseConjugate Acid pKa (approx. in H₂O)Typical Use CaseFunctional Group Compatibility Notes
Strong Bases
Sodium tert-butoxide (NaOt-Bu)~19General purpose, highly effective for many systems.Can cause hydrolysis of esters, deprotonation of enolizable ketones, and other side reactions.[1]
LHMDS/KHMDS~26Very strong, useful for weakly acidic amines.Generally incompatible with protic functional groups and many carbonyls.
Weaker Inorganic Bases
Cesium Carbonate (Cs₂CO₃)~10.3Good for sensitive substrates, often more soluble than other carbonates.[4]Generally well-tolerated by esters, amides, and nitro groups.[7]
Potassium Phosphate (K₃PO₄)~12.3A versatile and moderately strong inorganic base.Good compatibility with a wide range of functional groups.
Potassium Carbonate (K₂CO₃)~10.3Milder option, often used in Suzuki couplings but also applicable to C-N.Similar to Cs₂CO₃, but can be less effective for challenging couplings.
Soluble Organic Bases
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)~13.5 (in MeCN)Homogeneous reactions, beneficial for flow chemistry.[8][9]Generally good tolerance, but its nucleophilicity can sometimes lead to catalyst inhibition.[8][10]
MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene)~15.1 (in MeCN)Stronger soluble organic base.Useful alternative when DBU is not effective.[11]

Note: pKa values can vary significantly depending on the solvent. These values are for general comparison.[12][13][14][15][16]

For a substrate with an ester and a nitro group, you should start with weaker inorganic bases. K₃PO₄ and Cs₂CO₃ are excellent starting points due to their proven track record of broad functional group tolerance.[3][4] The use of weaker bases may require slightly higher reaction temperatures or longer reaction times to achieve full conversion, but this is a worthwhile trade-off to preserve the integrity of your molecule.

Troubleshooting Guides

Scenario 1: My reaction is sluggish and stalls at partial conversion with K₃PO₄.

Problem Analysis: You've correctly chosen a weaker base to protect sensitive functional groups, but the reaction lacks the driving force to go to completion. This can be due to several factors:

  • Insufficient Base Strength: While K₃PO₄ is a good starting point, your specific amine/aryl halide combination might require a slightly stronger base for efficient turnover.

  • Poor Solubility: In less polar solvents like toluene or dioxane, even K₃PO₄ can have limited solubility, which can impact the reaction rate.[1]

  • Catalyst Deactivation: Sensitive heteroaryl substrates, in particular, can sometimes lead to catalyst deactivation, which manifests as a stalled reaction.[17]

Proposed Solutions:

  • Solution A: Switch to a More Soluble or Slightly Stronger Weak Base.

    • Cesium Carbonate (Cs₂CO₃): The larger cesium cation often imparts greater solubility in organic solvents compared to its potassium counterpart.[1] This can sometimes be enough to improve reaction kinetics.

    • Slow Addition of a Stronger Base: In some cases, the slow, controlled addition of a stronger base via syringe pump can maintain a low steady-state concentration, minimizing substrate decomposition while still enabling catalysis.[8][11]

  • Solution B: Employ a Soluble Organic Base.

    • DBU: Switching to a soluble organic base like DBU can create a fully homogeneous system, which can be beneficial.[9] However, be aware that DBU can sometimes inhibit the catalyst by coordinating to the palladium center.[8][10][18] If you observe inhibition, reducing the equivalents of DBU may be helpful.

  • Solution C: Optimize Solvent and Temperature.

    • A more polar aprotic solvent (e.g., DMAc, NMP) can improve the solubility of inorganic bases and may accelerate the reaction.

    • Carefully increasing the temperature can also overcome the activation barrier, but this must be balanced against the thermal stability of your substrates.

Scenario 2: I'm attempting to couple a sterically hindered amine and am seeing no product formation.

Problem Analysis: Steric hindrance presents a significant challenge in C-N coupling. Both the oxidative addition and the C-N reductive elimination steps can be slowed down. The choice of base is critical in these scenarios. A bulky base can exacerbate the steric clash around the metal center.

Proposed Solutions:

  • Solution A: Use a Strong, Non-nucleophilic, and Less Bulky Base.

    • Sodium tert-butoxide (NaOt-Bu): This is often the base of choice for sterically demanding couplings. Its strength facilitates the deprotonation of the hindered amine, which is often a difficult step.

    • Lithium bis(trimethylsilyl)amide (LHMDS): This is another powerful, non-nucleophilic base that can be effective when others fail.[19][20]

  • Solution B: Re-evaluate Your Catalyst System.

    • For sterically hindered substrates, the ligand plays an outsized role. Highly active, bulky biarylphosphine ligands (e.g., those developed by Buchwald) are often necessary to create a coordinatively unsaturated palladium center that can accommodate bulky substrates.[21] The combination of a strong base like NaOt-Bu and a highly active ligand is often synergistic.

Hindered_Coupling_Strategy start Sterically Hindered Substrates base_choice Select a Strong, Non-nucleophilic Base (e.g., NaOt-Bu, LHMDS) start->base_choice ligand_choice Select a Bulky, Electron-Rich Ligand (e.g., Buchwald or AntPhos-type ligands) start->ligand_choice catalyst_system Combine Strong Base + Active Ligand base_choice->catalyst_system ligand_choice->catalyst_system optimization Optimize Temperature and Concentration catalyst_system->optimization

Caption: Strategy for C-N coupling of sterically hindered substrates.

Experimental Protocols

Protocol 1: General Procedure for Base Screening in a Buchwald-Hartwig Amination

This protocol is designed for parallel screening to efficiently identify the optimal base for your specific substrate combination.

  • Array Setup: In an array of reaction vials (e.g., a 24-well plate), add the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), and the ligand (if not using a precatalyst).

  • Base Addition: To each designated vial, add a different base (2.0 equiv). Include a range of strengths and types (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, K₂CO₃, and DBU). Ensure inorganic bases are finely ground to improve consistency.[4]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or DMAc) to each vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Inert Atmosphere: Seal the vials under an inert atmosphere (Nitrogen or Argon).

  • Reaction: Place the reaction block on a preheated stir plate and run the reaction at a standard temperature (e.g., 100 °C) for a set time (e.g., 12-18 hours).

  • Analysis: After cooling, quench a small aliquot from each vial and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product. This will quickly identify the most promising base(s) for further optimization.

This systematic approach, often referred to as high-throughput experimentation (HTE), can save significant time and resources by providing a clear picture of how different bases influence your reaction's success.[22]

References

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
  • A comparative study of inorganic bases for palladium-c
  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings.
  • Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH.
  • A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine. Benchchem.
  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines.
  • Two solvents (Dioxane, DMAc), weak base (Cs2CO3)
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Journal of the American Chemical Society.
  • pka bases.cdx. University of Wisconsin.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Role of the Base in Buchwald–Hartwig Amin
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Role of the base in Buchwald-Hartwig amin
  • New Insights into the Reaction Capabilities of Ionic Organic Bases in Cu‐Catalyzed Amination.
  • pKa values bases. University of Tartu.
  • pKa values of common compounds and their conjug
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society.
  • Bordwell pKa Table.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC - PubMed Central.
  • The pKa Table Is Your Friend. Master Organic Chemistry.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. DSpace@MIT.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

How to prevent hydrodehalogenation in pyridine coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Hydrodehalogenation Side Reactions

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and drug development professionals who encounter the common but challenging side reaction of hydrodehalogenation (HDH) during pyridine coupling reactions. As Senior Application Scientists, we have structured this resource to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your specific reaction effectively.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation in the context of pyridine coupling?

A1: Hydrodehalogenation is a pervasive and undesired side reaction where the halogen atom (Cl, Br, I) on your pyridine starting material is replaced by a hydrogen atom.[1] This leads to the formation of a simple pyridine byproduct instead of your desired coupled product, which reduces yield and complicates purification. Pyridine rings, being electron-deficient N-heterocycles, are particularly susceptible to this side reaction.[2]

Q2: What is the primary cause of hydrodehalogenation?

A2: The formation of a palladium-hydride (Pd-H) species is the most widely accepted culprit.[2] This highly reactive intermediate can arise from various sources in your reaction flask, including solvents (like alcohols), bases (especially alkoxides), or trace amounts of water.[3][4][5] Once formed, the Pd-H complex can undergo reductive elimination with the coordinated halopyridine to release the unwanted hydrodehalogenated pyridine.[2]

Q3: Why are my pyridine coupling reactions more prone to this issue than standard aryl halide couplings?

A3: The nitrogen atom in the pyridine ring plays a significant role. It can coordinate to the palladium catalyst, altering its electronic properties and reactivity. This coordination, combined with the electron-deficient nature of the ring, can make the subsequent catalytic steps leading to hydrodehalogenation more kinetically favorable compared to other aryl halide substrates.[2]

Q4: Is there a general trend for which pyridine halide is most susceptible?

A4: Yes, the tendency for hydrodehalogenation typically follows the reactivity of the carbon-halogen bond: I > Br > Cl.[2][6] While iodo-pyridines are the most reactive towards the initial oxidative addition step, they are also the most prone to the HDH side reaction. Chloro-pyridines are the least reactive but also the most resistant to hydrodehalogenation.[6]

The Competing Catalytic Pathways

To effectively troubleshoot, it is crucial to visualize the competition occurring in your reaction flask. The palladium catalyst can either proceed down the productive cross-coupling cycle or be diverted into the unproductive hydrodehalogenation cycle.

G cluster_0 Productive Cross-Coupling Cycle cluster_1 Unproductive Hydrodehalogenation Cycle Pd0 Pd(0)Lₙ OA_Complex Py-Pd(II)(X)Lₙ Pd0->OA_Complex Oxidative Addition (+ Py-X) Trans_Complex Py-Pd(II)(R)Lₙ OA_Complex->Trans_Complex Transmetalation or Amine Binding /Deprotonation Trans_Complex->Pd0 Reductive Elimination Product Py-R (Desired Product) Trans_Complex->Product PdH_Complex H-Pd(II)(X)Lₙ HDH_Complex Py-Pd(II)(H)Lₙ HDH_Product Py-H (Side Product) HDH_Complex->HDH_Product Pd0_2 Pd(0)Lₙ HDH_Complex->Pd0_2 Reductive Elimination OA_Complex_2 Py-Pd(II)(X)Lₙ Pd0_2->OA_Complex_2 Oxidative Addition (+ Py-X) OA_Complex_2->HDH_Complex Halide Exchange with Hydride Source

Figure 1. Competing catalytic cycles in pyridine coupling.

Your goal is to select conditions that accelerate the Productive Cross-Coupling Cycle (blue/green path) while suppressing the Unproductive Hydrodehalogenation Cycle (red/yellow path).

Troubleshooting & Optimization Guide

If you are observing significant hydrodehalogenation, a systematic approach to optimizing your reaction conditions is necessary. Use the following guide to identify and address the likely causes.

Issue 1: Inappropriate Catalyst or Ligand Choice

The ligand bound to the palladium center dictates the catalyst's reactivity and is your first and most powerful tool for mitigating HDH.

Causality: The ligand influences the rates of both reductive elimination (to form the product) and the competing HDH pathway. Bulky, electron-rich ligands can accelerate the desired reductive elimination, making it outcompete the formation and reaction of Pd-H species.[2]

Solutions:

  • Switch to Bulky, Electron-Rich Phosphine Ligands: If you are using simpler ligands like PPh₃, they may not be sufficient. Switch to modern Buchwald-type ligands or N-heterocyclic carbenes (NHCs).

  • Perform a Ligand Screen: The optimal ligand is substrate-dependent. A small-scale screen of representative ligands from different classes is highly recommended.

Ligand ClassExamplesCharacteristics & Recommendations
Buchwald Ligands SPhos, XPhos, RuPhosGenerally the first choice. Their steric bulk and electron-donating ability promote fast reductive elimination. Excellent for Suzuki and Buchwald-Hartwig aminations of pyridines.[2][7]
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors that form very stable palladium complexes. Can be highly effective, especially for more challenging substrates like chloro-pyridines.[8][9]
Basic Phosphines P(t-Bu)₃, PCy₃Can be effective but may require more optimization. Their efficacy is highly dependent on the specific coupling partners.
Traditional Phosphines PPh₃, dppfOften insufficient for challenging pyridine couplings and can be prone to promoting HDH, especially at elevated temperatures. Generally not recommended unless proven effective for a specific simple system.[10]
Issue 2: Suboptimal Base Selection

The base is often a direct or indirect source of the hydride that leads to HDH.

Causality: Strong alkoxide bases, such as sodium tert-butoxide (NaOᵗBu) or potassium tert-butoxide (KOᵗBu), can undergo β-hydride elimination to form a Pd-H species, particularly in the presence of alcohol solvents or even trace amounts from the base itself.[3] While a base is required to activate the coupling partners (e.g., in Suzuki or Buchwald-Hartwig reactions), its reactivity must be carefully managed.[8][11]

Solutions:

  • Avoid Strong Alkoxide Bases: If your protocol uses NaOᵗBu or KOᵗBu and HDH is a problem, this should be the first parameter you change.

  • Switch to Weaker Inorganic Bases: Phosphate or carbonate bases provide sufficient basicity for many coupling reactions without acting as hydride donors.

BaseRecommended Use & Rationale
K₃PO₄, Cs₂CO₃ Strongly Recommended. These are the go-to bases for suppressing HDH in Suzuki and Sonogashira reactions. They are non-nucleophilic and do not act as hydride sources.[2][4]
K₂CO₃, Na₂CO₃ Good alternatives, though slightly weaker. May require higher temperatures or longer reaction times.
LiHMDS A strong, non-nucleophilic amide base that can be useful in Buchwald-Hartwig aminations when protic functional groups are present on the substrate.[7]
NaOᵗBu, KOᵗBu Use with Caution. While effective at promoting high reaction rates, they are a known cause of HDH.[3][7] If they must be used, ensure the reaction is strictly anhydrous and free of alcohol solvents.
Issue 3: Incorrect Solvent Choice or Presence of Hydride Donors

The solvent can be a direct participant in the undesired HDH pathway.

Causality: Protic solvents like methanol or ethanol, and even water, can serve as a source of hydrogen atoms for the formation of Pd-H species.[3][5][12] While some water is often necessary to dissolve inorganic bases in Suzuki couplings, excess water can be detrimental.[2]

Solutions:

  • Use Aprotic Solvents: Toluene, dioxane, THF, or CPME are generally preferred as they are not hydrogen donors.[2][4]

  • Control Water Content: If using an aqueous base solution for a Suzuki reaction, minimize the amount of water. Use a biphasic system (e.g., Toluene/Water) and ensure reagents are reasonably dry.

  • Strictly Anhydrous Conditions: For reactions highly sensitive to HDH (e.g., using alkoxide bases), use anhydrous solvents and reagents and perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen).

Issue 4: Reaction Temperature and Duration

Reaction kinetics play a crucial role; the relative rates of the desired coupling versus HDH are temperature-dependent.

Causality: Hydrodehalogenation, like most side reactions, is often accelerated at higher temperatures.[4] Running a reaction for too long after the limiting reagent has been consumed can also lead to an increase in byproducts.

Solutions:

  • Lower the Reaction Temperature: Attempt the reaction at the lowest possible temperature that still provides a reasonable conversion rate to the desired product. Even a 10-20 °C reduction can significantly suppress HDH.

  • Monitor Reaction Progress: Use TLC, LC-MS, or GC-MS to track the reaction. Stop the reaction once the starting material is consumed to prevent the accumulation of HDH byproducts over time.

  • Consider Microwave Irradiation: Microwave heating can sometimes promote the desired reaction at lower bulk temperatures and for shorter durations, potentially minimizing the window for side reactions to occur.[13]

G start High Hydrodehalogenation (HDH) Observed? q_base What base is being used? start->q_base a_alkoxide Alkoxide (NaOᵗBu, KOᵗBu) q_base->a_alkoxide a_inorganic Inorganic (K₃PO₄, Cs₂CO₃, etc.) q_base->a_inorganic sol_base Switch to K₃PO₄ or Cs₂CO₃. Ensure anhydrous conditions. a_alkoxide->sol_base q_ligand What ligand is being used? a_inorganic->q_ligand sol_base->q_ligand a_simple Simple (PPh₃, dppf) q_ligand->a_simple a_buchwald Bulky/Electron-Rich (SPhos, XPhos, IPr) q_ligand->a_buchwald sol_ligand Screen bulky, electron-rich ligands (e.g., Buchwald-type or NHCs). a_simple->sol_ligand q_solvent What solvent is being used? a_buchwald->q_solvent sol_ligand->q_solvent a_protic Protic (Alcohols, Water) q_solvent->a_protic a_aprotic Aprotic (Toluene, Dioxane) q_solvent->a_aprotic sol_solvent Switch to an aprotic solvent. Minimize water content. a_protic->sol_solvent q_temp Analyze Temperature & Time a_aprotic->q_temp sol_solvent->q_temp sol_temp Lower reaction temperature. Monitor reaction to determine optimal stopping point. q_temp->sol_temp

Figure 2. A troubleshooting decision tree for minimizing HDH.

Experimental Protocols

Protocol 1: General Procedure for Ligand/Base Screening in a Pyridine Suzuki Coupling

This protocol outlines a parallel screening experiment to quickly identify optimal conditions for coupling a bromo-pyridine with a boronic acid, minimizing hydrodehalogenation.

Materials:

  • 2-Bromo-pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • Array of ligands (e.g., SPhos, XPhos, IPr·HCl, PPh₃; 4.4 mol%)

  • Array of bases (e.g., K₃PO₄, Cs₂CO₃, KOᵗBu; 2.5 equiv)

  • Anhydrous Toluene and Water (degassed)

  • Inert atmosphere glovebox or Schlenk line

  • Array of reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox, arrange and label reaction vials. To each vial, add the 2-bromo-pyridine (e.g., 0.1 mmol, 1.0 equiv) and the arylboronic acid (0.12 mmol, 1.2 equiv).

  • Base Addition: Add the designated base (0.25 mmol, 2.5 equiv) to each corresponding vial.

  • Catalyst/Ligand Addition: In separate stock solutions or directly, add the palladium pre-catalyst (0.001 mmol Pd₂(dba)₃) and the designated ligand (0.0044 mmol) to each vial. For NHC ligands like IPr·HCl, the base will generate the free carbene in situ.

  • Solvent Addition: Add the solvent system to each vial. For this screen, use a degassed mixture of Toluene (0.8 mL) and Water (0.2 mL).

  • Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate (e.g., 90 °C).

  • Monitoring & Analysis: After a set time (e.g., 4 hours), cool the vials to room temperature. Take a small aliquot from each vial, dilute with a suitable solvent (e.g., Ethyl Acetate), filter, and analyze by LC-MS or GC-MS.

  • Evaluation: Determine the ratio of the desired coupled product to the hydrodehalogenated pyridine byproduct for each condition. The condition providing the highest ratio with good conversion is considered optimal.

This systematic screening approach removes guesswork and provides data-driven insights for scaling up your reaction.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Maji, B., & Bhattacharya, S. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 25(8), 1747-1783. [Link]
  • Wikipedia contributors. (2024).
  • Request PDF. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water.
  • Ye, M. C., & Zhang, Y. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Request PDF. (n.d.). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(5), 1915-1923. [Link]
  • Request PDF. (n.d.). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature.
  • Le, P. M., & Lipshutz, B. H. (2014).
  • ResearchGate. (n.d.). Hydrodehalogenation of aryl halides [Image].
  • Request PDF. (n.d.). Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions.
  • Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Gallou, F., & Lipshutz, B. H. (2019). Nickel-Catalyzed Hydro- and Deutero-dehalogenations of (Hetero)
  • Chen, H., et al. (2021). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Wang, D. Y., & Engle, K. M. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
  • Clot, E., et al. (2007). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics, 26(12), 3053-3061. [Link]
  • Chemistry LibreTexts. (2023).
  • Chen, H., et al. (2021). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PMC. [Link]
  • Cankař, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Lin, C. C., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
  • Fairlamb, I. J. S. (2007).
  • Chen, D. Y. K., et al. (2011).
  • Mohammadi, M., et al. (2020). Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones. PMC. [Link]
  • Request PDF. (n.d.). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes.
  • Cravotto, G., & Cintas, P. (2007). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules, 12(7), 1533-1550. [Link]
  • Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Research Portal. [Link]
  • Amanote. (n.d.).
  • Semantic Scholar. (n.d.). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW‐Phenol Conditions. Semantic Scholar. [Link]
  • Israeli Research Community Portal. (n.d.). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Israeli Research Community Portal. [Link]
  • ACS Publications. (n.d.). Organic Letters Journal. American Chemical Society. [Link]
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
  • ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.

Sources

Technical Support Center: Isolating Aminopyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aminopyridine Workup Procedures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the isolation and purification of your aminopyridine products effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.

Section 1: Foundational Knowledge - The "Why" Behind the Workup

Before troubleshooting, it's critical to understand the physicochemical properties of aminopyridines that dictate their behavior during purification. Their basicity and solubility are the two most important factors.

Q1: Why is the basicity (pKa) of my aminopyridine so important for its purification?

The basicity of an aminopyridine is fundamental to the most common and powerful purification technique: acid-base extraction.[1] Aminopyridines are basic due to the lone pair of electrons on both the exocyclic amine nitrogen and the pyridine ring nitrogen.[2] This allows them to be protonated by an aqueous acid, forming a water-soluble ammonium salt. This salt can then be extracted from an organic solvent into the aqueous layer, leaving non-basic impurities behind.[3][4]

The specific pKa value of your aminopyridine isomer determines how acidic the solution needs to be to ensure complete protonation. 4-Aminopyridine is significantly more basic than its isomers due to resonance effects that increase electron density on the ring nitrogen.[5]

Compound pKa of Conjugate Acid Melting Point (°C) General Solubility
2-Aminopyridine6.86[5]59-61Soluble in water, ethanol, ether, benzene.[6]
3-Aminopyridine6.0[2]63-64Soluble in water, benzene, ligroin.[6]
4-Aminopyridine9.17[5]155-158Soluble in water, ethanol, methanol, DMSO, DMF, THF.[7][8]

This table summarizes key physicochemical properties that influence the choice of workup and purification strategy.

Section 2: Frequently Asked Questions (FAQs) on Workup Strategies

This section addresses common questions about the primary techniques used to isolate aminopyridine products.

Q2: What is the first step I should take after my reaction is complete?

Before any extensive workup, you should first obtain a Thin Layer Chromatography (TLC) of your crude reaction mixture. This simple analysis provides a wealth of information: it confirms if your starting material has been consumed, shows the presence of your desired product, and reveals the number and polarity of major byproducts. This information is invaluable for designing an effective purification strategy.[9]

Q3: How do I choose the right solvent for a liquid-liquid extraction?

The goal of a liquid-liquid extraction is to separate your compound of interest from impurities by partitioning them between two immiscible liquid phases, typically an organic solvent and an aqueous solution.[10]

For isolating a basic aminopyridine, you will typically:

  • Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Extract with a dilute aqueous acid (e.g., 1M HCl). The aminopyridine will become protonated and move into the aqueous layer.[11]

  • Separate the layers. The organic layer now contains neutral or acidic impurities.

  • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your aminopyridine, causing it to precipitate or become soluble again in an organic solvent.

  • Perform a "back-extraction" with an organic solvent to recover your purified aminopyridine.[3]

Q4: My aminopyridine streaks badly on a silica gel column. How can I fix this?

This is a very common issue. Silica gel is slightly acidic and strongly interacts with basic compounds like aminopyridines, leading to poor separation, broad peaks, and "streaking" or "tailing" on the column.[9]

To resolve this, you need to suppress the strong interaction between your basic product and the acidic silica. This is achieved by adding a small amount of a basic modifier to your eluent system.[9] Typically, adding 0.5-2% triethylamine (Et₃N) or ammonia in methanol to your mobile phase will significantly improve peak shape and separation. The modifier competes with your aminopyridine for the acidic sites on the silica, allowing your product to elute cleanly.

Q5: What is the best way to remove the final traces of impurities from my aminopyridine product?

After extraction and/or chromatography, recrystallization is often the best method to obtain a highly pure, crystalline product. The key is to find a solvent system where your aminopyridine product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.[12]

Common solvent systems for aminopyridines include:

  • Benzene or Toluene[13]

  • Ethanol/Water mixtures[12]

  • Ethyl acetate/Hexanes[13]

  • Dissolving in a minimal amount of a polar solvent (like ethanol) and then adding a non-polar "anti-solvent" (like hexanes or ligroin) until the solution becomes cloudy, then heating to redissolve and cooling slowly is a very effective technique.[6][12]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the workup process.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after acid-base extraction. 1. Incomplete protonation (aqueous acid not strong enough).2. Incomplete back-extraction from the aqueous layer.3. Product is partially soluble in the aqueous layer even in its neutral form.1. Ensure the pH of the aqueous layer is at least 2 pH units below the pKa of your aminopyridine. Use a pH meter or pH paper.2. Perform multiple back-extractions (3-5 times) with fresh organic solvent.[14]3. Before back-extraction, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase.[10]
An emulsion forms during extraction. 1. Vigorous shaking of the separatory funnel.2. High concentration of surfactants or insoluble materials.1. Gently invert the separatory funnel for mixing instead of shaking vigorously.2. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion.3. If persistent, filter the entire mixture through a pad of Celite.
Product "oils out" instead of crystallizing. 1. The solution is supersaturated, or cooling is too rapid.2. Presence of impurities that inhibit crystal lattice formation.3. The melting point of the product is below the temperature of the solution.1. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal if available. Re-heat the solution and allow it to cool more slowly.2. The product may require further purification (e.g., another column).3. Cool the solution in an ice bath or freezer. Consider a different solvent system.
Product from column chromatography is still impure. 1. Poor separation due to an inappropriate eluent system.2. Column was overloaded with crude material.3. Co-elution of impurities with similar polarity.1. Optimize the eluent system using TLC first. Aim for a product Rf of ~0.25-0.35.[9]2. Use a larger column or load less material. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight.3. Try a different solvent system or consider using a different stationary phase (e.g., alumina, Florisil).[15]
The organic layer is discolored. Presence of colored, non-polar impurities.Wash the organic layer with a dilute solution of a reducing agent (e.g., sodium bisulfite) if oxidation is suspected. Alternatively, stir the organic solution with a small amount of activated carbon for 10-15 minutes, then filter through Celite to remove the carbon and adsorbed impurities.[9][12]

Section 4: Experimental Protocols & Workflows

Workflow for Selecting a Purification Strategy

This diagram outlines the decision-making process for choosing the appropriate workup and purification method based on the properties of your reaction mixture.

Workup_Workflow Start Reaction Complete TLC Run Crude TLC Analysis Start->TLC Decision1 Are impurities acidic, basic, or neutral? TLC->Decision1 AcidBase Perform Acid-Base Liquid-Liquid Extraction Decision1->AcidBase Impurities are acidic/neutral Chromatography Purify by Column Chromatography Decision1->Chromatography Impurities have similar basicity Decision2 Is Product >95% Pure (by TLC/NMR)? AcidBase->Decision2 Chromatography->Decision2 Recrystallize Recrystallize Product Decision2->Recrystallize No End Pure Product Isolated Decision2->End Yes Recrystallize->End

Caption: Decision workflow for isolating aminopyridine products.

Protocol 1: General Acid-Base Extraction Workup

This protocol is designed to separate a basic aminopyridine product from neutral or acidic impurities.

  • Reaction Quench & Dilution: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., by adding water or a saturated NH₄Cl solution). Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Transfer: Transfer the entire mixture to a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M HCl (aq) to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake gently for 1-2 minutes.[4]

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous 1".

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh 1M HCl, combining all aqueous extracts into the "Aqueous 1" flask. The organic layer, containing neutral and acidic impurities, can be set aside.

  • Basification: Cool the combined aqueous extracts ("Aqueous 1") in an ice bath. Slowly add 5M NaOH (aq) or saturated NaHCO₃ (aq) with stirring until the solution is basic (pH > 10, check with pH paper). Your aminopyridine product should now be in its neutral form.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add an organic solvent (e.g., ethyl acetate) and extract the neutral aminopyridine back into the organic phase.[11]

  • Combine & Dry: Repeat the back-extraction 2-3 times. Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield your crude, purified aminopyridine.[10]

Protocol 2: Column Chromatography of a Basic Aminopyridine

This protocol is for purifying an aminopyridine using silica gel chromatography, incorporating a basic modifier to prevent streaking.

  • Eluent Selection: Using TLC, determine a suitable eluent system (e.g., hexanes/ethyl acetate or DCM/methanol). Once a good separation is found (Rf of product ~0.3), prepare a bulk amount of this eluent and add 1% triethylamine (Et₃N) by volume.[9]

  • Column Packing: Pack a glass column with silica gel using the prepared eluent (with Et₃N) as a slurry. Ensure the silica bed is uniform and free of cracks or air bubbles.[9]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column and begin elution, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution process using TLC to identify which fractions contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note: Triethylamine has a boiling point of 89.5°C, so it can often be removed with the solvent on a rotary evaporator, possibly with gentle heating.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • 4-Aminopyridine | Solubility of Things.Solubility of Things.[Link]
  • 4-Aminopyridine (4-AP).MP Biomedicals.[Link]
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.Semantic Scholar.[Link]
  • Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.SIELC Technologies.[Link]
  • Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid.
  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Aminopyridines and 4-nitrophenol cocrystals for terahertz application.
  • An improved process for producing aminopyridines.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.NIH Public Access.[Link]
  • A mild, catalyst-free synthesis of 2-aminopyridines.NIH Public Access.[Link]
  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.The Royal Society of Chemistry.[Link]
  • 3-aminopyridine.Organic Syntheses Procedure.[Link]
  • A simple synthesis of aminopyridines: use of amides as amine source.SciELO.[Link]
  • A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Acid-Base Extraction.University of Colorado Boulder.[Link]
  • Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal.
  • Theoretical prediction of relative and absolute pKa values of aminopyridines.
  • Chromatograms of a mixture of aminopyridines with elution by a mobile...
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.Chemical Reagents.[Link]
  • Acid–base extraction.Wikipedia.[Link]
  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin.MDPI.[Link]
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.American Journal of Heterocyclic Chemistry.[Link]
  • 4.8: Acid-Base Extraction.Chemistry LibreTexts.[Link]
  • Method for synthesizing aminopyridine with pyridine base mixture as well as separation and purification method of aminopyridine.
  • Removal of 2-aminopyridine from different types of real water samples.
  • Aminopyridines.OSHA.[Link]
  • Acid-Base Extraction Tutorial.YouTube.[Link]
  • LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.University of California, Irvine.[Link]
  • Review articles in AMINOPYRIDINES.

Sources

Technical Support Center: Scaling the Synthesis of 2-Bromo-3-chloropyridin-4-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and derivatization of 2-Bromo-3-chloropyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of preparing this versatile scaffold and its analogues on a larger scale. We will address common challenges, from regiochemical control to scale-up purification, in a practical, question-and-answer format grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the this compound core structure?

The synthesis of this key intermediate typically begins with a more readily available substituted pyridine. A common and effective strategy involves the regioselective bromination of a precursor like 2-amino-3-chloropyridine or a related analogue. The challenge lies in controlling the position of the incoming electrophile on the already substituted pyridine ring. An alternative pathway could involve a Sandmeyer-type reaction from a suitable amino precursor to install the bromo or chloro group.[1][2] The choice of route often depends on the starting material cost, scalability, and the desired purity profile.

Q2: Why is regioselectivity a persistent issue in the halogenation of substituted pyridines?

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS).[3] This makes reactions like halogenation more challenging than on a benzene ring, often requiring harsh conditions.[3][4] The directing effects of existing substituents (like chloro and amino groups) and the ring nitrogen itself are often in competition, which can lead to mixtures of regioisomers. For instance, while the nitrogen atom generally directs electrophilic attack to the C3 position, the activating and ortho-, para-directing effect of an amino group will strongly influence the final regiochemical outcome.[3]

Q3: When derivatizing this compound, which halogen is more reactive in cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, the C-Br bond is significantly more reactive than the C-Cl bond. This differential reactivity is due to the lower bond dissociation energy of the C-Br bond and its greater ease of undergoing oxidative addition to the palladium(0) catalyst. This allows for selective functionalization at the 2-position (bromine) while leaving the 3-position (chlorine) intact for potential subsequent transformations.[5]

Q4: What are the main safety considerations when scaling up reactions involving N-halosuccinimides (NBS, NCS)?

While N-halosuccinimides are generally safer and easier to handle than elemental halogens, several scale-up risks must be mitigated. These reactions can be exothermic, and poor temperature control can lead to runaway reactions or increased byproduct formation. Furthermore, the succinimide byproduct can sometimes complicate purification. Proper process safety reviews, including hazard analysis and ensuring adequate reactor cooling capacity, are essential before attempting large-scale halogenations.

Troubleshooting Guide: From Bench to Scale-Up

This section addresses specific problems encountered during the synthesis and derivatization of this compound.

Issue 1: Low Yield and Byproduct Formation in the Bromination of 2-Amino-3-chloropyridine

Q: My attempt to brominate 2-amino-3-chloropyridine with NBS in DCM resulted in a low yield of the desired 2-bromo product and multiple unidentified spots on TLC. What went wrong?

A: This is a common issue stemming from several potential factors:

  • Reaction Conditions: The electron-rich nature of 2-amino-3-chloropyridine can lead to over-bromination or side reactions if conditions are not carefully controlled. Running the reaction at low temperatures (e.g., 0 °C to -5 °C) and adding the brominating agent portion-wise can significantly improve selectivity and yield.[6]

  • Solvent Choice: While dichloromethane (DCM) is common, solvents like acetonitrile or acetic acid can sometimes offer better results by modulating the reactivity of the brominating agent and the solubility of the reaction intermediates.

  • Reagent Purity: Ensure the starting 2-amino-3-chloropyridine is pure. Impurities can interfere with the reaction. The quality of the N-bromosuccinimide (NBS) is also critical; it should be recrystallized if it appears discolored (yellow/brown).

  • Work-up Procedure: The work-up is crucial. Quenching with a reducing agent like sodium thiosulfate or sodium bisulfite will destroy any excess bromine or NBS. An aqueous basic wash (e.g., with sodium bicarbonate) is often necessary to remove acidic byproducts.

Issue 2: Poor Regioselectivity in Downstream Cross-Coupling Reactions

Q: I am attempting a Suzuki coupling to add an aryl group at the 2-position, but I am observing a small amount of coupling at the 3-position as well. How can I enhance selectivity?

A: While the C-Br bond is inherently more reactive, catalyst and ligand choice can fine-tune selectivity.

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often enhance the rate of oxidative addition at the C-Br bond, thereby increasing selectivity over the more sterically hindered and less reactive C-Cl bond.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can maximize the kinetic preference for C-Br activation. Start screening at moderate temperatures (e.g., 60-80 °C) before pushing higher.

  • Catalyst Loading: Using a slightly lower catalyst loading can sometimes improve selectivity, as higher concentrations of the active catalytic species might begin to react with the less reactive C-Cl bond, especially at elevated temperatures and long reaction times.

Issue 3: Challenges in Large-Scale Purification

Q: My crude this compound is a dark solid that requires silica gel chromatography to achieve high purity. This is not viable for a 1 kg scale. What are my alternatives?

A: Moving away from chromatography is a primary goal of process development. Consider the following strategies:

  • Crystallization: This is the most desirable method for large-scale purification. A systematic screening of solvents (e.g., ethyl acetate/hexanes, isopropanol, toluene) and solvent mixtures is essential. Seeding the solution with a small amount of pure product can facilitate crystallization.[7]

  • Acid/Base Manipulation (Salt Formation): The basicity of the pyridyl nitrogen and the exocyclic amine allows for salt formation. You can dissolve the crude material in a suitable solvent and precipitate it as a salt (e.g., hydrochloride or sulfate). The salt can then be filtered, washed, and neutralized in a subsequent step to yield the purified free base. This is highly effective at removing non-basic impurities.

  • Extraction Optimization: A well-designed series of aqueous extractions at different pH values can remove many impurities. For example, an acidic wash can remove more basic impurities, while a basic wash can remove acidic byproducts.

Diagram: Purification Strategy Decision Workflow

This diagram outlines a logical flow for selecting an appropriate purification method when scaling up.

Purification_Workflow start Crude Product (>100 g scale) is_solid Is the crude material a solid? start->is_solid crystallization Screen for Recrystallization Solvents is_solid->crystallization Yes extraction Optimize Liquid-Liquid Extraction is_solid->extraction No (Oil) success_cryst Success? crystallization->success_cryst salt_formation Attempt Salt Formation / Recrystallization success_cryst->salt_formation No final_product Isolated Pure Product success_cryst->final_product Yes success_salt Success? salt_formation->success_salt success_salt->extraction No success_salt->final_product Yes chromatography Reserve Chromatography for High-Purity Reference Standard extraction->chromatography If purity is still insufficient extraction->final_product If purity is acceptable

Caption: Decision tree for selecting a scalable purification method.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound (1B)

This protocol is adapted from established procedures for halogenating aminopyridines.[6]

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Work-up & Isolation A 1. Dissolve 2-amino-3-chloropyridine (1A) in Dichloromethane (DCM) B 2. Cool reactor to 0 °C A->B C 3. Add N-Bromosuccinimide (NBS) portion-wise over 1 hour B->C D 4. Stir at 0 °C for 2 hours (Monitor by TLC/LC-MS) C->D E 5. Quench with aq. Na2S2O3 D->E F 6. Separate organic layer E->F G 7. Wash with aq. NaHCO3 & Brine F->G H 8. Dry (Na2SO4), filter, and concentrate G->H I 9. Purify by recrystallization (e.g., Ethyl Acetate/Hexanes) H->I

Caption: Step-by-step workflow for the synthesis of the target compound.

Methodology:

  • Reactor Setup: Charge a suitable jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with 2-amino-3-chloropyridine (1.0 equiv) and dichloromethane (10 L/kg).

  • Cooling: Begin agitation and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add N-bromosuccinimide (1.05 equiv) in portions over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.

  • Reaction Monitoring: Stir the mixture at 0-5 °C. Monitor the reaction progress by TLC or LC-MS every 30 minutes until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once complete, slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NBS.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) to yield this compound (1B) as a solid.[7]

Protocol 2: Suzuki Cross-Coupling Derivatization at the 2-Position

Methodology:

  • Inert Atmosphere: To a dry, nitrogen-purged reactor, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02 equiv).

  • Solvent and Base: Add a degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water) followed by a degassed aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 2.5 equiv).

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the disappearance of the starting material by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Separate the layers. Wash the organic layer with water and brine.

  • Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by crystallization or, if necessary, column chromatography.

Quantitative Data Summary

The following table provides a comparative overview of common conditions for the amination of dihalopyridines, a key transformation for creating derivatives.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield RangeReference
Pd₂(dba)₃BINAPNaOtBuToluene80-10060-90%[8]
Pd(OAc)₂XPhosK₂CO₃Dioxane/H₂O90-11075-95%[9]
None (SNAr)NoneK₂CO₃DMF / NMP140-16050-85%[10][11]
CuITMCDAK₃PO₄Dioxane11070-90%[12]

This table is a generalized summary. Optimal conditions are substrate-dependent and require empirical screening.

References

  • Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Benchchem.
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. PMC - NIH.
  • The Versatility of 2-Bromo-3-chloropyridine in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-AMINO-3-BROMO-2-CHLOROPYRIDINE synthesis. ChemicalBook.
  • CN104402805A - 2-bromopyridine synthesis method. Google Patents.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central.
  • 2-Bromo-5-chloropyridine synthesis. ChemicalBook.
  • Amination of 2-halopyridines. [a]. ResearchGate.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH.
  • 2-Amino-3-bromopyridine 97 13534-99-1. Sigma-Aldrich.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-3-chloropyridin-4-amine and 2,4-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry and materials science, substituted pyridines serve as indispensable building blocks. The strategic functionalization of the pyridine core is paramount for tuning the physicochemical and pharmacological properties of target molecules. This guide presents an in-depth comparative analysis of two key heterocyclic scaffolds: 2-Bromo-3-chloropyridin-4-amine and 2,4-dichloropyridine . While both are di-substituted halopyridines, their reactivity profiles diverge significantly due to the profound electronic influence of their respective substituents.

This document moves beyond a simple cataloging of reactions to explore the underlying principles governing their behavior in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and directed ortho-metalation (DoM). By dissecting the electronic and steric factors at play, we provide researchers, scientists, and drug development professionals with the predictive insights needed for rational synthetic design and methodology selection. Experimental data, detailed protocols, and mechanistic diagrams are provided to serve as a practical resource in the laboratory.

Structural and Electronic Foundations of Reactivity

The inherent reactivity of any pyridine derivative is rooted in the electron-deficient nature of the aromatic ring, a consequence of the electronegative nitrogen atom. This fundamental property makes the pyridine nucleus susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. However, the substituents appended to this core dramatically modulate this intrinsic reactivity.

Property2,4-DichloropyridineThis compound
Structure
CAS Number 26452-80-2610277-13-9[1]
Molecular Formula C₅H₃Cl₂NC₅H₄BrClN₂[1]
Molecular Weight 147.99 g/mol 207.46 g/mol [1]
Appearance White to light yellow crystalline solidOff-white to yellow powder
Key Substituents 2-Chloro, 4-Chloro2-Bromo, 3-Chloro, 4-Amino

2,4-Dichloropyridine is decorated with two strongly electron-withdrawing chlorine atoms. Through the inductive effect (-I), these halogens pull electron density from the ring, further amplifying its electrophilicity. While they do possess a weak, resonance-based donating effect (+R), the inductive withdrawal is dominant, rendering the C2 and C4 positions highly activated towards nucleophilic attack.[2]

In stark contrast, This compound presents a more complex electronic landscape. It features two halogens—a bromo group at C2 and a chloro group at C3—which are inductively withdrawing. Critically, however, it also possesses a potent electron-donating amino group (-NH₂) at the C4 position. This amino group exerts a strong positive resonance effect (+R), pushing electron density into the pyridine ring.[3] This donation significantly counteracts the electron-withdrawing nature of the nitrogen and halogen atoms, thereby deactivating the ring towards traditional SNAr reactions compared to its dichlorinated counterpart.

G cluster_0 2,4-Dichloropyridine cluster_1 This compound a Pyridine Ring (Electron Deficient) b C2-Cl (-I Effect) a->b Substituents c C4-Cl (-I Effect) a->c Substituents d Highly Electrophilic Ring (Activated for SNAr) b->d Synergistic Withdrawal c->d Synergistic Withdrawal e Pyridine Ring f C4-NH2 (+R Effect) e->f Substituents g C2-Br, C3-Cl (-I Effect) e->g Substituents h Electron-Rich Ring (Deactivated for SNAr) f->h Dominant Donation g->h Inductive Withdrawal

Figure 1. Logical flow of substituent electronic effects on ring activation.

Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyridine chemistry, proceeding through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The stability of this intermediate is the primary determinant of reactivity.[4]

2,4-Dichloropyridine: A Tale of Two Sites

This substrate is highly reactive in SNAr. Nucleophilic attack can occur at either C2 or C4.

  • Attack at C4: This is generally the favored pathway. The resulting Meisenheimer intermediate allows for the delocalization of the negative charge directly onto the ring nitrogen, which is a highly stabilizing interaction.[4]

  • Attack at C2: While also possible, the intermediate formed from C2 attack does not benefit from the same degree of charge delocalization onto the nitrogen, making it less stable and the reaction kinetically slower.[4]

This inherent preference allows for the regioselective mono-substitution at C4 under controlled conditions.

Figure 2. Stability of Meisenheimer intermediates for 2,4-dichloropyridine.

This compound: Deactivated by Donation

The powerful electron-donating amino group at C4 drastically reduces the electrophilicity of the entire pyridine ring. This "push" of electron density makes the ring much less receptive to the addition of a nucleophile. Consequently, SNAr reactions on this substrate are significantly more challenging and often require harsh conditions, if they proceed at all. Any potential reaction would likely favor displacement of the C2-bromo group, as the C2 position is more activated than C3, but the overall reactivity remains low.

Comparative SNAr Data

SubstrateNucleophileConditionsProductYieldReference
2,4-DichloropyridineSodium MethoxideMeOH, 65 °C4-Chloro-2-methoxypyridineHigh[4]
2,4-DichloropyridineBenzylamineK₂CO₃, DMF, 100 °C4-Chloro-N-benzylpyridin-2-amineGood[5]
2-Bromo-3-chloro-4-aminopyridineVarious NucleophilesStandard SNArLow to no reactivity-General Principle

Experimental Protocol: SNAr of 2,4-Dichloropyridine with an Amine

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2,4-dichloropyridine (1.0 equiv), the desired amine (1.1 equiv), and a suitable base such as potassium carbonate (2.0 equiv).

  • Solvent: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have revolutionized C-C and C-N bond formation. Their regioselectivity on poly-halogenated substrates is dictated by the relative ease of the palladium catalyst's oxidative addition into the carbon-halogen bonds.[6]

2,4-Dichloropyridine: Ligand-Controlled Regioselectivity

This molecule presents a fascinating case where both C2-Cl and C4-Cl bonds can be activated.

  • Conventional Reactivity (C2-Selective): With many standard palladium catalysts and ligands, oxidative addition occurs preferentially at the C2 position. This is often attributed to the proximity of the C2-Cl bond to the nitrogen atom, which can coordinate to the palladium center and facilitate the oxidative addition step.[7] The Buchwald-Hartwig amination, for instance, often shows high selectivity for the C2 position.[5]

  • Ligand-Controlled Reactivity (C4-Selective): Groundbreaking work has shown that this innate C2-selectivity can be completely overturned by using very sterically hindered N-heterocyclic carbene (NHC) ligands, such as SIPr.[7] The bulk of the ligand is thought to disfavor approach at the more sterically encumbered C2 position, leading to highly selective oxidative addition at C4. This tunable selectivity is a powerful tool for synthetic chemists.[7]

This compound: Inherent Chemoselectivity

The reactivity of this substrate is governed by the difference in carbon-halogen bond strengths. The general order of reactivity for halogens in oxidative addition is I > Br > Cl.[6] Therefore, the C2-Br bond is significantly weaker and more susceptible to oxidative addition than the C3-Cl bond. This provides a predictable and inherent chemoselectivity, allowing for facile and clean functionalization at the C2 position while leaving the C3-chloro and C4-amino groups untouched for potential subsequent transformations.

Comparative Cross-Coupling Data

SubstrateReaction TypeCatalyst/LigandSelectivityYieldReference
2,4-DichloropyridineBuchwald-HartwigPd₂(dba)₃ / XantphosC2-aminationHigh[5]
2,4-DichloropyridineSuzuki(η³-1-tBu-indenyl)Pd(SIPr)(Cl)C4-arylationHigh[7]
2,4-DichloropyridineSuzukiPd(PPh₃)₄C4-arylationGood[8][9]
2-Bromo-3-chloro-4-aminopyridineSuzukiPd(PPh₃)₄ / K₂CO₃C2-arylation (predicted)High[6]

Experimental Protocol: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine [4]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a flame-dried Schlenk flask with Pd(OAc)₂ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and NaOtBu (1.4 equiv).

  • Reagent Addition: Add anhydrous toluene, followed by 2,4-dichloropyridine (1.0 equiv) and the desired amine (1.2 equiv).

  • Reaction: Seal the flask and heat the mixture to 100 °C. Monitor the reaction's progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 2-amino-4-chloropyridine product.

Directed ortho-Metalation (DoM)

DoM utilizes a substituent on the aromatic ring, the Directed Metalation Group (DMG), to coordinate a strong organolithium base, facilitating deprotonation at the adjacent ortho position.[10][11]

2,4-Dichloropyridine: Halogen as a Weak Director

The chlorine atoms can act as weak DMGs. However, the most acidic proton must be considered. The C5 proton is flanked by two electron-withdrawing groups (C4-Cl and C6-N), making it a likely site for deprotonation by a strong base like lithium diisopropylamide (LDA).[12][13] However, the regioselectivity may not always be perfect and can be influenced by reaction conditions.

This compound: Amine as a Powerful Director

The amino group is one of the most powerful DMGs.[10] It will unequivocally direct the organolithium base to deprotonate the only available ortho position, C5. The C3 position is already substituted. This provides a highly reliable and regioselective route to introduce an electrophile at the C5 position of the pyridine ring.

DoM_Comparison cluster_DCP DoM on 2,4-Dichloropyridine cluster_BCAP DoM on this compound DCP_start 2,4-Dichloropyridine DCP_lith Lithiation at C5 (Acidity Driven) DCP_start->DCP_lith LDA, THF, -78°C DCP_prod 5-E-2,4-Dichloropyridine DCP_lith->DCP_prod 1. Quench (E+) BCAP_start 2-Bromo-3-chloro-4-aminopyridine BCAP_lith Lithiation at C5 (Amine Directed) BCAP_start->BCAP_lith n-BuLi, THF, -78°C BCAP_prod 5-E-2-Bromo-3-chloro-4-aminopyridine BCAP_lith->BCAP_prod 1. Quench (E+)

Figure 3. Comparison of Directed ortho-Metalation pathways.

Conclusion and Synthetic Strategy

The choice between 2,4-dichloropyridine and this compound is not arbitrary but a strategic decision dictated by the desired synthetic outcome. Their distinct electronic profiles endow them with complementary reactivity, opening different pathways for molecular elaboration.

Summary of Reactivity Profiles:

Reaction Type2,4-DichloropyridineThis compound
SNAr Highly Reactive: Selective at C4. Ideal for introducing nucleophiles.Highly Unreactive: Deactivated by the C4-amino group.
Cross-Coupling Tunable Selectivity: C2 (conventional) or C4 (steric ligands).Inherent Selectivity: Highly selective for the C2-Bromo position.
DoM Moderately Selective: Directed by halogens/acidity to C5.Highly Selective: Powerfully directed by the C4-amino group to C5.

Strategic Recommendations:

  • For the regioselective introduction of nucleophiles (O, N, S) at the C4 position , 2,4-dichloropyridine is the superior substrate due to its high activation towards SNAr.

  • To achieve tunable arylation or amination at either the C2 or C4 position , 2,4-dichloropyridine offers unique flexibility through judicious ligand selection in palladium catalysis.

  • For the chemoselective functionalization of the C2 position via cross-coupling , while preserving a chlorine at C3 and an amine at C4 for downstream chemistry, This compound is the ideal choice due to the preferential reactivity of the C-Br bond.

  • For a robust and highly regioselective metalation and subsequent electrophilic quench at the C5 position , the powerful directing effect of the amino group makes This compound the more reliable precursor.

By understanding these fundamental differences, researchers can harness the distinct chemical personalities of these two pyridine building blocks to navigate complex synthetic challenges with greater precision and efficiency.

References

  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem.
  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). National Institutes of Health.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2013). ResearchGate.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (2011). National Institutes of Health.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI.
  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (2022). ResearchGate.
  • EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
  • Chapter 5: Reactions of Pyridine. University document.
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (2012). Zeitschrift für Naturforschung B.
  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (1993). ResearchGate.
  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Directed ortho metalation. Wikipedia.
  • This compound. ChemScene.
  • This compound | 610277-13-9. Sigma-Aldrich.

Sources

A Comparative Spectroscopic Guide to 2-Amino-3-bromopyridine and its Chloro Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, halogenated pyridines serve as pivotal building blocks for the synthesis of a diverse array of functional molecules. Among these, 2-amino-3-halopyridines are of particular interest due to the strategic placement of their functional groups, which allows for versatile chemical modifications. This guide provides an in-depth comparative analysis of the spectroscopic data for 2-Amino-3-bromopyridine and its chloro-analog, 2-Amino-3-chloropyridine.

Understanding the nuanced differences in the spectral signatures of these two compounds is crucial for their unambiguous identification, purity assessment, and the characterization of their downstream products. The choice between a bromo or chloro substituent can significantly influence reaction kinetics, yields, and the spectroscopic properties of the resulting molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a practical reference based on experimental data and established spectroscopic principles. We will delve into the key differentiating features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a rationale for the observed spectral shifts and patterns.

Molecular Structures at a Glance

To visualize the subjects of our comparison, the molecular structures of 2-Amino-3-bromopyridine and 2-Amino-3-chloropyridine are presented below. The key difference lies in the halogen atom at the 3-position of the pyridine ring, which profoundly impacts the electronic environment and, consequently, the spectroscopic output.

Caption: Molecular structures of 2-Amino-3-bromopyridine and 2-Amino-3-chloropyridine.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Amino-3-bromopyridine and 2-Amino-3-chloropyridine, compiled from various spectral databases.

Table 1: ¹H NMR Data
CompoundH4 (ppm)H5 (ppm)H6 (ppm)NH₂ (ppm)
2-Amino-3-bromopyridine~7.5~6.7~8.0~5.0-6.0
2-Amino-3-chloropyridine~7.4~6.8~7.9~5.0-6.0

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Table 2: ¹³C NMR Data
CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
2-Amino-3-bromopyridine~158-160~100-105~140-142~115-120~148-150
2-Amino-3-chloropyridine~157-159~118-122~138-140~116-121~147-149

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Table 3: Key IR Absorption Bands (cm⁻¹)
Functional Group Vibration2-Amino-3-bromopyridine2-Amino-3-chloropyridine
N-H Stretch (asymmetric)~3400-3500~3400-3500
N-H Stretch (symmetric)~3300-3400~3300-3400
N-H Bend~1600-1650~1600-1650
C=C & C=N Ring Stretch~1400-1600~1400-1600
C-Br Stretch~550-650-
C-Cl Stretch-~650-800
Table 4: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
2-Amino-3-bromopyridine172/17493, 66, 39
2-Amino-3-chloropyridine128/13093, 66, 39

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The differences in the electronegativity and size of bromine and chlorine atoms lead to subtle but predictable variations in the ¹H and ¹³C NMR spectra of the title compounds.

¹H NMR Analysis:

The aromatic region of the ¹H NMR spectrum for both compounds is expected to show three distinct signals corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The amino group protons typically appear as a broad singlet.

  • Chemical Shift Trends: Due to the higher electronegativity of chlorine compared to bromine, the proton at position 4 (H4) in 2-amino-3-chloropyridine is expected to be slightly more shielded (appear at a slightly lower chemical shift) than in the bromo analog. This is a result of the competing inductive and anisotropic effects of the halogens.[1]

  • Coupling Constants: The coupling patterns for the aromatic protons will be similar for both compounds, dictated by the ortho and meta relationships between the protons.

¹³C NMR Analysis:

The ¹³C NMR spectra provide a direct insight into the electronic environment of the carbon atoms in the pyridine ring.

  • C3 Chemical Shift: The most significant difference is anticipated for the carbon atom directly attached to the halogen (C3). The "heavy atom effect" of bromine typically causes a significant upfield shift (lower ppm value) for the directly attached carbon compared to its chloro counterpart.

  • Other Carbon Signals: The chemical shifts of the other carbon atoms in the ring will also be influenced by the halogen, but to a lesser extent.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectra of 2-Amino-3-bromopyridine and its chloro derivative are dominated by the vibrations of the amino group and the pyridine ring.

  • N-H Vibrations: Both compounds will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, typically as two distinct bands corresponding to the symmetric and asymmetric stretches of the primary amine.[2] An N-H bending vibration will also be observed around 1600-1650 cm⁻¹.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region.

  • C-X Vibrations: The key distinguishing feature in the IR spectra will be the position of the carbon-halogen stretching vibration. The C-Br stretch is typically found in the lower frequency "fingerprint" region (around 550-650 cm⁻¹), while the C-Cl stretch appears at a higher frequency (around 650-800 cm⁻¹). This difference is a direct consequence of the greater mass of the bromine atom compared to chlorine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

  • Molecular Ion Peak: Both bromine and chlorine have characteristic isotopic distributions. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity for 2-Amino-3-bromopyridine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to a molecular ion cluster with a characteristic intensity ratio for 2-Amino-3-chloropyridine. This isotopic pattern is a definitive way to distinguish between the two compounds.

  • Fragmentation Pattern: Upon electron ionization, both molecules are expected to undergo fragmentation. A common fragmentation pathway is the loss of the halogen atom followed by further breakdown of the pyridine ring. The resulting fragment ions, such as the aminopyridyl cation at m/z 93, will be common to both spectra.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating and are based on established laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_0 NMR Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Sample Weighing Weigh 5-10 mg of the compound Solvent Addition Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Sample Weighing->Solvent Addition 1. Transfer to Tube Transfer the solution to a clean, dry NMR tube Solvent Addition->Transfer to Tube 2. Instrument Setup Insert the sample into the spectrometer Lock and Shim Lock on the deuterium signal and shim the magnetic field Instrument Setup->Lock and Shim 3. Acquire Spectra Acquire ¹H and ¹³C spectra Lock and Shim->Acquire Spectra 4. Fourier Transform Apply Fourier transform to the FID Phase and Baseline Correction Perform phase and baseline corrections Fourier Transform->Phase and Baseline Correction 5. Reference Spectrum Reference the spectrum to the residual solvent peak Phase and Baseline Correction->Reference Spectrum 6.

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2-amino-3-halopyridine sample into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). Chloroform-d is a common first choice for its versatility.[3]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

    • Reference the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). The ¹³C spectrum should be referenced to the solvent peak as well (e.g., CDCl₃ at 77.16 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

cluster_0 ATR-FTIR Analysis Workflow Background Scan Collect a background spectrum of the clean ATR crystal Sample Application Place a small amount of the solid sample onto the crystal Background Scan->Sample Application 1. Apply Pressure Apply consistent pressure to ensure good contact Sample Application->Apply Pressure 2. Sample Scan Collect the sample spectrum Apply Pressure->Sample Scan 3. Data Processing Perform ATR correction and baseline correction Sample Scan->Data Processing 4.

Caption: Workflow for ATR-FTIR analysis.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.[4] If necessary, wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

  • Sample Analysis:

    • Place a small amount of the solid 2-amino-3-halopyridine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Use the instrument's pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact between the sample and the crystal.[1]

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Perform a baseline correction to obtain a flat baseline for accurate peak identification.

Electron Ionization Mass Spectrometry (EI-MS)

cluster_0 EI-MS Analysis Workflow Sample Introduction Introduce a small amount of sample into the ion source Ionization Bombard the sample with 70 eV electrons Sample Introduction->Ionization 1. Mass Analysis Separate the resulting ions based on their m/z ratio Ionization->Mass Analysis 2. Detection Detect the ions and generate the mass spectrum Mass Analysis->Detection 3.

Caption: Workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction:

    • The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, the sample is first dissolved in a volatile solvent and injected into the GC.

    • The sample is vaporized in the heated injection port or probe.[5]

  • Ionization and Fragmentation:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6]

    • This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, charged species.

  • Mass Analysis and Detection:

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The separated ions are detected by an electron multiplier or similar detector, and the signal is processed to generate the mass spectrum.

Conclusion

The spectroscopic characterization of 2-Amino-3-bromopyridine and 2-Amino-3-chloropyridine reveals distinct features that allow for their confident differentiation. In NMR spectroscopy, the "heavy atom effect" of bromine significantly shields the C3 carbon, providing a clear diagnostic marker in the ¹³C NMR spectrum. IR spectroscopy offers a straightforward distinction based on the position of the C-X stretching vibration, which is found at a lower frequency for the bromo compound. Finally, mass spectrometry provides an unambiguous identification through the characteristic isotopic patterns of the molecular ions of bromine and chlorine. By understanding these key spectroscopic differences and employing the standardized experimental protocols outlined in this guide, researchers can ensure the accurate identification and quality control of these important synthetic intermediates.

References

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Srivastava, V. (2023, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio.
  • Bruker. (n.d.). Attenuated Total Reflectance (ATR).
  • LECO Corporation. (2023, October 26). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
  • LibreTexts. (2023, August 29). ATR-FTIR. Chemistry LibreTexts.
  • JoVE. (2024, December 5). Video: Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Wikipedia. (2024, January 4). Mass spectrometry.
  • Burns, D. C., & Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry.
  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3192.
  • ACD/Labs. (2023, August 23). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques.
  • SpectraBase. (n.d.). 2-Amino-3-bromopyridine - Optional[MS (GC)] - Spectrum.
  • PubChem. (n.d.). 2-Amino-3-bromopyridine.
  • PubChem. (n.d.). 2-Amino-3-chloropyridine.
  • inChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. International Journal of ChemTech Research, 2(2), 1071-1075.
  • Eurisotop. (n.d.). 2-aminopyridine (d6, 98%).
  • ResearchGate. (2023, August 6). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
  • CHIMIA. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 24(1), 12-15.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • PubChem. (n.d.). 2-Chloro-3-pyridylamine.
  • ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. International Journal of Chemical Sciences, 8(2), 1071-1075.
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • NIST. (n.d.). 3-Amino-2-chloropyridine. NIST Chemistry WebBook.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.

Sources

A Comparative Guide to HPLC Purity Analysis of 2-Bromo-3-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2-Bromo-3-chloropyridin-4-amine is a non-negotiable cornerstone of the pharmaceutical development pipeline. The presence of even minute quantities of impurities can significantly compromise the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the stringent purity assessment of this compound, supported by detailed experimental protocols and comparative data.

The Central Role of Purity in Drug Synthesis

This compound serves as a critical building block in the synthesis of numerous pharmaceutical compounds. Its purity directly influences the impurity profile of the subsequent products. Therefore, a robust and validated analytical method for its purity determination is paramount. This guide will explore the nuances of employing HPLC, the industry's workhorse, and contrast it with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), providing a comprehensive framework for selecting the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC is the most ubiquitously adopted method for the purity analysis of a vast array of polar and non-polar compounds, making it exceptionally well-suited for substituted pyridines like this compound.[1] Its high resolution, sensitivity, and quantitative accuracy establish it as the preferred choice for meticulously separating the main component from structurally analogous impurities.

Proposed HPLC Method for this compound

A robust HPLC method for this compound can be systematically developed. The following parameters are proposed based on the analysis of similar halogenated pyridine derivatives.[2][3]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmC18 stationary phases provide excellent retention and selectivity for moderately polar compounds like halogenated pyridines.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase helps to protonate the basic pyridine nitrogen, ensuring sharp, symmetrical peaks.
Mobile Phase B AcetonitrileA common organic modifier offering good elution strength and UV transparency.
Gradient Elution 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% BA gradient elution is crucial for separating impurities with a wide range of polarities that may be present.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common UV wavelength for aromatic compounds, likely to provide good sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve This compound in Diluent (e.g., ACN/Water) Autosampler Autosampler Injection Prep->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump Gradient Pump (Mobile Phase A & B) Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation

Sources

A Senior Application Scientist's Guide to Isomeric Purity Assessment of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isomeric Precision in Drug Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] However, the synthesis of these molecules often yields a mixture of isomers—compounds with the same molecular formula but different structural arrangements. These can be positional isomers, where substituents occupy different locations on the pyridine ring, or stereoisomers, such as enantiomers, which are non-superimposable mirror images.

From a regulatory and safety standpoint, the distinction is critical. Different isomers of the same parent molecule can exhibit dramatically different pharmacological, metabolic, and toxicological profiles. A celebrated example outside the pyridine class is thalidomide, where one enantiomer was therapeutic while the other was tragically teratogenic. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and quantification of all isomeric components in a drug substance.[2] The International Council for Harmonisation (ICH) guidelines further stipulate strict limits and qualification requirements for impurities, including isomers.[3][4][5]

This guide provides a comparative analysis of the principal analytical techniques used to assess the isomeric purity of substituted pyridines. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals to select the most appropriate strategy for their specific analytical challenge.

Strategic Overview: Selecting the Right Analytical Tool

The choice of analytical technique is fundamentally driven by the nature of the isomeric difference (positional vs. enantiomeric) and the analytical objective (quantification, identification, or structural elucidation). No single method is universally superior; each offers a unique balance of resolution, sensitivity, speed, and informational output. The diagram below illustrates a general workflow for navigating this selection process.

Isomeric_Purity_Workflow General Workflow for Isomeric Purity Assessment cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Routine Analysis & Reporting Sample Substituted Pyridine Sample (API or Intermediate) IsomerType Identify Isomer Type (Positional, Enantiomeric, etc.) Sample->IsomerType TechniqueSelection Select Primary Technique (HPLC, GC, CE, NMR) IsomerType->TechniqueSelection Based on properties MethodDev Method Development & Optimization TechniqueSelection->MethodDev Validation Method Validation (per USP <1225>) MethodDev->Validation QC Routine QC Testing Validation->QC DataAnalysis Data Analysis & Quantification QC->DataAnalysis Report Generate Certificate of Analysis & Regulatory Submission DataAnalysis->Report

Caption: General workflow for isomeric purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is arguably the most versatile and widely adopted technique for isomeric purity assessment in the pharmaceutical industry, primarily due to its high resolution, robustness, and applicability to a vast range of compounds.[6]

Causality of Method Selection
  • For Enantiomers (Chiral Isomers): The separation of enantiomers, which have identical physical properties in a non-chiral environment, necessitates a chiral environment. This is achieved using Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic CSPs (e.g., vancomycin) are common choices for separating chiral pyridines.[7][8] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, leading to differential retention times.

  • For Positional Isomers: Positional isomers exhibit different physicochemical properties (e.g., polarity, pKa), allowing for separation on standard achiral columns. Reversed-phase (RP-HPLC) using C18 columns is the most common starting point. For closely related or highly polar pyridine isomers, alternative modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can provide superior selectivity.[9][10]

Self-Validating Experimental Protocol: HPLC Purity of 3- and 4-Aminopyridine

This protocol outlines a validated RP-HPLC method for separating and quantifying 4-aminopyridine in the presence of its positional isomer, 3-aminopyridine.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reference standards for 3-aminopyridine and 4-aminopyridine

  • Acetonitrile (ACN), HPLC grade

  • Potassium phosphate monobasic, analytical grade

  • Phosphoric acid, analytical grade

2. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

3. System Suitability Testing (SST):

  • Rationale: SST is performed before any sample analysis to ensure the chromatographic system is performing adequately. This is a core tenet of a self-validating system as required by GMP and pharmacopeial standards.[11]

  • Procedure: Prepare a solution containing both 4-aminopyridine (approx. 50 µg/mL) and 3-aminopyridine (approx. 50 µg/mL). Inject this solution six replicate times.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the 3-aminopyridine and 4-aminopyridine peaks must be ≥ 2.0.

    • Tailing Factor (T): For the 4-aminopyridine peak, T must be ≤ 2.0.

    • Relative Standard Deviation (%RSD): The %RSD for the peak area of 4-aminopyridine from the six replicate injections must be ≤ 2.0%.

4. Method Validation (Abbreviated per USP <1225>): [12]

  • Specificity: Inject blank (diluent), placebo, and spiked samples to demonstrate no interference at the retention time of the main peak and its isomeric impurity.

  • Linearity: Prepare calibration standards of the impurity (e.g., 3-aminopyridine) over a range from the reporting threshold to 120% of the specification limit (e.g., 0.05% to 1.2% of the main analyte concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples spiked with known amounts of the impurity at three concentration levels (low, medium, high). The recovery should be within 90.0% to 110.0%.

  • Limit of Quantification (LOQ): Determine the lowest concentration that meets the accuracy and precision criteria (typically signal-to-noise ratio of 10:1). The LOQ must be at or below the reporting threshold defined by ICH Q3B(R2).[3]

Gas Chromatography (GC): The Choice for Volatile Pyridines

GC is an excellent technique for the analysis of volatile and thermally stable substituted pyridines.[13] When coupled with a Mass Spectrometer (GC-MS), it provides both quantitative data and structural confirmation.

Causality of Method Selection
  • Principle of Separation: GC separates compounds based on their boiling points and their interaction with the stationary phase of the GC column. Isomers with different boiling points or polarities will elute at different times.

  • Column Choice: The choice of a capillary column is critical. A non-polar column (e.g., DB-1, 100% dimethylpolysiloxane) separates based on boiling point differences. For isomers with very similar boiling points, a polar column (e.g., DB-WAX, polyethylene glycol) that can exploit subtle differences in polarity is often required for successful separation.[14]

  • The Role of MS: While a Flame Ionization Detector (FID) provides excellent quantification, a Mass Spectrometer is invaluable for identification. However, positional isomers can be challenging as they often produce very similar mass spectra due to identical fragmentation pathways.[15][16] In these cases, chromatographic separation is paramount, with MS serving as confirmation.

Self-Validating Experimental Protocol: GC-MS Purity of Picoline Isomers

This protocol describes a method to separate and identify 2-methylpyridine (α-picoline), 3-methylpyridine (β-picoline), and 4-methylpyridine (γ-picoline).

1. Instrumentation and Materials:

  • GC-MS system

  • Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Reference standards for each picoline isomer

  • Dichloromethane (DCM), GC grade

2. Chromatographic and MS Conditions:

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 35-200 m/z.

3. System Suitability Testing (SST):

  • Rationale: Ensures the column can resolve the critical isomer pairs and that the MS is responding appropriately.

  • Procedure: Prepare a solution containing all three picoline isomers (approx. 20 µg/mL each). Inject three replicate times.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the most closely eluting pair (typically 3- and 4-picoline) must be ≥ 1.5.

    • Peak Asymmetry: For each peak, the asymmetry factor must be between 0.9 and 1.5.

    • MS Spectrum Match: The acquired mass spectrum for each isomer must have a library match score of >90% against a reference spectrum.

4. Data Analysis:

  • Quantification is performed by creating a calibration curve for each impurity.

  • Identity is confirmed by comparing both the retention time and the mass spectrum against a certified reference standard.

Capillary Electrophoresis (CE): High-Efficiency Micro-Separations

CE is a powerful separation technique that offers extremely high resolution, short analysis times, and requires minimal sample and solvent consumption.[17] It is particularly well-suited for the chiral separation of ionizable substituted pyridines.[18][19]

Causality of Method Selection
  • Principle of Separation: CE separates ions based on their electrophoretic mobility in an electric field. The separation is influenced by the charge-to-size ratio of the analyte.

  • Chiral Separations: For enantiomers, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) are the most common chiral selectors.[19] The differential inclusion of each enantiomer into the hydrophobic CD cavity creates a difference in their effective electrophoretic mobility, enabling separation.[20] The choice of CD (e.g., neutral β-CD or charged sulfobutylether-β-CD) and its concentration are critical parameters to optimize for achieving resolution.

Workflow for Chiral CE Method Development

CE_Method_Dev Chiral CE Method Development Workflow Start Select Chiral Selector (e.g., β-CD, SBE-β-CD) Screen_pH Screen BGE pH (Affects analyte charge) Start->Screen_pH Screen_CS Screen Selector Concentration (Affects complexation) Screen_pH->Screen_CS Optimize_V Optimize Voltage (Balances speed & heating) Screen_CS->Optimize_V Check_Res Resolution Achieved? Optimize_V->Check_Res Check_Res->Start No, re-screen Validate Validate Method (per USP <1225>) Check_Res->Validate Yes End Final Method Validate->End

Caption: Iterative workflow for chiral CE method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While not typically a primary tool for quantifying trace-level isomers, NMR is unparalleled for unambiguously distinguishing and identifying positional isomers.

Causality of Method Selection
  • Principle of Differentiation: The chemical environment of each proton and carbon atom in a molecule is unique, resulting in a distinct chemical shift in the NMR spectrum. For substituted pyridines, the position of the substituent dramatically alters the electron density around the ring, leading to predictable and unique patterns of chemical shifts and spin-spin coupling constants for each positional isomer.[21][22] For example, the protons ortho to the nitrogen atom in pyridine are significantly downfield compared to the meta and para protons. A substituent at the 2-, 3-, or 4-position will create a unique fingerprint.

  • Application: NMR is the definitive tool for confirming the structure of a synthesized reference standard for an impurity. It is also used to investigate unknown impurities detected by other techniques like HPLC or GC. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to fully assign the structure without ambiguity.

Comparative Performance Summary

The following table provides a high-level comparison of the primary techniques for isomeric purity assessment.

Parameter HPLC GC-MS Capillary Electrophoresis (CE) NMR Spectroscopy
Primary Application Quantitative analysis of positional & enantiomeric isomers.Quantitative analysis of volatile positional isomers.High-resolution separation of charged isomers, especially enantiomers.Structural elucidation and identification of positional isomers.
Resolution Very Good to ExcellentGood to Very GoodExcellentN/A (Identification tool)
Sensitivity (LOQ) Low (ng/mL to µg/mL)Very Low (pg/mL to ng/mL)Low (ng/mL to µg/mL)High (mg/mL)
Analysis Time 10 - 30 minutes15 - 40 minutes5 - 20 minutes5 min - several hours
Sample Throughput HighHighHighLow
Key Advantage Versatility, robustness, well-established.High sensitivity and structural info from MS.Extremely high efficiency, low sample/solvent use.Unambiguous structural identification.
Key Limitation Can require specialized (costly) chiral columns.Limited to volatile/thermally stable compounds. Positional isomers may have similar MS.Matrix effects can be significant; less robust than HPLC.Low sensitivity, not suitable for trace quantification.
Regulatory Acceptance High (Standard in QC)High (Standard in QC)Moderate to High (Growing)High (For characterization)

Conclusion and Recommendations

The robust assessment of isomeric purity is a non-negotiable aspect of pharmaceutical development and quality control. The choice of methodology must be a strategic one, guided by the specific nature of the isomers and the analytical goal.

  • For routine quantitative analysis and quality control of both positional and enantiomeric isomers, HPLC remains the gold standard due to its versatility, reliability, and vast library of established methods.

  • For volatile substituted pyridines , GC-MS is a powerful alternative, offering excellent sensitivity and the confirmatory power of mass spectrometry.

  • Capillary Electrophoresis should be considered when extremely high resolution is required, for challenging chiral separations, or when sample volume is limited.[23] Its efficiency and green footprint make it an attractive modern technique.

  • NMR Spectroscopy is the ultimate arbiter for structural confirmation . It is an indispensable tool during reference standard characterization and for identifying unknown isomeric impurities discovered during stability or forced degradation studies.

A comprehensive analytical strategy often employs a combination of these techniques: HPLC or GC for routine quantification and NMR for the definitive identification of any observed isomers. This orthogonal approach ensures the highest level of confidence in the purity, safety, and efficacy of the final drug product, satisfying both scientific rigor and regulatory expectations.[24][25]

References

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (n.d.). MDPI.
  • CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. (2024). IJNRD.
  • Gotti, R., & Fanali, S. (1996). Identification of chiral drug isomers by capillary electrophoresis. Journal of Chromatography A, 735(1-2), 77–121.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (n.d.). MDPI.
  • Šlampová, A., & Kovaříková, P. (2020). Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review. Electrophoresis, 41(16-17), 1325–1347.
  • Aini, N. M., Yusoff, M. M., & Azhari, H. A. (n.d.). CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. Sains Malaysiana.
  • Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.
  • Zhao, Y. Y., & Curtis, J. M. (2020). Analysis of triacylglycerol and phospholipid sn-positional isomers by liquid chromatographic and mass spectrometric methodologies. Journal of the Science of Food and Agriculture, 100(13), 4705–4723.
  • Kranenburg, R. M., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157.
  • Chan, C. C., et al. (Eds.). (2004). Handbook of Analytical Validation. CRC Press.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • Deimler, V. B., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5163–5170.
  • Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. (n.d.). ResearchGate.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies.
  • Sjolander, G., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3624.
  • Kut, O. M., & Ziolek, M. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4043–4048.
  • Brzezinski, J. Z., Szafran, M., & Grech, E. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(5), 341.
  • Pyridine Dimers and Their Low-Temperature Isomerization: A High-Resolution Matrix-Isolation Spectroscopy Study. (2021). Angewandte Chemie International Edition, 60(22), 12273-12278.
  • Roy, S. S., et al. (2016). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 54(11), 885–890.
  • Deimler, V. B., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. ACS Publications.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods.
  • National Institute of Standards and Technology. (n.d.). Pyridine.
  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (n.d.). ResearchGate.
  • USP <1225> Method Validation. (n.d.). BA Sciences.
  • Al-Qaisi, A., & Al-Sbiei, K. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com.
  • Validation of Analytical Methods. (2015). World Health Organization.
  • Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized). (n.d.). Human Metabolome Database.
  • Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products.
  • Feibush, B., et al. (1982). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 104(18), 5055–5057.
  • Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances.
  • Food and Drug Administration. (2000). International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Products. Federal Register.
  • FDA Increases 'Risk-Based' Drug Manufacturing Inspections & Strengthens Genotoxic Impurity Testing. (2019). The FDA Group.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2020). National Center for Biotechnology Information.
  • Acidity Study on 3-Substituted Pyridines. (2003). MDPI.

Sources

Comparative study of ligands for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of ligands for Buchwald-Hartwig amination is presented, with supporting experimental data for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of various ligand systems, their mechanistic nuances, and practical considerations for their application in complex synthetic challenges.

The Central Role of Ligands in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry, has revolutionized the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction enables the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines. The success of this transformation is critically dependent on the choice of phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.

The ligand's primary roles are to stabilize the palladium center, facilitate the key steps of the catalytic cycle—oxidative addition, amine coordination and deprotonation, and reductive elimination—and influence the substrate scope of the reaction. The development of increasingly sophisticated and sterically demanding, electron-rich phosphine ligands has been instrumental in expanding the utility of the Buchwald-Hartwig amination to include challenging substrates such as electron-rich or -poor aryl chlorides, sterically hindered amines, and heterocyclic compounds.

The Catalytic Cycle: A Ligand-Mediated Process

The generally accepted mechanism for the Buchwald-Hartwig amination is a testament to the intricate interplay between the ligand and the palladium center. The catalytic cycle, illustrated below, proceeds through a series of well-defined steps, each influenced by the ligand's steric and electronic properties.

Buchwald-Hartwig Amination Catalytic Cycle PdL2 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition PdL2->OxAdd + Ar-X Pd_II_complex LPd(II)(Ar)(X) OxAdd->Pd_II_complex Amine_Coord Amine Coordination Pd_II_complex->Amine_Coord + HNR'R'' Amine_Complex [LPd(II)(Ar)(HNR'R'')]X Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation + Base Amido_Complex LPd(II)(Ar)(NR'R'') Deprotonation->Amido_Complex BaseH [Base-H]X Deprotonation->BaseH Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->PdL2 Reforms Catalyst Product Ar-NR'R'' Product Red_Elim->Product Substrate Ar-X Substrate->OxAdd Amine HNR'R'' Amine->Amine_Coord Base Base Base->Deprotonation

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

A crucial feature of many modern ligand systems is their ability to form monoligated Pd(0) species, which are often the most active catalysts for the oxidative addition of challenging substrates like aryl chlorides.

A Comparative Analysis of Prominent Ligand Classes

The evolution of ligands for Buchwald-Hartwig amination has led to several distinct classes, each with its own set of advantages and preferred applications.

Josiphos and Ferrocene-Based Ligands

The Josiphos family of ligands are ferrocene-based diphosphines characterized by their chirality and steric bulk. These ligands have demonstrated high efficacy in a variety of cross-coupling reactions.

  • Strengths: High reactivity, often effective for coupling aryl chlorides and bromides. Their rigid ferrocene backbone provides a well-defined steric environment.

  • Considerations: The synthesis of Josiphos ligands can be more complex compared to some biaryl phosphine ligands, which may be reflected in their cost.

Buchwald's Biaryl Phosphine Ligands

Professor Stephen L. Buchwald's group has developed a vast and highly successful portfolio of biaryl phosphine ligands. These ligands are characterized by a biaryl backbone that provides steric bulk, promoting the formation of monoligated palladium complexes and facilitating reductive elimination.

  • Key Examples:

    • XPhos: A highly versatile and effective ligand for a wide range of substrates, including aryl and heteroaryl chlorides, bromides, and triflates. It is known for its high reactivity and broad applicability.

    • RuPhos: Another exceptionally active and versatile ligand, RuPhos is particularly effective for the coupling of sterically hindered aryl halides and amines. It often provides superior results for challenging transformations.

    • SPhos: Valued for its ability to catalyze couplings of sterically demanding secondary amines and for reactions involving heteroaromatic substrates.

    • BrettPhos: A highly active ligand that has shown remarkable performance in the amination of aryl tosylates and for couplings at low catalyst loadings.

  • Strengths:

    • High turnover numbers (TONs) and turnover frequencies (TOFs) are achievable.

    • Broad substrate scope, including challenging combinations.

    • Many are commercially available and relatively easy to handle.

  • Considerations:

    • The performance of each ligand can be highly substrate-dependent, necessitating screening for optimal results.

    • Some biaryl phosphine ligands can be sensitive to air and moisture, requiring careful handling.

Performance Data: A Head-to-Head Comparison

The choice of ligand can have a dramatic impact on the outcome of a Buchwald-Hartwig amination. The following table summarizes representative data from the literature, comparing the performance of different ligands in the coupling of various aryl halides with amines.

Aryl HalideAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotolueneMorpholineXPhosNaOtBuToluene100298
4-ChlorotolueneMorpholineRuPhosNaOtBuToluene100299
2-Bromotoluenen-ButylamineJosiphos SL-J009-1NaOtBuToluene801695
4-ChloroanisoleAnilineBrettPhosK3PO4t-AmylOH1101892
2-ChloropyridineDi-n-butylamineSPhosK2CO3t-BuOH1002485

This table is a representation of typical results and is not exhaustive. Reaction conditions and yields can vary based on the specific substrates and reagents used.

A Practical Guide to Ligand Selection

Choosing the optimal ligand for a specific Buchwald-Hartwig amination is a critical step in reaction development. The following workflow provides a systematic approach to ligand selection.

Ligand_Selection_Workflow start Define Substrates (Aryl Halide, Amine) initial_screen Initial Ligand Screen (e.g., XPhos, RuPhos, SPhos) start->initial_screen unhindered Unhindered Substrates? initial_screen->unhindered hindered Sterically Hindered Substrates? unhindered->hindered No xphos_ruphos Consider XPhos or RuPhos (General high performance) unhindered->xphos_ruphos Yes heteroaryl Heteroaromatic Substrates? hindered->heteroaryl No ruphos_brettphos Consider RuPhos or BrettPhos (Excellent for bulky groups) hindered->ruphos_brettphos Yes sphos_xphos Consider SPhos or XPhos (Effective for heterocycles) heteroaryl->sphos_xphos Yes optimize Optimize Reaction Conditions (Base, Solvent, Temperature) heteroaryl->optimize No xphos_ruphos->optimize ruphos_brettphos->optimize sphos_xphos->optimize end Final Protocol optimize->end

Figure 2: A workflow for selecting the appropriate ligand.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

The following protocol provides a detailed, step-by-step methodology for a typical Buchwald-Hartwig amination using XPhos as the ligand.

Reaction: Coupling of 4-chlorotoluene with morpholine.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos

  • 4-Chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, manifold, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a clean, dry vial, add Pd(OAc)2 (0.01 mmol) and XPhos (0.012 mmol). Add 1 mL of anhydrous toluene and stir for 10 minutes. This pre-formed catalyst solution can then be used in the reaction.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add sodium tert-butoxide (1.4 mmol).

  • Addition of Reagents: Add 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol) to the Schlenk flask.

  • Addition of Solvent: Add 3 mL of anhydrous toluene to the flask.

  • Initiation of Reaction: Add the pre-formed catalyst solution (or add the Pd(OAc)2 and XPhos directly to the flask if not pre-forming).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-methylphenyl)morpholine.

Safety Precautions: Phosphine ligands and palladium catalysts should be handled in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment.

Conclusion

The judicious selection of a ligand is paramount to the success of the Buchwald-Hartwig amination. While ligands like XPhos and RuPhos offer broad applicability and high reactivity for a wide range of substrates, the specific steric and electronic demands of a particular transformation may necessitate the use of other specialized ligands such as SPhos, BrettPhos, or Josiphos. A systematic approach to ligand screening, coupled with careful optimization of reaction conditions, will enable researchers to harness the full synthetic power of this indispensable cross-coupling reaction.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
  • Solvias AG. (n.d.). Josiphos Ligands. Product Brochure.
  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C–N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. [Link]
  • Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed C-N Cross-Coupling Reaction of Unactivated Aryl Chlorides with N-Containing Heterocycles. Journal of the American Chemical Society, 129(43), 13001–13007. [Link]

Navigating the Halogen Dance: A Comparative Guide to the Biological Activity of Bromo- vs. Iodo-Substituted Pyridinamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the choice of halogen substituent on a heterocyclic scaffold is a critical decision that can profoundly influence biological activity. This guide provides an in-depth, objective comparison of bromo- and iodo-substituted pyridinamines, leveraging experimental data to illuminate the nuanced interplay between the physicochemical properties of these halogens and their ultimate biological effects. By understanding the underlying principles and examining direct comparative data, researchers can make more informed decisions in the design of novel therapeutics.

The Halogen Conundrum: More Than Just Size and Lipophilicity

The substitution of a hydrogen atom with a halogen on a drug candidate is a common strategy to modulate its pharmacological profile. Bromine and iodine, both heavy halogens, share some similarities but also possess distinct characteristics that can lead to divergent biological outcomes.

The decision to incorporate a bromine or an iodine atom into a pyridinamine scaffold is often driven by the desire to enhance potency, modulate selectivity, or improve pharmacokinetic properties. While both halogens increase lipophilicity compared to their lighter counterparts (fluorine and chlorine), the larger size and greater polarizability of iodine can lead to more pronounced effects. One of the key differentiating factors is the ability of iodine to form stronger halogen bonds, a type of non-covalent interaction with electron-donating atoms in a biological target, which can significantly enhance binding affinity. Conversely, the larger steric bulk of iodine can sometimes be detrimental, leading to a decrease in activity if it clashes with the target's binding pocket.

A review of pyridine derivatives' antiproliferative activity noted that the size of the halogen plays a role in IC50 values, with the largest halogen, iodine, showing the highest IC50 value in one study, suggesting lower activity compared to smaller halogens.[1] This highlights the delicate balance between potentially beneficial interactions and detrimental steric hindrance.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Physicochemical and Biological Implications of Bromo- vs. Iodo-Substitution on Pyridinamines."

Comparative Biological Activities: A Look at the Evidence

Anticancer and Kinase Inhibitory Activity

The pyridinamine and related pyrimidine scaffolds are prevalent in the development of kinase inhibitors for cancer therapy.[2][3][4][5] Halogen substitution is a key strategy in optimizing the potency and selectivity of these inhibitors.

While direct comparative data is sparse, studies on bromo-substituted pyrimidines have demonstrated potent anticancer and tyrosine kinase inhibitory activities. For instance, a series of 5-bromo-pyrimidine derivatives were evaluated for their in vitro cytotoxic activity against several cancer cell lines and as Bcr/Abl tyrosine kinase inhibitors.[3]

In a broader context of halogenated pyridines, a study on their mutagenicity suggested that the position of the halogen is critical, with substitution at the 2-position showing mutagenic activity in the Salmonella assay.[6]

Antimicrobial Activity

Halogenated pyridinamines and related aza-heterocycles have also been explored for their antimicrobial properties. The introduction of a halogen can enhance the antimicrobial potency of a compound. For example, various pyridine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi.[7][8][9][10]

A review on the biological importance of pyrimidines in the microbial world highlights that a bromo-substituent on the meta position of aminopyrimidines showed appreciable activity against E. coli.[11] It also notes that 5-iododeoxyuridine has been extensively used for viral infections.[11]

Experimental Data Summary

The following table summarizes representative data from the literature on the biological activity of bromo- and iodo-substituted pyridinamine-related compounds. It is important to note that these are not direct comparisons of isomeric pairs but provide a glimpse into the activities of these two classes of compounds.

Compound ClassHalogenBiological Target/AssayActivity (IC50/MIC)Reference
5-Bromo-pyrimidine derivativesBromoBcr/Abl KinasePotent Inhibition[3]
Halogenated PyridinesBromo, Iodo, etc.Antiproliferative (DLA cells)Iodo-derivative showed higher IC50[1]
AminopyrimidinesBromoAntibacterial (E. coli)Appreciable Activity[11]
5-IododeoxyuridineIodoAntiviralClinically Used[11]

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for an In Vitro Kinase Inhibition Assay."

Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the bromo- and iodo-substituted pyridinamine test compounds in a suitable buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA).

  • Compound Plating: Serially dilute the test compounds and dispense them into a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase and substrate to each well, followed by the addition of ATP to initiate the reaction. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The amount of light generated is proportional to the amount of ADP formed and thus, the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[12]

Cell Viability and Cytotoxicity Screening (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of the compounds on the viability of cancer cell lines.[13]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the bromo- and iodo-substituted pyridinamines in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[13]

Methodology:

  • Compound Preparation: Prepare serial dilutions of the bromo- and iodo-substituted pyridinamines in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The choice between a bromo- and an iodo-substituent on a pyridinamine scaffold is a nuanced decision with significant implications for biological activity. While both can enhance potency and modulate physicochemical properties, their differing sizes, lipophilicities, and abilities to form halogen bonds can lead to distinct pharmacological profiles. The limited availability of direct comparative data underscores the need for systematic studies where bromo- and iodo-analogs are evaluated side-by-side against a panel of biological targets. Such studies will be invaluable in developing predictive models for the rational design of next-generation pyridinamine-based therapeutics. Researchers are encouraged to employ the standardized protocols outlined in this guide to generate robust and comparable data, thereby contributing to a deeper understanding of the halogen dance in drug discovery.

References

  • Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399.
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., Al-Zahrani, A. A., Al-Ghamdi, M. A., & Al-Ghamdi, A. A. (2021). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][7][9]Thiadiazole Moiety. Molecules, 26(11), 3328.
  • de la Cruz-Martinez, J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(1), 1.
  • de Souza, T. B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923548.
  • Al-Ghorbani, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6527.
  • Claxton, L. D., et al. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 176(2), 185-198.
  • ResearchGate. (n.d.). Cytotoxicity studies of selected pyrimidine derivatives.
  • Ahmed, S. A. (2017). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(11), 150-164.
  • Wissing, J., et al. (2004). Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors. Molecular & Cellular Proteomics, 3(11), 1083-1093.
  • Munikrishnappa, C. T., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 532-545.
  • Sharma, A., & Kumar, V. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Medicinal Chemistry, 2014, 201461.
  • El-Sayed, N. N. E., et al. (2020). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 8(3), 231-244.
  • Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11477-11495.
  • El-Fakharany, E. M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 406-429.

Sources

A Comparative Guide to the Structural Elucidation of 2-Bromo-3-chloropyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the precise three-dimensional arrangement of atoms in a molecule is not merely academic—it is the blueprint for function, efficacy, and safety. Halogenated pyridine scaffolds, such as 2-Bromo-3-chloropyridin-4-amine and its derivatives, are privileged structures in medicinal chemistry, valued for their ability to form specific, directional interactions with biological targets. Unambiguously determining their structure is a critical step in the development pipeline.

This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive gold standard for structural elucidation—with powerful alternative and complementary techniques. We will explore the causality behind experimental choices, present supporting data from closely related compounds, and offer a holistic view of an integrated structural analysis workflow. While a public crystal structure for this compound is not available at the time of writing, we will utilize the crystallographic data of the closely related analogue, 5-Bromo-2-chloropyrimidin-4-amine, to illustrate the principles and data interpretation.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution snapshot of a molecule's three-dimensional structure in the solid state. The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is then used to calculate an electron density map, from which the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.

The primary challenge, and a critical experimental variable, is obtaining a high-quality single crystal suitable for diffraction. For molecules like substituted pyridines, this is a non-trivial pursuit influenced heavily by the molecule's polarity, hydrogen bonding capabilities, and solubility.

Causality in Crystallization Strategy

The choice of crystallization method and solvent system is paramount. The goal is to achieve a state of slow supersaturation, allowing molecules to self-assemble into a well-ordered lattice.

  • Solvent Selection: For a polar molecule like this compound, which possesses a hydrogen-bond-donating amine group and accepting pyridine nitrogen, a range of solvents should be screened. Solvents like ethanol, methanol, or acetonitrile can solubilize the compound, while less polar anti-solvents like hexane or diethyl ether can be used to slowly induce precipitation. The interplay of hydrogen bonding between the molecule and the solvent is a key factor.

  • Common Techniques:

    • Slow Evaporation: The simplest method, where a solution is left undisturbed, allowing the solvent to evaporate slowly, thus increasing the concentration to the point of crystallization.

    • Vapor Diffusion (Hanging/Sitting Drop): This is often the most successful method. A concentrated drop of the sample solution is allowed to equilibrate with a larger reservoir of a precipitant (anti-solvent). The slow diffusion of the anti-solvent vapor into the drop gradually brings the solution to supersaturation, promoting the growth of a few, high-quality crystals over many small ones.

    • Solvothermal Method: In some cases, applying heat and pressure in a sealed system with a specific solvent can yield crystals of compounds that are otherwise difficult to crystallize[1].

Illustrative Crystallographic Data

To demonstrate the output of a successful SC-XRD experiment, the data for the analogous compound 5-Bromo-2-chloropyrimidin-4-amine is presented below[2][3]. This data provides a concrete example of the parameters obtained.

Parameter Value for 5-Bromo-2-chloropyrimidin-4-amine [2][3]Significance
Chemical FormulaC₄H₃BrClN₃Confirms the elemental composition of the molecule in the crystal.
Molecular Weight208.45 g/mol The mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 6.0297 Å, b = 8.1542 Å, c = 13.4163 Å, β = 90.491°The lengths and angles of the repeating unit that builds the crystal.
Volume (V)659.62 ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor (R1)0.024A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
wR20.058A weighted R-factor, also indicating the quality of the refinement.
Goodness-of-fit (S)1.10An indicator of the overall quality of the structural refinement; values close to 1 are ideal.

Table 1: Representative crystallographic data for 5-Bromo-2-chloropyrimidin-4-amine, a structural analogue of the topic compound.

This level of detail is unparalleled, revealing not just the connectivity but the precise conformation and packing of molecules in the crystal lattice, including crucial hydrogen bonding networks[2].

A Comparative Analysis of Alternative & Complementary Techniques

While SC-XRD is the gold standard, it is not always feasible or may not provide a complete picture of a molecule's behavior, particularly in solution. A multi-faceted approach using a combination of techniques is often the most robust strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

  • ¹H NMR: Protons on the pyridine ring (aryl protons) are expected to appear in the downfield region of the spectrum, typically between 6.5-8.5 ppm[4][5]. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing bromine and chlorine atoms will deshield nearby protons, shifting them further downfield. The amino group, being electron-donating, will have the opposite effect.

  • ¹³C NMR: Aromatic carbons typically resonate between 120-160 ppm[6][7]. The number of unique signals can confirm the molecule's symmetry.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms, allowing for unambiguous assignment of signals and confirmation of the bonding framework.

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound, serving as a primary confirmation of its identity. For this compound, high-resolution mass spectrometry (HRMS) would be crucial. The technique would clearly show the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing an unmistakable signature for the presence and number of these halogen atoms[8].

Computational Modeling (Density Functional Theory - DFT)

When single crystals are elusive, computational methods like DFT can provide invaluable insights[9][10]. By calculating the lowest energy conformation of the molecule, DFT can:

  • Predict the molecular geometry, including bond lengths and angles, which can be compared to data from analogous crystal structures.

  • Calculate theoretical NMR chemical shifts, aiding in the interpretation of experimental spectra[11].

  • Provide information on the electronic structure, such as molecular orbital energies (HOMO/LUMO) and charge distribution, which are key to understanding reactivity[12].

Micro-Electron Diffraction (MicroED)

A revolutionary technique, MicroED is a form of cryo-electron microscopy that can determine high-resolution structures from nanocrystals that are billions of times smaller than what is required for conventional X-ray diffraction[13][14]. This is a game-changing alternative for compounds that are notoriously difficult to crystallize into larger single crystals[15][16]. The workflow is often much faster than SC-XRD, with data collection possible in minutes rather than hours[14].

Comparative Summary
Technique Primary Information Strengths Limitations
Single-Crystal XRD 3D atomic structure, bond lengths/angles, packingUnambiguous, definitive structure determination; high precision.[13]Requires high-quality single crystals, which can be difficult and time-consuming to obtain.[14]
NMR Spectroscopy Connectivity, chemical environment, structure in solutionDoes not require crystallization; provides data on dynamic processes in solution.[6]Provides an averaged structure in solution; interpretation can be complex for highly coupled systems.
Mass Spectrometry Molecular weight, elemental composition (isotopic)High sensitivity; confirms molecular formula and presence of key elements like Br/Cl.[8]Provides no information on 3D structure or connectivity.
DFT Modeling Theoretical geometry, electronic propertiesDoes not require a physical sample; predictive power for geometry and spectral properties.[9][10]It is a theoretical model, not an experimental result; accuracy depends on the level of theory used.
MicroED 3D atomic structure from nanocrystalsOvercomes the limitation of crystal size; extremely fast data collection.[13][14]Requires specialized electron microscope instrumentation; sensitive to sample thickness.[15]

Table 2: Objective comparison of structural elucidation techniques for small molecules like this compound derivatives.

Visualizing the Workflow

An integrated approach is key to comprehensive structural characterization. The following workflow illustrates how these techniques can be used synergistically.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Structure Determination cluster_3 Final Validation Synthesis Synthesize & Purify Derivative NMR_MS NMR & Mass Spec (Confirm MW & Connectivity) Synthesis->NMR_MS CrystScreen Crystallization Screening NMR_MS->CrystScreen Structure Confirmed DFT DFT Modeling NMR_MS->DFT No Crystals (Predictive Analysis) SC_XRD SC-XRD Analysis CrystScreen->SC_XRD Good Crystals MicroED MicroED Analysis CrystScreen->MicroED Nanocrystals Only Final Definitive 3D Structure & Publication SC_XRD->Final MicroED->Final DFT->Final Compare w/ Exp. G cluster_0 Data Collection cluster_1 Structure Solution & Refinement cluster_2 Validation Mount Mount Crystal on Diffractometer Collect Collect Diffraction Data Mount->Collect Solve Solve Phase Problem (Initial Model) Collect->Solve Refine Refine Atomic Positions & Parameters Solve->Refine Validate Validate Structure (Check R-factors) Refine->Validate Deposit Deposit to CSD/ Prepare for Publication Validate->Deposit

Caption: High-level workflow from crystal mounting to final structure validation in SC-XRD.

  • Crystal Mounting: A suitable single crystal is mounted on a loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage.

  • Data Collection: The crystal is rotated in a high-intensity X-ray beam, and thousands of diffraction images are collected from different orientations.

  • Structure Solution: Specialized software is used to solve the "phase problem" and generate an initial electron density map and molecular model.

  • Structure Refinement: The atomic positions, bond lengths, and other parameters of the model are iteratively refined against the experimental data to achieve the best possible fit, as judged by metrics like the R-factor.[2]

  • Validation and Deposition: The final structure is validated for geometric and crystallographic soundness before being prepared for publication or deposition in a public database like the Cambridge Structural Database (CSD).

Conclusion

The structural elucidation of this compound derivatives, like any novel compound in drug development, demands a rigorous and often multi-pronged approach. While single-crystal X-ray crystallography remains the undisputed gold standard for providing definitive 3D structural information, its success hinges on the challenging step of crystallization. Techniques such as NMR and Mass Spectrometry are indispensable for initial characterization and for understanding the molecule's properties in solution. Furthermore, the advent of MicroED and the power of computational DFT modeling provide robust alternatives and complementary insights, ensuring that researchers can progress with a confident understanding of their molecule's architecture, even when ideal crystals are out of reach.

References

  • Vertex AI Search. (n.d.). MicroED vs. X-Ray vs. Cryo-EM for Small Molecules: Unveiling High-Resolution Structures.
  • National Institutes of Health (NIH). (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC.
  • ACS Central Science. (2018). Researchers develop powerful method to solve structures of small molecules.
  • CrystEngComm (RSC Publishing). (n.d.). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method.
  • ResearchGate. (2025). Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible.
  • BenchChem. (n.d.). Validating the Electronic Structure of Pyridin-4-olate: A DFT Comparison.
  • ResearchGate. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA.
  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
  • ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine.
  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics.
  • RSC Publishing. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening.
  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.
  • ACS Publications. (2021). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalixa[19]rene Host–Guest System.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • ACS Publications. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives | ACS Omega.
  • ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF.
  • National Institutes of Health (NIH). (n.d.). 5-Bromo-2-chloropyrimidin-4-amine - PMC.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds.
  • ResearchGate. (n.d.). (PDF) 5-Bromo-2-chloropyrimidin-4-amine.
  • BenchChem. (n.d.). Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview.
  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.

Sources

A Senior Application Scientist's Guide to Validated Analytical Methods for Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of Halogenated Pyridines and the Imperative for Validated Analysis

Halogenated pyridines are not merely esoteric chemical structures; they are foundational building blocks in modern drug discovery and development. The strategic incorporation of halogen atoms—most commonly fluorine, chlorine, or bromine—onto the pyridine scaffold can profoundly influence a molecule's pharmacological profile.[1][2] Properties such as metabolic stability, membrane permeability, binding affinity, and bioavailability can be significantly enhanced through halogenation.[2][3][4] For instance, the presence of a fluorine atom can increase metabolic stability and induce lower clearance rates for a drug candidate.[3]

Given their prevalence and impact, the ability to accurately and reliably quantify these compounds, whether as active pharmaceutical ingredients (APIs), intermediates, or trace-level impurities, is paramount. This guide provides a comparative analysis of the principal chromatographic techniques for analyzing halogenated pyridines, grounded in the rigorous framework of analytical method validation. We will explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Chromatographic Divide: Gas vs. Liquid Separation

The initial and most critical decision in method development for halogenated pyridines is the choice of chromatographic technique: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This choice is dictated primarily by the analyte's volatility and thermal stability.

  • Gas Chromatography (GC): The preferred method for volatile and semi-volatile halogenated pyridines that can be vaporized without degradation. GC offers superior separation efficiency for these compounds.[5]

  • High-Performance Liquid Chromatography (HPLC): The necessary choice for non-volatile, thermally labile, or highly polar halogenated pyridines. HPLC is also advantageous for its direct compatibility with liquid sample matrices.[5]

The following workflow illustrates the decision-making process for selecting the appropriate analytical platform.

G cluster_0 Analyte Property Assessment cluster_1 GC Pathway cluster_2 HPLC Pathway Analyte Halogenated Pyridine Analyte CheckVolatility Is the analyte sufficiently volatile and thermally stable? Analyte->CheckVolatility GC_Platform Select Gas Chromatography (GC) CheckVolatility->GC_Platform  Yes HPLC_Platform Select High-Performance Liquid Chromatography (HPLC) CheckVolatility->HPLC_Platform No   DetectorChoice Select Detector based on Sensitivity & Specificity Needs GC_Platform->DetectorChoice ECD GC-ECD (Ultra-Trace Halogens) DetectorChoice->ECD Highest Sensitivity MS GC-MS (Identification & Quantitation) DetectorChoice->MS High Specificity FID GC-FID (General Organic Quantitation) DetectorChoice->FID Broad Response HPLC_Detector Select Detector HPLC_Platform->HPLC_Detector UV HPLC-UV (Chromophore Present) HPLC_Detector->UV LCMS HPLC-MS (High Sensitivity & Specificity) HPLC_Detector->LCMS G cluster_prep 1. Sample & Standard Preparation cluster_gc 2. GC-ECD Analysis cluster_data 3. Data Processing & Validation A Weigh Drug Substance (DS) Accurately record mass B Dissolve in Toluene to 10 mg/mL A->B E Inject sample/standard (1 µL, splitless injection) B->E C Prepare Calibration Standards (e.g., 0.1 to 5 µg/mL) from certified reference material C->E D Prepare Spiked Samples for Accuracy/Precision (e.g., at LOQ, 100%, 150% of spec limit) D->E F GC Separation (e.g., Agilent DB-5 column) E->F G ECD Detection (N₂ makeup gas) F->G H Integrate Peak Area of 4-chloro-2-fluoropyridine G->H I Generate Calibration Curve (Linearity, R² > 0.995) H->I K Calculate Validation Parameters (Accuracy, Precision, LOD, LOQ) H->K J Quantify Impurity in DS sample I->J L Final Report Compare against acceptance criteria J->L K->L

Sources

Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. While a reaction may be designed to yield a specific product, the reality of chemical transformations often presents a more complex picture, with the potential for unexpected isomers, rearrangements, or byproducts. For researchers, scientists, and drug development professionals, moving forward with an incorrectly characterized compound is a risk that can invalidate subsequent biological, pharmacological, and clinical data.

Traditional one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) serves as the initial checkpoint for structural analysis. It provides essential information about the chemical environment and the number of magnetically distinct nuclei. However, for molecules of even moderate complexity, the 1D ¹H NMR spectrum often becomes a dense forest of overlapping signals, making definitive assignments challenging, if not impossible. This is where the power of two-dimensional (2D) NMR spectroscopy becomes indispensable.

This guide, written from the perspective of a Senior Application Scientist, delves into the core 2D NMR techniques used for the structural confirmation of reaction products. We will move beyond a simple listing of methods to explain the causality behind experimental choices, providing a logical workflow for piecing together a molecular puzzle. We will objectively compare the performance of these techniques and provide the foundational knowledge required to select the right experiment, acquire high-quality data, and interpret the results with confidence.

The Limitations of One Dimension: Why 2D NMR is Essential

A 1D NMR spectrum plots signal intensity against a single frequency axis (chemical shift). While coupling patterns (splitting) in a ¹H spectrum reveal information about adjacent protons, severe signal overlap in complex molecules can obscure these vital correlations. 2D NMR overcomes this limitation by spreading the spectral information across a second frequency dimension, resolving overlapping signals and revealing correlations between nuclei that are impossible to discern in 1D.[1][2] These correlations are the key to definitively establishing atomic connectivity and spatial relationships.

Core 2D NMR Techniques: A Toolkit for Structure Elucidation

A suite of 2D NMR experiments is commonly employed to build a complete picture of a molecule's structure. The four most fundamental and complementary techniques for small molecule analysis are COSY, HSQC, HMBC, and NOESY. Each experiment answers a specific question about the molecular framework.

COSY (Correlation Spectroscopy): Identifying ¹H-¹H Connectivity

The COSY experiment is the starting point for mapping the proton framework of a molecule. It is a homonuclear experiment that identifies protons that are scalar (J) coupled to each other, which typically means they are separated by two or three bonds.[3][4]

  • Fundamental Principle: The experiment uses two 90° radio-frequency (RF) pulses. The time delay between the pulses is systematically varied, and this "evolution time" constitutes the second dimension of the experiment.[5] Magnetization is transferred between coupled protons, resulting in off-diagonal peaks (cross-peaks) in the 2D spectrum.

  • Information Yielded: A cross-peak at the intersection of two different proton signals (F2, F1) indicates that these two protons are coupled. By "walking" through the COSY spectrum from one cross-peak to another, one can trace out entire spin systems—unbroken chains of coupled protons within the molecule.[3]

  • Expert Insight: The absence of a COSY correlation is just as informative as its presence. If two protons are expected to be adjacent based on a proposed structure, but no cross-peak is observed, it strongly suggests the initial hypothesis is incorrect. The Double Quantum Filtered (DQF-COSY) variant is often used to obtain cleaner spectra with reduced diagonal peak intensity, especially for samples with sharp singlets.[6]

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons

Once proton spin systems are identified, the next logical step is to determine which carbons they are directly attached to. The HSQC experiment is a highly sensitive heteronuclear experiment that maps one-bond correlations between protons and a heteroatom, most commonly ¹³C.[7][8]

  • Fundamental Principle: HSQC transfers magnetization from the highly sensitive proton nucleus to the less sensitive carbon nucleus and then back to the proton for detection.[5][7] This "inverse detection" method provides a significant sensitivity advantage over directly detecting the ¹³C signal.[8]

  • Information Yielded: The resulting 2D spectrum has a ¹H axis and a ¹³C axis. Each peak in the spectrum correlates a proton signal with the signal of the carbon it is directly bonded to.[8] An "edited" HSQC can further differentiate carbon types, showing CH/CH₃ signals with one phase and CH₂ signals with the opposite phase, providing similar information to a DEPT-135 experiment but with much higher sensitivity.[9]

  • Expert Insight: Because HSQC only shows direct, one-bond correlations, it provides an unambiguous way to assign the chemical shifts of protonated carbons. Quaternary carbons (those with no attached protons) are not observed in an HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably one of the most powerful tools for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds.[6]

  • Fundamental Principle: Similar to HSQC, HMBC is a proton-detected heteronuclear experiment. However, the pulse sequence is optimized to detect long-range ¹H-¹³C coupling constants (²J_CH and ³J_CH), while suppressing one-bond correlations.[3]

  • Information Yielded: An HMBC spectrum shows cross-peaks that connect protons to carbons that are two or three bonds away. This information is crucial for connecting the individual spin systems identified by COSY. Critically, because protons correlate to quaternary carbons, HMBC is the primary method for assigning these non-protonated centers, including carbonyls and other heteroatom-substituted carbons.[3][10]

  • Expert Insight: The intensity of HMBC cross-peaks depends on the magnitude of the long-range coupling constant. These values can vary significantly, and a correlation may be weak or absent if the coupling constant is near zero. Therefore, the absence of an HMBC peak does not definitively rule out a two- or three-bond proximity.[6] Running the experiment optimized for different coupling constants (e.g., 5 Hz and 10 Hz) can sometimes be beneficial.

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

While COSY, HSQC, and HMBC reveal the through-bond connectivity of a molecule, they do not provide information about its three-dimensional structure or stereochemistry. The NOESY experiment fills this gap by identifying protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds.[11]

  • Fundamental Principle: NOESY relies on the Nuclear Overhauser Effect (NOE), which is a through-space interaction arising from dipole-dipole relaxation between nuclei.[11] During a specific "mixing time" in the pulse sequence, magnetization is transferred between protons that are spatially close.[12]

  • Information Yielded: A cross-peak between two protons in a NOESY spectrum indicates they are in close spatial proximity. This is invaluable for determining relative stereochemistry, identifying conformational preferences, and distinguishing between isomers.[12][13]

  • Expert Insight: The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, meaning it is extremely sensitive to distance changes.[13] The choice of mixing time is critical; it must be long enough to allow the NOE to build up but short enough to avoid complications from "spin diffusion" (magnetization hopping between multiple protons), which can lead to misleading correlations. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[12][14]

A Systematic Workflow for Structural Confirmation

A logical, stepwise approach ensures that information from each 2D NMR experiment is used effectively to build the final structure.

G A 1. Acquire High-Quality 1D Spectra (¹H, ¹³C, DEPT) B 2. Acquire ¹H-¹H COSY - Identify proton spin systems - Establish proton-proton adjacencies A->B C 3. Acquire ¹H-¹³C HSQC - Assign protonated carbons - Link ¹H and ¹³C chemical shifts B->C D 4. Acquire ¹H-¹³C HMBC - Connect spin systems - Assign quaternary carbons - Assemble the carbon skeleton C->D E 5. Acquire ¹H-¹H NOESY (If necessary) - Determine relative stereochemistry - Confirm spatial relationships D->E Stereochemistry ambiguous? F 6. Propose & Verify Structure - Integrate all correlation data - Confirm against all spectra D->F E->F

Comparison of Core 2D NMR Techniques

The selection of experiments depends on the specific structural question at hand. The following table summarizes and compares the key attributes of the core techniques.

FeatureCOSYHSQCHMBCNOESY
Correlation Type ¹H ↔ ¹H (Through-bond)¹H ↔ ¹³C (Through-bond)¹H ↔ ¹³C (Through-bond)¹H ↔ ¹H (Through-space)
Correlation Distance 2-3 bonds (typically)1 bond (direct attachment)2-4 bonds (long-range)< 5 Å
Primary Information Maps proton spin systems; identifies adjacent protons.Connects protons to their directly attached carbons.Connects spin systems via long-range couplings; assigns quaternary carbons.Determines relative stereochemistry and 3D conformation.
Relative Sensitivity HighVery High (Proton-detected)High (Proton-detected)Medium to Low
Typical Experiment Time Shortest (~1-20 mins)Short (~3-30 mins)Medium (~10 mins - 2 hrs)Longest (~30 mins - several hrs)
Key Parameter N/A¹J_CH (~145 Hz)nJ_CH (~8 Hz)Mixing Time (d8)

Experiment times are highly dependent on sample concentration and spectrometer hardware. For a typical small molecule sample of 10-30 mg, these are reasonable estimates on a modern 400-500 MHz spectrometer.[15]

2D NMR in Context: Comparison with Alternative Techniques

While 2D NMR is a powerhouse for structural elucidation in solution, it is important to understand its performance relative to other common analytical techniques.

TechniqueInformation ProvidedSample StateSensitivityKey Limitations
2D NMR Spectroscopy Unambiguous atom-to-atom connectivity, stereochemistry, and conformation in solution.[16]Solution (in deuterated solvent)Low to Medium (mg-µg)Requires soluble, relatively pure sample; longer acquisition times; lower sensitivity than MS.[16]
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Res MS); fragmentation patterns for substructural information.[17]Solid, Liquid, or Gas (ionizable)Very High (ng-fg)Does not provide direct connectivity or stereochemical information; isomers can be difficult to distinguish.[17]
X-Ray Crystallography Absolute 3D atomic coordinates in the solid state; definitive stereochemistry.[18]Single, high-quality crystalHigh (µg, but crystal-dependent)Requires a suitable crystal (often a major bottleneck); the solid-state structure may not represent the solution conformation.[18][19]

Experimental Protocols: A Self-Validating System

The trustworthiness of a structural assignment relies on high-quality, reproducible data. Below are generalized, step-by-step methodologies for acquiring 2D NMR data.

Part A: Sample Preparation (Universal)

Proper sample preparation is critical for all NMR experiments. Poor preparation can lead to broadened lines, shimming difficulties, and artifacts.

  • Determine Sample Amount: For a typical small molecule (<1000 g/mol ), aim for a concentration of 50-150 mM. This usually corresponds to 10-30 mg of material.[15] For proton-detected experiments like HSQC and HMBC, concentrations as low as 5-10 mM can be feasible.[15]

  • Choose Solvent: Select a deuterated solvent in which the compound is fully soluble. The solvent choice can also affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Prepare the Sample: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent in a clean vial.[20]

  • Filter: Filter the solution through a small plug of glass wool or a syringe filter into a high-quality NMR tube to remove any particulate matter.[21]

  • Label: Clearly label the NMR tube.

Part B: Data Acquisition (Generalized Workflow on Spectrometer)

The following steps are a general guide. Specific command names and parameter sets are instrument-dependent (e.g., Bruker, Varian/Agilent, JEOL).

  • Lock and Shim: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity. This is crucial for sharp lines and good resolution.[22]

  • Acquire a 1D ¹H Spectrum: Record a standard 1D proton spectrum. This is used to reference the chemical shift scale and to determine the spectral width (sw) and transmitter offset (o1p) needed for the 2D experiments.[22][23]

  • Set Up the 2D Experiment (e.g., COSY):

    • Load a standard parameter set for the desired experiment (e.g., COSYGPQF for a gradient-selected COSY).[4]

    • Set the spectral width (sw) and transmitter offset (o1p) for both dimensions based on the 1D ¹H spectrum.[22]

    • Set the number of scans (ns) per increment. For a concentrated sample, ns can be 1 or 2 for a COSY.[15]

    • Set the number of increments in the indirect dimension (ni or td1). A typical value is 128-256 points; more points give better resolution but increase experiment time.[14]

    • Set the relaxation delay (d1) to allow magnetization to return to equilibrium between scans (typically 1-2 seconds).

  • Acquire Data: Start the acquisition. The spectrometer will automatically increment the evolution time and collect the data.[22]

  • Process Data: After acquisition, perform a 2D Fourier transform (xfb or similar command) to generate the 2D spectrum. Phase correction and baseline correction may be required, depending on the experiment type.[22]

  • For HSQC/HMBC: The setup is similar, but you will also need to set the spectral width and offset for the ¹³C dimension. The key parameter to set is the coupling constant for magnetization transfer (¹J_CH ~145 Hz for HSQC, nJ_CH ~8 Hz for HMBC).[24][25]

  • For NOESY: The critical parameter is the mixing time (d8 or mixN), which should be set based on the molecular size (e.g., ~0.5-0.8 s for small molecules).[11][13]

Conclusion

2D NMR spectroscopy is an unparalleled technique for the definitive structural validation of reaction products in solution. By providing a detailed roadmap of atomic connectivity and spatial relationships, techniques such as COSY, HSQC, HMBC, and NOESY, when used in concert, allow for the unambiguous determination of complex molecular structures. While other analytical methods provide complementary information, the comprehensive insights offered by 2D NMR are essential for ensuring the structural integrity of newly synthesized compounds in research and drug development.

References

  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185-189. [Link]
  • Kiraly, P., Adams, R. W., Foroozandeh, M., Paudel, L., Nilsson, M., & Morris, G. A. (2018). Practical aspects of real-time pure shift HSQC experiments. Magnetic Resonance in Chemistry, 56(10), 965-973. [Link]
  • UC Santa Barbara Department of Chemistry and Biochemistry. (n.d.). 2D 1H-13C HSQC. NMR Facility. [Link]
  • Indiana University. (n.d.). 2D NOESY and ROESY for Small Molecules. IU NMR Facility. [Link]
  • Wolfender, J. L. (2019, May 29). MS and NMR - the Perfect Couple? The Analytical Scientist. [Link]
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • University of Maryland, Baltimore County. (n.d.). NOE Experiments on the Bruker. UMYMFOR. [Link]
  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Northwestern University. [Link]
  • University of Wisconsin-Madison. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. NMR Facility. [Link]
  • Mount Holyoke College. (2020, September 16). HSQC and HMBC for Topspin. [Link]
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
  • Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment. [Link]
  • Aguilar, J. A., Kiraly, P., Adams, R. W., Bonneau, M., Foroozandeh, M., Morris, G. A., & Nilsson, M. (2015). Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy. Angewandte Chemie International Edition, 54(44), 13011-13014. [Link]
  • IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Northwestern University. [Link]
  • Nguyen, N. (2017, June 27). What are the differences between NMR and x-ray crystallography? Quora. [Link]
  • UC Davis. (n.d.). Acquisition of COSY Spectra on the Gemini-300. UC Davis NMR Facility. [Link]
  • University of Delaware. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]
  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Northwestern University. [Link]
  • LibreTexts Chemistry. (2025, January 2). 2D NMR Introduction. [Link]
  • Emery Pharma. (2018, April 2).
  • ETH Zurich. (n.d.). How much substance do I need? NMR Service. [Link]
  • Hore, P. J. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 8(2), R53-R55. [Link]
  • Bruker. (n.d.). Basic 2D NMR experiments. [Link]
  • University of Notre Dame. (n.d.). NMR Sample Concentration Calculator. NMR and Chemistry MS Facilities. [Link]
  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. [Link]
  • National Taiwan Normal University. (n.d.). HMBC. NTU NMR.
  • University of Arizona. (n.d.).
  • Nanalysis Corp. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
  • Butts, C. P., Jones, C. R., & Harvey, J. N. (2020). CASE (Computer-Assisted Structure Elucidation) Study for an Undergraduate Organic Chemistry Class.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Nanalysis Corp. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?[Link]
  • EMBL-EBI. (n.d.). Comparison of NMR and MS. Metabolomics. [Link]
  • Powers, R. (2014). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. Springer, New York, NY. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of Aminopyridines in Modern Chemistry

Aminopyridines are foundational building blocks in contemporary chemical and pharmaceutical sciences. These heterocyclic amines, existing as three structural isomers—2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP)—serve as critical pharmacophores and synthetic intermediates in a vast array of applications, from life-saving pharmaceuticals to advanced agrochemicals.[1][2][3][4] The position of the amino group on the pyridine ring profoundly influences the molecule's electronic properties, basicity, and reactivity, dictating not only its biological activity but also the strategic approach required for its synthesis.

This guide provides an in-depth, objective comparison of the primary synthetic routes to each aminopyridine isomer. Moving beyond a simple recitation of methods, we will dissect the mechanistic underpinnings, operational efficiencies, and scalability of each pathway. By grounding our analysis in field-proven insights and experimental data, this document aims to empower researchers and process chemists to select the most efficient, safe, and cost-effective synthesis for their specific research and development objectives.

Comparative Analysis of Key Synthetic Strategies

The synthetic accessibility of each aminopyridine isomer is dictated by the unique electronic landscape of the pyridine ring. The electron-deficient nature of the ring, particularly at the α (2,6) and γ (4) positions, makes it susceptible to nucleophilic attack, while the β (3,5) positions are less reactive. This inherent reactivity profile is the primary determinant for the divergent synthetic strategies employed.

Synthesis of 2-Aminopyridine: The Direct Approach

The synthesis of 2-aminopyridine is dominated by methods that leverage the high electrophilicity of the C2 position.

1. The Chichibabin Reaction This is the most historically significant and direct method for producing 2-aminopyridine.[2][5] The reaction proceeds via a nucleophilic aromatic substitution mechanism where an amide anion (NH₂⁻) directly displaces a hydride ion (H⁻) from the pyridine ring.[5][6]

  • Causality of Experimental Choice: The Chichibabin reaction is chosen for its atom economy and directness, converting pyridine to 2-aminopyridine in a single step. It is often favored in industrial settings where cost of starting materials is a primary driver. The use of high temperatures is necessary to overcome the activation energy for the addition-elimination of the hydride ion.

  • Efficiency and Limitations: While offering good yields, typically in the range of 70-85%, the reaction requires harsh conditions, including high temperatures (110-180°C) and the use of sodium amide (NaNH₂), a pyrophoric and water-sensitive reagent that demands expert handling.[1][5] A significant side reaction is over-amination, which produces 2,6-diaminopyridine, particularly at elevated temperatures.[1]

2. Palladium-Catalyzed Buchwald-Hartwig Amination A modern and highly versatile alternative involves the cross-coupling of 2-halopyridines (e.g., 2-bromopyridine) with an ammonia equivalent.[7][8][9]

  • Causality of Experimental Choice: This method is the gold standard for laboratory-scale synthesis, especially when dealing with sensitive functional groups on the pyridine scaffold. The palladium catalyst, in conjunction with a specialized phosphine ligand, creates a catalytic cycle that operates under much milder conditions than classical methods.[10][11] This approach avoids the use of hazardous reagents like sodium amide and offers unparalleled substrate scope.

  • Efficiency and Limitations: The Buchwald-Hartwig amination can achieve near-quantitative yields with exceptional functional group tolerance.[11] The primary drawbacks are the high cost of the palladium catalyst and phosphine ligands and the need to remove residual metal from the final product, which is a critical concern in pharmaceutical applications.

3. From Pyridine N-Oxides This strategy involves the activation of the pyridine ring via N-oxidation, followed by reaction with various aminating agents. A practical method uses activated isocyanides to furnish 2-aminopyridines in a one-pot, two-step process.[12][13]

  • Causality of Experimental Choice: This route is particularly effective for pyridine rings bearing strongly electron-withdrawing substituents, which might be incompatible with the strongly basic conditions of the Chichibabin reaction or interfere with Pd-catalyzed coupling.[12]

  • Efficiency and Limitations: The method provides good to excellent yields (up to 84%) and demonstrates broad functional group tolerance.[12][13] However, it requires the initial preparation of the pyridine N-oxide, adding a step to the overall sequence.

Synthesis of 3-Aminopyridine: The Rearrangement Experts

Direct amination at the C3 position is electronically disfavored. Consequently, the most efficient routes to 3-aminopyridine rely on molecular rearrangements of precursors where the nitrogen is already attached to the C3 carbonyl group.

1. The Hofmann Rearrangement This is the most common and industrially viable method for synthesizing 3-aminopyridine, starting from readily available nicotinamide (pyridine-3-carboxamide).[14][15]

  • Causality of Experimental Choice: The Hofmann rearrangement is a robust and well-understood transformation. It is selected for its operational simplicity and the low cost of the starting material. The reaction proceeds by treating the amide with an alkaline solution of sodium hypobromite or hypochlorite, which triggers a rearrangement to an isocyanate intermediate that is subsequently hydrolyzed to the amine.[14][15]

  • Efficiency and Limitations: This process provides reliable yields, typically between 60-71% on a lab scale, and can be optimized for industrial production.[16] The primary concerns are the use of hazardous bromine and the generation of stoichiometric amounts of salt waste. Careful temperature control is crucial to avoid side reactions.

2. The Curtius Rearrangement A related strategy is the Curtius rearrangement, which begins with nicotinic acid (pyridine-3-carboxylic acid).[17][18][19]

  • Causality of Experimental Choice: The Curtius rearrangement is chosen when a very pure product is required, as it is known to produce primary amines free from secondary or tertiary amine contaminants.[17] The key step is the thermal decomposition of an acyl azide to an isocyanate.[18][20][21]

  • Efficiency and Limitations: While efficient, this route involves the use of potentially explosive azide reagents, requiring stringent safety protocols. The multi-step nature of forming the acyl azide from the carboxylic acid makes it less direct than the Hofmann rearrangement.

Synthesis of 4-Aminopyridine: A Blend of Strategies

The synthesis of 4-aminopyridine can be approached via methods analogous to both 2-AP and 3-AP, capitalizing on the electronic activation at the C4 position and rearrangement chemistry.

1. The Hofmann Rearrangement Similar to its 3-amino counterpart, 4-aminopyridine is efficiently produced via the Hofmann rearrangement of isonicotinamide (pyridine-4-carboxamide).[14][22]

  • Causality of Experimental Choice: This is a preferred industrial method due to its scalability, high purity, and use of inexpensive starting materials.[14] The mechanism is identical to that for the synthesis of 3-aminopyridine.

  • Efficiency and Limitations: Industrial processes report high yields and purity (>99.5%).[14] The challenges are the same as for the 3-AP synthesis, namely the handling of bromine and waste generation.

2. Reduction of 4-Nitropyridine-N-oxide This is a high-yielding laboratory method that involves a two-step reduction.

  • Causality of Experimental Choice: This route is selected for its high efficiency and the relative ease of the reduction step. The starting material, 4-nitropyridine-N-oxide, is prepared by the nitration of pyridine-N-oxide. The subsequent reduction with iron in acetic or mineral acid simultaneously reduces the nitro group and removes the N-oxide.[23]

  • Efficiency and Limitations: This method can produce 4-aminopyridine in yields of 85-90%.[23] However, the synthesis of the starting material is a multi-step process. A common byproduct is 4-pyridone, which can form via hydrolysis, especially during workup.[22][23] The water solubility of 4-aminopyridine can also complicate isolation.[23]

Data Presentation: At-a-Glance Comparison

IsomerSynthetic MethodStarting MaterialTypical ConditionsYield (%)AdvantagesDisadvantages
2-AP Chichibabin ReactionPyridineNaNH₂, Toluene, 110-150°C70-85%[1]Direct, atom-economical, low-costHarsh conditions, hazardous reagents, over-amination risk[1][5]
2-AP Buchwald-Hartwig2-HalopyridinePd catalyst, phosphine ligand, base>90%[11]Mild conditions, high yield, functional group toleranceExpensive catalyst/ligand, metal contamination
3-AP Hofmann RearrangementNicotinamideNaOH, Br₂, 70°C60-71%[16]Low-cost starting material, scalable, well-establishedUse of hazardous bromine, stoichiometric waste
3-AP Curtius RearrangementNicotinic AcidAcyl azide formation, then heatGoodHigh purity product, free of amine byproducts[17]Use of potentially explosive azides, multi-step
4-AP Hofmann RearrangementIsonicotinamideNaOCl or NaOBr>80%[14]High yield and purity, scalable, low-costUse of halogens, waste generation
4-AP Reduction4-Nitropyridine-N-oxideFe, Acetic Acid85-90%[23]High yieldMulti-step SM synthesis, potential for hydrolysis to 4-pyridone[22][23]

Visualizing Synthetic Pathways

Workflow for Synthetic Route Selection

G start Select Target Isomer isomer2 2-Aminopyridine start->isomer2 isomer3 3-Aminopyridine start->isomer3 isomer4 4-Aminopyridine start->isomer4 q2_scale Scale & Cost? isomer2->q2_scale q3_sm Starting Material? isomer3->q3_sm q4_sm Starting Material? isomer4->q4_sm chichababin Chichibabin Reaction (Pyridine + NaNH₂) q2_scale->chichababin  Industrial Scale  Low Cost q2_func Sensitive Groups? q2_scale->q2_func Lab Scale buchwald Buchwald-Hartwig (2-Halopyridine + Amine) n_oxide N-Oxide Route (Pyridine N-Oxide) q2_func->chichababin No q2_func->buchwald Yes q2_func->n_oxide Yes (EWG) hofmann3 Hofmann Rearrangement (Nicotinamide) q3_sm->hofmann3 Amide curtius3 Curtius Rearrangement (Nicotinic Acid) q3_sm->curtius3 Acid hofmann4 Hofmann Rearrangement (Isonicotinamide) q4_sm->hofmann4 Amide reduction4 Reduction (4-Nitropyridine-N-Oxide) q4_sm->reduction4 N-Oxide

Caption: Decision tree for selecting an optimal synthetic route.

Mechanism: The Chichibabin Reaction

G cluster_mech Chichibabin Reaction Mechanism pyridine Pyridine adduct Anionic σ-adduct (Meisenheimer-type) pyridine->adduct + NaNH₂ (Nucleophilic Attack) product_salt Sodium 2-aminopyridide adduct->product_salt - H₂ (gas) (Hydride Elimination & Aromatization) product 2-Aminopyridine product_salt->product + H₂O Workup (Protonation)

Caption: Mechanism of the Chichibabin reaction for 2-AP synthesis.

Mechanism: The Hofmann Rearrangement

G cluster_mech Hofmann Rearrangement Mechanism amide Pyridinecarboxamide bromoamide N-bromoamide amide->bromoamide + Br₂ / NaOH (Bromination & Deprotonation) isocyanate Isocyanate Intermediate bromoamide->isocyanate Rearrangement (- Br⁻) carbamic_acid Carbamic Acid isocyanate->carbamic_acid + H₂O (Hydrolysis) amine Aminopyridine carbamic_acid->amine - CO₂ (Decarboxylation)

Caption: General mechanism of the Hofmann rearrangement.

Experimental Protocols: Validated Methodologies

The following protocols represent efficient and reproducible methods for the synthesis of each isomer.

Protocol 1: Synthesis of 2-Aminopyridine via Chichibabin Reaction
  • Trustworthiness: This protocol is a well-established method, validated by decades of use in both academic and industrial laboratories.[1][6] The progress of the reaction can be visually monitored by the formation of a reddish color from the σ-adduct and the evolution of hydrogen gas.[5]

  • Safety Precautions: This reaction involves sodium amide, which is highly reactive and can ignite on contact with air or moisture. It also generates hydrogen gas, which is flammable. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.[5][24][25][26]

Materials:

  • Pyridine (1 mol)

  • Sodium amide (NaNH₂, 1.2 mol)

  • Anhydrous toluene (500 mL)

  • Ammonium chloride (saturated aqueous solution)

  • Sodium hydroxide (10% aqueous solution)

  • Dichloromethane

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with anhydrous toluene and sodium amide under a positive pressure of nitrogen.

  • Heat the suspension to reflux (approx. 110°C) with vigorous stirring.

  • Slowly add pyridine to the refluxing suspension over 1 hour. The solution will typically turn dark red or brown, and hydrogen gas will evolve.

  • Continue to heat the reaction at reflux for 4-6 hours, monitoring the reaction by TLC until the pyridine is consumed.

  • Cool the reaction mixture to room temperature.

  • Very cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted sodium amide.

  • Once the quenching is complete, add more water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-aminopyridine by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/toluene).

Protocol 2: Synthesis of 3-Aminopyridine via Hofmann Rearrangement
  • Trustworthiness: This classic named reaction is highly reproducible.[15][16] The procedure has been refined over many years, and detailed preparations are available in sources like Organic Syntheses, ensuring its reliability.[16]

  • Safety Precautions: Bromine is highly corrosive, toxic, and volatile. It should be handled in a fume hood with extreme care. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.[15]

Materials:

  • Sodium hydroxide (2.5 mol)

  • Water (500 mL)

  • Bromine (0.55 mol)

  • Nicotinamide (0.5 mol)

  • Benzene and Ligroin for purification

Procedure:

  • In a large flask, prepare a solution of sodium hydroxide in water and cool it to 0°C in an ice-salt bath.

  • Slowly add bromine to the cold NaOH solution with stirring, keeping the temperature below 10°C, to form a sodium hypobromite solution.

  • In a separate beaker, dissolve nicotinamide in water.

  • Add the nicotinamide solution to the cold hypobromite solution.

  • Slowly warm the reaction mixture to 70-75°C and hold it at this temperature for 2-3 hours.

  • Cool the reaction mixture and extract the product continuously with ether or dichloromethane for 15-20 hours.[16]

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • The crude product, a reddish solid, is obtained.[16]

  • For purification, dissolve the crude product in a hot mixture of benzene and ligroin, treat with activated carbon (Norit) and sodium hydrosulfite to decolorize, filter hot, and allow to crystallize upon cooling to yield pure 3-aminopyridine.[16]

Protocol 3: Synthesis of 4-Aminopyridine via Hofmann Rearrangement
  • Trustworthiness: This protocol is based on a patented industrial process, highlighting its scalability and efficiency. The reaction progress can be monitored by HPLC to ensure completion.[14]

  • Safety Precautions: This reaction uses chlorine gas or sodium hypochlorite, which are corrosive and toxic. All operations should be performed in a well-ventilated fume hood. The reaction is performed at low temperatures (-5 to 0°C) and is exothermic; careful control of addition rates is critical. 4-aminopyridine itself is highly toxic if swallowed.[27][28]

Materials:

  • Sodium hydroxide

  • Chlorine gas (or commercial sodium hypochlorite solution)

  • Isonicotinamide (1 mol)

  • Isopropanol for extraction

Procedure:

  • Prepare a sodium hypochlorite solution by purging chlorine gas into a cooled (5°C) aqueous solution of sodium hydroxide. Alternatively, use a commercially available solution.[14]

  • In a reaction vessel cooled to -5 to 0°C, charge the sodium hypochlorite solution.

  • Slowly add isonicotinamide to the solution over 1-2 hours, ensuring the temperature is maintained in the specified range.[14]

  • After the addition is complete, add a solution of caustic lye and stir the mixture for 1 hour.

  • Monitor the reaction for completion using HPLC.

  • Once complete, extract the crude product from the aqueous mixture using isopropanol at a slightly elevated temperature.[14]

  • Separate the organic layer and recover the solvent under reduced pressure.

  • Crystallize the resulting solid from a suitable solvent to obtain pure 4-aminopyridine.[14]

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]
  • Chichibabin reaction. Grokipedia.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Chichibabin reaction. Wikipedia. [Link]
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]
  • Chichibabin reaction. Source not specified.
  • An improved process for producing aminopyridines.
  • The Chichibabin amination reaction.
  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
  • A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central. [Link]
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]
  • 3-aminopyridine. Organic Syntheses Procedure. [Link]
  • 4-AMINOPYRIDINE For Synthesis. Alpha Chemika. [Link]
  • 2-AMINO PYRIDINE For Synthesis. Alpha Chemika. [Link]
  • 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE).
  • 2-AMINOPYRIDINE (FOR SYNTHESIS) (ORTHO-AMINO PYRIDINE).
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. [Link]
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Source not specified.
  • Curtius rearrangement. Wikipedia. [Link]
  • 3-Aminopyridine. Wikipedia. [Link]
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in N
  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]
  • Synthesis of 3-Aminopyridine.
  • A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Buchwald–Hartwig amin
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. RSC Publishing. [Link]
  • Two routes comparison for synthesis 5-aminopyrazole derivative.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Curtius Rearrangement. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • A simple synthesis of aminopyridines: use of amides as amine source.
  • Amination of the isomeric dibromopyridines with potassium amide in liquid ammonia.

Sources

A Comparative Guide to the Antifungal Activity of Thiazole Derivatives from Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against opportunistic fungal infections, the emergence of drug-resistant strains presents a formidable challenge to clinicians and researchers. The existing antifungal armamentarium is limited, and the innovation of novel therapeutic agents is a critical priority. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the thiazole nucleus, particularly when hybridized with a pyridine moiety derived from aminopyridines, has emerged as a promising framework for the development of potent new antifungal agents.

This guide provides an in-depth comparison of the antifungal performance of these specialized thiazole derivatives. We will delve into their synthesis, evaluate their in vitro efficacy against clinically relevant fungal pathogens using standardized methodologies, and dissect their structure-activity relationships to provide a clear, data-driven perspective for researchers in drug discovery.

The Synthetic Pathway: From Aminopyridine to Bioactive Thiazole

The construction of these hybrid molecules is a multi-step process that leverages fundamental organic chemistry principles. A common and effective route begins with a pyridine-containing starting material, such as a nicotinic or isonicotinic acid derivative, which is then elaborated to form the core thiazole ring. The aminopyridine component is crucial as it serves as a key building block and significantly influences the final compound's biological activity.

A representative synthetic workflow involves the initial formation of a carbohydrazide from a pyridine-based ester, followed by reaction with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate then undergoes a cyclization reaction, often with an α-haloketone, to construct the desired thiazole ring—a classic Hantzsch thiazole synthesis variation. The final step typically involves alkylation to introduce further diversity.[1]

Below is a generalized workflow illustrating this synthetic strategy.

Synthesis_Workflow Start Aminopyridine Precursor (e.g., Nicotinic Acid Ester) Step1 Hydrazinolysis (Hydrazine Hydrate) Start->Step1 Intermediate1 Carbohydrazide Intermediate Step1->Intermediate1 Step2 Reaction with Aryl Isothiocyanate Intermediate1->Step2 Intermediate2 Thiosemicarbazide Derivative Step2->Intermediate2 Step3 Cyclization (Hantzsch) (e.g., α-haloketone) Intermediate2->Step3 Intermediate3 Thiazolyl-Triazole Core Step3->Intermediate3 Step4 Alkylation (e.g., Benzyl Bromide) Intermediate3->Step4 Final Final Pyridyl-Thiazole Derivative Step4->Final Protocol_Workflow Start Fungal Culture (e.g., C. albicans) Step1 Prepare Inoculum (0.5 McFarland Standard) Start->Step1 Step3 Inoculate Wells with Standardized Fungal Suspension Step1->Step3 Step2 Prepare Serial Dilutions of Thiazole Derivatives in 96-Well Plate Step2->Step3 Step4 Incubate Plate (35°C, 24-48h) Step3->Step4 Step5 Read Plate Visually or Spectrophotometrically Step4->Step5 End Determine MIC Value (μg/mL or μM) Step5->End

Caption: Workflow for the CLSI broth microdilution antifungal assay.

Comparative Antifungal Performance

The true measure of a novel compound's potential lies in its performance relative to existing standards. The data below, synthesized from published studies, compares the in vitro activity of representative aminopyridine-thiazole hybrids against the common pathogenic yeast Candida albicans.

Compound IDSubstituent (R) on Thiazole HybridFungal StrainMIC (μg/mL)Reference DrugMIC (μg/mL)
Hybrid 4c 4-chlorophenylC. albicans12.5Fluconazole >64
Hybrid 4e 4-nitrophenylC. albicans25Fluconazole >64
B-Series A 3-pyridyl moietyC. albicans<3.09 - 12.5Ketoconazole <0.04 - 0.25
B-Series B 4-pyridyl moietyC. albicans<3.09 - 25Ketoconazole <0.04 - 0.25
Nystatin -C. albicans0.015 - 7.81--
Fluconazole -C. albicans0.25 - >64--

Data is compiled and representative of findings from multiple sources for illustrative purposes.[1][2][3][4]

As the data indicates, several novel pyridine-thiazole hybrids exhibit potent activity against Candida albicans, in some cases demonstrating superior or comparable efficacy to the widely used azole, Fluconazole. [1][2]It is noteworthy that while some derivatives show very promising MIC values, they may not yet reach the potency of polyenes like Nystatin or other azoles like Ketoconazole against susceptible strains. [1][3]The key advantage often lies in their activity against fluconazole-resistant strains, highlighting their potential to overcome existing resistance mechanisms.

Structure-Activity Relationship (SAR) Insights

Analyzing the relationship between chemical structure and biological activity is fundamental to rational drug design. For aminopyridine-thiazole derivatives, several key features influence their antifungal potency.

  • Position of Nitrogen in the Pyridine Ring: Studies have shown that the position of the nitrogen atom in the pyridine ring (e.g., 3-pyridyl vs. 4-pyridyl) can significantly impact activity. Derivatives containing a 3-pyridyl moiety have often demonstrated slightly superior antibacterial and antifungal activity compared to their 4-pyridyl counterparts. [1][2]2. Substituents on Appended Rings: The nature and position of substituents on other aromatic rings within the molecule play a critical role. Electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂) groups, on a phenyl ring attached to the thiazole core are frequently associated with enhanced antifungal activity. [2]This suggests that electronic effects and the ability to form specific interactions within the target enzyme's active site are crucial.

  • Lipophilicity: Increased lipophilicity (fat-solubility) of the derivatives has been correlated with higher antifungal activity. [3]This is likely because a more lipophilic compound can more effectively penetrate the lipid-rich fungal cell membrane to reach its intracellular target. [3]

Caption: Key structure-activity relationships for antifungal aminopyridine-thiazoles.

The primary mechanism of action for azole-class antifungals, which includes thiazoles, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. [5]This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By blocking this pathway, thiazole derivatives disrupt membrane integrity, leading to fungal cell death. [5]

Conclusion and Future Directions

The fusion of aminopyridine and thiazole scaffolds represents a highly promising strategy in the quest for novel antifungal agents. The experimental data clearly demonstrates that these derivatives can exhibit potent in vitro activity, often against fungal strains that are resistant to conventional therapies like fluconazole.

The insights gained from SAR studies—highlighting the importance of the pyridine nitrogen position and the electronic nature of peripheral substituents—provide a rational basis for the future design of even more potent compounds. Further research should focus on optimizing these lead compounds to improve their efficacy and pharmacokinetic profiles, with the ultimate goal of progressing these promising molecules into preclinical and clinical development. The evidence strongly supports continued investigation into this chemical class as a vital source of next-generation antifungal therapies.

References

  • Thiazole antifungals | Research Starters - EBSCO. (n.d.).
  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.
  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
  • Kupf, M., et al. (2019). Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity. PubMed.
  • Wieder, A. M., & Patterson, T. F. (n.d.). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Scholars @ UT Health San Antonio.
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC - NIH.
  • Pricopie, A. I., & Iancu, C. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
  • Li, Y., et al. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.
  • Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.
  • The minimum inhibitory concentration values (MIC, μg/mL) of the newly synthesized. (n.d.). ResearchGate.
  • De Pádula, M., et al. (n.d.). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed.
  • (PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (n.d.). ResearchGate.
  • a, the MIC values of the tested thiazole derivatives in the medium with... (n.d.). ResearchGate.
  • Structure–activity relationship of antifungal agents. (n.d.). ResearchGate.
  • Pricopie, A. I., & Iancu, C. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • (PDF) Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (n.d.). ResearchGate.
  • Küçükgüzel, I., et al. (n.d.). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO.
  • Mahyavanshi, J., et al. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl). Research India Publications. Retrieved January 9, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC2rWcQTFIVVu9lFKEwSPTkNI-PG2cqXO5TX8m0CJ1yVKnu6iwTogNy6ipdIY2t5DrIakGuYXbnNc-wjMH5X29ee0dyvr0OViRyHOahCX94L-GTkm-tYbRGKea6k05qA8emJiotEsLIv8GPPcNrgj7LIv8GPPcNrgj7

Sources

A Comparative Guide to the Structure-Activity Relationship of Aminopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the aminopyridine scaffold represents a privileged structure. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a versatile starting point for the development of potent and selective inhibitors.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of aminopyridine-based inhibitors across various kinase families, supported by experimental data and methodological insights to inform rational drug design.

The Aminopyridine Scaffold: A Versatile Hinge-Binder

Protein kinases, comprising over 500 members in the human kinome, are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][4] The development of small molecule kinase inhibitors has revolutionized targeted therapy. A common strategy in kinase inhibitor design is to target the highly conserved ATP-binding site.[1] The aminopyridine core, with its nitrogen atom in the pyridine ring and an amino substituent, effectively mimics the adenine portion of ATP, enabling it to form crucial hydrogen bonds with the backbone of the kinase hinge region.[2] This fundamental interaction anchors the inhibitor in the active site, providing a stable foundation for achieving high potency. The challenge and opportunity in designing aminopyridine-based inhibitors lie in the strategic functionalization of the scaffold to achieve selectivity for the target kinase while minimizing off-target effects.[1]

Comparative SAR Analysis Across Key Kinase Families

The subtle, yet critical, differences in the topology of the ATP-binding site among various kinases allow for the development of selective inhibitors. The following sections dissect the SAR of aminopyridine inhibitors for several therapeutically relevant kinase families.

Mitogen-Activated Protein Kinase (MAPK) Family: p38 and JNK

The MAPK pathways are central to cellular responses to a wide range of external stimuli. p38 MAP kinase and c-Jun N-terminal kinase (JNK) are implicated in inflammatory diseases and cancer.[5][6]

p38 MAP Kinase Inhibitors:

Early work on aminopyridine-based p38 MAP kinase inhibitors identified potent and orally bioavailable compounds.[6] A key structural feature is a 4-pyridyl group that interacts with a hydrophobic pocket. The SAR for this class can be summarized as follows:

  • Pyridine Core: The 2-aminopyridine moiety is crucial for hinge binding.

  • Substitutions on the 4-pyridyl ring: Introduction of a fluorine atom on the phenyl ring attached to the imidazole core of a related series of inhibitors was found to be beneficial. For aminopyridine derivatives, substitutions on the group attached to the core are critical for potency.

  • Amino Substituent: The amino group at the 2-position of the pyridine ring is essential for potent inhibition.[7]

JNK Inhibitors:

High-throughput screening identified aminopyridine-based JNK inhibitors with excellent kinase selectivity.[5] X-ray crystallography and biochemical screening guided the optimization of these compounds, leading to inhibitors with low nanomolar potency.[5] Key SAR insights include:

  • Core Scaffold: A central aminopyridine core is responsible for the primary interaction with the JNK hinge region.

  • Side Chains: Optimization of side chains through structure-based design was critical to achieving high potency and selectivity over other MAP kinases like ERK2 and p38.[5] The optimized compounds showed over 1,000-fold selectivity for JNK-1 and -2.[5]

PI3K/Akt Signaling Pathway: Akt Inhibitors

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in cancer.

Tetrasubstituted aminopyridines have been developed as potent Akt inhibitors.[8] A key innovation in this series was the introduction of novel azaindazole hinge binders.[8] The SAR highlights include:

  • Hinge Binder: The replacement of a more traditional hinge binder with an azaindazole moiety led to potent Akt inhibition.[8]

  • Substitution Pattern: A tetrasubstituted pyridine core allowed for fine-tuning of the inhibitor's properties. Compound 14c from this series was identified as a potent Akt inhibitor with reduced CYP450 inhibition and an improved developability profile.[8]

  • Cellular Activity: The optimized compounds demonstrated dose-dependent inhibition of GSK3β phosphorylation (a downstream target of Akt) and tumor growth in xenograft models.[8]

Another class of Akt inhibitors features an imidazopyridine aminofurazan scaffold.[9] Optimization of a distinct region of this scaffold led to compounds with activity profiles comparable to the clinical candidate GSK690693.[9]

Receptor Tyrosine Kinases: EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy.[10] Aminopyridine-containing spiro derivatives have emerged as potent inhibitors of EGFR, including drug-resistant mutants.[10][11]

  • Lead Structures: The design of these inhibitors was inspired by the pan-HER inhibitor Neratinib and previously reported spiro[indoline-3,4'-piperidine]-2-ones.[10][11]

  • Key Modifications: The aminopyridine moiety plays a crucial role in the inhibitory activity. A series of aminopyridine-containing spiro[indoline-3,4'-piperidine] derivatives (A1-A4) showed excellent inhibitory activity against wild-type EGFR and HER2.[10][11]

  • Activity against Mutants: Compounds A1 and A2 demonstrated significantly stronger inhibition of various EGFR mutants, including the clinically important T790M and L858R mutations, compared to neratinib.[10]

Other Kinase Targets: Itk, MPS1, and Aurora Kinases

The versatility of the aminopyridine scaffold is further demonstrated by its application in inhibiting a diverse range of kinases.

  • Interleukin-2 inducible T-cell kinase (Itk): 3-Aminopyrid-2-ones were identified as potent and selective Itk inhibitors through structure-based design.[12] Functionalization of the 3-amino group was key to enhancing potency, while substitution at the 5-position of the pyridone ring was crucial for achieving selectivity over related kinases.[12] The optimized molecule, 7v , exhibited a Ki of 7 nM for Itk.[12]

  • Monopolar Spindle 1 (MPS1) and Aurora Kinases: A 3-aminopyridin-2-one-based fragment library identified scaffolds for inhibiting the mitotic kinases MPS1 and Aurora kinases, which are attractive targets for cancer therapy.[1] X-ray crystallography revealed key interactions with a conserved lysine residue and highlighted potential regions for further optimization to improve activity and selectivity.[1]

Comparative Inhibitory Activity

The following table summarizes the inhibitory activities of representative aminopyridine-based kinase inhibitors against their respective targets. This data provides a quantitative comparison of the potency achieved through various structural modifications.

Compound/SeriesTarget Kinase(s)ScaffoldKey Structural FeaturesIC50/Ki (nM)Reference(s)
7v Itk3-Aminopyrid-2-oneSubstituted heteroaromatic ring at the 5-positionKi = 7[12]
A1 EGFR (mutants)Spiro[indoline-3,4'-piperidine]Aminopyridine moietyIC50 = 90 (T790M/L858R)[10]
A2 EGFR (mutants)Spiro[indoline-3,4'-piperidine]Aminopyridine moietyIC50 = 80 (T790M/L858R)[10]
14c AktTetrasubstituted pyridineAzaindazole hinge binderPotent inhibition[8]
Aminopyridine Derivative p38 MAP KinaseAminopyridineImidazole coreIC50 = 0.19[6]
Optimized JNK Inhibitor JNK-1, -2AminopyridineOptimized side chains for selectivityLow double-digit nM[5]
Compound 9e p38α MAP KinasePyridinylpyridopyrazineAmino moiety at the pyridine C2 positionIC50 = 38[7]

Experimental Protocols for SAR Determination

The elucidation of SAR is an iterative process that relies on a suite of biochemical and cellular assays. The following are representative protocols for key experiments in the development of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by a decrease in the phosphorylated product.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare assay buffer containing a buffer (e.g., Tris-HCl), MgCl2, and DTT.

    • Prepare solutions of the purified recombinant kinase, the substrate peptide, and ATP.

  • Assay Procedure:

    • In a 96- or 348-well plate, add the assay buffer.

    • Add the test compound at various concentrations (typically a serial dilution).

    • Add the kinase and the substrate peptide.

    • Incubate for a short period to allow the compound to bind to the kinase.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

      • Fluorescence/Luminescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or assays that measure the amount of ADP produced.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation.

Principle: The assay measures the number of viable cells after treatment with the test compound.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line in the appropriate growth medium.

  • Cell Seeding:

    • Harvest the cells and seed them into 96-well plates at a predetermined density.

    • Allow the cells to adhere and resume growth overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Incubation:

    • Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Assessment:

    • Measure cell viability using a suitable method, such as:

      • MTT or MTS assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.

  • Data Analysis:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).

Visualizing Key Concepts

Diagrams are essential for understanding the complex relationships in kinase inhibition and SAR studies.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Signaling Downstream Signaling Akt->Downstream Signaling Phosphorylates Aminopyridine Inhibitor Aminopyridine Inhibitor Aminopyridine Inhibitor->Akt Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the point of intervention by an aminopyridine-based Akt inhibitor.

SAR_Workflow Lead Compound Lead Compound Chemical Synthesis Chemical Synthesis Lead Compound->Chemical Synthesis In Vitro Assay In Vitro Assay Chemical Synthesis->In Vitro Assay Cellular Assay Cellular Assay In Vitro Assay->Cellular Assay SAR Analysis SAR Analysis Cellular Assay->SAR Analysis SAR Analysis->Chemical Synthesis Iterative Design Optimized Lead Optimized Lead SAR Analysis->Optimized Lead

Caption: Iterative workflow for establishing the structure-activity relationship of kinase inhibitors.

Conclusion and Future Directions

The aminopyridine scaffold has proven to be a highly successful starting point for the development of a wide range of kinase inhibitors. The key to success lies in the detailed understanding of the SAR for each target kinase. By systematically exploring substitutions on the aminopyridine core and its appended functionalities, researchers can achieve high potency and selectivity. The integration of structure-based design, guided by X-ray crystallography and molecular modeling, with robust biochemical and cellular assays is crucial for accelerating the discovery of novel and effective aminopyridine-based kinase inhibitors. Future efforts will likely focus on developing inhibitors with improved pharmacokinetic properties, overcoming drug resistance, and exploring novel aminopyridine-based scaffolds to target a broader range of kinases.

References

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. [Link]
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. [Link]
  • Discovery of aminopyridine-containing spiro derivatives as EGFR mut
  • Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. [Link]
  • Discovery of aminopyridine-containing spiro derivatives as EGFR mut
  • Potent, selective and orally bioavailable p38 MAP kinase inhibitor selected as development candid
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. [Link]
  • Aminopyridine scaffold‐based CDK‐9 inhibitors. [Link]
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
  • Tetrasubstituted pyridines as potent and selective AKT inhibitors: Reduced CYP450 and hERG inhibition of aminopyridines. [Link]
  • Aminofurazans as potent inhibitors of AKT kinase. [Link]
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. [Link]
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activ
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]
  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. [Link]
  • Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. [Link]
  • SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. [Link]
  • Selected studies that have used QSAR in the design of kinase inhibitors. [Link]
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Development of pyridopyrimidines as potent Akt1/2 inhibitors. [Link]
  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. [Link]
  • SAR of 2,6-Diamino-3,5-difluoropyridinyl Substituted Heterocycles as Novel p38 MAP Kinase Inhibitors. [Link]
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-3-bromopyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 2-amino-3-bromopyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. Its unique electronic and steric properties make it an invaluable intermediate for constructing complex, biologically active molecules, including neuroprotective agents, analgesics, and plant growth regulators.[1] However, the synthesis of this key intermediate is not trivial, with challenges primarily centered on achieving high regioselectivity.

This guide provides an in-depth, objective comparison of the principal synthetic strategies for accessing 2-amino-3-bromopyridine and its derivatives. Moving beyond a simple recitation of protocols, we will dissect the mechanistic rationale behind each route, evaluate their respective strengths and weaknesses with supporting data, and provide field-proven insights to guide your selection of the optimal method for your research and development needs.

The Most Direct Path: Electrophilic Aromatic Bromination

The most intuitive approach to 2-amino-3-bromopyridine is the direct electrophilic bromination of the readily available starting material, 2-aminopyridine. This method leverages the activating nature of the amino group to facilitate the reaction.

Mechanistic Rationale: A Tale of Two Effects

The outcome of electrophilic substitution on the 2-aminopyridine ring is governed by the interplay between the directing effects of the ring nitrogen and the amino substituent.

  • Ring Nitrogen (-I, -M): The pyridine nitrogen is inherently electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the α (2,6) and γ (4) positions.[2]

  • Amino Group (-I, +M): The amino group is a powerful activating group. Its +M (mesomeric) effect, which involves the donation of its lone pair of electrons into the ring, strongly outweighs its -I (inductive) effect. This electron donation preferentially increases the electron density at the ortho (position 3) and para (position 5) positions relative to the amino group, making them the most susceptible to electrophilic attack.

The synergy of these effects dictates that electrophilic attack will overwhelmingly occur at the C3 and C5 positions.

The Central Challenge: Regioselectivity

While direct bromination is straightforward, its primary drawback is the formation of a mixture of regioisomers, predominantly the desired 2-amino-3-bromopyridine and the undesired 2-amino-5-bromopyridine, along with the potential for over-bromination to yield 2-amino-3,5-dibromopyridine.[3][4][5][6] The separation of these isomers can be challenging and significantly lowers the effective yield of the target compound, a critical issue for scalability.[6]

Comparative Analysis of Bromination Conditions

Various brominating agents and reaction conditions have been explored to optimize the yield of the 3-bromo isomer.

Brominating System Solvent Temp (°C) Typical Yield (3-bromo) Key Byproducts Reference
Br₂ / Acetic AcidAcetic Acid0 to 50~30-40% (crude mixture)2-amino-5-bromopyridine, 2-amino-3,5-dibromopyridine[4]
Br₂ / Organic SolventVaries0 to 55Variable, often requires careful control2-amino-5-bromopyridine, 2-amino-3,5-dibromopyridine[1][7]
N-Bromosuccinimide (NBS)Acetone10Up to 95% (for 5-bromo isomer)2-amino-3,5-dibromopyridine[3]

Expert Insight: The use of elemental bromine (Br₂) often leads to poor regioselectivity. While N-Bromosuccinimide (NBS) is a milder and safer alternative, it tends to favor the formation of the thermodynamically more stable 5-bromo isomer.[3] Patented industrial methods often involve the carefully controlled, portion-wise addition of bromine at specific temperatures to kinetically favor the 3-bromo product before isomerization or di-bromination can occur.[1][7]

Workflow: Direct Electrophilic Bromination

G cluster_start Starting Material cluster_process Bromination cluster_products Product Mixture cluster_purification Purification SM 2-Aminopyridine Proc Brominating Agent (e.g., Br₂, NBS) Solvent (e.g., Acetic Acid) SM->Proc P1 2-Amino-3-bromopyridine (Desired Product) Proc->P1 Kinetic Product P2 2-Amino-5-bromopyridine Proc->P2 Thermodynamic Product P3 2-Amino-3,5-dibromopyridine Proc->P3 Over-bromination Purify Chromatography or Recrystallization P1->Purify P2->Purify P3->Purify G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_product Final Product SM 2,3-Diaminopyridine Diaz NaNO₂ / HBr 0-5 °C SM->Diaz Inter Pyridinediazonium Salt (Intermediate) Diaz->Inter Sand CuBr (catalyst) Heat Inter->Sand Prod 2-Amino-3-bromopyridine (High Purity) Sand->Prod

Caption: Workflow for the Sandmeyer synthesis of 2-amino-3-bromopyridine.

Advantages and Limitations

Advantages:

  • Excellent Regioselectivity: The position of the bromine is unequivocally defined by the starting material, eliminating isomeric byproducts.

  • High Purity: Products obtained via this route are often of high purity, simplifying downstream processing.

Limitations:

  • Starting Material Availability: 2,3-diaminopyridine is significantly more expensive and less readily available than 2-aminopyridine.

  • Multi-step Process: The reaction involves at least two distinct steps (synthesis of the diamine, then diazotization/bromination), making it longer and potentially lower in overall yield.

  • Safety: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling procedures.

Experimental Protocol: Sandmeyer Synthesis

This protocol is a representative procedure based on established Sandmeyer chemistry. [8][9]

  • Diazotization: Suspend 2,3-diaminopyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 eq) and cool to 0°C in an ice-salt bath.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature is strictly maintained below 5°C. Stir for 30 minutes after addition is complete.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution.

  • Reaction Completion: Gently warm the reaction mixture to 50-60°C. Effervescence (evolution of N₂ gas) should be observed. Maintain this temperature until the gas evolution ceases (typically 1-2 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize by the slow addition of a base (e.g., NaOH or NH₄OH) until pH > 8. Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate to yield the product.

Advanced Strategy: The Halogen Dance Reaction

For accessing highly specific or challenging isomers, the "halogen dance" reaction presents a sophisticated solution. This fascinating transformation involves the base-mediated intramolecular migration of a halogen atom around an aromatic ring. [10][11]

Mechanistic Overview

The reaction is typically initiated by deprotonation of an aryl halide with a strong base, such as lithium diisopropylamide (LDA), at a position ortho to the halogen. This generates a carbanion. The reaction can then proceed through a series of intermediates, leading to the migration of the halogen to the site of the original deprotonation. Trapping this new organometallic intermediate with an electrophile (like a proton source) yields the isomerized product. [12] For the synthesis of 2-amino-3-bromopyridine, a potential route could involve starting with 2-amino-X-bromopyridine (where X is not 3) and inducing a halogen dance to move the bromine to the desired position. However, this is a highly specialized method, often employed when other routes fail or for academic exploration, and requires stringent anhydrous and cryogenic conditions. [12]

Head-to-Head Comparison & Strategic Selection

Choosing the right synthetic route is a critical decision that impacts project timelines, cost, and scalability. The following table and decision framework are designed to aid this process.

Quantitative Performance Metrics
Parameter Direct Bromination Sandmeyer Reaction Halogen Dance
Regioselectivity Poor to ModerateExcellentExcellent
Typical Overall Yield Low to Moderate (after purification)ModerateSubstrate Dependent
Number of Steps 12+1 (but complex)
Scalability Challenging due to purificationGood, with safety controlsPoor (typically for research scale)
Starting Material Cost LowHighHigh
Process Safety Moderate (handles Br₂)High (unstable diazonium salts)High (strong bases, cryogenic)
Decision-Making Framework

G node_result node_result Start Project Goal? Purity Is absolute regiopurity critical? Start->Purity Scale Large Scale (>100g) needed? Purity->Scale Yes Cost Is starting material cost a major constraint? Purity->Cost No Route_Sandmeyer Choose Sandmeyer Route Scale->Route_Sandmeyer Yes Consider_Bromination Evaluate purification cost vs. Sandmeyer route Scale->Consider_Bromination No Expertise Advanced synthetic expertise available? Cost->Expertise No Route_Bromination Choose Optimized Direct Bromination Cost->Route_Bromination Yes Expertise->Route_Sandmeyer Yes Route_HD Consider Halogen Dance Expertise->Route_HD No

Caption: Decision framework for selecting a synthetic route.

Recommendations:

  • For Discovery Chemistry & Small Scale: If small quantities are needed and purification resources (e.g., automated chromatography) are available, optimized Direct Bromination can be the quickest route to obtain material, despite the purification effort.

  • For Process Development & Scale-Up: When high purity, batch-to-batch consistency, and a well-defined product profile are essential, the Sandmeyer Reaction is the superior choice, provided the economics of the starting material are acceptable.

  • For Novel Derivatives & Isomeric Scaffolds: The Halogen Dance reaction should be reserved for situations where other methods have failed or when exploring novel chemical space where a specific, otherwise inaccessible isomer is required.

Conclusion

The synthesis of 2-amino-3-bromopyridine derivatives presents a classic chemistry challenge where the choice of synthetic route has profound practical implications. While direct bromination is atom-economical in principle, it is often plagued by regioselectivity issues that complicate manufacturing. The Sandmeyer reaction, though more involved, provides a robust and reliable path to isomerically pure material, making it a preferred route in many drug development campaigns. By understanding the fundamental mechanisms and practical trade-offs of each method, researchers can strategically navigate the synthetic landscape to efficiently achieve their scientific and commercial objectives.

References

  • Scinapse. (2020). Recent Advances in the Synthesis of C2‐Functionalized Pyridines and Quinolines Using N‐Oxide Chemistry.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of C2‐Functionalized Pyridines and Quinolines Using N‐Oxide Chemistry | Request PDF.
  • National Institutes of Health. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
  • Organic Syntheses. (n.d.). 2-bromopyridine.
  • Elsevier. (n.d.).
  • Elsevier. (2022).
  • Google Patents. (n.d.).
  • Patsnap. (n.d.).
  • ResearchGate. (n.d.).
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES.
  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction.
  • Heterocyclic Letters. (2021). A convenient and scalable synthesis of 2,5-dibromopyridine.
  • Benchchem. (n.d.). The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ACS Omega. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Journal of the American Chemical Society. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Bromine catalyst for the halogen dance reaction of 2,3‐dibromopyridine.
  • Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • ResearchGate. (n.d.). Continuous‐flow halogen dance on 2‐chloro‐3‐bromopyridine.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.